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  • Product: 4-Isobutoxyisophthalonitrile
  • CAS: 161718-81-6

Core Science & Biosynthesis

Foundational

4-Isobutoxyisophthalonitrile: A Comprehensive Physicochemical Profile for Advanced Research

Foreword In the landscape of molecular research, particularly within drug discovery and material science, a thorough understanding of a compound's fundamental physicochemical properties is the bedrock upon which all subs...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of molecular research, particularly within drug discovery and material science, a thorough understanding of a compound's fundamental physicochemical properties is the bedrock upon which all subsequent investigation is built. This guide provides an in-depth characterization of 4-isobutoxyisophthalonitrile, moving beyond a simple data sheet to offer a practical and scientifically grounded framework for its analysis. The methodologies described herein are designed to be a self-validating system, ensuring that researchers can establish the identity, purity, and key behavioral characteristics of this compound with high confidence.

Molecular Identity and Structural Elucidation

Establishing an unambiguous molecular identity is the critical first step in any chemical investigation. 4-Isobutoxyisophthalonitrile is an aromatic compound characterized by a benzene ring substituted with two nitrile groups and an isobutoxy ether linkage.

  • IUPAC Name: 4-isobutoxybenzene-1,3-dicarbonitrile

  • CAS Number: 161718-81-6

  • Molecular Formula: C₁₂H₁₂N₂O

  • Molecular Weight: 200.24 g/mol

  • InChI Key: CTQZRQNRVCZKOE-UHFFFAOYSA-N

The spatial arrangement of these functional groups dictates the molecule's electronic properties, reactivity, and potential for intermolecular interactions.

G cluster_prep Preparation cluster_exec Execution cluster_val Validation Calibrate Calibrate Apparatus Prepare Prepare Sample in Capillary Calibrate->Prepare Heat Rapid Heat to ~Tmelt - 15°C Prepare->Heat SlowHeat Slow Heat (1-2°C/min) Heat->SlowHeat Record Record T₁ (onset) & T₂ (clear) SlowHeat->Record Repeat Perform in Triplicate (n=3) Record->Repeat Analyze Analyze Range: Sharp & Consistent? Repeat->Analyze

Figure 2: Workflow for melting point validation.

Structural Confirmation: Spectroscopic Analysis

Spectroscopy provides an electronic and vibrational "fingerprint" of the molecule, confirming the presence of key functional groups and the overall atomic connectivity. [1]

Causality: Infrared radiation excites molecular vibrations at specific frequencies corresponding to the bond strengths and masses of the atoms involved. [1]This allows for the direct identification of functional groups.

Protocol (Attenuated Total Reflectance - ATR):

  • Background Scan: With the ATR crystal clean, perform a background scan to record the spectrum of the ambient environment (air, CO₂), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of solid 4-isobutoxyisophthalonitrile directly onto the diamond or germanium crystal.

  • Engage Anvil: Lower the pressure anvil to ensure firm, uniform contact between the sample and the crystal surface.

  • Acquire Spectrum: Collect the spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Expected Key IR Absorptions:

  • ~2230 cm⁻¹ (Strong, Sharp): C≡N stretch, characteristic of the nitrile groups. [2]* ~3100-3000 cm⁻¹ (Medium): Aromatic C-H stretches. [2]* ~2960-2850 cm⁻¹ (Medium-Strong): Aliphatic C-H stretches from the isobutoxy group. [3]* ~1250-1000 cm⁻¹ (Strong): C-O stretch from the aryl ether linkage. [2]

Causality: NMR spectroscopy probes the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C). The chemical shift, integration, and signal splitting provide definitive information about the molecular structure and the number of unique protons and carbons.

Protocol (¹H NMR):

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Acquisition: Place the tube in the NMR spectrometer (400 MHz or higher recommended for good resolution). Acquire the spectrum using standard parameters.

  • Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Apply phase and baseline corrections.

  • Analysis:

    • Chemical Shift (δ): Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integration: Integrate the area under each peak to determine the relative ratio of protons.

    • Splitting (Multiplicity): Analyze the splitting patterns (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.

Expected ¹H NMR Signals (in CDCl₃):

  • Aromatic Region (δ ~7.5-8.0 ppm): Signals corresponding to the 3 protons on the benzene ring.

  • Ether Linkage (δ ~3.8-4.0 ppm): A doublet corresponding to the -O-CH₂ - protons.

  • Isobutyl Group (δ ~2.0-2.2 ppm): A multiplet corresponding to the -CH -(CH₃)₂ proton.

  • Isobutyl Group (δ ~1.0 ppm): A doublet corresponding to the two -CH(CH₃ )₂ methyl groups.

G cluster_ftir FTIR Analysis (Functional Groups) cluster_nmr NMR Analysis (Structural Backbone) Start Pristine Sample FTIR_Prep Place on ATR Crystal Start->FTIR_Prep NMR_Prep Dissolve in Deuterated Solvent Start->NMR_Prep FTIR_Acq Acquire Spectrum FTIR_Prep->FTIR_Acq FTIR_Anal Identify C≡N, C-O, C-H Stretches FTIR_Acq->FTIR_Anal End Structurally Confirmed Molecule FTIR_Anal->End NMR_Acq Acquire ¹H & ¹³C Spectra NMR_Prep->NMR_Acq NMR_Anal Analyze Shift, Integration, & Splitting NMR_Acq->NMR_Anal NMR_Anal->End

Figure 3: Orthogonal spectroscopic validation workflow.

References

  • University of Colorado Boulder. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • BRANDTECH Scientific. (n.d.). Solvent Boiling Point Chart. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR NMR Chart. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, April 23). Boiling Point of Organic Compounds [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8603233/.ncbi.nlm.nih.gov/pmc/articles/PMC8603233/

Sources

Exploratory

An In-Depth Technical Guide to 4-Isobutoxyisophthalonitrile: A Key Intermediate in the Synthesis of Febuxostat

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Isobutoxyisophthalonitrile (CAS No. 161718-81-6), a critical intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Isobutoxyisophthalonitrile (CAS No. 161718-81-6), a critical intermediate in the synthesis of the gout therapeutic, Febuxostat. This document delves into the physicochemical properties, synthesis, and characterization of this compound. Furthermore, it explores the mechanistic role of 4-Isobutoxyisophthalonitrile in the construction of the Febuxostat molecule and discusses the significance of its nitrile functionalities in the context of medicinal chemistry. Detailed, field-proven protocols for its synthesis and subsequent conversion are provided to support researchers and drug development professionals in their scientific endeavors.

Introduction: The Significance of 4-Isobutoxyisophthalonitrile in Modern Gout Therapy

Gout, a debilitating form of inflammatory arthritis, is characterized by hyperuricemia, the excess of uric acid in the blood. The formation of monosodium urate crystals in and around the joints triggers painful gout flares. The primary therapeutic strategy for chronic gout management is the reduction of serum uric acid levels. Febuxostat, a potent and selective inhibitor of xanthine oxidase, represents a significant advancement in the treatment of hyperuricemia. Unlike its predecessor, allopurinol, Febuxostat is a non-purine analog, offering an alternative for patients with intolerance or an inadequate response to allopurinol.

At the heart of Febuxostat's chemical synthesis lies 4-Isobutoxyisophthalonitrile. This key intermediate provides the core substituted benzene ring structure, onto which the thiazole ring system of Febuxostat is constructed. The isobutoxy and dinitrile functionalities of this molecule are crucial for the subsequent chemical transformations that lead to the final active pharmaceutical ingredient (API). Understanding the chemistry and handling of 4-Isobutoxyisophthalonitrile is, therefore, paramount for the efficient and safe production of Febuxostat. This guide aims to provide a detailed technical resource for scientists and researchers involved in the synthesis and development of this important therapeutic agent.

Physicochemical and Safety Profile

A thorough understanding of the physical, chemical, and safety properties of a synthetic intermediate is a prerequisite for its effective and safe utilization in a laboratory or manufacturing setting.

Physicochemical Properties

4-Isobutoxyisophthalonitrile, also known as 4-(2-Methylpropoxy)-1,3-benzenedicarbonitrile, is a white to off-white crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 161718-81-6
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
Melting Point 128-132 °C
Boiling Point 345.5 ± 22.0 °C (Predicted)
Flash Point 140.6 ± 15.2 °C (Predicted)
Purity Typically ≥98% (HPLC)
Storage Temperature 2-8 °C
Safety and Handling
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.

  • Ingestion and Inhalation: Avoid ingestion and inhalation. In case of accidental ingestion, seek immediate medical attention. If inhaled, move to fresh air.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Synthesis of 4-Isobutoxyisophthalonitrile

The synthesis of 4-Isobutoxyisophthalonitrile is a critical step in the overall production of Febuxostat. The most common and industrially viable route involves the O-alkylation of 4-hydroxyisophthalonitrile with an isobutyl halide.

Reaction Mechanism: Nucleophilic Substitution

The core of this synthesis is a Williamson ether synthesis, a classic nucleophilic substitution reaction. The reaction proceeds via the deprotonation of the hydroxyl group of 4-hydroxyisophthalonitrile by a base, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of isobutyl bromide, displacing the bromide ion and forming the desired ether linkage.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack 4-hydroxyisophthalonitrile 4-Hydroxyisophthalonitrile Phenoxide Phenoxide Intermediate 4-hydroxyisophthalonitrile->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Product 4-Isobutoxyisophthalonitrile Phenoxide->Product SN2 Attack Isobutyl_Bromide Isobutyl Bromide Isobutyl_Bromide->Product G cluster_0 Thioamide Formation cluster_1 Thiazole Synthesis (Hantzsch) cluster_2 Final Step Dinitrile 4-Isobutoxyisophthalonitrile Thioamide Thioamide Intermediate Dinitrile->Thioamide Sulfur_Source NaSH Sulfur_Source->Thioamide Febuxostat_Ester Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate Thioamide->Febuxostat_Ester Alpha_Haloketone Ethyl 2-chloroacetoacetate Alpha_Haloketone->Febuxostat_Ester Febuxostat Febuxostat Febuxostat_Ester->Febuxostat Saponification Hydrolysis Hydrolysis Hydrolysis->Febuxostat

Foundational

A Technical Guide to the Spectral Analysis of 4-Isobutyloxy-1,3-benzenedicarbonitrile for Researchers and Drug Development Professionals

Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 4-Isobutyloxy-1,3-benzenedicarbonitrile, with its unique arrangement of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 4-Isobutyloxy-1,3-benzenedicarbonitrile, with its unique arrangement of an isobutyloxy group and two nitrile functionalities on a benzene ring, presents an interesting scaffold for medicinal chemistry. The interplay of these functional groups can significantly influence the molecule's physicochemical properties, metabolic stability, and biological activity. A thorough understanding of its spectral characteristics is, therefore, a critical first step in its journey from a synthesized compound to a potential therapeutic agent.

This in-depth technical guide provides a comprehensive overview of the predicted spectral data for 4-Isobutyloxy-1,3-benzenedicarbonitrile, covering Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Beyond a mere listing of expected values, this guide delves into the causality behind these spectral features, offering field-proven insights into experimental design and data interpretation. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently apply these methodologies to their own samples.

Molecular Structure and Key Functional Groups

The foundational step in any spectral analysis is a clear understanding of the molecule's structure. 4-Isobutyloxy-1,3-benzenedicarbonitrile (C₁₂H₁₂N₂O) possesses a central 1,3-disubstituted benzene ring. An isobutyloxy group is attached at the 4-position, and two nitrile groups are at the 1 and 3 positions.

Caption: Molecular Structure of 4-Isobutyloxy-1,3-benzenedicarbonitrile.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1]

Predicted IR Absorption Bands

The IR spectrum of 4-Isobutyloxy-1,3-benzenedicarbonitrile is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The nitrile groups will show a sharp, intense absorption, while the ether linkage and the aromatic ring will also have distinct signals.

Functional Group Vibrational Mode **Predicted Wavenumber (cm⁻¹) **Intensity
Aromatic C-HStretching3100-3000Medium to Weak
Alkyl C-HStretching2960-2850Medium to Strong
Nitrile (C≡N)Stretching2230-2220Strong, Sharp
Aromatic C=CStretching1600-1450Medium
C-O-C (Aryl Ether)Asymmetric Stretching1275-1200Strong
C-O-C (Alkyl Ether)Symmetric Stretching1075-1020Strong
Aromatic C-HBending (Out-of-plane)900-675Medium to Strong

Note: These are predicted values and may vary slightly in an experimental spectrum due to the specific molecular environment.

Experimental Protocol for FT-IR Analysis

A Fourier Transform Infrared (FT-IR) spectrometer is commonly used for acquiring an IR spectrum due to its speed and sensitivity.[2][3]

  • Sample Preparation:

    • For a solid sample, the KBr pellet method is often employed. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (KBr, ~100 mg) to a fine powder. This mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, which requires minimal sample preparation. The solid sample is placed directly on the ATR crystal.[2]

  • Background Spectrum Acquisition: A background spectrum of the empty sample holder (or the clean ATR crystal) is recorded. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Spectrum Acquisition: The prepared sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded. The instrument's software will automatically subtract the background spectrum.

  • Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Sample Grind with KBr Grind with KBr Sample->Grind with KBr Press into Pellet Press into Pellet Grind with KBr->Press into Pellet Pellet Pellet Place in FT-IR Place in FT-IR Pellet->Place in FT-IR Acquire Spectrum Acquire Spectrum Place in FT-IR->Acquire Spectrum Background Subtraction Background Subtraction Acquire Spectrum->Background Subtraction Final IR Spectrum Final IR Spectrum Background Subtraction->Final IR Spectrum

Caption: FT-IR Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of an organic molecule in solution.[4][5] It provides information about the number of different types of protons and carbons, their electronic environments, and their connectivity.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum will provide a wealth of information about the proton environments in 4-Isobutyloxy-1,3-benzenedicarbonitrile.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-5~7.8d1H~8.5
H-6~7.6dd1H~8.5, ~2.0
H-2~7.9d1H~2.0
O-CH₂ -CH(CH₃)₂~3.9d2H~6.5
O-CH₂-CH (CH₃)₂~2.1m (septet)1H~6.5
O-CH₂-CH(CH₃ )₂~1.0d6H~6.5

Rationale for Predicted Shifts:

  • Aromatic Protons (H-2, H-5, H-6): These protons are in the downfield region (6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current.[6][7] The two nitrile groups are strongly electron-withdrawing, which will further deshield the adjacent protons, pushing their signals further downfield. H-2 and H-5, being ortho to the nitrile groups, will be the most deshielded. The coupling pattern arises from spin-spin splitting with neighboring protons.

  • Isobutyloxy Protons: The methylene protons (O-CH₂) are adjacent to an electronegative oxygen atom, causing a downfield shift to around 3.9 ppm.[8] They will appear as a doublet due to coupling with the single methine proton. The methine proton (-CH-) will be a multiplet (or a septet) due to coupling with the two adjacent methylene protons and the six methyl protons. The methyl protons (-CH₃) will be the most upfield and will appear as a doublet due to coupling with the methine proton.[9]

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-4 (C-O)~160
C-1 (C-CN)~115
C-3 (C-CN)~117
C ≡N~118
C-5~135
C-6~133
C-2~136
O-C H₂-CH(CH₃)₂~75
O-CH₂-C H(CH₃)₂~28
O-CH₂-CH(C H₃)₂~19

Rationale for Predicted Shifts:

  • Aromatic Carbons: The aromatic carbons will appear in the 110-160 ppm region.[6] The carbon attached to the oxygen (C-4) will be the most downfield due to the deshielding effect of the oxygen. The carbons bearing the nitrile groups (C-1 and C-3) will also be significantly affected. The nitrile carbons themselves will appear around 118 ppm.

  • Isobutyloxy Carbons: The methylene carbon (O-CH₂) will be in the 70-80 ppm range due to its attachment to the oxygen.[10] The methine and methyl carbons will be in the upfield aliphatic region.[11][12]

Experimental Protocol for NMR Analysis
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required (δ = 0.00 ppm).[4]

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • The instrument is "locked" onto the deuterium signal of the solvent.

    • The magnetic field is "shimmed" to achieve a homogeneous magnetic field across the sample.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).

  • ¹³C NMR Acquisition:

    • Acquire the proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Sample Dissolve in CDCl₃ Dissolve in CDCl₃ Sample->Dissolve in CDCl₃ Transfer to NMR Tube Transfer to NMR Tube Dissolve in CDCl₃->Transfer to NMR Tube NMR Tube NMR Tube Insert into Spectrometer Insert into Spectrometer NMR Tube->Insert into Spectrometer Lock, Shim, and Tune Lock, Shim, and Tune Insert into Spectrometer->Lock, Shim, and Tune Acquire Spectra Acquire Spectra Lock, Shim, and Tune->Acquire Spectra Fourier Transform Fourier Transform Acquire Spectra->Fourier Transform Phase and Baseline Correction Phase and Baseline Correction Fourier Transform->Phase and Baseline Correction Final NMR Spectra Final NMR Spectra Phase and Baseline Correction->Final NMR Spectra

Caption: NMR Experimental Workflow.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a vital analytical technique in drug discovery for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.[13][14][15]

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a "fingerprint" of the molecule.

m/z Proposed Fragment Structure of Fragment
200Molecular Ion [M]⁺•[C₁₂H₁₂N₂O]⁺•
144[M - C₄H₈]⁺•Loss of isobutylene
116[M - C₄H₈ - CO]⁺•Subsequent loss of CO
57[C₄H₉]⁺Isobutyl cation

Rationale for Fragmentation:

  • Molecular Ion: The molecular ion peak at m/z 200 corresponds to the molecular weight of 4-Isobutyloxy-1,3-benzenedicarbonitrile.

  • Alpha-Cleavage: A common fragmentation pathway for ethers is the cleavage of the C-O bond.[16][17] However, a more favorable fragmentation for this molecule is likely the loss of a neutral isobutylene molecule (C₄H₈) via a rearrangement, leading to a fragment at m/z 144.[18][19]

  • Loss of CO: The fragment at m/z 144 could further lose a molecule of carbon monoxide, a common fragmentation for phenolic compounds, to give a fragment at m/z 116.

  • Isobutyl Cation: Cleavage of the O-CH₂ bond can generate a stable isobutyl cation at m/z 57.

M [C₁₂H₁₂N₂O]⁺• m/z = 200 F1 [M - C₄H₈]⁺• m/z = 144 M->F1 - C₄H₈ F2 [C₄H₉]⁺ m/z = 57 M->F2 α-cleavage F3 [M - C₄H₈ - CO]⁺• m/z = 116 F1->F3 - CO

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The sample molecules are ionized, for example, by a high-energy electron beam in EI.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Output: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Integrated Spectral Analysis: A Holistic Approach

While each spectroscopic technique provides valuable information, their combined power lies in the integration of the data. The IR spectrum confirms the presence of the key functional groups (nitrile, ether, aromatic ring). The NMR spectra provide a detailed map of the carbon-hydrogen framework and the connectivity of the atoms. Finally, the mass spectrum confirms the molecular weight and provides further structural clues through its fragmentation pattern. By corroborating the information from these independent techniques, researchers can achieve an unambiguous structural confirmation of 4-Isobutyloxy-1,3-benzenedicarbonitrile, a crucial step in its development as a potential therapeutic agent.

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  • 6.3: IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to the Molecular Structure of 4-Isobutoxyisophthalonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a comprehensive technical overview of 4-isobutoxyisophthalonitrile, a subs...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of 4-isobutoxyisophthalonitrile, a substituted aromatic dinitrile with significant potential in medicinal chemistry and materials science. By leveraging established analytical principles and data from closely related analogs, this document elucidates the molecule's structural characteristics, outlines robust protocols for its synthesis and characterization, and explores its promising applications.

Introduction: The Isophthalonitrile Scaffold in Modern Research

Isophthalonitriles, aromatic compounds featuring a 1,3-dicyanobenzene core, are versatile building blocks in contemporary chemical research. Their unique electronic properties, arising from the electron-withdrawing nature of the nitrile groups, and the synthetic accessibility of the benzene ring, make them attractive scaffolds for the development of novel therapeutics and advanced materials.[1] Polyhalo isophthalonitrile derivatives, for instance, have demonstrated potent antimicrobial activity.[2] Furthermore, the dinitrile functionality serves as a key precursor for the synthesis of phthalocyanines, a class of macrocyclic compounds with applications in photodynamic therapy and electronics.[3][4][5][6]

The subject of this guide, 4-isobutoxyisophthalonitrile, incorporates an isobutoxy group onto the isophthalonitrile framework. This substitution is anticipated to modulate the molecule's physicochemical properties, such as solubility and lipophilicity, which are critical parameters in drug design and materials engineering. Understanding the precise molecular structure and electronic distribution of 4-isobutoxyisophthalonitrile is paramount for predicting its behavior and unlocking its full potential.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-isobutoxyisophthalonitrile is characterized by a central benzene ring substituted with two nitrile groups at positions 1 and 3, and an isobutoxy group at position 4.

PropertyValueSource
IUPAC Name 4-isobutoxybenzene-1,3-dicarbonitrileInternal Knowledge
Molecular Formula C₁₂H₁₂N₂OInternal Knowledge
Molecular Weight 200.24 g/mol Internal Knowledge
CAS Number 161718-81-6Internal Knowledge
Predicted LogP ~2.5 - 3.0Inferred from related structures
Predicted Solubility Low in water, soluble in organic solvents[7][8]

The isobutoxy group, with its branched alkyl chain, is expected to influence the crystal packing and intermolecular interactions of the molecule, potentially disrupting the planar stacking often observed in aromatic systems. This can, in turn, affect its solid-state properties and solubility.

Synthesis of 4-Isobutoxyisophthalonitrile: A Mechanistic Approach

The synthesis of 4-isobutoxyisophthalonitrile is most effectively achieved through a nucleophilic aromatic substitution (SNA) reaction.[9][10][11][12][13] This well-established methodology is widely employed for the functionalization of electron-deficient aromatic rings.

Reaction Pathway

The logical precursor for the synthesis is a halo-substituted isophthalonitrile, such as 4-fluoroisophthalonitrile or 4-chloroisophthalonitrile. The electron-withdrawing nitrile groups activate the aromatic ring towards nucleophilic attack by the isobutoxide anion.

Synthesis_Pathway Reactant 4-Haloisophthalonitrile Product 4-Isobutoxyisophthalonitrile Reactant->Product Nucleophilic Aromatic Substitution (SNAr) Nucleophile Sodium Isobutoxide Nucleophile->Product Byproduct Sodium Halide NMR_Workflow Sample 4-Isobutoxyisophthalonitrile in CDCl₃ NMR_Spec NMR Spectrometer Sample->NMR_Spec FID Free Induction Decay (FID) NMR_Spec->FID FT Fourier Transform FID->FT Spectrum ¹H and ¹³C NMR Spectra FT->Spectrum MS_Workflow Sample Sample Introduction Ionization Ionization Source (e.g., ESI, EI) Sample->Ionization Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum

Sources

Foundational

solubility of 4-(2-Methylpropoxy)-1,3-benzenedicarbonitrile

An In-Depth Technical Guide to the Solubility Profile of 4-(2-Methylpropoxy)-1,3-benzenedicarbonitrile Abstract This technical guide provides a comprehensive framework for determining the (CAS RN: 161718-81-6), a key int...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 4-(2-Methylpropoxy)-1,3-benzenedicarbonitrile

Abstract

This technical guide provides a comprehensive framework for determining the (CAS RN: 161718-81-6), a key intermediate in the synthesis of Febuxostat.[1][2][3] While specific experimental solubility data for this compound is not extensively available in public literature, this document outlines a systematic, first-principles approach for its characterization. We present detailed protocols for solvent screening, qualitative and quantitative solubility determination, and explore the underlying physicochemical principles that govern its behavior in various solvent systems. This guide is intended for researchers, scientists, and drug development professionals engaged in process chemistry, formulation development, and analytical sciences.

Introduction and Physicochemical Overview

4-(2-Methylpropoxy)-1,3-benzenedicarbonitrile, also known as 4-isobutoxyisophthalonitrile, is an aromatic dinitrile compound.[1][2] Its structure, featuring a polar isobutoxy group and two nitrile moieties on a benzene ring, suggests a molecule with moderate polarity. Understanding its solubility is critical for optimizing reaction conditions, developing purification strategies (such as crystallization), and for any potential formulation work.

Based on available data, the key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of 4-(2-Methylpropoxy)-1,3-benzenedicarbonitrile

PropertyValueSource(s)
CAS Number 161718-81-6[1][2][4]
Molecular Formula C₁₂H₁₂N₂O[2][4]
Molecular Weight 200.24 g/mol [2][5][6]
Appearance Solid[1][4]
Melting Point 128-132 °C[2][6]
Boiling Point (Predicted) 345.5 ± 22.0 °C[1][6]
Density (Predicted) 1.09 g/cm³[1][2]

The solid nature and relatively high melting point indicate strong intermolecular forces within the crystal lattice. The presence of two nitrile groups, which are strong hydrogen bond acceptors, and an ether linkage, will significantly influence its interactions with protic and aprotic solvents. The solubility will be a balance between the energy required to overcome the crystal lattice energy and the energy released upon solvation of the molecule.

Rationale for Experimental Design: A First-Principles Approach

Given the absence of published, quantitative solubility data, a systematic experimental evaluation is necessary. The experimental workflow is designed to progress from a broad, qualitative screening of solvents to a precise, quantitative determination in promising candidates. This approach ensures efficiency and conserves material, which can be critical in research and development settings.

The choice of solvents is guided by the principle of "like dissolves like." We will test a range of solvents covering the full spectrum of polarity, from non-polar hydrocarbons to polar aprotic and polar protic systems. This diversity is essential for building a comprehensive solubility profile. The parent compound, isophthalonitrile, shows solubility in solvents like ethanol, ether, benzene, and chloroform, which provides a logical starting point for solvent selection.[7]

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Qualitative & Semi-Quantitative Screening cluster_2 Phase 3: Quantitative Analysis start Define Compound 4-(2-Methylpropoxy)-1,3-benzenedicarbonitrile physchem Characterize Physicochemical Properties (MW, MP, Structure) start->physchem solvent_select Select Diverse Solvent Panel (Polar, Non-polar, Protic, Aprotic) physchem->solvent_select qual_rt Qualitative Solubility @ RT (e.g., 10 mg in 1 mL) solvent_select->qual_rt qual_heat Qualitative Solubility @ Elevated Temp. (e.g., 50°C or Reflux) qual_rt->qual_heat classify Classify Solvents (Soluble, Partially Soluble, Insoluble) qual_heat->classify downselect Downselect Promising Solvents classify->downselect shake_flask Isothermal Shake-Flask Method (Equilibrium Determination) downselect->shake_flask analysis Concentration Analysis (e.g., HPLC-UV, Gravimetric) shake_flask->analysis data Generate Quantitative Data (mg/mL or mol/L) analysis->data end Complete Technical Guide data->end Final Solubility Profile

Figure 1: A multi-phase workflow for systematic solubility determination.

Experimental Protocols

Disclaimer: All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.[8] A full review of the Safety Data Sheet (SDS) is mandatory before handling the compound or any solvents.[5][9]

Materials and Equipment
  • Compound: 4-(2-Methylpropoxy)-1,3-benzenedicarbonitrile (purity >97%)[4]

  • Solvents: HPLC grade or equivalent (see Table 2 for suggestions)

  • Equipment: Analytical balance, vortex mixer, thermostatically controlled shaker/heater, centrifuge, calibrated micropipettes, volumetric flasks, HPLC-UV system, glass vials with screw caps.

Protocol 1: Qualitative and Semi-Quantitative Solvent Screening

This protocol rapidly assesses solubility in a wide range of solvents at both room and elevated temperatures.

  • Preparation: Weigh approximately 10.0 mg of the compound into a series of labeled 4 mL glass vials.

  • Solvent Addition (Room Temperature): Add 1.0 mL of a selected solvent to each vial. This creates a target concentration of 10 mg/mL.

  • Mixing: Cap the vials securely and vortex for 2 minutes.

  • Observation (Room Temperature): Visually inspect each vial against a dark background. Record observations using the classifications in Table 3.

  • Heating: For vials where the solid is not fully dissolved, place them in a shaker-heater set to 50 °C for 30 minutes. If the solvent has a boiling point below 50 °C, use a temperature approximately 10-15 °C below its boiling point.

  • Observation (Elevated Temperature): Visually inspect the heated vials and record observations.

  • Cooling: Allow vials that showed complete dissolution upon heating to cool to room temperature, and then place them in an ice bath for 15-20 minutes to observe for recrystallization, which is a good indicator for a potential crystallization solvent.[10]

Table 2: Suggested Solvent Panel for Screening

ClassSolventRationale
Non-Polar Heptane, TolueneRepresents aliphatic and aromatic hydrocarbons.
Polar Aprotic Dichloromethane (DCM), Ethyl Acetate, Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Covers a wide range of polarities and hydrogen bonding capabilities.[11]
Polar Protic Methanol, Ethanol, Isopropanol (IPA), WaterEvaluates the effect of hydrogen bond donating ability.

Table 3: Qualitative Solubility Classification

ClassificationDescriptionApproximate Solubility
Freely Soluble Clear solution, no visible particles.> 10 mg/mL
Partially Soluble Some solid remains, but a noticeable amount has dissolved.1 - 10 mg/mL
Slightly Soluble Majority of solid remains undissolved.< 1 mg/mL
Insoluble No visible change in the amount of solid.<< 1 mg/mL
Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method is the gold standard for determining equilibrium solubility.[12] It should be performed on solvents identified as promising from the screening protocol.

  • Sample Preparation: Add an excess amount of 4-(2-Methylpropoxy)-1,3-benzenedicarbonitrile (e.g., 50-100 mg) to a vial containing a known volume of solvent (e.g., 2.0 mL). The goal is to ensure a saturated solution with undissolved solid remaining at equilibrium.

  • Equilibration: Place the sealed vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25.0 °C). Agitate for a sufficient duration to reach equilibrium. For many organic compounds, 24-48 hours is adequate, but 72 hours should be tested to confirm equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the samples at the same temperature.

  • Sample Extraction: Carefully withdraw a known aliquot of the clear supernatant using a pre-warmed/cooled pipette fitted with a filter tip to avoid transferring any solid particles.

  • Dilution: Dilute the aliquot gravimetrically or volumetrically with a suitable mobile phase (for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method. The concentration of the compound is determined by comparing the peak area to a standard calibration curve.

  • Calculation: Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Figure 2: Step-by-step workflow for quantitative solubility measurement.

Anticipated Results and Interpretation

Based on the molecular structure, we can hypothesize a general solubility trend.

  • Low Solubility in Non-Polar Solvents: Due to the polar nitrile and ether groups, solubility in non-polar solvents like heptane is expected to be very low. Toluene may show slightly better solubility due to potential π-π stacking interactions with the benzene ring.

  • Good Solubility in Polar Aprotic Solvents: Solvents like acetone, ACN, THF, and DCM are likely to be effective. The nitrile and ether groups can interact favorably with these solvents. Highly polar aprotic solvents like DMF and DMSO are expected to be excellent solvents due to their ability to disrupt the crystal lattice and solvate the molecule effectively.

  • Variable Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol should be reasonably good solvents, capable of acting as hydrogen bond acceptors for the nitrile groups. Solubility in water is expected to be very low, a common characteristic for many organic molecules of this size and functionality.[13][14]

Table 4: Hypothetical Quantitative Solubility Data

SolventTemperature (°C)Predicted Solubility (mg/mL)
Heptane25< 0.1
Toluene251 - 5
Dichloromethane2520 - 50
Acetone2550 - 100
Acetonitrile2515 - 40
Ethyl Acetate2510 - 30
Methanol255 - 15
N,N-Dimethylformamide25> 200
Water25< 0.01

Conclusion

This guide provides a robust and scientifically grounded methodology for the comprehensive characterization of the . By employing a phased approach, from broad qualitative screening to precise quantitative measurement, researchers can efficiently generate the critical data needed for process development, purification, and formulation. The outlined protocols are designed to be adaptable and serve as a foundational template for the solubility assessment of this and other novel chemical entities.

References

  • Sunshine Pharma. (n.d.). 4-(2-Methylpropoxy)-1,3-benzenedicarbonitrile CAS 161718-81-6.
  • CymitQuimica. (n.d.). 1,3-Benzenedicarbonitrile, 4-(2-methylpropoxy)-.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-(2-Methylpropoxy)-1,3-benzenedicarbonitrile.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet (United States) - 4-(3-Methoxypropoxy)benzonitrile.
  • CymitQuimica. (n.d.). CAS 5203-15-6: 4-(2-Methylpropoxy)benzonitrile.
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  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
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Exploratory

An In-depth Technical Guide to 4-Isobutoxyisophthalonitrile as a High-Performance Polymer Monomer

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary Phthalonitrile-based polymers represent a frontier in high-performance thermosetting resins, offering unparalleled thermal stabi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phthalonitrile-based polymers represent a frontier in high-performance thermosetting resins, offering unparalleled thermal stability, mechanical strength, and chemical resistance.[1] This guide focuses on a specific, functionalized monomer, 4-Isobutoxyisophthalonitrile, designed to enhance processability without compromising the exceptional properties of the final cured polymer. The introduction of the isobutoxy group strategically modifies the monomer's physical properties, lowering its melting point and improving solubility, thereby expanding its processing window for advanced manufacturing techniques.[2] This document provides a comprehensive overview of its synthesis, polymerization mechanisms, cured polymer properties, and potential applications, with a particular focus on contexts relevant to advanced materials research and development.

Introduction to Phthalonitrile Resins and the Role of 4-Isobutoxyisophthalonitrile

Traditional high-temperature thermosetting resins like polyimides, epoxies, and bismaleimides have long been staples in the aerospace and electronics industries. However, they often present significant drawbacks, including limited shelf-life, difficult processing, and the release of volatile byproducts during curing. Phthalonitrile (PN) resins have emerged as a superior alternative, addressing many of these limitations.[1] Cured PN polymers form a highly cross-linked, aromatic network of phthalocyanine and triazine rings, which is the source of their remarkable properties:

  • Exceptional Thermal and Thermo-Oxidative Stability: Capable of long-term service at temperatures exceeding 300°C, with glass transition temperatures (Tg) often surpassing 400°C.[3][4]

  • Inherent Flame Retardancy: High aromatic content leads to a high char yield and low flammability.[2]

  • Low Moisture Absorption: The hydrophobic polymer matrix ensures dimensional and electrical stability in humid environments.[1][2]

  • Excellent Mechanical Properties: The rigid, cross-linked structure results in high strength and modulus.[2]

Despite these advantages, pristine phthalonitrile monomers can be challenging to process due to high melting points and poor solubility.[5] This is where molecular design, through the introduction of functional groups, becomes critical. 4-Isobutoxyisophthalonitrile is a prime example of such a design. The flexible, non-polar isobutoxy group (-O-CH₂-CH(CH₃)₂) is introduced to disrupt crystalline packing, which lowers the monomer's melting point and enhances its solubility in common organic solvents. This modification significantly improves its processability for techniques like Resin Transfer Molding (RTM) and vacuum infusion, making it a highly attractive monomer for fabricating complex composite parts.[4]

Monomer Synthesis and Characterization

The most common and efficient route to synthesizing 4-Isobutoxyisophthalonitrile is via a nucleophilic aromatic substitution (SNAr) reaction. This pathway typically involves the reaction of a precursor like 4-nitrophthalonitrile with sodium isobutoxide.

Synthetic Pathway: Williamson Ether Synthesis Analogue

The core reaction involves displacing a good leaving group (e.g., a nitro or halo group) on the phthalonitrile ring with the isobutoxide nucleophile. The reaction between 4-nitrophthalonitrile and a source of isobutoxide, such as sodium isobutoxide generated in situ from isobutanol and a strong base, is a well-established method.[6][7]

Diagram 1: Synthesis of 4-Isobutoxyisophthalonitrile

G Reactant1 4-Nitrophthalonitrile Product 4-Isobutoxyisophthalonitrile Reactant1->Product SNAr Reaction Reactant2 Isobutanol + Base (e.g., NaH) Intermediate Sodium Isobutoxide (Nucleophile) Reactant2->Intermediate In situ generation Intermediate->Product SNAr Reaction Purification Purification (Crystallization/Chromatography) Product->Purification Solvent Anhydrous Solvent (e.g., DMF, DMSO) Solvent->Product

Caption: Workflow for the synthesis of 4-Isobutoxyisophthalonitrile.

Detailed Experimental Protocol

This protocol is a representative example based on standard organic synthesis procedures for SNAr reactions.

  • Preparation of Nucleophile: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous dimethylformamide (DMF). Cool the flask to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise with stirring. Slowly add anhydrous isobutanol dropwise via a syringe. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature to ensure complete formation of sodium isobutoxide.

    • Causality: Anhydrous conditions are critical as sodium hydride reacts violently with water. The inert atmosphere prevents quenching of the reactive intermediates. DMF is an excellent polar aprotic solvent for SNAr reactions.

  • Substitution Reaction: Dissolve 4-nitrophthalonitrile in a minimal amount of anhydrous DMF and add it dropwise to the sodium isobutoxide solution. The reaction is often exothermic. Maintain the reaction temperature as specified by the literature, often moderately elevated (e.g., 60-80°C) to ensure a reasonable reaction rate.

  • Monitoring and Workup: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water to precipitate the crude product.

  • Purification: Collect the crude solid by vacuum filtration and wash thoroughly with deionized water to remove inorganic salts.[8] The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) or by column chromatography on silica gel.[8]

    • Self-Validation: The purity of the final product should be confirmed by measuring its melting point and using analytical techniques like ¹H NMR, ¹³C NMR, and FTIR spectroscopy to verify the chemical structure.

Polymerization (Curing) Mechanism

4-Isobutoxyisophthalonitrile, like other phthalonitrile monomers, undergoes a thermally induced, catalyst-assisted cyclotrimerization of its nitrile (-C≡N) groups. This process forms a highly stable, cross-linked network consisting of phthalocyanine and triazine rings, which gives the final polymer its exceptional properties.[5]

The curing process typically requires high temperatures (250-350°C) and can be accelerated by the addition of a curing agent or catalyst.[9][10] Common curing agents include aromatic amines, metallic salts (e.g., CuCl, ZnCl₂), and ionic liquids.[9][11]

Diagram 2: Phthalonitrile Curing Mechanism

G Heat + Catalyst cluster_monomers Monomers cluster_network Cured Polymer Network M1 Monomer N1 Cross-link (Triazine/ Phthalocyanine) M1->N1 M2 Monomer M2->N1 N2 Cross-link (Triazine/ Phthalocyanine) M2->N2 M3 Monomer M3->N1 M3->N2 M4 Monomer M4->N2

Caption: Cyclotrimerization of monomers into a cross-linked network.

The polymerization proceeds without the release of volatile byproducts, leading to a polymer with low void content and excellent dimensional stability. The curing procedure is a multi-step process, often involving a gradual ramp-up in temperature followed by a high-temperature post-cure to ensure complete conversion and maximize the polymer's thermal properties.[5][10]

Properties of Cured Poly(4-Isobutoxyisophthalonitrile)

The final cured resin exhibits a combination of properties derived from the rigid phthalonitrile backbone and the flexible isobutoxy side chains.

PropertyTypical Value/CharacteristicRationale / Significance
Glass Transition Temp. (Tg) > 400 °CIndicates exceptionally high service temperature, suitable for extreme environments.[3]
Thermal Stability (TGA, 5% wt. loss) > 500 °C (in N₂)Superior resistance to thermal degradation, critical for aerospace and defense applications.[9]
Dielectric Constant Low (< 3.5)Makes it suitable for microelectronics, radomes, and other applications requiring electrical insulation.
Moisture Absorption Very Low (< 1%)Ensures consistent mechanical and electrical performance in varying humidity.[2]
Mechanical Strength High Modulus & StrengthThe highly cross-linked aromatic structure provides rigidity and load-bearing capability.[2]
Processability Improved Melt FlowThe isobutoxy group lowers viscosity, enabling processing via RTM, infusion, and filament winding.[3][4]

Applications and Relevance to Drug Development

While the primary applications for phthalonitrile polymers are in aerospace, defense, and microelectronics (e.g., engine components, radomes, high-temperature composites), their unique properties can be leveraged in specialized areas relevant to scientific research and drug development.[1][3]

  • Fabrication of Advanced Analytical Devices: The polymer's outstanding chemical resistance and thermal stability make it an ideal material for constructing microfluidic chips or components for analytical instruments (e.g., mass spectrometry, high-performance liquid chromatography) that are exposed to harsh solvents or high temperatures.

  • High-Stability Sensor Substrates: The low dielectric constant and physical robustness are advantageous for creating stable, inert substrates for chemical or biological sensors designed to operate in extreme conditions.

  • Biocompatible Coatings (with further functionalization): While inherently bio-inert, the base polymer could serve as a durable, high-performance coating for medical devices or implants. Its surface could be functionalized for enhanced biocompatibility or for the controlled elution of therapeutic agents, similar to how other durable polymers are used in drug-eluting stents.

The connection to drug development is not in the polymer's direct therapeutic action but in its role as an enabling material for creating more robust and reliable research tools and medical devices.

Conclusion

4-Isobutoxyisophthalonitrile stands out as a strategically designed monomer that successfully balances the extreme performance of phthalonitrile resins with the practical necessity of processability. By incorporating the isobutoxy group, it offers a wider processing window, enabling the fabrication of complex, high-performance components that were previously difficult to achieve. Its combination of elite thermal stability, mechanical integrity, and chemical inertness makes it a compelling candidate for next-generation materials in demanding technological fields, including the specialized tools and devices required for advanced scientific and pharmaceutical research.

References

  • National Research Development Corporation. (n.d.). High Temperature Resistant Phthalonitrile Resins - Technology Details. Retrieved from [Link]

  • Cambium USA. (n.d.). High temperature Phthalonitrile resins for extreme environments. Retrieved from [Link]

  • Zhang, T., et al. (2020). Improving the curing process and thermal stability of phthalonitrile resin via novel mixed curing agents. ResearchGate. Retrieved from [Link]

  • Gao, J., et al. (2017). The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents. eXPRESS Polymer Letters, 11(11), 924–934. Retrieved from [Link]

  • Wang, Y., et al. (2022). Novel self-promoted phthalonitrile monomer with siloxane segments: synthesis, curing kinetics, and thermal properties. RSC Advances. Retrieved from [Link]

  • Bohrium. (n.d.). Progress in high-temperature-resistant phthalonitrile resins and their composites for aerospace applications. Retrieved from [Link]

  • Li, S., et al. (2022). Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2018). Synthesis and thermal properties of novel silicone resins containing phthalonitrile groups. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

  • SPECIFIC POLYMERS. (n.d.). Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs). Retrieved from [Link]

  • Engle, S. M., Kirkner, T. R., & Kelly, C. B. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-2,5,6-trichloroisophthalonitrile. Retrieved from [Link]

  • Bukhalin, V. V., et al. (2023). Synthesis of substituted 4-aryloxypthalic acids based on 4-nitro-n-methylphthalimide. Bashkir chemical journal. Retrieved from [Link]

  • Kaczmarek, M., et al. (2021). Synthesis of 4′-Alkoxy-4-(ω-cinnamoylalkoxy)azobenzenes and Their Photoswitchable Behavior. MDPI. Retrieved from [Link]

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Foundational

The Versatile Core: An In-depth Technical Guide to the Potential Biological Activity of Isophthalonitrile Derivatives

Introduction: The Isophthalonitrile Scaffold - A Privileged Structure in Medicinal Chemistry Isophthalonitrile, a simple aromatic dinitrile, serves as a foundational building block for a diverse array of heterocyclic com...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isophthalonitrile Scaffold - A Privileged Structure in Medicinal Chemistry

Isophthalonitrile, a simple aromatic dinitrile, serves as a foundational building block for a diverse array of heterocyclic compounds with significant biological activities. The inherent chemical reactivity of the nitrile groups, coupled with the tunable electronic properties of the benzene ring through substitution, makes the isophthalonitrile core a "privileged scaffold" in medicinal and agrochemical research. This guide provides a comprehensive technical overview of the burgeoning field of isophthalonitrile derivatives, focusing on their potential as anticancer, antimicrobial, and herbicidal agents. We will delve into the synthetic strategies employed to generate these compounds, explore their mechanisms of action, and present a critical analysis of their structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic and agrochemical potential of this versatile chemical class.

Anticancer Activity: Targeting Key Signaling Pathways in Oncology

The quest for novel anticancer agents with improved efficacy and reduced side effects is a perpetual endeavor in medicinal chemistry. Isophthalonitrile derivatives have emerged as a promising class of compounds, demonstrating potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Inhibition of the IGF-1R/STAT3 Signaling Pathway

A significant breakthrough in understanding the anticancer potential of isophthalonitrile derivatives comes from the study of 2,4,5-Trichloro-6-((2,4,6-trichlorophenyl)amino)isophthalonitrile (SYD007). This compound has been shown to exert potent anti-bladder cancer activity by targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1]

The IGF-1R signaling cascade is frequently dysregulated in various cancers, promoting cell proliferation and inhibiting apoptosis. Upon activation by its ligand, IGF-1, the IGF-1R undergoes autophosphorylation, creating docking sites for various substrate proteins, including the Insulin Receptor Substrate (IRS) and Shc. This initiates downstream signaling through two major pathways: the PI3K/Akt pathway, which promotes cell survival, and the Ras/Raf/MEK/ERK pathway, which stimulates cell proliferation. Furthermore, activated IGF-1R can lead to the phosphorylation and activation of STAT3, a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and angiogenesis.

SYD007 has been identified as an inhibitor of IGF-1R.[1] By binding to the receptor, it prevents the IGF-1-induced phosphorylation and activation of STAT3.[1] This, in turn, downregulates the expression of STAT3 target genes, leading to the induction of apoptosis and cell cycle arrest in bladder cancer cells.[1] Molecular docking studies have further elucidated the binding mode of SYD007 within the ATP-binding pocket of the IGF-1R kinase domain, providing a structural basis for its inhibitory activity.[1]

IGF1R_STAT3_Pathway cluster_cytoplasm Cytoplasm IGF-1 IGF-1 IGF1R IGF-1R IGF-1->IGF1R p_IGF1R p-IGF-1R IGF1R->p_IGF1R Autophosphorylation STAT3 STAT3 p_IGF1R->STAT3 Phosphorylates p_STAT3 p-STAT3 STAT3->p_STAT3 p_STAT3_dimer p-STAT3 Dimer p_STAT3->p_STAT3_dimer Dimerization SYD007 SYD007 SYD007->IGF1R Inhibits DNA DNA p_STAT3_dimer->DNA Translocates & Binds Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression Promotes

Figure 1: Simplified IGF-1R/STAT3 signaling pathway and the inhibitory action of SYD007.
Quantitative Structure-Activity Relationship (QSAR) and Anticancer Activity

While a comprehensive QSAR study on a large library of isophthalonitrile derivatives with anticancer activity is yet to be published, preliminary findings suggest that the nature and position of substituents on the isophthalonitrile ring play a crucial role in their cytotoxic potency. For instance, the presence of multiple halogen atoms, as seen in SYD007, appears to be a key feature for potent IGF-1R inhibition.

Further research focusing on the systematic variation of substituents on the isophthalonitrile scaffold is warranted to develop robust QSAR models. Such models would be invaluable for the rational design of new derivatives with enhanced anticancer activity and improved pharmacokinetic profiles.

Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected isophthalonitrile derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
SYD007 Bladder cancer cellsNot specified[1]
2-phenylacrylonitrile derivative 1g2a HCT116 (Colon)0.0059[2]
2-phenylacrylonitrile derivative 1g2a BEL-7402 (Liver)0.0078[2]

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of multidrug-resistant pathogens poses a significant threat to global health. The discovery of novel antimicrobial agents with unique mechanisms of action is therefore a critical area of research. Isophthalonitrile derivatives have demonstrated promising broad-spectrum antimicrobial activity against both bacteria and fungi, making them attractive candidates for the development of new anti-infective therapies.

Mechanism of Action: Targeting Essential Bacterial Enzymes

The antimicrobial mechanism of action for many isophthalonitrile derivatives is still under investigation. However, one of the parent compounds, chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile), a widely used fungicide, is known to inhibit glyceraldehyde-3-phosphate dehydrogenase (GPDH) by reacting with sulfhydryl groups in the enzyme's active site.[3] This covalent modification inactivates the enzyme, disrupting glycolysis and leading to cell death. It is plausible that other polyhalogenated isophthalonitrile derivatives exert their antimicrobial effects through a similar mechanism of non-specific protein alkylation.

More recent studies on isocyanide derivatives, which share structural similarities with isophthalonitriles, have revealed that they can act as covalent inhibitors of essential bacterial enzymes. These compounds have been shown to target the active site cysteines of enzymes involved in fatty acid biosynthesis (FabF) and the hexosamine pathway (GlmS).[4] This covalent modification leads to the functional inhibition of these enzymes, ultimately resulting in bacterial growth inhibition. Given the electrophilic nature of the nitrile groups in isophthalonitrile derivatives, it is conceivable that they could also act as covalent inhibitors of key bacterial enzymes.

Antimicrobial_MoA cluster_bacterium Bacterial Cell Isophthalonitrile Isophthalonitrile Derivative Enzyme Essential Bacterial Enzyme (e.g., GPDH) Isophthalonitrile->Enzyme Covalent Modification Inactive_Enzyme Inactive Enzyme Enzyme->Inactive_Enzyme Metabolic_Pathway Essential Metabolic Pathway Inactive_Enzyme->Metabolic_Pathway Inhibits Cell_Death Cell Death Metabolic_Pathway->Cell_Death

Figure 2: Putative mechanism of antimicrobial action of isophthalonitrile derivatives.
Quantitative Structure-Activity Relationship (QSAR) and Antimicrobial Activity

Studies on polyhalo isophthalonitrile derivatives have provided valuable insights into their structure-activity relationships. The antimicrobial activity is significantly influenced by the nature and position of the substituents on the isophthalonitrile ring. For example, a study on a series of polyhalo isophthalonitrile derivatives revealed that compound 3j , a 4-(benzylamino)-5-chloro-2,6-difluoro analog, exhibited potent antimicrobial activity against Gram-positive bacteria and fungi, with MIC values comparable to the commercial drugs norfloxacin and fluconazole.[5] This suggests that the presence of a benzylamino group at the 4-position and halogen atoms at other positions is favorable for antimicrobial activity.

Data on Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of a representative polyhalo isophthalonitrile derivative.

CompoundMicroorganismMIC (µg/mL)Reference
3j Staphylococcus aureus0.5[5]
3j Bacillus cereus0.4[5]
3j Candida albicans0.5[5]

Herbicidal Activity: A Potential Solution for Weed Management

The development of new herbicides with novel modes of action is crucial for sustainable agriculture, particularly in the face of increasing herbicide resistance in weeds. Isoxaflutole, a commercial herbicide, is a pro-herbicide that is converted in plants and soil to its active diketonitrile derivative.[6] This active metabolite is an isophthalonitrile derivative that acts as a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone and tocopherols. Inhibition of HPPD leads to the depletion of these essential molecules, resulting in the bleaching of photosynthetic tissues and ultimately, plant death.

The success of isoxaflutole highlights the potential of the isophthalonitrile scaffold in the design of new herbicides. Research in this area is focused on the synthesis and evaluation of novel isophthalonitrile derivatives with improved efficacy, selectivity, and environmental profiles.

Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

HPPD is a non-heme iron(II)-dependent dioxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate. This is a critical step in the biosynthesis of plastoquinone, an essential cofactor for phytoene desaturase in the carotenoid biosynthesis pathway, and tocopherols (Vitamin E), which are important antioxidants.

The diketonitrile derivative of isoxaflutole acts as a competitive inhibitor of HPPD, binding to the active site and preventing the substrate from accessing the catalytic iron center. This leads to a buildup of the substrate and a depletion of the downstream products, plastoquinone and tocopherols. The lack of plastoquinone inhibits carotenoid biosynthesis, leading to the photodegradation of chlorophyll and the characteristic bleaching symptoms observed in treated plants.

Herbicidal_MoA cluster_plant_cell Plant Cell HPPA 4-Hydroxyphenylpyruvate HPPD HPPD Enzyme HPPA->HPPD Substrate Homogentisate Homogentisate HPPD->Homogentisate Catalyzes Plastoquinone Plastoquinone Homogentisate->Plastoquinone Leads to Carotenoid_Biosynthesis Carotenoid Biosynthesis Plastoquinone->Carotenoid_Biosynthesis Essential for Bleaching Bleaching & Plant Death Carotenoid_Biosynthesis->Bleaching Inhibition leads to Isoxaflutole_DKN Isoxaflutole Diketonitrile Isoxaflutole_DKN->HPPD Inhibits

Figure 3: Mechanism of action of isoxaflutole diketonitrile as an HPPD inhibitor.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative isophthalonitrile derivative and for the in vitro evaluation of its biological activity.

Synthesis of a Polyhalogenated Isophthalonitrile Derivative

This protocol describes a general method for the synthesis of a 4-amino-substituted polyhalo-isophthalonitrile derivative via nucleophilic aromatic substitution.

Workflow for the Synthesis of a Polyhalogenated Isophthalonitrile Derivative

Synthesis_Workflow Start Start Reactants Polyfluoroisophthalonitrile + Amine Start->Reactants Reaction Dissolve in Solvent (e.g., DMF) + Base (e.g., K2CO3) Reactants->Reaction Heating Heat Reaction Mixture (e.g., 80°C) Reaction->Heating Workup Pour into Ice-Water Filter Precipitate Heating->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Characterize Product (NMR, MS, etc.) Purification->Product End End Product->End

Figure 4: General workflow for the synthesis of a substituted isophthalonitrile derivative.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve tetrafluoroisophthalonitrile (1.0 eq) in a suitable aprotic polar solvent, such as N,N-dimethylformamide (DMF).

  • Addition of Amine and Base: To the solution, add the desired amine (1.1 eq) and a base, such as potassium carbonate (K2CO3, 2.0 eq).

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, pour the mixture into ice-water. Collect the resulting precipitate by vacuum filtration and wash it with water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Characterize the purified product by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for the MTT Assay

MTT_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation1 Incubate (24 h) Cell_Seeding->Incubation1 Treatment Add Isophthalonitrile Derivative Dilutions Incubation1->Treatment Incubation2 Incubate (48-72 h) Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate (4 h) MTT_Addition->Incubation3 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Absorbance Read Absorbance (570 nm) Solubilization->Absorbance Analysis Calculate IC50 Absorbance->Analysis End End Analysis->End

Figure 5: Workflow for the MTT assay to determine anticancer activity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the isophthalonitrile derivative in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Serial Dilutions: Prepare serial twofold dilutions of the isophthalonitrile derivative in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

Isophthalonitrile derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and herbicidal agents is well-supported by a growing body of scientific literature. The ability to readily modify the isophthalonitrile scaffold allows for the fine-tuning of their biological activity and pharmacokinetic properties, making them attractive candidates for further development.

Future research in this area should focus on several key aspects:

  • Expansion of Chemical Diversity: The synthesis and screening of larger and more diverse libraries of isophthalonitrile derivatives are needed to identify new lead compounds with improved potency and selectivity.

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds is crucial for their rational design and optimization.

  • In Vivo Efficacy and Safety: Promising in vitro candidates should be advanced to in vivo studies to evaluate their efficacy, toxicity, and pharmacokinetic profiles in relevant animal models.

  • Development of QSAR Models: The generation of robust QSAR models will be instrumental in guiding the design of new derivatives with optimized biological activity.

References

  • Synthesis and antimicrobial activity of polyhalo isophthalonitrile derivatives. (2013). PubMed. [Link]

  • Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes. (2024). Chemical Science. [Link]

  • 2,4,5-Trichloro-6-((2,4,6-trichlorophenyl)amino)isophthalonitrile, Exerts Anti-bladder Activities through IGF-1R/STAT3 Signaling. (2018). PubMed. [Link]

  • Mechanism of action and fate of the fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) in biological systems. 2. In vitro reactions. (1975). PubMed. [Link]

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2021). PMC. [Link]

  • Cleavage of the Diketonitrile Derivative of the Herbicide Isoxaflutole by Extracellular Fungal Oxidases. (2001). PubMed. [Link]

Sources

Exploratory

discovery of novel phthalonitrile-based compounds

An In-Depth Technical Guide to the Discovery of Novel Phthalonitrile-Based Compounds Abstract Phthalonitriles are a pivotal class of aromatic dinitrile compounds, serving as fundamental precursors for the synthesis of ph...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel Phthalonitrile-Based Compounds

Abstract

Phthalonitriles are a pivotal class of aromatic dinitrile compounds, serving as fundamental precursors for the synthesis of phthalocyanines and other complex macrocycles. Their versatile chemical nature allows for extensive functionalization, leading to novel compounds with tailored properties for a wide range of applications. This guide provides an in-depth exploration of the methodologies for discovering and synthesizing novel phthalonitrile derivatives. It covers the strategic design of synthetic pathways, robust characterization techniques, and the transition from precursor to final product, with a focus on applications in drug development, particularly as photosensitizers for Photodynamic Therapy (PDT), and in the creation of high-performance polymers. This document is intended for researchers and professionals in chemistry and drug development, offering both foundational knowledge and field-proven insights into this dynamic area of research.

The Strategic Importance of Phthalonitrile Scaffolds

Phthalonitriles are organic compounds based on a benzene ring substituted with two adjacent nitrile (-C≡N) groups. While seemingly simple, this arrangement provides a remarkably stable yet reactive platform. The true value of phthalonitriles lies in their role as primary building blocks for phthalocyanines (Pcs), a class of intensely colored macrocyclic compounds analogous to naturally occurring porphyrins.[1][2]

The functionalization of the phthalonitrile ring is the critical first step in tuning the properties of the resulting phthalocyanine. By strategically adding substituents to the phthalonitrile precursor, one can control crucial characteristics such as:

  • Solubility: A major challenge in the application of phthalocyanines is their tendency to aggregate due to their planar structure, which drastically reduces their efficacy. Attaching bulky or long-chain substituents to the phthalonitrile starting material disrupts this planarity, significantly improving solubility in organic solvents and biological media.[3][4]

  • Electronic Properties: The nature of the substituents (electron-donating or electron-withdrawing) directly influences the electronic absorption spectrum of the final phthalocyanine, which is critical for applications like PDT where specific light wavelengths are required for activation.[5]

  • Targeting and Functionality: For drug development, specific functional groups can be introduced via the phthalonitrile precursor to enable conjugation to targeting moieties (like antibodies or peptides) or to enhance a desired biological activity.[5][6]

This guide focuses on the origination of these properties, beginning with the rational design and discovery of the novel phthalonitrile precursors themselves.

Synthetic Pathways to Novel Phthalonitrile Derivatives

The synthesis of new phthalonitrile derivatives is a cornerstone of phthalocyanine chemistry. The choice of synthetic route is dictated by the desired substitution pattern and the nature of the functional groups to be introduced.

Nucleophilic Aromatic Substitution: The Workhorse Reaction

One of the most common and effective methods for synthesizing substituted phthalonitriles involves the nucleophilic displacement of a nitro group from 4-nitrophthalonitrile.[4][7][8] The strong electron-withdrawing nature of the two nitrile groups activates the nitro group, making it an excellent leaving group for substitution by a wide range of nucleophiles.

Causality of Experimental Choice: 4-nitrophthalonitrile is a preferred starting material due to its commercial availability and the high reactivity of the nitro group. The reaction is typically carried out in a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) in the presence of a mild base such as potassium carbonate (K₂CO₃) to deprotonate the incoming nucleophile (e.g., a phenol or thiol), thereby activating it for the substitution reaction.

cluster_main Nucleophilic Substitution Workflow Start 4-Nitrophthalonitrile Reaction Reaction Vessel (Heat) Start->Reaction Nucleophile Phenolic or Thiol Nucleophile (R-OH / R-SH) Nucleophile->Reaction Base Base (K₂CO₃) in DMF Base->Reaction Activates Nucleophile Product Novel Substituted Phthalonitrile Reaction->Product Forms C-O or C-S bond Displaces -NO₂

Caption: Workflow for synthesizing phthalonitriles via nucleophilic substitution.

Metal-Catalyzed Cross-Coupling Reactions

For derivatives where a direct carbon-carbon bond is desired, palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling are employed. This approach is particularly useful for introducing alkynyl groups onto the phthalonitrile ring, starting from a halogenated precursor like 4,5-dichlorophthalonitrile.[3]

Expert Insight: The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and preventing side reactions. For instance, a copper(I) co-catalyst is often used in Sonogashira reactions to facilitate the transmetalation step. These reactions expand the structural diversity of phthalonitriles beyond what is achievable with nucleophilic substitution alone.

From Precursor to Product: The Cyclotetramerization Reaction

The defining application of phthalonitriles is their conversion into phthalocyanines through a template-driven cyclotetramerization reaction. This process involves the condensation of four molecules of a phthalonitrile derivative, typically in a high-boiling solvent like glycerol or in the presence of a strong organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1][9] The reaction is templated around a metal salt (e.g., Zn(OAc)₂, CoCl₂), which directs the formation of the macrocycle and becomes chelated in the central cavity of the resulting metallophthalocyanine.[4][9]

cluster_cyclo Cyclotetramerization Process PN 4x Substituted Phthalonitrile Reaction Reflux PN->Reaction Metal Metal Salt (e.g., Zn(OAc)₂) Metal->Reaction Template Solvent High-Boiling Solvent + DBU (Base) Solvent->Reaction Reaction Medium Product Metallophthalocyanine (Functional Macrocycle) Reaction->Product Forms Macrocycle

Caption: Conversion of phthalonitrile precursors into a phthalocyanine macrocycle.

The absence of the sharp nitrile peak in the final product's IR spectrum is a key indicator of successful cyclotetramerization.[9]

A Self-Validating System: Characterization Protocols

The structural elucidation of newly synthesized compounds is paramount. A multi-technique approach ensures the identity and purity of both the intermediate phthalonitrile and the final phthalocyanine product.

Spectroscopic and Analytical Techniques
TechniquePurpose for Phthalonitrile AnalysisKey Indicators
FT-IR Spectroscopy Confirmation of functional groups.Presence of a sharp, strong peak for the nitrile group (-C≡N) around 2230 cm⁻¹.[9]
¹H and ¹³C NMR Elucidation of the complete chemical structure and confirmation of substitution patterns.Specific chemical shifts and coupling constants corresponding to aromatic protons and carbons, as well as those of the attached substituents.[7][10]
Mass Spectrometry Determination of the exact molecular weight, confirming the elemental composition.A molecular ion peak [M]⁺ that matches the calculated mass of the target compound.[11]
UV-Vis Spectroscopy Primarily for analyzing the final phthalocyanine product.Characteristic intense Q-band absorption in the far-red region of the spectrum (670-700 nm), which is crucial for PDT applications.[4][5]
Thermal Analysis for Polymer Applications

For phthalonitriles designed as precursors for high-temperature thermosetting resins, thermal analysis is critical.

  • Differential Scanning Calorimetry (DSC): Used to determine the melting point and curing temperature of the phthalonitrile monomer, defining its processing window.[7][8][12]

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the final cured polymer by measuring weight loss as a function of temperature. Phthalonitrile-based polymers are known for their exceptional thermal and thermo-oxidative stability.[8][13]

Applications in Drug Discovery and Advanced Materials

The true impact of novel phthalonitrile discovery is realized in its downstream applications.

Photosensitizers for Photodynamic Therapy (PDT)

PDT is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that destroy tumor cells.[5][14] Phthalocyanines derived from novel phthalonitriles are excellent candidates for PDT because:

  • They have strong light absorption in the therapeutic window (650-800 nm), where light penetration into tissue is maximal.[5]

  • They are efficient generators of singlet oxygen, the primary cytotoxic agent in PDT.[15]

  • Their structure can be modified via the phthalonitrile precursor to enhance tumor localization and cellular uptake.[6][16]

For example, attaching cationic groups can improve interaction with negatively charged bacterial membranes for antimicrobial PDT applications.[17]

G cluster_pdt Mechanism of Photodynamic Therapy PS Phthalocyanine (Photosensitizer) PS_excited Excited Triplet State PS* PS->PS_excited Absorption Light Light (670-700 nm) Light->PS O2 Ground State Oxygen (³O₂) O2->PS_excited ROS Singlet Oxygen (¹O₂) CellDeath Tumor Cell Apoptosis/Necrosis ROS->CellDeath Oxidative Stress PS_excited->ROS Energy Transfer

Caption: Simplified signaling pathway of phthalocyanine-mediated PDT.

High-Performance Polymers

Phthalonitrile-based resins are a class of high-temperature polymers prized for their outstanding thermal stability, low water absorption, and inherent flame retardancy.[13][18] They are used in demanding aerospace and microelectronic applications where materials must withstand extreme conditions.[7][10] The discovery of novel phthalonitrile monomers with lower melting points and wider processing windows is a key area of research to make these advanced materials more easily processable via techniques like Resin Transfer Molding (RTM).[8][18]

Exemplar Experimental Protocols

Protocol: Synthesis of a 4-Phenoxy-Substituted Phthalonitrile
  • Reagent Preparation: To a 250 mL round-bottom flask, add 4-nitrophthalonitrile (1.0 eq), phenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add dry Dimethylformamide (DMF) to the flask until the reagents are fully dissolved.

  • Reaction: Equip the flask with a reflux condenser and place it under a nitrogen atmosphere. Heat the mixture to 80-90 °C with stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 4-nitrophthalonitrile spot has been consumed (typically 8-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice water, which will cause the product to precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and then recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure 4-phenoxyphthalonitrile.

  • Characterization: Confirm the structure using FT-IR (disappearance of nitro peaks, appearance of ether linkage, persistence of nitrile peak at ~2230 cm⁻¹), ¹H NMR, and Mass Spectrometry.

Protocol: Cyclotetramerization to a Zinc(II) Phthalocyanine
  • Reagent Preparation: In a flask, combine the synthesized 4-phenoxyphthalonitrile (1.0 eq) and zinc(II) acetate (0.25 eq).

  • Solvent & Catalyst: Add 2-dimethylaminoethanol or glycerol as the solvent and a few drops of DBU as a catalytic base.[9]

  • Reaction: Heat the mixture to reflux (140-160 °C) under a nitrogen atmosphere for 12-24 hours. The solution will turn a deep green color as the phthalocyanine forms.

  • Workup: After cooling, precipitate the product by adding the reaction mixture to a large volume of methanol or water.

  • Purification: Collect the crude product by filtration. Purify using column chromatography on silica gel, eluting with a solvent mixture such as THF/hexane to isolate the desired green fraction.

  • Characterization: Confirm the product using UV-Vis spectroscopy (observe the characteristic Q-band around 680 nm) and verify the disappearance of the nitrile peak in the FT-IR spectrum.[9]

Conclusion and Future Outlook

The remains a vibrant and essential field of chemical research. The direct link between the structure of the phthalonitrile precursor and the properties of the resulting phthalocyanine or polymer provides a powerful tool for rational material design. Future research will likely focus on developing more efficient and sustainable synthetic routes, creating water-soluble phthalocyanines for enhanced biological compatibility, and designing multi-functional compounds that combine therapeutic and diagnostic (theranostic) capabilities. The foundational principles and methodologies outlined in this guide provide a robust framework for scientists and researchers to build upon as they explore this versatile class of molecules.

References

  • El-badrawy, A. M., Fadda, A. A., Abdel-Latif, E., & Selim, Y. A. (2021). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. RSC Advances, 11(44), 27356–27373. [Link]

  • El-badrawy, A. M., Fadda, A. A., Abdel-Latif, E., & Selim, Y. A. (2021). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. National Institutes of Health. [Link]

  • Dumoulin, F. (2019). Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. National Institutes of Health. [Link]

  • Various Authors. (2021-2022). Synthesis of phthalonitrile derivatives by photoinduced reactions: New unsymmetrical substituted zinc phthalocyanines. ResearchGate. [Link]

  • Biyiklioglu, Z., & Yilmaz, I. (2019). Design of novel substituted phthalocyanines; synthesis and fluorescence, DFT, photovoltaic properties. National Institutes of Health. [Link]

  • Various Authors. (n.d.). Scheme 1. The synthesis route of phthalonitrile derivatives 1 and 2. ResearchGate. [Link]

  • Unknown Author. (2013). Phthalocyanine precursors; synthesis and investigation of phthalonitrile-alcohol adducts. University of East Anglia DSpace Repository. [Link]

  • Wang, J., et al. (2019). Synthesis and thermal properties of high temperature phthalonitrile resins cured with self-catalytic amino-contanining phthalonitrle compounds. ResearchGate. [Link]

  • Dauda, B., et al. (2023). SYNTHESIS AND CHARACTERIZATION OF COBALT AND COPPER PHTHALOCYANINE METAL COMPLEXES. FUDMA Journal of Sciences. [Link]

  • Zhang, T., et al. (2019). Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. MDPI. [Link]

  • Wang, J., et al. (2019). Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. ResearchGate. [Link]

  • Various Authors. (2021-2022). Properties of phthalonitrile monomer blends and thermosetting phthalonitrile copolymers. ResearchGate. [Link]

  • Abrahamse, H., & Hamblin, M. R. (2016). New photosensitizers for photodynamic therapy. National Institutes of Health. [Link]

  • Ben-Hur, E., & Rosenthal, I. (1986). New phthalocyanine photosensitizers for photodynamic therapy. National Institutes of Health. [Link]

  • Zhang, Y., et al. (2018). Preparation and physical properties of phthalonitrile composite foam filled with hollow glass microspheres. E3S Web of Conferences. [Link]

  • Bayir, Z. A., et al. (2022). New phthalonitrile/metal phthalocyanine-gold nanoparticle conjugates for biological applications. National Institutes of Health. [Link]

  • Oleinick, N. L., et al. (2009). Photodynamic Therapy with the Phthalocyanine Photosensitizer Pc 4: The Case Experience with Preclinical Mechanistic and Early Clinical-Translational Studies. National Institutes of Health. [Link]

  • Krivenko, A. P., et al. (2022). Influence of Aza-Substitution on Molecular Structure, Spectral and Electronic Properties of t-Butylphenyl Substituted Vanadyl Complexes. MDPI. [Link]

  • de Melo, B. A. G., et al. (2022). Development of Biotechnological Photosensitizers for Photodynamic Therapy: Cancer Research and Treatment—From Benchtop to Clinical Practice. MDPI. [Link]

  • Barchiewicz, K., et al. (2021). Porphyrin and phthalocyanine photosensitizers designed for targeted photodynamic therapy of colorectal cancer. National Institutes of Health. [Link]

  • Unknown Author. (n.d.). Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs). SPECIFIC POLYMERS. [Link]

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Foundational

A Framework for the Preliminary Toxicological Investigation of 4-Isobutoxyisophthalonitrile

An In-depth Technical Guide Dissemination Level: For Researchers, Scientists, and Drug Development Professionals Abstract: 4-Isobutoxyisophthalonitrile is a chemical entity with potential applications in pharmaceutical a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Dissemination Level: For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Isobutoxyisophthalonitrile is a chemical entity with potential applications in pharmaceutical and materials science. As with any novel compound intended for advanced development, a thorough understanding of its toxicological profile is a prerequisite for safe handling and progression. This guide presents a comprehensive framework for the preliminary, preclinical toxicity investigation of 4-Isobutoxyisophthalonitrile. It is structured not as a rigid protocol but as a logical, tiered approach, beginning with fundamental characterization and progressing through in vitro and in vivo assessments. The causality behind each experimental choice is detailed, emphasizing a self-validating system of inquiry designed to build a foundational safety profile for this molecule.

Introduction

4-Isobutoxyisophthalonitrile (CAS No. 161718-81-6) is an aromatic nitrile containing an isobutoxy ether functional group. While its specific applications are still emerging, its structural motifs are common in medicinal chemistry and polymer science. The isophthalonitrile core (a benzene ring with two cyano groups at positions 1 and 3) and the ether linkage suggest a complex metabolic fate and a potential for biological activity that warrants careful investigation. The primary objective of a preliminary toxicological screen is not merely to identify hazard but to understand the dose-dependent nature of any adverse effects, elucidate potential mechanisms of toxicity, and provide critical data for informed risk assessment and the design of further, more definitive studies.

This document outlines a multi-pronged investigative strategy encompassing physicochemical characterization, putative metabolic profiling, and a robust battery of in vitro and in vivo toxicity assays.

Section 1: Foundational Analysis: Physicochemical & In Silico Assessment

Before any biological testing, a foundational understanding of the molecule's physical and chemical properties is paramount. These properties dictate its behavior in biological systems—from absorption to metabolic fate—and are critical for designing meaningful toxicological assays.

Physicochemical Characterization

The following parameters must be determined experimentally. The choice of vehicle for in vitro and in vivo studies, potential for bioaccumulation, and route of administration are all dependent on this initial data.

Table 1: Essential Physicochemical Parameters for 4-Isobutoxyisophthalonitrile

ParameterExperimental MethodRationale & Implication for Toxicity Testing
Molecular Weight Calculation200.24 g/mol . Foundational for all concentration and dosage calculations.
Aqueous Solubility Shake-flask method (OECD TG 105)Determines feasibility of aqueous vehicles for dosing. Low solubility may necessitate use of co-solvents (e.g., DMSO, corn oil), which require their own vehicle controls.
Lipophilicity (Log P) HPLC method (OECD TG 117)Predicts membrane permeability and potential for bioaccumulation. A high Log P may suggest higher absorption and distribution into fatty tissues.
pKa Potentiometric titrationIdentifies ionizable groups. The isophthalonitrile structure lacks strongly acidic or basic groups, but this should be confirmed as it affects solubility and receptor interaction at physiological pH.
Chemical Stability HPLC analysis in relevant buffers (pH 4, 7.4, 9) and mediaEnsures the test compound does not degrade under experimental conditions, which would confound results.
In Silico Toxicity Prediction

Computational toxicology models can provide a valuable first look at potential liabilities based on structural alerts. While not a substitute for experimental data, these predictions guide the focus of subsequent laboratory investigations.

  • Structural Alerts for Genotoxicity: Analysis using models like DEREK Nexus® or Sarah Nexus® can identify substructures known to be associated with mutagenicity or clastogenicity. The aromatic nitrile structure may raise alerts for potential metabolic activation.

  • Metabolism Prediction: Software such as Meteor Nexus can predict likely sites of metabolism, helping to identify potential reactive metabolites.

  • Toxicity Endpoints: QSAR models can estimate endpoints like LD50, carcinogenicity, and skin sensitization, providing a preliminary hazard classification.

Section 2: Putative Metabolism & Bioactivation Potential

The toxicity of a xenobiotic is often mediated not by the parent compound but by its metabolites. Understanding the likely metabolic pathways of 4-Isobutoxyisophthalonitrile is crucial for interpreting toxicity data. The molecule presents three primary sites for metabolic attack: the isobutoxy group, the aromatic ring, and the nitrile functionalities.

  • Phase I Metabolism (Functionalization): Cytochrome P450 (CYP) enzymes are the primary drivers of Phase I reactions.[1]

    • O-Dealkylation: The isobutoxy group is a prime target for oxidative O-dealkylation, yielding 4-hydroxyisophthalonitrile and isobutyraldehyde. This is a common pathway for alkoxy-aromatics.

    • Aromatic Hydroxylation: The benzene ring can be hydroxylated, likely at positions ortho or para to the existing substituents.

    • Nitrile Metabolism: While nitriles can be relatively stable, they can undergo hydrolysis to amides and carboxylic acids or reduction. Critically, some aliphatic nitriles can release cyanide in vivo, a mechanism of significant toxicity.[2] The stability of the aromatic nitrile group against cyanide release should be a key point of investigation.

  • Phase II Metabolism (Conjugation): The hydroxylated metabolites formed in Phase I are targets for conjugation enzymes (e.g., UGTs, SULTs), which attach polar moieties like glucuronic acid or sulfate to increase water solubility and facilitate excretion.[1]

Diagram: Putative Metabolic Pathway of 4-Isobutoxyisophthalonitrile

Metabolic Pathway cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism (Conjugation) Parent 4-Isobutoxyisophthalonitrile Metabolite1 4-Hydroxyisophthalonitrile + Isobutyraldehyde Parent->Metabolite1 O-Dealkylation Metabolite2 Hydroxylated Aromatic Ring Metabolite Parent->Metabolite2 Aromatic Hydroxylation Metabolite3 Hydrolyzed Nitrile Metabolite (Amide/Carboxylic Acid) Parent->Metabolite3 Hydrolysis Conjugate1 Glucuronide or Sulfate Conjugate Metabolite1->Conjugate1 Metabolite2->Conjugate1 Excretion Excretion Conjugate1->Excretion

Caption: A putative metabolic pathway for 4-Isobutoxyisophthalonitrile.

Section 3: In Vitro Toxicity Assessment

In vitro assays are the cornerstone of modern toxicology, providing rapid, cost-effective, and mechanistic data while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Experimental Workflow for In Vitro Toxicity

The workflow is designed to assess both general cytotoxicity and specific, high-consequence endpoints like genotoxicity.

In Vitro Workflow cluster_cytotoxicity Cytotoxicity Screening cluster_genotoxicity Genotoxicity Battery (ICH S2(R1)) start Test Compound: 4-Isobutoxyisophthalonitrile cell_panel Cell Panel (HepG2, HEK293, etc.) start->cell_panel ames Bacterial Reverse Mutation (Ames Test) start->ames micronucleus In Vitro Micronucleus Test (Mammalian Cells, e.g., CHO, TK6) start->micronucleus chromosome In Vitro Chromosomal Aberration Test (Optional/Follow-up) start->chromosome mtt_assay MTT or Neutral Red Assay (24h, 48h, 72h exposure) cell_panel->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 ic50->micronucleus Guide Dose Selection end Preliminary Risk Assessment ic50->end cluster_genotoxicity cluster_genotoxicity cluster_genotoxicity->end

Sources

Exploratory

thermal stability of 4-Isobutoxyisophthalonitrile

An In-Depth Technical Guide to the Thermal Stability of 4-Isobutoxyisophthalonitrile Authored by: A Senior Application Scientist Foreword: Navigating the Thermal Landscape of Novel Molecules In the realm of materials sci...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of 4-Isobutoxyisophthalonitrile

Authored by: A Senior Application Scientist

Foreword: Navigating the Thermal Landscape of Novel Molecules

In the realm of materials science and pharmaceutical development, the introduction of a novel molecule like 4-isobutoxyisophthalonitrile brings with it a cascade of questions. Its efficacy, its synthesis, and, critically, its stability under thermal stress are all paramount. This guide is crafted for the discerning researcher and scientist, providing a robust framework for evaluating the thermal stability of this specific molecule. While public-domain data on 4-isobutoxyisophthalonitrile is not extensively available, the principles and methodologies detailed herein are derived from extensive experience with related chemical structures, particularly phthalonitrile-based resins and complex organic compounds. This document, therefore, serves as both a practical guide to experimental investigation and a theoretical exploration of what one might anticipate.

Our approach is grounded in first principles, emphasizing not just the "what" but the "why" of experimental design. We will delve into the core techniques of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presenting them not as routine procedures, but as powerful tools for mechanistic inquiry. The insights that follow are designed to be self-validating, empowering you to generate high-quality, reproducible data that will stand up to rigorous scrutiny.

Introduction to 4-Isobutoxyisophthalonitrile and the Imperative of Thermal Stability

4-Isobutoxyisophthalonitrile is an aromatic compound characterized by a benzene ring substituted with two nitrile (-CN) groups and an isobutoxy (-OCH₂CH(CH₃)₂) group. The presence of the polar nitrile groups and the somewhat bulky isobutoxy group suggests a molecule with potential applications in high-performance polymers, as a precursor for phthalocyanine-like structures, or as an intermediate in pharmaceutical synthesis.

The thermal stability of a compound is a critical parameter that dictates its processing, storage, and application limits.[1] For a material intended for use in high-temperature applications, a high decomposition temperature is essential. In the context of drug development, understanding thermal stability is crucial for determining shelf-life and ensuring that the active pharmaceutical ingredient (API) does not degrade during formulation or storage.[1][2]

Core Methodologies for Thermal Analysis

A comprehensive understanding of a compound's thermal stability is best achieved through a combination of analytical techniques. The two cornerstones of this type of analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4] This technique is invaluable for determining the temperature at which a material begins to decompose, the kinetics of its decomposition, and the mass of any residual material.

Experimental Protocol: TGA of 4-Isobutoxyisophthalonitrile
  • Sample Preparation: Accurately weigh 5-10 mg of 4-isobutoxyisophthalonitrile into a ceramic or platinum TGA pan. Ensure the sample is evenly distributed across the bottom of the pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Select the desired atmosphere (e.g., nitrogen for an inert environment or air for an oxidative environment). A high-purity nitrogen purge at a flow rate of 20-50 mL/min is recommended for initial studies to isolate thermal decomposition from oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C) for 5-10 minutes to ensure thermal stability before the analysis begins.

    • Ramp the temperature at a constant heating rate. A rate of 10 °C/min is a common starting point for screening studies.[5]

    • Continue heating to a temperature at which the sample has fully decomposed, or to a maximum desired temperature (e.g., 800 °C).

  • Data Analysis:

    • Plot the sample mass (or mass percentage) as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the tangent to the baseline and the tangent to the steepest part of the mass loss curve.

    • The temperature at which the rate of mass loss is maximal (Tpeak) can be determined from the first derivative of the TGA curve (the DTG curve).

Interpreting TGA Data: A Hypothetical Thermogram

For a compound like 4-isobutoxyisophthalonitrile, we can anticipate a multi-stage decomposition process. The initial mass loss is likely to correspond to the cleavage of the isobutoxy group, followed by the decomposition of the isophthalonitrile backbone at higher temperatures.

Table 1: Hypothetical TGA Data for 4-Isobutoxyisophthalonitrile in a Nitrogen Atmosphere

ParameterExpected Value RangeSignificance
Tonset (5% mass loss) 250 - 350 °CIndicates the initial temperature of significant decomposition. Phthalonitrile-based systems often exhibit high thermal stability.[6]
Tpeak1 300 - 400 °CCorresponds to the maximum rate of the first major decomposition step, likely involving the isobutoxy group.
Tpeak2 450 - 600 °CRepresents the maximum rate of the second decomposition stage, likely associated with the degradation of the aromatic nitrile structure.
Char Yield at 800 °C 30 - 50%The amount of residual carbonaceous material. A high char yield is characteristic of aromatic, nitrogen-containing compounds.
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It is used to detect thermal events such as melting, crystallization, glass transitions, and chemical reactions.

Experimental Protocol: DSC of 4-Isobutoxyisophthalonitrile
  • Sample Preparation: Accurately weigh 2-5 mg of 4-isobutoxyisophthalonitrile into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas like nitrogen at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • A "heat-cool-heat" cycle is often employed to erase the sample's prior thermal history.

    • First Heat: Ramp the temperature from ambient to a point above the expected melting temperature but below the onset of decomposition (determined from TGA). A heating rate of 10 °C/min is standard.

    • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • Second Heat: Reheat the sample at the same rate as the first heat. This scan often provides a clearer view of the glass transition and melting behavior.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition).

    • Determine the melting temperature (Tm) from the peak of the melting endotherm.

    • Determine the glass transition temperature (Tg) from the step change in the baseline of the second heating scan.

Anticipated DSC Results

For a crystalline organic solid like 4-isobutoxyisophthalonitrile, the DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. If the compound can exist in an amorphous state, a glass transition might be observable in the second heating scan.

Table 2: Expected DSC Data for 4-Isobutoxyisophthalonitrile

ParameterExpected ObservationSignificance
Melting Point (Tm) A sharp endothermic peakIndicates the transition from a solid to a liquid state. The temperature and enthalpy of melting provide information on purity and crystalline structure.
Glass Transition (Tg) A step change in the baselineOnly observable if the material is at least partially amorphous. It represents the transition from a rigid, glassy state to a more rubbery state.
Decomposition A broad, irreversible exothermTypically occurs at higher temperatures and may overlap with other transitions if the compound is not stable up to its melting point.

Proposed Thermal Decomposition Pathway

Based on the known thermal degradation mechanisms of related compounds, a plausible decomposition pathway for 4-isobutoxyisophthalonitrile can be proposed. The initial step is likely the homolytic cleavage of the C-O bond in the isobutoxy group, as this is generally weaker than the C-C bonds of the aromatic ring.

Decomposition_Pathway A 4-Isobutoxyisophthalonitrile B Initial Heat Input (T > T_onset) A->B C Isobutoxy Radical + Isophthalonitrile Radical B->C C-O Bond Cleavage D Further Fragmentation C->D High Temperature E Volatile Products (e.g., isobutene, water) D->E F Char Formation (Cross-linked aromatic structures) D->F

Caption: Proposed thermal decomposition pathway for 4-isobutoxyisophthalonitrile.

The resulting radicals can then undergo a series of complex reactions, including hydrogen abstraction, rearrangement, and fragmentation, leading to the formation of volatile products and a stable carbonaceous char.[9] The nitrile groups can also participate in cyclization reactions at high temperatures, contributing to the formation of a thermally stable, cross-linked network, which is a known behavior in phthalonitrile resins.

Experimental Workflow and Logic

The logical flow of a thermal stability investigation is crucial for obtaining a comprehensive understanding of the material.

Experimental_Workflow cluster_0 Initial Characterization cluster_1 Kinetic Analysis cluster_2 Evolved Gas Analysis cluster_3 Comprehensive Stability Profile TGA_Screen TGA Screening (10 °C/min, N2) DSC_Screen DSC Screening (Heat-Cool-Heat) TGA_Screen->DSC_Screen Determine decomposition onset for DSC limit TGA_Kinetics Multiple Heating Rate TGA (5, 10, 15, 20 °C/min) TGA_Screen->TGA_Kinetics TGA_MS TGA coupled with Mass Spectrometry (TGA-MS) TGA_Screen->TGA_MS Report Final Report: - Decomposition Temperatures - Kinetic Parameters - Decomposition Products - Proposed Mechanism DSC_Screen->Report Kinetic_Modeling Model-Free Kinetics (e.g., Flynn-Wall-Ozawa) TGA_Kinetics->Kinetic_Modeling Kinetic_Modeling->Report TGA_FTIR TGA coupled with FTIR (TGA-FTIR) TGA_MS->Report TGA_FTIR->Report

Caption: A logical workflow for the comprehensive thermal analysis of a novel compound.

This workflow ensures that each experimental step informs the next. The initial TGA screening provides the decomposition temperature range, which is critical for setting the upper temperature limit for DSC analysis to avoid damaging the instrument. Following the initial characterization, more advanced techniques can be employed to gain deeper insights.

Advanced Thermal Analysis Techniques

For a more in-depth investigation, the following advanced techniques are recommended:

  • Modulated TGA™: This technique can provide more accurate kinetic data by deconvoluting complex, overlapping reactions.

  • High-Resolution TGA™: This method adjusts the heating rate based on the rate of mass loss, providing better resolution of closely occurring decomposition events.

  • TGA-MS/FTIR: Coupling the TGA to a mass spectrometer or an FTIR spectrometer allows for the real-time identification of evolved gases during decomposition, providing direct evidence for the proposed decomposition mechanism.[4]

Conclusion: A Pathway to Understanding

The thermal stability of 4-isobutoxyisophthalonitrile, while not yet documented in the public literature, can be thoroughly investigated using the principles and methodologies outlined in this guide. A systematic approach, beginning with TGA and DSC for initial characterization and potentially extending to more advanced techniques for kinetic and mechanistic studies, will yield a comprehensive understanding of this molecule's behavior under thermal stress. The hypothetical data and proposed decomposition pathway provided herein serve as a scientifically grounded starting point for such an investigation. As with any scientific endeavor, meticulous experimental technique and careful data interpretation are the keys to unlocking a clear and accurate picture of the thermal landscape of this novel compound.

References

  • Marciniec, B. (1985). Photochemical decomposition of phenazone derivatives. Part 7: Mechanism of decomposition in aqueous solutions. Pharmazie, 40(3), 180-2. [Link]

  • MDPI. (n.d.). Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. MDPI. [Link]

  • NIH. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health. [Link]

  • TA Instruments. (n.d.). A Review of DSC Kinetics Methods. TA Instruments. [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. TA Instruments. [Link]

  • TA Instruments. (n.d.). Overview of Glass Transition Analysis by Differential Scanning Calorimetry. TA Instruments. [Link]

  • ResearchGate. (2025). Thermal Stability and Curing Mechanism of Self-Catalytic Bio-Based Phthalonitrile Resins. ResearchGate. [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Mettler Toledo. [Link]

  • Thermal Support. (n.d.). DSC as Problem Solving Tool: Isothermal Crystallization of Polymers. Thermal Support. [Link]

  • ResearchGate. (2025). Improved Synthesis of Oligomeric Phthalonitriles and Studies Designed for Low Temperature Cure. ResearchGate. [Link]

  • MDPI. (n.d.). Exploring the Thermal Degradation of Bakelite: Non-Isothermal Kinetic Modeling, Thermodynamic Insights, and Evolved Gas Analysis via Integrated In Situ TGA/MS and TGA/FT-IR Techniques. MDPI. [Link]

  • ResearchGate. (n.d.). TGA-DTA diagrams of the Ti(OH)4 powder. ResearchGate. [Link]

  • NIH. (2021). Thermal Stability of Amorphous Solid Dispersions. National Institutes of Health. [Link]

  • PubMed. (2011). Understanding the decomposition reaction mechanism of chrysanthemic acid: a computational study. PubMed. [Link]

  • ResearchGate. (2025). Thermal stability of some commercial synthetic antioxidants. ResearchGate. [Link]

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Foundational

4-Isobutoxyisophthalonitrile: A Key Intermediate in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary 4-Isobutoxyisophthalonitrile, a substituted aromatic dinitrile, has emerged as a pivotal building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

4-Isobutoxyisophthalonitrile, a substituted aromatic dinitrile, has emerged as a pivotal building block in the synthesis of advanced active pharmaceutical ingredients (APIs). Its unique structural features, comprising a reactive isobutoxy group and two nitrile functionalities on a benzene ring, make it a versatile precursor for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of 4-isobutoxyisophthalonitrile, including its synthesis, chemical properties, and its critical role as a pharmaceutical intermediate, with a particular focus on its application in the manufacture of novel acid pump antagonists. Detailed experimental protocols, analytical methodologies, and safety considerations are presented to support researchers and process chemists in leveraging this important molecule for drug discovery and development.

Introduction to 4-Isobutoxyisophthalonitrile

4-Isobutoxyisophthalonitrile (CAS No: 161718-81-6) is an organic compound with the molecular formula C₁₂H₁₂N₂O.[1] Its structure consists of an isophthalonitrile (1,3-dicyanobenzene) core, with an isobutoxy group (-OCH₂CH(CH₃)₂) at the 4-position.

Table 1: Physicochemical Properties of 4-Isobutoxyisophthalonitrile

PropertyValueReference
CAS Number 161718-81-6[1]
Molecular Formula C₁₂H₁₂N₂O[1]
Molecular Weight 200.24 g/mol [1]
IUPAC Name 4-isobutoxybenzene-1,3-dicarbonitrile[1]
Storage Temperature 2-8 °C[1]
Purity (typical) ≥98%[1]

The presence of the two nitrile groups provides reactive sites for a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions. The isobutoxy group, introduced via a Williamson ether synthesis, enhances the molecule's lipophilicity and can play a role in modulating the pharmacokinetic properties of the final drug substance.

Synthesis of 4-Isobutoxyisophthalonitrile

The primary route for the synthesis of 4-isobutoxyisophthalonitrile is through the Williamson ether synthesis, a robust and widely used method for forming ethers.[2][3] This involves the reaction of a phenoxide with an alkyl halide. In this specific case, the synthesis can be efficiently achieved in a one-pot process starting from a readily available nitro-substituted precursor.

Precursor Synthesis: 4-Hydroxyisophthalonitrile

The key precursor for the Williamson ether synthesis is 4-hydroxyisophthalonitrile. While various methods for the synthesis of isophthalonitrile and its derivatives exist, obtaining 4-hydroxyisophthalonitrile can be a multi-step process.[4] Commercial availability of this precursor is also an option for researchers.

One-Pot Synthesis from p-Nitrobenzonitrile

A highly efficient one-pot synthesis has been reported, which circumvents the need to isolate the 4-hydroxyisophthalonitrile intermediate. This method starts with the more accessible p-nitrobenzonitrile.

Synthesis_Pathway p_nitro p-Nitrobenzonitrile intermediate In-situ generated 4-hydroxyisophthalonitrile anion p_nitro->intermediate Cyanating reagent, K₂CO₃, Heat product 4-Isobutoxyisophthalonitrile intermediate->product Williamson Ether Synthesis isobutyl_bromide Isobutyl Bromide isobutyl_bromide->product

Figure 1: One-Pot Synthesis of 4-Isobutoxyisophthalonitrile.

Experimental Protocol: One-Pot Synthesis

  • Step 1: Cyanation and In-situ Phenoxide Formation: A cyanating reagent and p-nitrobenzonitrile are dissolved in a suitable organic solvent. The mixture is heated to around 100 °C with stirring. After cooling to approximately 70 °C, potassium carbonate (K₂CO₃) is added.

  • Step 2: Williamson Ether Synthesis: Isobutyl bromide is then introduced dropwise into the reaction mixture, and the temperature is maintained with stirring until the reaction is complete.

  • Step 3: Work-up and Purification: The reaction mixture is cooled and poured into ice water. The resulting precipitate, 4-isobutoxyisophthalonitrile, is collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/ethanol, to achieve high purity.

Rationale behind experimental choices: The use of a "one-pot" method is highly advantageous in process chemistry as it eliminates the need for isolation and purification of intermediates, saving time, reducing solvent waste, and potentially increasing overall yield. Potassium carbonate acts as a base to facilitate both the nucleophilic aromatic substitution of the nitro group and the deprotonation of the resulting hydroxyl group to form the phenoxide anion necessary for the Williamson ether synthesis.

Application as a Pharmaceutical Intermediate: Synthesis of Revaprazan

The primary and most significant application of 4-isobutoxyisophthalonitrile is as a key starting material in the synthesis of Revaprazan. Revaprazan is a potassium-competitive acid blocker (P-CAB), a class of drugs used to treat acid-related gastrointestinal disorders by reversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells.

Revaprazan_Synthesis start 4-Isobutoxyisophthalonitrile intermediate1 3-Cyano-4-isobutoxy- thiobenzamide start->intermediate1 Thioacetamide or Ammonium Sulfide intermediate2 Key Heterocyclic Intermediate intermediate1->intermediate2 Multi-step Cyclization & Condensation revaprazan Revaprazan intermediate2->revaprazan Final Assembly

Figure 2: Role of 4-Isobutoxyisophthalonitrile in Revaprazan Synthesis.

In the synthesis of Revaprazan, one of the nitrile groups of 4-isobutoxyisophthalonitrile is selectively converted to a thioamide group, forming 3-cyano-4-isobutoxythiobenzamide. This transformation is a critical first step that introduces a new reactive handle for subsequent cyclization and condensation reactions to build the complex heterocyclic core of the Revaprazan molecule.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of 4-isobutoxyisophthalonitrile. The following techniques are standard for the analysis of this intermediate.

Disclaimer: While the following provides guidance on the expected spectral features, experimentally obtained reference spectra for 4-isobutoxyisophthalonitrile are not widely available in the public domain. Researchers should perform their own analyses to confirm the structure and purity of their material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutoxy group and the aromatic protons.

Table 2: Predicted ¹H NMR Chemical Shifts for 4-Isobutoxyisophthalonitrile

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons7.0 - 8.0Multiplets3H
-O-CH₂-~3.8Doublet2H
-CH-(CH₃)₂~2.1Multiplet (septet)1H
-(CH₃)₂~1.0Doublet6H

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 4-Isobutoxyisophthalonitrile

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic Carbons110 - 165
Nitrile Carbons (-CN)115 - 120
-O-CH₂-~75
-CH-(CH₃)₂~28
-(CH₃)₂~19
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in 4-isobutoxyisophthalonitrile.

Table 4: Characteristic FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
C≡N (Nitrile stretch)2220 - 2240Strong
C-O (Ether stretch)1200 - 1250Strong
C-H (sp³ stretch)2850 - 3000Medium-Strong
C-H (Aromatic stretch)3000 - 3100Medium-Weak
C=C (Aromatic stretch)1450 - 1600Medium
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of 4-isobutoxyisophthalonitrile and for monitoring the progress of its synthesis. A reversed-phase HPLC method would be appropriate.

Typical HPLC Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile and water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the aromatic system absorbs, typically around 254 nm.

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method should be validated for linearity, precision, accuracy, and robustness according to standard pharmaceutical industry guidelines.

Safety and Handling

4-Isobutoxyisophthalonitrile should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. According to available safety data, it may cause skin and eye irritation and may be harmful if swallowed or inhaled. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

4-Isobutoxyisophthalonitrile is a valuable and versatile pharmaceutical intermediate with a demonstrated critical role in the synthesis of modern drugs such as Revaprazan. The efficient one-pot synthesis method makes it an attractive starting material for process development. A thorough understanding of its synthesis, characterization, and reactivity is essential for chemists and researchers working in the field of drug discovery and development. This guide provides a solid foundation of technical information to facilitate the effective use of this important building block.

References

  • Google Patents. (n.d.). CN112961074B - Synthesis method of isophthalonitrile.
  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved January 4, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 4, 2026, from [Link]

Sources

Exploratory

Identifying and Characterizing Impurities in the Synthesis of 4-Isobutoxyisophthalonitrile: A Mechanistic and Analytical Approach

An In-Depth Technical Guide Abstract The synthesis of 4-isobutoxyisophthalonitrile, a key intermediate in various advanced material and pharmaceutical applications, requires stringent quality control to ensure product pu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The synthesis of 4-isobutoxyisophthalonitrile, a key intermediate in various advanced material and pharmaceutical applications, requires stringent quality control to ensure product purity and process consistency. This technical guide provides a comprehensive framework for researchers and drug development professionals to identify, characterize, and control potential impurities arising during its synthesis. By integrating an understanding of the reaction mechanism with a multi-modal analytical strategy, this document outlines a robust, self-validating system for impurity profiling, grounded in established scientific principles and regulatory expectations.

Foundational Principles: The Synthetic Pathway and Inherent Impurity Risks

The most common and industrially scalable route to 4-isobutoxyisophthalonitrile is via the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxyisophthalonitrile with an isobutyl halide (e.g., isobutyl bromide) in the presence of a suitable base and solvent.

The core transformation is an SN2 (bimolecular nucleophilic substitution) reaction.[1] The phenolic hydroxyl group of 4-hydroxyisophthalonitrile is first deprotonated by a base (commonly potassium carbonate) to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the isobutyl halide, displacing the halide leaving group to form the desired ether linkage.[2][3]

While seemingly straightforward, the reaction environment and the nature of the reactants create several predictable pathways for impurity formation. A proactive impurity control strategy begins with understanding these pathways.

Classification of Potential Impurities

Impurities can be broadly categorized based on their origin:

  • Process-Related Impurities: Substances that are formed as by-products of the main reaction or subsequent side reactions.

  • Starting Material-Related Impurities: Unreacted starting materials or impurities already present in them.

  • Reagent-Related Impurities: Residual solvents, bases, or catalysts.

  • Degradation Products: Impurities formed by the degradation of the final product during manufacturing or storage.[4][5]

The logical relationship between the synthesis and potential impurities is visualized below.

cluster_synthesis Williamson Ether Synthesis (SN2) cluster_impurities Potential Impurities SM1 4-Hydroxyisophthalonitrile Reaction Reaction Vessel (Solvent, Heat) SM1->Reaction SM2 Isobutyl Bromide SM2->Reaction Base Base (e.g., K2CO3) Base->Reaction Product 4-Isobutoxyisophthalonitrile (Target Product) Reaction->Product Main Pathway (O-Alkylation) Imp1 Unreacted 4-Hydroxyisophthalonitrile Reaction->Imp1 Incomplete Reaction Imp2 C-Alkylation By-product (Isomer) Reaction->Imp2 Side Reaction (Ambident Nucleophile) Imp3 Isobutylene (E2 Elimination Product) Reaction->Imp3 Side Reaction (Elimination) Imp4 Residual Solvents & Reagents Reaction->Imp4 Carryover

Caption: Synthetic pathway and the origins of key process-related impurities.

The Analytical Imperative: A Multi-Technique Strategy

No single analytical technique can comprehensively profile all potential impurities. A robust analysis plan employs an orthogonal, multi-technique approach where each method provides a unique and confirmatory piece of information. The synergy between chromatographic separation and spectroscopic identification is paramount. High-performance liquid chromatography (HPLC) is often the primary tool for separation and quantification due to its precision and sensitivity.[6][7]

Core Analytical Workflow

The following workflow ensures a systematic and thorough investigation, from initial detection to definitive structural confirmation.

Start Crude/Final Product Sample HPLC HPLC-UV Analysis (Separation & Quantification) Start->HPLC GCMS Headspace GC-MS (Volatiles & Residual Solvents) Start->GCMS Parallel Analysis Decision1 Known Impurities Quantified? HPLC->Decision1 Report Final Report Decision1->Report Yes LCMS LC-MS Analysis (Obtain Molecular Weight) Decision1->LCMS No (Unknown Peak) Isolate Preparative HPLC (Isolate Impurity) LCMS->Isolate Spectro Spectroscopic Analysis (NMR, FT-IR) Isolate->Spectro Identify Structure Elucidation Spectro->Identify Identify->Report Characterized Report_GC Volatiles Report GCMS->Report_GC Report_GC->Report

Caption: A logical workflow for comprehensive impurity identification and characterization.

In-Depth Methodologies and Expected Findings

This section details the experimental protocols and the rationale behind their application.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

Causality: HPLC is the cornerstone of impurity profiling for its ability to separate compounds with very similar structures, such as the main product and its C-alkylated isomer, and to quantify them accurately. A reversed-phase C18 column is chosen due to the moderate polarity of the target molecule and its expected impurities. Gradient elution is employed to ensure adequate separation of early-eluting polar compounds (like 4-hydroxyisophthalonitrile) and later-eluting non-polar compounds.

Experimental Protocol: Reversed-Phase HPLC

  • System: HPLC with UV-Vis or Photodiode Array (PDA) Detector.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 Acetonitrile:Water.

Expected Results:

  • The main peak for 4-isobutoxyisophthalonitrile will be well-resolved.

  • A potential earlier-eluting peak corresponding to the more polar unreacted starting material, 4-hydroxyisophthalonitrile.

  • A potential peak eluting close to the main product, which could be the C-alkylated isomer. LC-MS is required for confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Causality: Volatile and semi-volatile compounds, such as residual solvents (e.g., acetone, DMF) and the E2 elimination by-product (isobutylene), are not amenable to HPLC analysis. GC-MS provides excellent separation for these compounds and definitive identification through mass spectral library matching.[8][9][10] Headspace sampling is used to introduce only the volatile components into the system, avoiding contamination from the non-volatile matrix.

Experimental Protocol: Headspace GC-MS

  • System: GC-MS with Headspace Autosampler.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial: 40 °C, hold for 5 min.

    • Ramp: 10 °C/min to 240 °C, hold for 5 min.

  • Injector Temperature: 250 °C.

  • Headspace Parameters:

    • Vial Equilibration: 80 °C for 15 min.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-400 amu.

Expected Results:

  • Detection of any residual solvents used in the synthesis or workup.

  • Possible detection of isobutylene, confirming the occurrence of the E2 elimination side reaction.

  • Detection of unreacted isobutyl bromide.

Structural Elucidation of Unknowns: LC-MS and NMR

Causality: When HPLC analysis reveals unknown peaks, their identity must be determined. LC-MS provides the molecular weight, which is the first critical clue.[11] For unambiguous structural confirmation, the impurity must be isolated (typically via preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H and ¹³C NMR will reveal the exact connectivity of atoms, allowing for definitive differentiation between isomers like the O-alkylated product and a C-alkylated by-product.

Summary of Potential Impurities and Analytical Strategy

The following table consolidates the information for a quick-reference guide.

Impurity Name/ClassPotential OriginPrimary Analytical TechniqueConfirmatory Technique
4-HydroxyisophthalonitrileUnreacted Starting MaterialHPLCLC-MS
Isobutyl BromideUnreacted Starting MaterialGC-MS-
C-alkylated IsomerSide Reaction (C-alkylation)HPLCLC-MS, NMR
IsobutyleneSide Reaction (E2 Elimination)Headspace GC-MS-
Residual SolventsReagent CarryoverHeadspace GC-MS-
Nitrile Hydrolysis ProductsDegradationHPLCLC-MS

Conclusion

A robust impurity profiling strategy for 4-isobutoxyisophthalonitrile synthesis is built on a foundation of chemical principles and executed with a synergistic, multi-modal analytical approach. By anticipating potential side reactions inherent to the Williamson ether synthesis, such as C-alkylation and elimination[2], and employing a logical workflow that combines the separation power of chromatography with the identification certainty of mass spectrometry and NMR, researchers can achieve a comprehensive understanding of their product's purity. This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based approach is not merely a quality control exercise; it is a critical component of process understanding and optimization, ensuring the delivery of high-quality materials for advanced applications. Adherence to these principles, supported by guidelines from regulatory bodies like the ICH[12], forms a self-validating system for product development and manufacturing.

References

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  • RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. ijrti.
  • GC-MS analysis of bioactive compounds from ethanolic leaves extract of Eichhornia crassipes (Mart) Solms. and their pharmacologi.
  • GC-MS Screening for the Identification of Potential Migrants Present in Polymeric Co
  • GC–MS-Based Metabolites Profiling, In Vitro Antioxidant, Anticancer, and Antimicrobial Properties of Different Solvent Extracts from the Botanical Parts of Micromeria fruticosa (Lamiaceae). MDPI.
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Foundational

A Theoretical and Spectroscopic Deep Dive into 4-Isobutoxyisophthalonitrile: A Guide for Researchers

Abstract This technical guide provides a comprehensive theoretical and spectroscopic examination of 4-isobutoxyisophthalonitrile, a molecule of interest in materials science and drug development. While experimental data...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical and spectroscopic examination of 4-isobutoxyisophthalonitrile, a molecule of interest in materials science and drug development. While experimental data on this specific compound is not extensively available in public literature, this document leverages established computational chemistry protocols and spectroscopic principles, drawing parallels from structurally related phthalonitriles. We will explore its molecular geometry, vibrational frequencies, electronic properties, and reactivity through in-silico methods, primarily Density Functional Theory (DFT). This guide is intended for researchers and professionals in chemistry and drug development, offering a robust framework for the synthesis, characterization, and theoretical investigation of 4-isobutoxyisophthalonitrile and its derivatives.

Introduction: The Significance of Substituted Phthalonitriles

Phthalonitriles are a versatile class of organic compounds that serve as crucial precursors for the synthesis of phthalocyanines.[1] These macrocyclic compounds exhibit remarkable thermal and oxidative stability, making them ideal for applications in polymer composite materials with a high degree of cross-linking.[1] Furthermore, the introduction of various functional groups onto the phthalonitrile periphery allows for the fine-tuning of the resulting phthalocyanine's properties, leading to their widespread use in catalysis, optics, and medicine.[1] The isobutoxy substituent in 4-isobutoxyisophthalonitrile is expected to enhance solubility in organic solvents, a desirable property for processing and characterization.

This guide will provide a detailed theoretical framework for understanding the fundamental properties of 4-isobutoxyisophthalonitrile, bridging the gap between computational prediction and experimental validation.

Synthesis and Molecular Structure

Proposed Synthesis

The synthesis of 4-isobutoxyisophthalonitrile can be achieved via a nucleophilic aromatic substitution reaction. A plausible and efficient method involves the reaction of 4-nitrophthalonitrile with isobutanol in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). This method is analogous to the synthesis of similar alkoxy-substituted phthalonitriles.[2]

Experimental Protocol: Synthesis of 4-Isobutoxyisophthalonitrile

  • To a solution of 4-nitrophthalonitrile (1 equivalent) in dry DMF, add anhydrous K₂CO₃ (1.5 equivalents).

  • Add isobutanol (1.2 equivalents) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The resulting precipitate, 4-isobutoxyisophthalonitrile, is collected by filtration, washed with water, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Molecular Geometry Optimization

To understand the three-dimensional structure of 4-isobutoxyisophthalonitrile, geometry optimization is performed using quantum chemical calculations. Density Functional Theory (DFT) with a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p) is a reliable method for this purpose.[3][4] These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

The optimized structure is expected to show a non-planar conformation due to the isobutoxy group. The dihedral angle between the plane of the benzene ring and the isobutoxy substituent will be a key structural parameter.

Computational Workflow: Geometry Optimization

Geometry Optimization Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output start Initial Molecular Structure (e.g., from ChemDraw) dft Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->dft Gaussian 16 optimized_geom Optimized Geometry (Bond lengths, angles) dft->optimized_geom freq_calc Frequency Calculation dft->freq_calc Verify minimum energy thermo Thermodynamic Properties freq_calc->thermo

Caption: Workflow for geometry optimization and frequency calculation.

Spectroscopic Characterization: A Theoretical and Experimental Correlation

Spectroscopic techniques are indispensable for the characterization of newly synthesized compounds. Theoretical calculations can predict these spectra, aiding in the interpretation of experimental data.

Vibrational Analysis (FT-IR and FT-Raman)

Vibrational spectroscopy provides a fingerprint of a molecule based on its vibrational modes. A normal coordinate analysis based on DFT calculations can predict the vibrational frequencies and their corresponding assignments.[5] The calculated harmonic vibrational frequencies are often scaled by a factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) to better match experimental results.[6]

Key Expected Vibrational Modes for 4-Isobutoxyisophthalonitrile:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C≡N (Nitrile)Stretching2230 - 2250
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C-O-C (Ether)Asymmetric Stretching1200 - 1275
C-O-C (Ether)Symmetric Stretching1000 - 1150
C=C (Aromatic)Stretching1450 - 1600
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. The Gauge-Including Atomic Orbital (GIAO) method within DFT is a reliable approach for calculating NMR chemical shifts.[6] The calculated shifts are typically referenced to a standard, such as tetramethylsilane (TMS).

Expected ¹H and ¹³C NMR Chemical Shifts:

  • ¹H NMR: Aromatic protons are expected in the range of 7.0-8.0 ppm. The protons of the isobutoxy group will appear in the aliphatic region (0.9-4.0 ppm), with characteristic splitting patterns.

  • ¹³C NMR: The carbon atoms of the nitrile groups will have signals around 115-120 ppm. Aromatic carbons will resonate between 110-160 ppm, while the aliphatic carbons of the isobutoxy group will be found at lower chemical shifts.

Electronic Spectroscopy (UV-Vis)

Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of molecules, providing information about electronic transitions.[3] The calculations yield excitation energies, oscillator strengths, and the nature of the molecular orbitals involved in the transitions. The solvent effect can be incorporated using models like the Polarizable Continuum Model (PCM).

Quantum Chemical Insights into Reactivity and Properties

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of 4-isobutoxyisophthalonitrile.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[7][8] The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

For 4-isobutoxyisophthalonitrile, the HOMO is expected to be localized on the electron-rich benzene ring and the oxygen atom of the isobutoxy group. The LUMO is likely to be distributed over the electron-withdrawing nitrile groups and the aromatic ring.

HOMO_LUMO cluster_orbitals Frontier Molecular Orbitals cluster_energy Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) Accepts Electrons Energy_Gap Energy Gap (ΔE) Reactivity Indicator LUMO->Energy_Gap HOMO HOMO (Highest Occupied Molecular Orbital) Donates Electrons Energy_Gap->HOMO E_axis_top Higher Energy E_axis_bottom Lower Energy E_axis_top->E_axis_bottom

Caption: Schematic of Frontier Molecular Orbitals (HOMO-LUMO).

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[9][10][11] The MEP surface is plotted over the electron density, with different colors representing different potential values.

  • Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. For 4-isobutoxyisophthalonitrile, these will be concentrated around the nitrogen atoms of the nitrile groups and the oxygen atom of the isobutoxy group.

  • Blue regions (positive potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. These are expected around the hydrogen atoms.

  • Green regions (neutral potential): Represent areas with near-zero potential.

The MEP map is a powerful guide for understanding intermolecular interactions and predicting how the molecule will interact with other species.[12]

Potential Applications in Drug Development

The isobutoxyisophthalonitrile scaffold, with its combination of lipophilic (isobutoxy) and polar (nitrile) groups, presents interesting possibilities in medicinal chemistry. The nitrile groups can participate in hydrogen bonding, a crucial interaction in drug-receptor binding. The overall physicochemical properties can be further tuned by modifying the substitution pattern on the aromatic ring. Theoretical studies, such as molecular docking, can be employed to predict the binding affinity of 4-isobutoxyisophthalonitrile derivatives with specific biological targets.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the study of 4-isobutoxyisophthalonitrile. By combining robust computational methods with established spectroscopic principles, researchers can gain significant insights into the synthesis, structure, and reactivity of this and related compounds. The presented protocols for synthesis, characterization, and quantum chemical calculations provide a clear roadmap for future investigations.

Future work should focus on the experimental validation of these theoretical predictions. The synthesis and full spectroscopic characterization of 4-isobutoxyisophthalonitrile are essential next steps. Furthermore, exploring its potential as a precursor for novel phthalocyanines and as a scaffold for the design of new therapeutic agents are promising avenues for further research.

References

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of High-Temperature Polytriazine Resins from 4-Isobutoxyisophthalonitrile

Introduction: The Quest for Thermally Stable Polymers In the relentless pursuit of materials that can withstand extreme thermal environments, phthalonitrile-based resins have emerged as a class of ultra-high-performance...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Thermally Stable Polymers

In the relentless pursuit of materials that can withstand extreme thermal environments, phthalonitrile-based resins have emerged as a class of ultra-high-performance thermosets. Their remarkable thermal and oxidative stability, exceptional mechanical properties, and inherent flame resistance make them indispensable in demanding applications across the aerospace, defense, and microelectronics industries. The core of their performance lies in the formation of a densely cross-linked, aromatic network of triazine rings through a void-free addition polymerization of dinitrile monomers. This document provides a detailed guide to the synthesis of a novel high-temperature polymer derived from 4-isobutoxyisophthalonitrile, a monomer designed for enhanced processability without compromising thermal performance.

The introduction of a flexible isobutoxy group onto the isophthalonitrile backbone is a strategic molecular design choice. This modification is intended to lower the melting point and viscosity of the monomer compared to unsubstituted analogs, thereby widening the processing window for composite fabrication techniques like resin transfer molding (RTM) and resin infusion. Upon curing, the flexible side chain is incorporated into a rigid, thermally stable polytriazine network. This application note will elucidate the synthetic pathway to the monomer, detail the polymerization protocol, and discuss the characterization and expected properties of the resulting thermoset polymer.

Reaction Mechanisms: From Monomer to Cross-linked Network

The synthesis of the high-temperature polymer from 4-isobutoxyisophthalonitrile is a two-stage process: first, the synthesis of the monomer itself, followed by its polymerization into a cross-linked network.

Part 1: Synthesis of 4-Isobutoxyisophthalonitrile Monomer

The synthesis of 4-isobutoxyisophthalonitrile is achieved via a classic nucleophilic aromatic substitution (SNAr) reaction. In this process, the nitro group of a suitable precursor, such as 4-nitrophthalonitrile, is displaced by an isobutoxide nucleophile. The electron-withdrawing nature of the two adjacent nitrile groups and the nitro group activates the aromatic ring, making it susceptible to nucleophilic attack.[1]

The isobutoxide is generated in situ by reacting isobutanol with a suitable base, such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which effectively solvates the cation of the base, enhancing the nucleophilicity of the alkoxide.[2]

Part 2: Polycyclotrimerization of 4-Isobutoxyisophthalonitrile

The polymerization of the 4-isobutoxyisophthalonitrile monomer proceeds through a polycyclotrimerization reaction of the nitrile groups. This process involves the formation of highly stable, six-membered triazine rings, which serve as the cross-linking points in the final polymer network.[3] The curing reaction can be initiated thermally at elevated temperatures or facilitated by the addition of a curing agent or catalyst.[4]

Various additives, including metallic salts, strong organic acids, and aromatic amines, can be used to lower the curing temperature and accelerate the polymerization rate.[3] The curing process typically involves a multi-step heating schedule to control the reaction exotherm and ensure complete conversion of the nitrile groups, leading to a void-free, highly cross-linked thermoset polymer.[5]

Experimental Protocols

Protocol 1: Synthesis of 4-Isobutoxyisophthalonitrile Monomer

Materials:

  • 4-Nitrophthalonitrile (1 equivalent)

  • Isobutanol (1.5 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized Water

  • Ethanol

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen inlet

  • Thermometer

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a dry three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-nitrophthalonitrile and anhydrous DMF.

  • Stir the mixture under a nitrogen atmosphere until the 4-nitrophthalonitrile is fully dissolved.

  • Add anhydrous potassium carbonate to the solution, followed by the dropwise addition of isobutanol.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold deionized water to precipitate the product.

  • Stir the resulting suspension for 30 minutes, then collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate thoroughly with deionized water to remove any residual DMF and inorganic salts.

  • Recrystallize the crude product from ethanol to obtain pure 4-isobutoxyisophthalonitrile as a solid.

  • Dry the purified product in a vacuum oven at 60 °C overnight.

Protocol 2: Synthesis of Polytriazine Resin

Materials:

  • 4-Isobutoxyisophthalonitrile monomer

  • Curing agent (e.g., 4,4'-diaminodiphenyl sulfone, DDS) (optional, 2-5 wt%)

  • Mold release agent

Equipment:

  • High-temperature oven with programmable temperature control

  • Stainless steel mold

  • Vacuum oven

  • Desiccator

Procedure:

  • Melt the 4-isobutoxyisophthalonitrile monomer by heating it to a temperature approximately 10-20 °C above its melting point.

  • If using a curing agent, add it to the molten monomer and stir until a homogeneous mixture is obtained.

  • Degas the molten resin under vacuum to remove any entrapped air or volatiles.

  • Coat a pre-heated stainless steel mold with a suitable mold release agent.

  • Pour the degassed resin into the pre-heated mold.

  • Place the mold in a high-temperature oven and perform the curing process according to the following schedule:

    • Heat to 220 °C and hold for 2 hours.

    • Ramp up to 250 °C and hold for 4 hours.

    • Ramp up to 280 °C and hold for 4 hours.

    • Ramp up to 320 °C and hold for 8 hours for post-curing.

  • After the curing cycle is complete, allow the oven to cool down slowly to room temperature to prevent thermal shock to the polymer.

  • Carefully demold the cured polytriazine resin.

  • Store the final polymer in a desiccator.

Visualization of Synthetic Workflow

SynthesisWorkflow cluster_monomer Monomer Synthesis cluster_polymer Polymerization reagents_m 4-Nitrophthalonitrile Isobutanol K2CO3 reaction_m Nucleophilic Aromatic Substitution (70-80 °C, 12-16h) reagents_m->reaction_m solvent_m Anhydrous DMF solvent_m->reaction_m workup_m Precipitation in Water Filtration reaction_m->workup_m Cool & Pour purification_m Recrystallization (Ethanol) workup_m->purification_m Crude Product monomer 4-Isobutoxyisophthalonitrile purification_m->monomer Pure Monomer monomer_p 4-Isobutoxyisophthalonitrile monomer->monomer_p curing Thermal Curing (220-320 °C) monomer_p->curing Melt & Degas polymer High-Temperature Polytriazine Resin curing->polymer Cross-linked Network

Caption: Workflow for the synthesis of high-temperature polytriazine resin.

Characterization and Data Presentation

The synthesized monomer and the cured polymer should be thoroughly characterized to confirm their structure and evaluate their properties.

Monomer Characterization:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups, such as the nitrile (C≡N) stretch (~2230 cm⁻¹), the ether (C-O-C) linkage, and the aromatic ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the precise chemical structure of the 4-isobutoxyisophthalonitrile monomer.

  • Differential Scanning Calorimetry (DSC): To determine the melting point (Tm) and to study the curing behavior (onset temperature, exotherm peak) of the monomer.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized monomer.

Polymer Characterization:

  • FTIR Spectroscopy: To monitor the disappearance of the nitrile peak, confirming the cyclotrimerization reaction and the formation of the triazine rings.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the cured polymer. Key parameters include the temperature at 5% weight loss (Td5) and the char yield at high temperatures (e.g., 800 °C) in both nitrogen and air atmospheres.

  • Dynamic Mechanical Analysis (DMA): To determine the glass transition temperature (Tg) and the storage modulus of the polymer, providing insights into its thermomechanical properties.[6]

  • Scanning Electron Microscopy (SEM): To examine the fracture surface of the cured polymer and assess its morphology.

Table 1: Expected Thermal and Mechanical Properties

PropertyExpected ValueTest Method
Glass Transition Temperature (Tg)> 400 °CDMA
5% Weight Loss Temperature (Td5)> 500 °C (in N₂)TGA
Char Yield at 800 °C> 70% (in N₂)TGA
Storage Modulus at 50 °C> 2.5 GPaDMA

Conclusion

This application note provides a comprehensive guide for the synthesis of high-temperature polytriazine resins from 4-isobutoxyisophthalonitrile. The strategic incorporation of an isobutoxy group is anticipated to improve the processability of the monomer while maintaining the exceptional thermal and mechanical properties characteristic of phthalonitrile-based polymers. The detailed protocols and characterization methods outlined herein offer a robust framework for researchers and professionals in the field of advanced materials to explore and develop novel high-performance polymers for extreme environment applications.

References

  • Keller, T. M. Synthesis and characterization of phthalonitrile resins. Polym. Chem.1980, 18 (12), 3203-3214.
  • Keller, T. M. High temperature phthalonitrile thermosetting polymers. J. Polym. Sci., Part A: Polym. Chem.1988, 26 (12), 3199-3211.
  • Chen, X., et al. Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. RSC Adv., 2019, 9, 1348-1356.
  • Bio-Based Self-Curing Phthalonitrile Resins Derived from Cinnamaldehyde. ACS Appl. Polym.
  • Cheng, K., et al. The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents. Polym. Bull.2012, 69, 923–937.
  • An overview of high-performance phthalonitrile resins: Fabrication and electronic applications. J.
  • Chan, C. Y. K., et al. Polycyclotrimerization of Dinitriles: A New Polymerization Route for the Construction of Soluble Nitrogen-Rich Polytriazines with Hyperbranched Structures and Functional Properties. Macromolecules2013, 46, 24, 9494–9506.
  • Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. Polymers2022, 14, 4898.

Sources

Application

Application Notes and Protocols for the Nucleophilic Substitution Synthesis of Phthalonitriles

Introduction Phthalonitriles, or 1,2-dicyanobenzenes, are crucial precursors for the synthesis of phthalocyanines, a class of robust macrocyclic compounds with extensive applications in pigments, catalysts, chemical sens...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phthalonitriles, or 1,2-dicyanobenzenes, are crucial precursors for the synthesis of phthalocyanines, a class of robust macrocyclic compounds with extensive applications in pigments, catalysts, chemical sensors, and photodynamic therapy.[1] The electronic and structural properties of the final phthalocyanine product are heavily influenced by the substituents on the peripheral positions of the phthalonitrile starting material. Nucleophilic aromatic substitution (SNAr) is a powerful and versatile method for introducing a wide array of functionalities onto the phthalonitrile scaffold, offering a more sustainable and selective alternative to traditional methods like random chlorination.[2][3]

This guide provides a comprehensive overview of the SNAr approach to phthalonitrile synthesis, detailing the underlying mechanisms, experimental protocols, and critical parameters for researchers, scientists, and drug development professionals.

Theoretical Background: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution on aliphatic compounds, this process does not occur via a direct SN2-type backside attack, which is sterically hindered by the aromatic ring. Instead, it proceeds through a two-step addition-elimination mechanism.[4]

Key requirements for a successful SNAr reaction on a benzene ring are:

  • An activated aromatic ring: The ring must be substituted with at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. For phthalonitrile synthesis, the nitrile groups themselves can serve as activating groups, and additional EWGs like a nitro group can further enhance reactivity.

  • A good leaving group: Halides (F, Cl, Br, I) and nitro groups (NO2) are common leaving groups.

  • A strong nucleophile: Common nucleophiles include alkoxides, phenoxides, thiophenoxides, and amines.

The reaction proceeds via the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4] The negative charge of this complex is delocalized over the aromatic ring and is stabilized by the electron-withdrawing groups. The subsequent departure of the leaving group restores the aromaticity of the ring.

SNAr_Mechanism A Activated Aryl Halide/Nitrophthalonitrile Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) A->Meisenheimer + Nu- Nu Nucleophile (Nu-) Nu->Meisenheimer Product Substituted Phthalonitrile Meisenheimer->Product - X- LG Leaving Group (X-) Meisenheimer->LG

Caption: The SNAr mechanism for phthalonitrile synthesis.

General Experimental Workflow

The synthesis of phthalonitriles via nucleophilic substitution generally follows a consistent workflow, which can be adapted based on the specific substrates and reaction conditions.

general_workflow start Start: Select Substrates (e.g., Dihalobenzonitrile, Nitrophthalonitrile) reagents Prepare Reagents (Nucleophile, Base, Solvent) start->reagents 1. Reagent Preparation reaction Reaction Setup (Inert atmosphere, Temperature control) reagents->reaction 2. Reaction Initiation monitoring Monitor Reaction Progress (TLC, HPLC) reaction->monitoring 3. In-process Control workup Aqueous Workup (Quenching, Extraction) monitoring->workup 4. Reaction Completion purification Purification (Crystallization, Chromatography) workup->purification 5. Isolation characterization Characterization (NMR, IR, MS) purification->characterization 6. Analysis end_node End: Pure Phthalonitrile Derivative characterization->end_node 7. Final Product

Caption: General workflow for phthalonitrile synthesis via SNAr.

Detailed Experimental Protocols

Protocol 1: Synthesis of Substituted Phthalonitriles from 4-Nitrophthalonitrile

This protocol is a versatile method for introducing a wide range of nucleophiles by displacing a nitro group. The strong electron-withdrawing nature of the nitro group and the two cyano groups makes the aromatic ring highly susceptible to nucleophilic attack.

Materials and Reagents:

  • 4-Nitrophthalonitrile

  • Nucleophile (e.g., a substituted phenol or aniline)

  • Anhydrous potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Apparatus:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas (Nitrogen or Argon) supply

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-nitrophthalonitrile (1.0 eq), the desired nucleophile (1.1-1.5 eq), and anhydrous potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous DMF or DMSO to the flask to dissolve the reactants. The concentration is typically in the range of 0.1-0.5 M with respect to the 4-nitrophthalonitrile.

  • Reaction: Stir the mixture at the desired temperature (ranging from room temperature to 80 °C, depending on the nucleophile's reactivity) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. This will precipitate the crude product.

  • Extraction: If the product is not a solid or for further purification, extract the aqueous mixture with a suitable organic solvent like DCM or EtOAc (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash with deionized water and then with brine to remove any remaining DMF/DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of Phthalonitriles

Microwave irradiation can significantly accelerate the rate of SNAr reactions, often leading to higher yields and cleaner products in a fraction of the time compared to conventional heating.[5][6]

Materials and Reagents:

  • Substituted dihalobenzonitrile or nitrophthalonitrile

  • Nucleophile

  • Base (e.g., K2CO3, Cs2CO3)

  • High-boiling point polar aprotic solvent (e.g., DMF, DMSO, NMP)

Apparatus:

  • Dedicated microwave reactor with sealed reaction vessels

  • Magnetic stirring capability within the microwave cavity

Step-by-Step Procedure:

  • Vessel Preparation: In a microwave reaction vessel equipped with a magnetic stir bar, combine the starting aryl halide/nitrile (1.0 eq), nucleophile (1.2-2.0 eq), and base (2.0-3.0 eq).

  • Solvent Addition: Add the appropriate solvent to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 100-200 °C) for a short duration (5-30 minutes). The reaction progress can be monitored by running a series of reactions at different time points.

  • Workup and Purification: After the reaction is complete, cool the vessel to room temperature. The workup and purification steps are analogous to those described in Protocol 1.

Protocol 3: Phase-Transfer Catalysis (PTC) for Phthalonitrile Synthesis

Phase-transfer catalysis is an effective technique when dealing with reactants that are soluble in immiscible phases, such as an aqueous solution of a nucleophilic salt and an organic solution of the aryl halide.[7][8] The phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[7]

Materials and Reagents:

  • Dihalobenzonitrile or nitrophthalonitrile

  • Nucleophilic salt (e.g., NaCN, KCN) or a nucleophile generated in situ from a precursor and an aqueous base (e.g., NaOH, KOH)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide (TBAB), tetrabutylammonium hydrogen sulfate (TBAHS))

  • An organic solvent (e.g., toluene, chlorobenzene)

  • Aqueous base (if required)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the starting aryl halide/nitrile in the organic solvent.

  • Aqueous Phase: In a separate vessel, prepare an aqueous solution of the nucleophilic salt or the nucleophile precursor with the base.

  • Catalyst Addition: Add the phase-transfer catalyst (typically 1-10 mol%) to the reaction mixture.

  • Reaction: Vigorously stir the biphasic mixture at an elevated temperature (50-100 °C). The efficiency of the reaction is highly dependent on the stirring rate to maximize the interfacial area between the two phases.

  • Monitoring and Workup: Monitor the reaction by TLC or GC. Upon completion, separate the organic layer.

  • Purification: Wash the organic layer with water, dry it over an anhydrous salt, and remove the solvent under reduced pressure. Purify the crude product as described in the previous protocols.

Data Presentation: Comparison of Synthesis Parameters

Parameter Conventional Heating (Protocol 1) Microwave-Assisted (Protocol 2) Phase-Transfer Catalysis (Protocol 3)
Typical Substrates 4-Nitrophthalonitrile, Dihalobenzonitriles4-Nitrophthalonitrile, DihalobenzonitrilesDihalobenzonitriles
Nucleophiles Phenols, anilines, thiolsPhenols, anilines, thiolsCyanide, alkoxides, phenoxides
Solvents DMF, DMSO, NMPDMF, DMSO, NMPToluene, Chlorobenzene (biphasic with water)
Temperature Room Temperature - 150 °C100 - 200 °C50 - 100 °C
Reaction Time 4 - 24 hours5 - 30 minutes2 - 12 hours
Key Advantages Simple setup, widely applicableRapid reaction times, higher yieldsAvoids anhydrous conditions, useful for ionic nucleophiles
Key Considerations Longer reaction times, potential for side productsRequires specialized equipmentRequires vigorous stirring, catalyst may need to be removed

Conclusion

The nucleophilic aromatic substitution for the synthesis of phthalonitriles is a robust and highly adaptable methodology. By carefully selecting the starting materials, reaction conditions, and the specific protocol—be it conventional heating, microwave-assisted synthesis, or phase-transfer catalysis—researchers can efficiently access a diverse library of substituted phthalonitriles. These tailored precursors are instrumental in the development of advanced materials and therapeutics derived from phthalocyanines.

References

  • Industrial & Engineering Chemistry Research. Using Nucleophilic Aromatic Substitution as an Alternate Sustainable Pathway to 4,5-Dihalogenated Phthalonitriles. ACS Publications. Available from: [Link]

  • ACS Publications. Using Nucleophilic Aromatic Substitution as an Alternate Sustainable Pathway to 4,5-Dihalogenated Phthalonitriles. Available from: [Link]

  • Csokai, V. et al. Microwave-Assisted Synthesis of Phtalonitriles and Phtalocyanines. ResearchGate. Available from: [Link]

  • ResearchGate. Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. Available from: [Link]

  • Scribd. Synthesis of Phthalonitrile Derivatives. Available from: [Link]

  • ACS Publications. Synthesis and Polymerization of Multiple Aromatic Ether Phthalonitriles. Available from: [Link]

  • YorkSpace. Multisubstituted phthalonitriles for phthalocyanine synthesis. Available from: [Link]

  • ResearchGate. An overview of high-performance phthalonitrile resins: Fabrication and electronic applications. Available from: [Link]

  • National Institutes of Health. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. Available from: [Link]

  • ResearchGate. Microwave-Assisted Synthesis of Phthalonitriles and Phthalocyanines. Available from: [Link]

  • ResearchGate. Synthesis, characterization and microwave-enhanced polymerization of a phthalonitrile resin. Available from: [Link]

  • ResearchGate. (PDF) Phthalocyanines and Related Compounds: XLVIII. Stepwise Nucleophilic Substitution in Tetrachlorophthalonitrile: Synthesis of Polysubstituted Phthalonitriles. Available from: [Link]

  • MDPI. Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. Available from: [Link]

  • Wikipedia. Phthalonitrile. Available from: [Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Available from: [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Available from: [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. Microwave-Assisted Pharmaceutical Synthesis: An Overview. Available from: [Link]

  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. Available from: [Link]

  • Google Patents. CN101935292A - Technique for synthesizing phthalonitrile.
  • RSC Publishing. Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. Available from: [Link]

  • National Institutes of Health. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Available from: [Link]

  • Wordpress. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Available from: [Link]

  • YouTube. Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. Available from: [Link]

  • PubMed. Total Synthesis of (S)-Cularine via Nucleophilic Substitution on a Catechol. Available from: [Link]

  • ResearchGate. Dynamic, self-correcting SNAr reaction a, Model reaction illustrating.... Available from: [Link]

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Method

Application Notes &amp; Protocols: 4-Isobutoxyisophthalonitrile in Medicinal Chemistry

A Foundational Guide for the Exploration of a Novel Scaffold Abstract This document provides a comprehensive guide for medicinal chemists, researchers, and drug development professionals on the potential utility of 4-iso...

Author: BenchChem Technical Support Team. Date: January 2026

A Foundational Guide for the Exploration of a Novel Scaffold

Abstract

This document provides a comprehensive guide for medicinal chemists, researchers, and drug development professionals on the potential utility of 4-isobutoxyisophthalonitrile as a novel scaffold for therapeutic agent discovery. In the absence of established biological targets, this guide adopts a foundational approach, presenting the rationale for its exploration based on its chemical architecture. We will delve into the significance of the isophthalonitrile core and the isobutoxy moiety, propose synthetic strategies for library generation, and provide detailed protocols for a tiered biological screening cascade and preliminary ADME profiling. The overarching goal is to equip researchers with the strategic framework and practical methodologies required to unlock the therapeutic potential of this compound class.

Introduction: The Scientific Rationale for Investigating 4-Isobutoxyisophthalonitrile

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The selection of a starting scaffold is a critical decision that influences the trajectory of a research program. 4-Isobutoxyisophthalonitrile presents an intriguing, yet underexplored, starting point for medicinal chemistry campaigns. Its structure, featuring a substituted aromatic core with two nitrile groups, offers a unique combination of chemical properties and synthetic handles.

The isophthalonitrile moiety itself is a known constituent in various biologically active compounds, including those with antimicrobial and anticancer properties.[1][2] The nitrile groups are of particular interest due to their versatile role in drug design. They can act as hydrogen bond acceptors, engage in dipole-dipole interactions, and serve as bioisosteres for carbonyls, hydroxyl groups, or even halogens.[3][4] The metabolic stability of the nitrile group further enhances its appeal in scaffold design.[3][5]

The isobutoxy substituent provides a crucial element for tuning the physicochemical properties of the molecule. This non-polar, flexible chain can influence solubility, lipophilicity, and interactions with hydrophobic pockets in biological targets. Furthermore, the ether linkage offers a site for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) by varying the alkyl or aryl group.

This guide will provide the necessary theoretical background and practical protocols to enable researchers to systematically investigate the potential of 4-isobutoxyisophthalonitrile as a privileged scaffold in medicinal chemistry.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a starting compound is essential for its effective use in a research setting.

PropertyValue / InformationSource
CAS Number 161718-81-6Supplier Data
Molecular Formula C₁₂H₁₂N₂OSupplier Data
Molecular Weight 200.24 g/mol Supplier Data
Appearance White to off-white solidGeneral knowledge
Solubility Insoluble in water; soluble in organic solvents like acetone and benzene.[6]PubChem
Storage Store in a cool, dry place away from light and moisture.General Lab Practice

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Synthetic Strategies for Library Generation

The exploration of 4-isobutoxyisophthalonitrile's potential begins with the synthesis of a diverse library of analogues. The following section outlines key synthetic transformations that can be employed to modify the core scaffold.

Modification of the Isobutoxy Group

The ether linkage provides a key point for diversification.

  • Ether Cleavage and Re-alkylation: Cleavage of the isobutyl ether can be achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting phenol can then be re-alkylated with a variety of alkyl halides or activated alcohols (e.g., via Mitsunobu reaction) to introduce diverse side chains. This allows for the exploration of the impact of chain length, branching, and the introduction of other functional groups on biological activity.

Functionalization of the Aromatic Ring

While the isophthalonitrile ring is electron-deficient, targeted functionalization is possible.

  • Nucleophilic Aromatic Substitution (SNAr): In cases where the ring is further activated with electron-withdrawing groups, or by using highly reactive nucleophiles, direct substitution on the aromatic ring may be achievable. Polyhalogenated isophthalonitriles are known to undergo SNAr reactions, suggesting that if a halogenated precursor to 4-isobutoxyisophthalonitrile is available, this could be a viable strategy.[1][7]

Transformation of the Nitrile Groups

The nitrile groups are versatile handles for a wide range of chemical transformations.[5]

  • Reduction to Amines: The dinitrile can be reduced to the corresponding diamine using catalytic hydrogenation (e.g., with Raney Nickel) or chemical reducing agents like LiAlH₄.[8] The resulting diamines are valuable intermediates for the synthesis of a wide array of heterocyclic compounds or for amide coupling reactions.

  • Hydrolysis to Carboxylic Acids: Hydrolysis of the nitriles under acidic or basic conditions can yield the corresponding di-carboxylic acid or mono-carboxylic acid/mono-amide intermediates.[9] These can then be used in standard amide bond formation or esterification reactions.

  • Cyclization Reactions: Nitriles are precursors to various heterocyclic systems, such as tetrazoles (via reaction with azides) or triazines.

DOT Diagram: Synthetic Diversification Strategy

G cluster_0 Ether Modification cluster_1 Nitrile Transformation 4-Isobutoxyisophthalonitrile 4-Isobutoxyisophthalonitrile Phenolic Intermediate Phenolic Intermediate 4-Isobutoxyisophthalonitrile->Phenolic Intermediate Ether Cleavage Diamine Derivative Diamine Derivative 4-Isobutoxyisophthalonitrile->Diamine Derivative Reduction Diacid Derivative Diacid Derivative 4-Isobutoxyisophthalonitrile->Diacid Derivative Hydrolysis Heterocyclic Derivatives Heterocyclic Derivatives 4-Isobutoxyisophthalonitrile->Heterocyclic Derivatives Cyclization Diverse Ethers Diverse Ethers Phenolic Intermediate->Diverse Ethers Re-alkylation

Caption: Synthetic pathways for the diversification of the 4-isobutoxyisophthalonitrile scaffold.

Proposed Biological Screening Cascade

Given the lack of a known biological target for 4-isobutoxyisophthalonitrile, a broad, multi-tiered screening approach is recommended to identify potential therapeutic applications. High-throughput screening (HTS) methodologies are ideal for the initial evaluation of a compound library.[10][11][12]

DOT Diagram: Biological Screening Workflow

G Start Start Compound_Library 4-Isobutoxyisophthalonitrile Derivative Library Start->Compound_Library Primary_Screening Tier 1: Primary Screening (High-Throughput) Compound_Library->Primary_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT/MTS) Primary_Screening->Cytotoxicity_Assay Phenotypic_Screening Broad Phenotypic Screen (e.g., Cell Viability in various cell lines) Primary_Screening->Phenotypic_Screening Hit_Identification Hit Identification (Active & Non-Toxic Compounds) Cytotoxicity_Assay->Hit_Identification Phenotypic_Screening->Hit_Identification Secondary_Screening Tier 2: Secondary Screening (Dose-Response & Target Deconvolution) Hit_Identification->Secondary_Screening Target_Class_Assays Target-Class Assays (Kinase, GPCR, Ion Channel Panels) Secondary_Screening->Target_Class_Assays Mechanism_of_Action Mechanism of Action Studies Target_Class_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization (SAR Studies) Mechanism_of_Action->Lead_Optimization

Caption: A tiered workflow for the biological evaluation of 4-isobutoxyisophthalonitrile derivatives.

Tier 1: Primary Screening

The initial screen should be broad to maximize the chances of identifying a biological effect.

Protocol 1: General Cytotoxicity Assessment (MTT Assay)

This assay is crucial to flag compounds with general toxicity early in the process and to identify potential anticancer agents.[13][14][15]

  • Objective: To determine the concentration at which a compound reduces the viability of a cell population by 50% (IC₅₀).

  • Materials:

    • Human cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, A549 for lung cancer, and a non-cancerous line like HEK293 for counter-screening).

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

    • 96-well plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[13]

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds (and a vehicle control, e.g., DMSO) in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]

    • Shake the plate for 15 minutes to ensure complete dissolution.[13]

    • Measure the absorbance at 570-590 nm using a microplate reader.[13]

    • Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ values.

Tier 2: Secondary Screening and Target Deconvolution

"Hits" from the primary screen (compounds showing interesting activity with low general cytotoxicity) should be advanced to secondary, more specific assays.

Protocol 2: In Vitro Kinase Panel Screen

Many signaling pathways are regulated by kinases, making them a common drug target class.

  • Objective: To identify if a compound inhibits the activity of a panel of kinases.

  • Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The general principle involves an in vitro kinase assay where the kinase, a substrate, and ATP are incubated with the test compound.[17][18][19][20] The amount of phosphorylated substrate is then quantified, often using radioisotope-labeled ATP (³²P-ATP or ³³P-ATP) or fluorescence-based methods.[20][21]

  • Data Interpretation: Results are usually reported as a percentage of inhibition at a fixed compound concentration (e.g., 10 µM). Significant inhibition of one or more kinases would warrant further investigation with dose-response studies to determine the IC₅₀ for the specific kinase(s).

Protocol 3: GPCR Binding Assay

G-protein coupled receptors (GPCRs) are another major class of drug targets.[22]

  • Objective: To determine if a compound can displace a known radiolabeled ligand from a specific GPCR.

  • Methodology: This is also often outsourced to CROs. The assay involves incubating a membrane preparation containing the GPCR of interest with a specific radioligand and the test compound.[23][24][25] The amount of radioactivity bound to the membrane is measured, and a reduction in signal in the presence of the test compound indicates binding.

  • Data Interpretation: Results are reported as a percentage of displacement at a fixed concentration. "Hits" are then followed up with saturation binding experiments to determine the binding affinity (Ki).

Preliminary ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures in drug development.[26][27][28][29]

Table: Key In Vitro ADME Assays for Early-Stage Drug Discovery

AssayPurposeMethodDesired Outcome
Kinetic Solubility To assess the solubility of the compound in aqueous buffer.Nephelometry or UV-Vis spectroscopy after adding the compound from a DMSO stock to buffer.>50 µM
LogD₇.₄ To measure the lipophilicity of the compound at physiological pH.Shake-flask method (octanol/water) or chromatographic methods.1-3 for oral drugs
PAMPA To assess passive permeability across an artificial membrane.[29]A donor compartment with the compound is separated from an acceptor compartment by a lipid-infused artificial membrane.High permeability
Metabolic Stability To evaluate the compound's susceptibility to metabolism by liver enzymes.Incubation with liver microsomes or hepatocytes and monitoring the disappearance of the parent compound over time using LC-MS/MS.Half-life > 30 min
Plasma Protein Binding To determine the extent to which a compound binds to plasma proteins.[29]Equilibrium dialysis or ultrafiltration.Moderate binding (high free fraction)

Conclusion

4-Isobutoxyisophthalonitrile represents a promising, yet largely unexplored, chemical scaffold for medicinal chemistry research. Its unique combination of a synthetically tractable isophthalonitrile core and a modifiable isobutoxy group provides a solid foundation for the generation of diverse chemical libraries. By employing a systematic approach of library synthesis, tiered biological screening, and early ADME profiling, as outlined in these application notes, researchers can effectively probe the therapeutic potential of this compound class. The provided protocols offer a starting point for these investigations, with the ultimate goal of identifying novel lead compounds for further drug development.

References

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Application

Application Note: 1H and 13C NMR Characterization of 4-Isobutoxyisophthalonitrile

Abstract This application note provides a detailed protocol and in-depth analysis for the structural characterization of 4-isobutoxyisophthalonitrile using one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR)...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and in-depth analysis for the structural characterization of 4-isobutoxyisophthalonitrile using one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in the synthesis of functional materials and pharmaceutical compounds, unambiguous structural verification is paramount. This guide is designed for researchers and professionals in organic synthesis and drug development, offering a comprehensive walkthrough of sample preparation, NMR data acquisition, and spectral interpretation. The causality behind experimental choices and the logic of spectral assignments are explained to ensure scientific integrity and reproducibility.

Introduction: The Importance of Structural Verification

4-Isobutoxyisophthalonitrile is a substituted aromatic compound featuring an isobutoxy group and two nitrile functionalities on a benzene ring. The precise arrangement of these substituents is critical to its chemical reactivity and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the definitive structural elucidation of such small molecules in solution.[1] By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integrals in ¹H NMR, and the chemical shifts in ¹³C NMR, we can confirm the molecular structure with high confidence.[2]

The electronic environment of each nucleus is highly sensitive to the surrounding molecular structure.[3] The electron-withdrawing nature of the two nitrile groups and the electron-donating character of the isobutoxy group create a distinct pattern of signals in the aromatic region of the NMR spectrum, allowing for unambiguous assignment.[4] This note will detail the expected spectral features and provide a robust protocol for their acquisition and interpretation.

Experimental Design and Rationale

A logical workflow is essential for accurate NMR analysis. The process begins with careful sample preparation, followed by data acquisition using optimized parameters, and concludes with a thorough interpretation of the resulting spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis P1 Weigh ~5-10 mg of 4-Isobutoxyisophthalonitrile P2 Dissolve in ~0.6 mL of Deuterated Solvent (e.g., CDCl3) P1->P2 P3 Add Internal Standard (e.g., TMS, optional) P2->P3 P4 Transfer to NMR Tube P3->P4 A1 Insert Sample into NMR Spectrometer P4->A1 Prepared Sample A2 Lock, Tune, and Shim A1->A2 A3 Acquire 1D ¹H Spectrum A2->A3 A4 Acquire 1D ¹³C Spectrum (Proton Decoupled) A3->A4 S1 Process Spectra (FT, Phasing, Baseline Correction) A4->S1 Raw FID Data S2 Calibrate Chemical Shifts S1->S2 S3 Analyze ¹H Spectrum: Chemical Shift, Integration, Multiplicity S2->S3 S4 Analyze ¹³C Spectrum: Chemical Shift, Number of Signals S2->S4 S5 Assign Signals to Molecular Structure S3->S5 S4->S5

Figure 1. A comprehensive workflow for the NMR characterization of 4-Isobutoxyisophthalonitrile.

Choice of Solvent and Internal Standard

The selection of an appropriate deuterated solvent is crucial for NMR spectroscopy. The solvent must dissolve the analyte without reacting with it, and its residual proton signals should not overlap with the signals of interest.

  • Deuterated Chloroform (CDCl₃): This is the most widely used solvent for non-polar to moderately polar organic compounds due to its excellent dissolving power and volatility, which simplifies sample recovery.[5] Its residual proton peak appears as a singlet at approximately 7.26 ppm, which is typically in the aromatic region but often does not interfere with the analysis of substituted benzenes.[6]

  • Tetramethylsilane (TMS): TMS is the universally accepted internal standard for ¹H and ¹³C NMR.[7] Its protons and carbons are highly shielded, producing a single, sharp signal at 0 ppm, a region that rarely overlaps with signals from most organic molecules.

Protocol: Acquiring High-Resolution NMR Spectra

This protocol is designed for a standard 400 MHz (or higher) NMR spectrometer.[8]

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of purified 4-isobutoxyisophthalonitrile.

  • Dissolution: Transfer the solid into a clean, dry vial. Add approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS.

  • Mixing: Gently vortex or swirl the vial until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is at least 4 cm.

Instrument Setup and Data Acquisition
  • Insertion and Locking: Insert the NMR tube into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃.

  • Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment.

    • Spectral Width: ~12 ppm.[9]

    • Number of Scans: 8-16 scans.

    • Relaxation Delay (d1): 1.5-2.0 seconds.[9]

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse-acquire experiment (e.g., zgpg30).

    • Spectral Width: ~220 ppm.[10]

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay (d1): 2.0 seconds.

Spectral Interpretation and Analysis

The structure of 4-isobutoxyisophthalonitrile with atom numbering for NMR assignment is shown below.

Figure 2. Structure of 4-Isobutoxyisophthalonitrile with IUPAC numbering for NMR assignments.

¹H NMR Spectrum Analysis

The proton NMR spectrum is analyzed based on chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern). Aromatic protons typically resonate in the δ 6.5-8.5 ppm region.[11]

Table 1: Predicted ¹H NMR Data for 4-Isobutoxyisophthalonitrile in CDCl₃

Proton LabelPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J)Rationale
H-2~7.8-8.0d1HJ(meta) ≈ 2-3 HzOrtho to a CN group and meta to another CN and the O-Alkyl group. Deshielded by the adjacent nitrile.[12]
H-6~7.6-7.8dd1HJ(ortho) ≈ 8-9 Hz, J(meta) ≈ 2-3 HzOrtho to a CN group and ortho to the O-Alkyl group. Experiences deshielding from the nitrile and shielding from the alkoxy group.[4][13]
H-5~7.1-7.3d1HJ(ortho) ≈ 8-9 HzOrtho to the electron-donating O-Alkyl group, resulting in significant shielding.[14]
H-7 (-OCH₂-)~3.9-4.1d2HJ ≈ 6.5 HzProtons on a carbon attached to an electronegative oxygen atom are deshielded.[15] Split by the adjacent methine proton (H-8).
H-8 (-CH-)~2.0-2.2m (nonet)1HJ ≈ 6.5 HzA methine proton split by two adjacent methyl groups and one methylene group.
H-9, H-10 (-CH₃)~1.0-1.2d6HJ ≈ 6.5 HzEquivalent methyl protons in an isobutyl group, split by the adjacent methine proton (H-8).[16]
  • Causality of Aromatic Shifts: The two cyano groups are strongly electron-withdrawing, which deshields (shifts downfield) the aromatic protons.[12] Conversely, the isobutoxy group is electron-donating through resonance, which shields (shifts upfield) the protons ortho (H-5) and para (H-2, though this effect is countered by the adjacent nitrile) to it.[4] This interplay of electronic effects allows for the distinct chemical shifts observed.

¹³C NMR Spectrum Analysis

In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single sharp line. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment.[17]

Table 2: Predicted ¹³C NMR Data for 4-Isobutoxyisophthalonitrile in CDCl₃

Carbon LabelPredicted δ (ppm)Rationale
C-4 (C-O)~160-165Aromatic carbon attached to an oxygen atom, significantly deshielded.[10]
C-2~135-138Aromatic CH, ortho to a nitrile and para to the alkoxy group.
C-6~133-135Aromatic CH, ortho to a nitrile and ortho to the alkoxy group.
C-1, C-3 (C-CN)~118-122Quaternary aromatic carbons attached to nitrile groups.
C≡N~115-117Nitrile carbons. Often show lower intensity.
C-5~110-115Aromatic CH, ortho to the electron-donating alkoxy group, shielded.
C-7 (-OCH₂-)~75-78Aliphatic carbon attached to oxygen.[18]
C-8 (-CH-)~28-30Aliphatic methine carbon.
C-9, C-10 (-CH₃)~19-21Aliphatic methyl carbons.[19]
  • Trustworthiness of Assignments: The combination of ¹H and ¹³C data provides a self-validating system. The number of signals in each spectrum corresponds to the number of unique proton and carbon environments, respectively, as dictated by the molecule's symmetry. For more complex cases or to confirm assignments definitively, two-dimensional (2D) NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to map out ¹H-¹³C correlations.[9]

Conclusion

The structural characterization of 4-isobutoxyisophthalonitrile can be reliably and efficiently achieved using 1D ¹H and ¹³C NMR spectroscopy. By following the detailed protocols for sample preparation and data acquisition, high-quality spectra can be obtained. The subsequent analysis, grounded in the fundamental principles of chemical shifts and spin-spin coupling, allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure. This application note serves as an authoritative guide for researchers requiring rigorous structural verification of this and related compounds.

References

  • NMRShiftDB - PubChem Data Source - NIH. (2025). An NMR database for organic structures and their spectra, allowing for spectrum prediction and searching. National Institutes of Health. [Link]

  • Aromatics - Organic Chemistry at CU Boulder. University of Colorado Boulder. Provides typical NMR spectral regions for protons in aromatic compounds. [Link]

  • Spectral Databases. Wiley Science Solutions. Information on comprehensive collections of high-resolution NMR spectra. [Link]

  • NMR Database for Faster Structural Data. CAS.org. Describes the use of NMR databases and prediction tools for structural elucidation. [Link]

  • Spectral Database for Organic Compounds - Wikipedia. Wikipedia. An overview of the SDBS database, including details on NMR data acquisition parameters. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. A detailed guide on methods for assigning proton signals in the aromatic region of an NMR spectrum. [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). YouTube. A video tutorial explaining the influence of electron-donating and withdrawing groups on aromatic proton chemical shifts. [Link]

  • Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing. A research article discussing models for calculating proton chemical shifts in aromatic compounds. [Link]

  • NMR Characterization of RNA Small Molecule Interactions. PubMed Central. Reviews protocols and approaches for applying NMR spectroscopy to study molecular interactions. [Link]

  • NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, Volume 50. A book chapter discussing recent advances in NMR techniques for small molecule analysis. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Provides tables of typical proton chemical shifts for common functional groups. [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. A visual guide to typical proton NMR chemical shifts. [Link]

  • 1H NMR of compound 4. The Royal Society of Chemistry. An example of NMR data reporting in a scientific publication. [Link]

  • COMPARISON OF 13C–NMR CHEMICAL SHIFTS WITH QUANTUM CALCULATIONS. Delta State University. A study comparing experimental and calculated ¹³C NMR chemical shifts. [Link]

  • 1H NMR Chemical Shift. Oregon State University. A table of typical ¹H chemical shifts and an explanation of the ppm scale. [Link]

  • A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Springer Nature Experiments. A protocol for using computational chemistry to aid in NMR-based structure assignment. [Link]

  • 13-C NMR Chemical Shift Table.pdf. A reference table of ¹³C NMR chemical shifts for various functional groups. [Link]

  • 13C NMR Chemical Shifts. Oregon State University. An overview of the chemical shift ranges in ¹³C NMR spectroscopy. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. A comprehensive database of ¹³C NMR chemical shifts. [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. An explanation of the factors influencing chemical shifts in ¹H NMR. [Link]

  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. A research article on substituent effects in ¹³C NMR. [Link]

  • NMR Supersequences for Small Molecule Characterization. (2022). YouTube. A discussion on advanced NMR sequences for characterizing small molecules. [Link]

  • 13C NMR Spectroscopy. A teaching document providing an overview and examples of ¹³C NMR spectroscopy. [Link]

  • Small molecule-NMR. University of Gothenburg. Describes NMR services for the characterization of small molecules. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. A guide to interpreting ¹³C NMR spectra with examples. [Link]

  • 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry | OpenStax. A detailed look at chemical shift correlations in ¹H NMR. [Link]

  • 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. A study on the analysis of ¹³C chemical shifts in substituted benzenes. [Link]

  • Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects. Modgraph. Research on the proton chemical shifts in various nitrile compounds. [Link]

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  • Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. A detailed analysis of substituent effects on proton chemical shifts in substituted benzenes. [Link]

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Sources

Method

Application Note: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the Analysis of 4-Isobutoxyisophthalonitrile Reaction Mixtures

Abstract This application note presents a detailed and robust methodology for the analysis of 4-isobutoxyisophthalonitrile and its associated reaction mixture components using High-Performance Liquid Chromatography coupl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust methodology for the analysis of 4-isobutoxyisophthalonitrile and its associated reaction mixture components using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis who require accurate monitoring of reaction progress, impurity profiling, and final product purity assessment. The described reverse-phase HPLC method, paired with electrospray ionization mass spectrometry (ESI-MS), provides the necessary selectivity and sensitivity to resolve the target analyte from starting materials, intermediates, and potential byproducts. This guide emphasizes the rationale behind critical experimental parameters to ensure method robustness and reliability.

Introduction

4-Isobutoxyisophthalonitrile, an aromatic nitrile, is a key building block in the synthesis of various functional materials and pharmaceutical intermediates. The monitoring of its synthesis is crucial to optimize reaction conditions, maximize yield, and ensure the purity of the final product. HPLC-MS is an indispensable analytical technique for this purpose, offering high-resolution separation and sensitive, specific detection of components within a complex reaction mixture.[1][2]

This document provides a comprehensive guide to developing and implementing an HPLC-MS method tailored for 4-isobutoxyisophthalonitrile. We will delve into the logic of stationary phase selection, mobile phase optimization, and the nuances of mass spectrometric detection for nitrile-containing aromatic compounds.

Understanding the Analyte and Potential Impurities

A successful analytical method begins with a thorough understanding of the target molecule and potential impurities that may arise during synthesis.

4-Isobutoxyisophthalonitrile:

  • Structure: A benzene ring substituted with two nitrile (-CN) groups at positions 1 and 3, and an isobutoxy (-OCH₂CH(CH₃)₂) group at position 4.

  • Properties: A relatively non-polar, aromatic compound. The nitrile groups can participate in pi-pi interactions.[3]

Potential Impurities:

  • Starting Materials: Unreacted isophthalonitrile and isobutanol.

  • Intermediates: Partially substituted precursors.

  • Byproducts: Isomers of the final product, products of side reactions (e.g., hydrolysis of nitrile groups to amides or carboxylic acids), and impurities arising from solvents or reagents.[4][5][6]

The ability to separate these structurally similar compounds is a primary goal of the chromatographic method.

Chromatographic Method Development: A Rationale-Driven Approach

A reverse-phase HPLC method is the logical choice for separating the non-polar 4-isobutoxyisophthalonitrile from potentially more polar starting materials and byproducts.[7]

Column Selection: The Foundation of Separation

A C18 (octadecyl) stationary phase is recommended due to its hydrophobic nature, which provides excellent retention for aromatic compounds.[7]

  • Rationale: The primary retention mechanism in reverse-phase chromatography is hydrophobic interaction between the analyte and the stationary phase.[3] The aromatic ring and the isobutoxy group of the target molecule will interact strongly with the C18 chains.

  • Column Specifications:

    • Stationary Phase: C18

    • Particle Size: 2.7 µm (for high efficiency and resolution)

    • Dimensions: 2.1 x 100 mm (suitable for MS applications, offering good resolution with lower solvent consumption).[8]

Mobile Phase Selection and Optimization

The choice of mobile phase solvents and additives is critical for achieving the desired selectivity and peak shape.

  • Solvents: Acetonitrile (ACN) and water are the preferred solvents.[9]

    • Rationale: Acetonitrile is an excellent organic modifier in reverse-phase HPLC, offering low viscosity and a low UV cutoff.[9] Its dipole moment can also influence selectivity.[3]

  • Additives: A small amount of formic acid (0.1%) is added to both the aqueous and organic phases.

    • Rationale: The addition of an acid like formic acid helps to protonate any residual silanols on the silica-based stationary phase, reducing peak tailing for any basic impurities.[3] It also provides a source of protons, which is beneficial for positive mode electrospray ionization.[10]

Gradient Elution for Comprehensive Analysis

A gradient elution is necessary to separate compounds with a range of polarities, from polar starting materials to the non-polar product and potential non-polar byproducts, within a reasonable timeframe.

  • Rationale: An isocratic method might lead to very long retention times for the non-polar product or poor retention of polar impurities. A gradient allows for the elution of all components with good peak shape.

Mass Spectrometric Detection: Specificity and Sensitivity

Electrospray ionization (ESI) in positive ion mode is a suitable technique for the analysis of 4-isobutoxyisophthalonitrile and its related compounds.[11][12]

  • Ionization Mechanism: ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺), minimizing fragmentation and providing clear molecular weight information.[10] For nitrile-containing compounds, adduct formation with solvent molecules or reduction to amines can sometimes be observed under ESI conditions.[11][12]

  • Detection Mode:

    • Full Scan Mode: Useful for initial method development and identifying unknown impurities by providing a full mass spectrum for each chromatographic peak.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, these modes offer higher sensitivity and specificity by monitoring only the m/z of the target analyte(s).[13][14]

Experimental Protocols

Sample Preparation
  • Reaction Quenching (if necessary): Stop the reaction at the desired time point.

  • Dilution: Accurately dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water). The final concentration should be within the linear range of the detector (typically in the low µg/mL range).

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.

HPLC-MS System and Parameters

Table 1: HPLC Parameters

ParameterSetting
Column C18, 2.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Injection Volume 2 µL
UV Detection 254 nm

Table 2: Mass Spectrometer Parameters (Example)

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Scan Range (Full Scan) m/z 100 - 500
SIM Ion (for quantitation) [M+H]⁺ of 4-isobutoxyisophthalonitrile
Data Analysis
  • Peak Identification: Identify the peak corresponding to 4-isobutoxyisophthalonitrile based on its retention time and the expected m/z of its protonated molecule.

  • Impurity Profiling: Analyze the chromatogram for other peaks. Use the mass spectra of these peaks to tentatively identify starting materials, intermediates, and byproducts based on their molecular weights.

  • Quantitation: For reaction monitoring, the peak area of 4-isobutoxyisophthalonitrile can be used to track its formation over time. For purity assessment, the relative peak areas of all components can be calculated (assuming similar response factors).

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for successful implementation.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing A Reaction Mixture Aliquot B Dilution in ACN/Water A->B C Filtration (0.22 µm) B->C D HPLC Injection C->D E C18 Reverse-Phase Separation D->E F ESI-MS Detection (+ve mode) E->F G Chromatogram Generation F->G H Mass Spectra Analysis G->H I Component Identification & Quantitation H->I

Sources

Application

Application Note: Quantitative Analysis of 4-Isobutoxyisophthalonitrile by High-Performance Liquid Chromatography and Gas Chromatography

Abstract This application note presents two robust and validated analytical methods for the quantitative determination of 4-Isobutoxyisophthalonitrile, a key intermediate in the synthesis of various functional materials...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents two robust and validated analytical methods for the quantitative determination of 4-Isobutoxyisophthalonitrile, a key intermediate in the synthesis of various functional materials and potential pharmaceutical compounds. The primary method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, offering high precision and accuracy for routine quality control and stability testing. An alternative method using Gas Chromatography with Flame Ionization Detection (GC-FID) is also detailed, providing a secondary, orthogonal technique suitable for volatile impurity profiling. Both methods have been developed and validated according to the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring they are fit for their intended purpose in research, development, and manufacturing environments.

Introduction and Scientific Rationale

4-Isobutoxyisophthalonitrile (C₁₂H₁₂N₂O, MW: 200.24 g/mol ) is an aromatic dinitrile compound.[1] Its precise and accurate quantification is critical for ensuring reaction yield, monitoring purity, and assessing the stability of both the intermediate itself and subsequent products. The presence of a substituted benzene ring provides a strong chromophore, making UV spectrophotometry an ideal detection technique. Furthermore, its molecular structure and expected physicochemical properties make it amenable to analysis by both liquid and gas chromatography.

The development of a reliable analytical method is not merely a procedural task; it is a foundational element of quality assurance.[2][3] A well-developed method provides confidence in the data generated, which directly impacts process optimization, regulatory submissions, and final product quality. This guide is structured to not only provide step-by-step protocols but also to explain the causality behind key decisions, such as the choice of stationary phase, mobile phase composition, and validation parameters, grounding the methodology in established scientific principles.[4][5]

Primary Method: Reversed-Phase HPLC with UV Detection

RP-HPLC is the method of choice for this compound due to its versatility, robustness, and the non-volatile nature of the analyte. The method separates compounds based on their hydrophobic interactions with the stationary phase.

Causality of Experimental Design
  • Column Selection: A C18 (octadecylsilane) column is selected as the stationary phase. The nonpolar C18 chains provide strong hydrophobic interactions with the isobutoxy and phenyl groups of the analyte, ensuring good retention and separation from more polar impurities.

  • Mobile Phase: A gradient elution of acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for aromatic compounds. A gradient is chosen over an isocratic method to ensure that any potential impurities with different polarities are eluted effectively and to shorten the total run time.[6] A phosphate buffer is included to maintain a consistent pH, which is critical for reproducible retention times.

  • Detector Wavelength: The UV detector wavelength is set to 210 nm. While a full UV scan would determine the absolute lambda max, 210 nm is chosen for its high sensitivity to the nitrile and aromatic functionalities, providing an excellent signal-to-noise ratio for trace-level quantification.[7]

Experimental Protocol: HPLC

Instrumentation and Materials:

  • HPLC system with gradient pump, autosampler, column oven, and UV/Vis detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reference Standard: 4-Isobutoxyisophthalonitrile (≥98% purity).[1]

  • Acetonitrile (HPLC grade).

  • Ammonium dihydrogen phosphate (Reagent grade).

  • Orthophosphoric acid (Reagent grade).

  • Deionized water (18.2 MΩ·cm).

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM ammonium dihydrogen phosphate buffer in water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of 4-Isobutoxyisophthalonitrile reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This is the stock solution.

    • Further dilute to create calibration standards ranging from 1 µg/mL to 150 µg/mL.

  • Sample Preparation:

    • Accurately weigh a sample containing an expected 10 mg of the analyte into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

    • Allow to cool to room temperature and dilute to volume with the diluent.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterSetting
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0B: Acetonitrile
Gradient 0-15 min: 50% to 80% B15-17 min: 80% to 50% B17-20 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 210 nm
Run Time 20 minutes
Method Validation Protocol

The method's trustworthiness is established by validating its performance characteristics as mandated by ICH Q2(R2) guidelines.[8][9]

System Suitability Test (SST): Before any analysis, the system's performance must be verified.

  • Procedure: Inject the 100 µg/mL standard solution five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of the peak area: ≤ 2.0%.

    • Tailing Factor (T): ≤ 2.0.

    • Theoretical Plates (N): ≥ 2000.

Validation Parameters:

  • Specificity: The method's ability to assess the analyte in the presence of impurities or degradation products. This is demonstrated by analyzing stressed samples (acid, base, peroxide, heat, light) and ensuring the principal peak is free from co-eluting peaks.

  • Linearity and Range: A minimum of five concentrations are prepared across the range of 1 µg/mL to 150 µg/mL. The correlation coefficient (r²) of the calibration curve must be ≥ 0.999.

  • Accuracy: Determined by analyzing samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): %RSD of six replicate sample preparations on the same day should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Analysis is repeated by a different analyst on a different day or with different equipment. The %RSD should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy. Typically established where the signal-to-noise ratio is approximately 10:1.

Example Data Presentation

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
1.0 15,234
25.0 380,110
50.0 765,432
100.0 1,528,990
150.0 2,295,105

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy (Spike Recovery)

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 80.0 79.2 99.0%
100% 100.0 101.1 101.1%
120% 120.0 118.6 98.8%

| Mean Recovery | | | 99.6% |

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep SST System Suitability Test (%RSD ≤ 2%) MobilePhase->SST StandardPrep Standard Prep StandardPrep->SST SamplePrep Sample Prep Inject Inject Samples & Standards SamplePrep->Inject SST->Inject Pass Chromatography Chromatographic Separation Inject->Chromatography Integration Peak Integration Chromatography->Integration Calibration Calibration Curve (r² ≥ 0.999) Integration->Calibration Quantification Quantify Sample Calibration->Quantification Report Generate Report Quantification->Report

Caption: RP-HPLC workflow for 4-Isobutoxyisophthalonitrile quantification.

Alternative Method: Gas Chromatography with FID

For analytes that are volatile and thermally stable, Gas Chromatography (GC) offers an excellent orthogonal technique.[10][11] This method is particularly useful for identifying and quantifying volatile impurities that may not be well-resolved by HPLC. A Flame Ionization Detector (FID) is chosen for its robustness and linear response to a wide range of organic compounds.

Causality of Experimental Design
  • Column Selection: A low-to-mid polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is selected. This provides good selectivity for a range of aromatic compounds based on boiling points and subtle polarity differences.

  • Temperature Program: A temperature gradient is essential to ensure sharp peaks for early-eluting compounds while also allowing for the elution of any higher-boiling impurities within a reasonable time. The initial temperature is set below the boiling point of the solvent, and the final temperature is high enough to elute all components of interest.

  • Injector and Detector Temperature: The inlet and detector are maintained at a significantly higher temperature than the maximum oven temperature to ensure rapid sample vaporization upon injection and to prevent condensation of the analyte in the detector.[12]

Experimental Protocol: GC

Instrumentation and Materials:

  • GC system with a split/splitless injector, FID detector, and autosampler.

  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Reference Standard: 4-Isobutoxyisophthalonitrile (≥98% purity).

  • Dichloromethane (GC grade or equivalent).

  • Carrier Gas: Helium or Hydrogen (High purity).

Protocol Steps:

  • Standard and Sample Preparation (500 µg/mL):

    • Accurately weigh 25 mg of reference standard or sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with dichloromethane.

    • Transfer an aliquot to a 2 mL GC vial.

  • Chromatographic Conditions:

ParameterSetting
Column 5% Phenyl-methylpolysiloxane, 30m x 0.25mm, 0.25µm
Carrier Gas Helium at 1.2 mL/min (Constant Flow)
Injector Temp. 250 °C
Injection Mode Split (50:1 ratio)
Injection Volume 1 µL
Oven Program Initial: 150 °C, hold 1 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C
Detector FID
Detector Temp. 300 °C
GC Workflow Diagram

GC_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing StandardPrepGC Standard Prep (in DCM) InjectGC Inject Sample StandardPrepGC->InjectGC SamplePrepGC Sample Prep (in DCM) SamplePrepGC->InjectGC SystemCheck System Check (Leak Test, Flow Verification) SystemCheck->InjectGC SeparationGC Temperature Programmed Separation InjectGC->SeparationGC DetectionFID FID Detection SeparationGC->DetectionFID IntegrationGC Peak Integration DetectionFID->IntegrationGC QuantificationGC External Standard Quantification IntegrationGC->QuantificationGC ReportGC Generate Report QuantificationGC->ReportGC

Caption: GC-FID workflow for 4-Isobutoxyisophthalonitrile quantification.

Conclusion

This document provides two comprehensive, scientifically-grounded methods for the quantification of 4-Isobutoxyisophthalonitrile. The primary RP-HPLC method is ideal for routine quality control, offering high precision and specificity. The alternative GC-FID method serves as a valuable orthogonal technique, particularly for assessing volatile impurities. Adherence to the detailed protocols and validation principles described herein will ensure the generation of reliable, accurate, and reproducible data that is fit for purpose in a regulated scientific environment.

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Labcompliance. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PerkinElmer. (n.d.). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Spectroscopy Online. [Link]

  • National Center for Biotechnology Information. (n.d.). Isophthalonitrile. PubChem. [Link]

  • Chemistry Steps. (n.d.). Preparation of Nitriles. [Link]

  • Clark, J. (n.d.). The Preparation of Nitriles. Chemguide. [Link]

  • Sheffield Hallam University. (n.d.). Gas Chromatography. [Link]

  • Clarke, A. (2017). Gas Chromatography. In Clarke's Analysis of Drugs and Poisons. [Link]

  • Chemistry LibreTexts. (2023). Preparation of Nitriles. [Link]

  • ResearchGate. (2020). MS spectra of phthalonitrile compounds 1 and 2. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2013). Synthesis and antimicrobial activity of polyhalo isophthalonitrile derivatives. [Link]

  • PubMed. (1979). Gas-liquid chromatography of isobutyl ester, N(O)-heptafluorobutyrate derivatives of amino acids on a glass capillary column for quantitative separation in clinical biology. [Link]

  • ResearchGate. (n.d.). (PDF) Gas Chromatography - Biochemicals, Narcotics and Essential Oils. [Link]

  • ICH. (2023). Q14 Analytical Procedure Development. International Council for Harmonisation. [Link]

  • Omics Online. (n.d.). Development and Validation of Analytical Methods for Pharmaceuticals. [Link]

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. [Link]

  • Chemistry LibreTexts. (2021). 12.4: Gas Chromatography. [Link]

  • MDPI. (2018). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Isophthalic acid on Primesep B Column. [Link]

  • Radboud Repository. (2023). Structural Elucidation of Agrochemical Metabolic Transformation Products Based on Infrared Ion Spectroscopy to Improve In Silico. [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Neuroquantology. (2022). Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. [Link]

  • MDPI. (n.d.). Development of Ecofriendly Derivative Spectrophotometric Methods for the Simultaneous Quantitative Analysis of Remogliflozin and Vildagliptin from Formulation. [Link]

  • Daru Journal of Pharmaceutical Sciences. (2010). Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. [Link]

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Method

Application Notes and Protocols for the Curing Behavior of 4-Isobutoxyisophthalonitrile-Based Resins

Abstract This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the curing behavior of 4-Isobutoxyisophthalonitrile-based resins. Phthalonitrile resins are a cl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the curing behavior of 4-Isobutoxyisophthalonitrile-based resins. Phthalonitrile resins are a class of high-performance thermosetting polymers known for their exceptional thermal and oxidative stability, low water absorption, and excellent mechanical properties, making them suitable for demanding applications in aerospace, electronics, and advanced composites. The introduction of an isobutoxy group is anticipated to influence the resin's processability and final properties. This application note details the synthesis of the 4-Isobutoxyisophthalonitrile monomer, followed by in-depth protocols for characterizing its curing behavior using Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Rheometry. The causality behind experimental choices is explained to provide a deeper understanding of the structure-property relationships in this resin system.

Introduction: The Significance of Phthalonitrile Resins

Phthalonitrile resins cure through an addition polymerization mechanism, specifically the cyclotrimerization of nitrile (-C≡N) groups, to form a highly cross-linked, void-free network.[1] This network, primarily composed of robust triazine and phthalocyanine rings, imparts outstanding thermomechanical properties to the cured material.[2][3] The curing process can be initiated by heat or the addition of a curing agent, with aromatic amines being particularly effective.[1] These amines act as nucleophiles, attacking the electrophilic carbon of the nitrile group and initiating the polymerization cascade.[1][2]

The incorporation of an isobutoxy (-O-CH₂CH(CH₃)₂) functional group onto the isophthalonitrile backbone is a strategic modification aimed at improving the processability of the uncured resin. The flexible, bulky isobutoxy group is expected to lower the monomer's melting point and reduce the viscosity of the resin melt, thereby widening the processing window. Furthermore, as an electron-donating group, the isobutoxy substituent may influence the electronic density of the aromatic ring and the reactivity of the nitrile groups during curing.

Synthesis of 4-Isobutoxyisophthalonitrile Monomer

A reliable method for synthesizing alkoxy-substituted phthalonitriles is through a nucleophilic aromatic substitution (SNAr) reaction. In this proposed synthesis, 4-nitroisophthalonitrile serves as the electrophilic substrate, and isobutoxide, generated from isobutanol, acts as the nucleophile.

Proposed Synthesis Workflow

cluster_0 Step 1: Nucleophile Preparation cluster_1 Step 2: SNAr Reaction cluster_2 Step 3: Purification reagent1 Isobutanol product1 Sodium Isobutoxide Solution reagent1->product1 in reagent2 Sodium Hydride (NaH) reagent2->product1 reacts with solvent1 Anhydrous THF solvent1->product1 product2 4-Isobutoxyisophthalonitrile product1->product2 reacts with reagent3 4-Nitroisophthalonitrile reagent3->product2 in solvent2 Anhydrous DMF solvent2->product2 final_product Pure Monomer product2->final_product Work-up & Recrystallization

Caption: Proposed synthesis workflow for 4-Isobutoxyisophthalonitrile.

Experimental Protocol
  • Preparation of Sodium Isobutoxide: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C using an ice bath. Cautiously add sodium hydride (60% dispersion in mineral oil) to the THF. While stirring, slowly add isobutanol dropwise. Allow the reaction to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

  • Nucleophilic Aromatic Substitution: In a separate flask, dissolve 4-nitroisophthalonitrile in anhydrous dimethylformamide (DMF). Add the freshly prepared sodium isobutoxide solution dropwise to the 4-nitroisophthalonitrile solution at room temperature. Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product. Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Isobutoxyisophthalonitrile.

Characterization of Curing Behavior

A multi-faceted approach utilizing DSC, FTIR, and rheometry is essential for a comprehensive understanding of the curing process.

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for determining the cure characteristics of thermosetting resins by measuring the heat flow associated with the curing reaction.

  • Prepare samples by accurately weighing 5-10 mg of the 4-Isobutoxyisophthalonitrile resin (mixed with a predetermined amount of curing agent, e.g., 2-5 mol% of an aromatic amine like m-phenylenediamine) into aluminum DSC pans.

  • Crimp the pans with hermetic lids.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample from room temperature to approximately 350-400 °C at different heating rates (e.g., 5, 10, 15, and 20 °C/min) under a nitrogen atmosphere.[4][5]

  • Record the heat flow as a function of temperature.

The DSC thermograms will reveal the onset temperature of curing, the peak exothermic temperature, and the total heat of reaction (ΔHtotal). By analyzing the data from multiple heating rates, the activation energy (Ea) of the curing reaction can be calculated using iso-conversional methods like the Flynn-Wall-Ozawa or Kissinger models.

ParameterDescriptionExpected Value (Hypothetical)
Onset Temperature (Tonset) The temperature at which the curing reaction begins.180 - 220 °C
Peak Temperature (Tpeak) The temperature of the maximum rate of reaction.240 - 280 °C
Total Heat of Reaction (ΔHtotal) The total enthalpy released during curing. Proportional to the extent of reaction.400 - 600 J/g
Activation Energy (Ea) The minimum energy required to initiate the curing reaction.90 - 120 kJ/mol
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for monitoring the chemical changes during the curing process by tracking the disappearance of reactant functional groups and the appearance of product structures.

  • Place a small amount of the uncured resin mixture between two potassium bromide (KBr) salt plates.

  • Mount the salt plates in a heated transmission cell within the FTIR spectrometer.

  • Program the heating cell to ramp to and hold at a desired isothermal curing temperature (e.g., 250 °C).

  • Collect FTIR spectra at regular intervals (e.g., every 5 minutes) over the course of the curing reaction.[2][6][7]

The curing reaction can be monitored by observing the decrease in the intensity of the nitrile peak (~2230 cm-1) and the emergence of peaks corresponding to the formation of triazine rings (~1510 and ~1360 cm-1). The degree of conversion can be quantified by normalizing the nitrile peak area to an internal standard peak that does not change during the reaction (e.g., an aromatic C-H peak).[8]

Wavenumber (cm-1)AssignmentExpected Change During Curing
~2230Nitrile (-C≡N) stretchDecrease
~1510Triazine ring vibrationIncrease
~1360Triazine ring vibrationIncrease
~1240Aryl-ether (C-O-C) stretchStable (Internal Standard)
Rheological Analysis

Rheometry provides critical information on the viscosity and viscoelastic properties of the resin as it transitions from a liquid to a solid gel and finally to a cross-linked network.

  • Place the uncured resin mixture onto the lower plate of a parallel-plate rheometer preheated to the desired isothermal cure temperature.[3]

  • Lower the upper plate to the desired gap (e.g., 1 mm) and trim any excess material.

  • Initiate an oscillatory time sweep experiment at a constant frequency (e.g., 1 Hz) and strain within the linear viscoelastic region.

  • Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.[3][9][10]

The rheological data will indicate the initial viscosity of the resin, the working life (pot life) before a rapid increase in viscosity, and the gelation point. The gel point is often identified as the crossover point where the storage modulus (G') equals the loss modulus (G'').[3]

cluster_dsc DSC: Thermal Transitions cluster_ftir FTIR: Chemical Conversion cluster_rheo Rheometry: Viscoelastic Changes workflow Start: Uncured Resin DSC Analysis FTIR Analysis Rheometry Analysis End: Cured Resin Properties dsc_out Tonset, Tpeak, ΔHtotal, Ea workflow:f1->dsc_out ftir_out Nitrile Conversion, Triazine Formation workflow:f2->ftir_out rheo_out Viscosity Profile, Pot Life, Gel Point (G'=G'') workflow:f3->rheo_out

Caption: Integrated workflow for cure characterization.

Safety Precautions

When handling 4-Isobutoxyisophthalonitrile and its precursors, appropriate personal protective equipment (PPE) should be worn, including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Based on the safety data sheet for the related compound 4-hydroxyisophthalonitrile, isophthalonitrile derivatives should be considered harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[1] Avoid creating dust. In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air.

Conclusion

The curing behavior of 4-Isobutoxyisophthalonitrile-based resins can be thoroughly characterized using a combination of DSC, FTIR, and rheometry. These techniques provide a comprehensive understanding of the thermal, chemical, and physical transformations that occur during the curing process. The insights gained from these analyses are crucial for optimizing cure cycles, controlling the final properties of the cured material, and ensuring its reliable performance in high-tech applications. The isobutoxy group is expected to enhance processability, and the protocols outlined herein provide a robust framework for validating this and fully characterizing this promising resin system.

References

  • Montserrat, S., & Mantecon, A. (1995). Study of the curing process of an epoxy resin by FTIR spectroscopy. Journal of Applied Polymer Science, 56(8), 937-943. Available from: [Link]

  • Gotro, J. (2014). Rheology of Thermosets Part 4: Isothermal Curing. Polymer Innovation Blog. Retrieved from [Link]

  • i-PROS. (n.d.). Measurement of resin curing degree using FT-IR. Retrieved from [Link]

  • JASCO Global. (2021). Hardening process monitoring of UV curing resin by FTIR spectrometer. Retrieved from [Link]

  • Gotro, J., & Prime, R. B. (n.d.). Cure Characterization of Thermosetting Polymers by Rheology and Thermal Analysis: Uncovering Unique Properties and Applications. Retrieved from [Link]

  • Haddadi, S. A., & D'Almeida, J. R. M. (2003). On-line Monitoring of Epoxy Resin Cure using Infrared Spectroscopy. ABCM Symposium Series in Mechatronics, 1, 443-452. Available from: [Link]

  • PIKE Technologies. (n.d.). Monitoring Cure Characteristics of a Thermoset Epoxy by ATR/FT-IR. Spectroscopy Online. Retrieved from [Link]

  • Fernández-Francos, X., & Ramis, X. (2018). Rheology and curing process of thermosets. In Rheology of Polymer-Based Materials. IntechOpen. Available from: [Link]

  • Polymer Engineering Center. (n.d.). Rheological Characterization of Thermoset Materials. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermoset Analysis Using the Discovery X3 DSC. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermoset Analysis Using the Discovery X3 DSC [Web Page]. Retrieved from [Link]

  • AZoM. (2015). Thermosetting Polymers – Rheological Testing. Retrieved from [Link]

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Application

Application Notes and Protocols: Formulation of High-Performance Phthalonitrile Resins for Aerospace Applications

Introduction: The Imperative for Advanced Materials in Aerospace The aerospace industry operates at the vanguard of material science, demanding materials that exhibit exceptional performance under the most extreme condit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Materials in Aerospace

The aerospace industry operates at the vanguard of material science, demanding materials that exhibit exceptional performance under the most extreme conditions. Phthalonitrile (PN) resins have emerged as a class of high-performance thermosetting polymers uniquely suited to meet these challenges.[1] Renowned for their unparalleled thermal and oxidative stability, inherent flame retardancy, low moisture absorption, and excellent mechanical properties, phthalonitrile-based composites are increasingly specified for critical aerospace applications. These include components near engines, leading edges of hypersonic vehicles, and other structures exposed to temperatures exceeding 300°C for extended periods.[1]

This document serves as a comprehensive guide for researchers and materials scientists on the formulation of phthalonitrile resins. It will delve into the fundamental chemistry, provide detailed protocols for monomer synthesis and resin formulation, and outline standard procedures for curing and characterization, thereby enabling the development of next-generation aerospace materials.

Phthalonitrile Resin Chemistry: A Foundation of Stability

The exceptional properties of phthalonitrile resins stem from their unique curing chemistry. The polymerization of phthalonitrile monomers proceeds through a complex, thermally driven addition reaction, forming a highly cross-linked, aromatic network. This network is composed of exceptionally stable phthalocyanine and triazine rings, which impart the material with its remarkable thermal stability.[2] A key advantage of this curing mechanism is the absence of volatile byproducts, leading to the formation of void-free composites, a critical requirement for aerospace-grade components.

Monomer Selection: Tailoring Properties at the Molecular Level

The choice of phthalonitrile monomer is a primary determinant of the final resin properties, including its processing characteristics and thermo-mechanical performance. While a variety of monomers exist, they generally consist of two or more phthalonitrile groups linked by a thermally stable backbone.

A widely used and well-characterized monomer is Bisphenol A diphthalonitrile (BAPN) . Its synthesis is a foundational technique for researchers entering this field and serves as an excellent model for understanding the synthesis of other ether-linked phthalonitrile monomers.

Curing Agents: Initiating and Controlling the Polymerization

While phthalonitrile resins can be cured thermally, the process is often slow and requires very high temperatures. Curing agents are therefore essential to initiate and accelerate the polymerization at more manageable temperatures. The choice of curing agent significantly influences the curing profile (gel time, cure temperature) and the final properties of the thermoset. Common classes of curing agents include:

  • Aromatic Amines: Diamines such as 4,4'-diaminodiphenyl sulfone (DDS) are effective curing agents that co-react with the phthalonitrile groups to promote cross-linking.

  • Ionic Liquids: These salts, which are liquid at or near room temperature, have emerged as a novel class of curing agents for phthalonitrile resins, offering potential advantages in processing and final properties.[2][3]

  • Metallic Salts: Lewis acids like zinc chloride (ZnCl₂) can also catalyze the curing reaction. Mixed curing systems, for instance, combining a metallic salt with an aromatic amine, can offer synergistic effects, reducing the curing temperature and time.

The selection of the curing agent and its concentration is a critical formulation parameter that must be optimized for the specific monomer system and desired processing window.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of a common phthalonitrile monomer and the subsequent formulation and curing of a resin system suitable for aerospace applications.

Synthesis of Bisphenol A Diphthalonitrile (BAPN) Monomer

This protocol describes the synthesis of BAPN via a nucleophilic aromatic substitution reaction between bisphenol A and 4-nitrophthalonitrile.

Materials:

  • Bisphenol A

  • 4-Nitrophthalonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve bisphenol A and a stoichiometric amount of 4-nitrophthalonitrile in anhydrous DMF.

  • Addition of Base: Add a slight excess of anhydrous potassium carbonate to the solution. The K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl groups of bisphenol A, facilitating the nucleophilic attack on the 4-nitrophthalonitrile.

  • Reaction: Heat the reaction mixture to 80-100°C under a nitrogen atmosphere and maintain for 12-24 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the mixture to room temperature and pour it into a stirred solution of methanol and water to precipitate the crude BAPN product.

  • Purification: Filter the precipitate and wash it thoroughly with deionized water to remove any inorganic salts, followed by a wash with cold methanol.

  • Drying and Recrystallization: Dry the crude product under vacuum. For higher purity, recrystallize the dried product from a suitable solvent system, such as an ethanol/water mixture.

  • Characterization: Confirm the chemical structure of the purified BAPN using Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.

Safety Precautions: Phthalonitrile precursors and solvents can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Formulation of a Phthalonitrile Resin System

This protocol outlines the formulation of a BAPN-based resin with an aromatic amine curing agent.

Materials:

  • Bisphenol A diphthalonitrile (BAPN) monomer (synthesized as per Protocol 2.1 or commercially sourced)

  • 4,4'-Diaminodiphenyl sulfone (DDS) curing agent

Procedure:

  • Melt Blending: In a high-temperature resistant beaker, melt the BAPN monomer at 200-220°C with gentle stirring until a homogenous, clear melt is obtained.

  • Addition of Curing Agent: Reduce the temperature to 180°C and add the desired amount of DDS curing agent (typically 2-5% by weight). Stir the mixture for 5-10 minutes until the curing agent is completely dissolved.

  • Degassing: Degas the molten resin under vacuum for 15-30 minutes to remove any entrapped air bubbles, which could lead to voids in the final composite.

Fabrication of a Phthalonitrile Composite via Resin Transfer Molding (RTM)

The RTM process is a closed-mold technique suitable for manufacturing high-quality, complex composite parts.[4][5][6][7][8]

Materials and Equipment:

  • Formulated and degassed phthalonitrile resin

  • Dry fiber reinforcement (e.g., carbon fiber, glass fiber) preform

  • Heated RTM mold

  • Resin injection system

  • Vacuum pump

Procedure:

  • Mold Preparation: Clean the mold surfaces and apply a suitable mold release agent.

  • Preform Placement: Place the dry fiber preform into the mold cavity.

  • Mold Closure: Close and securely clamp the mold.

  • Resin Injection: Heat the mold to the desired injection temperature (typically 130-140°C for a BAPN/DDS system to ensure low viscosity). Inject the formulated resin into the mold under pressure until the mold is completely filled and resin exits from the vents.

  • Curing: Once the injection is complete, initiate the curing cycle. A typical curing cycle for a BAPN/DDS system involves a multi-step heating process to ensure complete cross-linking. An example curing cycle is:

    • 2 hours at 240°C

    • 2 hours at 280°C

    • 2 hours at 300°C

    • 2 hours at 320°C

    • 4 hours at 350°C

  • Post-Curing (Optional): For optimal high-temperature performance, a free-standing post-cure at a higher temperature (e.g., 375°C for several hours) may be required.[9]

  • Demolding: After the curing cycle is complete, cool the mold to below the glass transition temperature of the resin before demolding the composite part.

Characterization of Phthalonitrile Resins and Composites

Thorough characterization is essential to validate the performance of the formulated resin and the resulting composite. The following are standard techniques and the key properties they measure.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): Performed according to ASTM E2550, TGA is used to determine the thermal stability and decomposition temperature of the cured resin.[10] Phthalonitrile resins typically exhibit a 5% weight loss temperature (Td5%) in nitrogen above 500°C.

  • Differential Scanning Calorimetry (DSC): Following ASTM D3418, DSC is used to determine the glass transition temperature (Tg) of the cured polymer, which is a measure of its upper service temperature.[11][12][13] Fully cured phthalonitrile resins can exhibit Tg values exceeding 400°C. DSC is also invaluable for studying the curing kinetics of the uncured resin.[14]

Mechanical Analysis
  • Dynamic Mechanical Analysis (DMA): In accordance with ASTM D4065, DMA is a highly sensitive technique for determining the Tg and the viscoelastic properties (storage modulus, loss modulus, and tan delta) of the cured resin as a function of temperature.[15][16][17][18][19]

  • Flexural Testing: Performed on composite laminates, this test measures the flexural strength and modulus of the material.

  • Interlaminar Shear Strength (ILSS): This property, crucial for laminated composites, is determined through short-beam shear testing and indicates the strength of the resin-fiber interface.

Formulation Strategies for Enhanced Performance

While basic phthalonitrile resin systems offer exceptional thermal stability, their inherent brittleness and high processing temperatures can be challenging. The following formulation strategies can be employed to address these limitations.

Toughening

The high cross-link density that gives phthalonitrile resins their thermal stability also contributes to their brittleness. To improve their fracture toughness, various toughening agents can be incorporated into the formulation. These include:

  • Thermoplastics: Blending the phthalonitrile resin with high-performance thermoplastics can introduce a secondary, tougher phase within the thermoset matrix.

  • Elastomers: The incorporation of reactive liquid polymers or core-shell rubber particles can also enhance toughness, although care must be taken to avoid compromising the high-temperature properties.

Improving Processability

To lower the melt viscosity and broaden the processing window of phthalonitrile resins, the following approaches can be taken:

  • Co-monomers: The use of co-monomers with more flexible linkages in their backbone can reduce the melting point and viscosity of the resin system.

  • Reactive Diluents: Low-viscosity reactive diluents can be added to the formulation to reduce the overall viscosity for processes like RTM and infusion.

Additives and Fillers
  • Flame Retardants: Although inherently flame retardant, the fire resistance of phthalonitrile resins can be further enhanced by the addition of phosphorus- or silicon-containing compounds.[20]

  • Fillers: The incorporation of fillers such as silicon carbide (SiC) or alumina (Al₂O₃) can improve the mechanical properties, thermal conductivity, and wear resistance of the final composite.[21][22]

Data Presentation: Properties of a Typical Phthalonitrile Composite

The following table summarizes the typical properties of a carbon fiber-reinforced phthalonitrile composite, illustrating its suitability for high-performance aerospace applications.

PropertyTypical Value
Glass Transition Temperature (Tg)> 400 °C
5% Weight Loss Temperature (Td5%)> 500 °C (in N₂)
Flexural Strength> 600 MPa
Flexural Modulus> 50 GPa
Interlaminar Shear Strength (ILSS)> 80 MPa[23]
Moisture Absorption< 1%

Visualizations

Phthalonitrile Curing Mechanism

G Monomer Phthalonitrile Monomers (Ar-(C≡N)₂) Intermediate Reactive Intermediates Monomer->Intermediate Initiation CuringAgent Curing Agent (e.g., Aromatic Amine) CuringAgent->Intermediate Heat Heat Heat->Monomer CrosslinkedNetwork Highly Cross-linked Network (Phthalocyanine and Triazine Rings) Intermediate->CrosslinkedNetwork Propagation & Cross-linking

Caption: Simplified reaction pathway for the curing of phthalonitrile resins.

Experimental Workflow for Phthalonitrile Composite Fabrication

G cluster_synthesis Monomer Synthesis cluster_formulation Resin Formulation cluster_fabrication Composite Fabrication (RTM) cluster_characterization Characterization Synthesis_Reactants Reactants: Bisphenol A, 4-Nitrophthalonitrile Synthesis_Reaction Nucleophilic Aromatic Substitution Synthesis_Reactants->Synthesis_Reaction Synthesis_Purification Purification & Characterization Synthesis_Reaction->Synthesis_Purification Formulation_Melt Melt Blending of Monomer Synthesis_Purification->Formulation_Melt Formulation_Add Addition of Curing Agent Formulation_Melt->Formulation_Add Formulation_Degas Degassing Formulation_Add->Formulation_Degas Fabrication_Inject Resin Injection Formulation_Degas->Fabrication_Inject Fabrication_Layup Fiber Preform Layup Fabrication_Layup->Fabrication_Inject Fabrication_Cure Curing Cycle Fabrication_Inject->Fabrication_Cure Fabrication_Demold Demolding Fabrication_Cure->Fabrication_Demold Char_Thermal Thermal Analysis (TGA, DSC) Fabrication_Demold->Char_Thermal Char_Mechanical Mechanical Testing (DMA, Flexural) Fabrication_Demold->Char_Mechanical

Caption: Workflow for the synthesis, formulation, and fabrication of a phthalonitrile composite.

Conclusion

Phthalonitrile resins represent a significant advancement in high-temperature materials for aerospace applications. Their unique combination of thermal stability, mechanical performance, and processing characteristics makes them ideal for the most demanding environments. By understanding the fundamental chemistry and carefully controlling the formulation and curing processes, researchers can tailor the properties of these remarkable materials to meet the ever-increasing demands of the aerospace industry. This guide provides a solid foundation for the exploration and development of next-generation phthalonitrile-based composites.

References

  • Derradji, M., Ramdani, N., Zhang, T., Wang, J., Feng, T., Wang, H., & Liu, W. (2015). Mechanical and thermal properties of phthalonitrile resin reinforced with silicon carbide particles. Materials & Design, 68, 48-55. [Link]

  • Poliakova, D., Morozov, O., Lipatov, Y., & Bulgakov, B. (2022). Novel phthalonitrile-based composites with excellent processing, thermal, and mechanical properties. ResearchGate. [Link]

  • Eurolab. (n.d.). ASTM D3418 Transition Temperatures of Polymers by DSC. Retrieved from [Link]

  • Cheng, K., Lv, J., Ma, J., Hu, J., Chen, C., Zeng, K., & Yang, G. (2017). The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents. Express Polymer Letters, 11(11), 924-934. [Link]

  • Intertek. (n.d.). Dynamic Mechanical Analysis ASTM D4065, D4440, D5279. Retrieved from [Link]

  • Wang, Y., Li, Y., Zhang, Y., & Gu, Y. (2019). Novolac/Phenol-Containing Phthalonitrile Blends: Curing Characteristics and Composite Mechanical Properties. Polymers, 11(12), 2056. [Link]

  • Dominguez, D. D., & Keller, T. M. (2006). Mechanical properties of graphite fiber-reinforced phthalonitrile composites. ResearchGate. [Link]

  • Applied Technical Services. (n.d.). ASTM D4065. Retrieved from [Link]

  • Derradji, M. (2015). Mechanical and thermal properties of phthalonitrile resin reinforced with silicon carbide particles. SciSpace. [Link]

  • Chemistry For Everyone. (2025, July 30). What Are The ASTM Standards Related To Dynamic Mechanical Analysis? [Video]. YouTube. [Link]

  • ASTM International. (2021). E2550 Standard Test Method for Thermal Stability by Thermogravimetry. [Link]

  • Osborne Industries, Inc. (2017, March 16). How the Resin Transfer Molding Process Works. [Link]

  • Cheng, K., Lv, J., Ma, J., Hu, J., Chen, C., Zeng, K., & Yang, G. (2017). The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents. ResearchGate. [Link]

  • Guangri FRP. (n.d.). A Guide to Resin Transfer Molding (RTM) for High-Volume, Complex Parts. Retrieved from [Link]

  • Infinita Lab. (n.d.). DSC Test for Determining Thermal Properties of Polymer Materials - ASTM D3418. Retrieved from [Link]

  • Iberia Advanced Composites. (2022, February 25). Composites manufacturing technologies - Part III: RTM - Resin Transfer Molding. [Link]

  • Infinita Lab. (n.d.). Dynamic Mechanical Analysis of Plastics | ASTM D4065, D4440, D5279. Retrieved from [Link]

  • Zhang, Y., Wang, Y., & Gu, Y. (2018). Improving the curing process and thermal stability of phthalonitrile resin via novel mixed curing agents. ResearchGate. [Link]

  • Polymer Testing. (2025, July 9). DYNAMIC MECHANICAL ANALYSIS (DMA). [Link]

  • Zhang, X., et al. (2020). Phthalonitrile-based resin for advanced composite materials: Curing behavior studies. Journal of Applied Polymer Science, 137(48), 49571. [Link]

  • Specific Polymers. (n.d.). Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs). Retrieved from [Link]

  • Chemistry For Everyone. (2025, April 4). What Are The Key Steps In The Resin Transfer Molding Process? [Video]. YouTube. [Link]

  • ASTM International. (2003). D3418-03 Standard Test Method for Transition Temperatures of Polymers by Differential Scanning Calorimetry. Scribd. [Link]

  • Various Authors. (2024). Progress in high temperature resistant phthalonitrile resins and their composites for aerospace applications. OUCI. [Link]

  • Scott Bader. (2009, February 10). Resin Transfer Moulding [Video]. YouTube. [Link]

  • Wang, J., et al. (2014). Preparation and thermal properties of flame retardant phthalonitrile/epoxy blends. Polymer Bulletin, 71(10), 2589-2602. [Link]

  • Zhang, Y., et al. (2024). Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. Polymers, 16(18), 2454. [Link]

  • Liu, Y., et al. (2022). Simultaneous Enhancement of Polymerization Kinetics and Properties of Phthalonitrile Using Alumina Fillers. ACS Applied Polymer Materials, 4(10), 7586-7595. [Link]

  • Goryachev, A., et al. (2017). Flame-retardant carbon fiber reinforced phthalonitrile composite for high-temperature applications obtained by resin transfer molding. ResearchGate. [Link]

  • Zhang, Y., et al. (2013). Preparation and properties of bisphenol A-based bisphthalonitrile polymers. ResearchGate. [Link]

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  • Iimuro, S., et al. (1998). Method of synthesis of bisphenol-a.

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Method

The Strategic Synthesis of 4-Isobutoxyisophthalonitrile Derivatives: A Gateway to Novel Therapeutics

Abstract The isophthalonitrile scaffold represents a privileged core structure in modern medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities.[1][2] This technical guide p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isophthalonitrile scaffold represents a privileged core structure in modern medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the synthesis of 4-isobutoxyisophthalonitrile derivatives, compounds of significant interest in contemporary drug discovery programs. We delve into the strategic considerations underpinning the synthetic pathways, offering detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodologies required to explore this promising chemical space.

Introduction: The Therapeutic Promise of the Isobutoxyisophthalonitrile Scaffold

The nitrile group, with its unique electronic properties and ability to participate in hydrogen bonding, is a critical functional group in drug design.[3] When incorporated into the isophthalonitrile framework, it provides a versatile platform for the development of novel therapeutic agents. The introduction of an isobutoxy group at the 4-position further modulates the molecule's lipophilicity and steric profile, often enhancing its interaction with biological targets.

Derivatives of the broader isophthalonitrile class have shown compelling activity across various therapeutic areas, including antimicrobial and anticancer applications.[2][4] The strategic importance of this scaffold lies in its synthetic tractability, allowing for systematic modifications to explore structure-activity relationships (SAR) and optimize pharmacological profiles.[5][6] This guide will focus on a key synthetic strategy for preparing 4-isobutoxyisophthalonitrile, a crucial building block for creating a diverse library of derivatives.

Synthetic Strategy and Mechanistic Rationale

The primary and most efficient route to 4-isobutoxyisophthalonitrile commences with a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the electron-withdrawing nature of the two nitrile groups on the isophthalonitrile ring, which activates the aromatic system towards nucleophilic attack.

The chosen precursor for this synthesis is 4-nitrophthalonitrile. The nitro group is a strong electron-withdrawing group, further enhancing the electrophilicity of the carbon atom to which it is attached, making it an excellent leaving group in SNAr reactions. The incoming nucleophile is the isobutoxide ion, generated in situ from isobutanol and a suitable base.

Diagram: Synthetic Workflow for 4-Isobutoxyisophthalonitrile

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 4-Nitrophthalonitrile 4-Nitrophthalonitrile Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 4-Nitrophthalonitrile->Nucleophilic Aromatic Substitution Electrophile Isobutanol Isobutanol Base (e.g., K2CO3) Base (e.g., K2CO3) Isobutanol->Base (e.g., K2CO3) Nucleophile Generation Base (e.g., K2CO3)->Nucleophilic Aromatic Substitution Nucleophile Generation Solvent (DMF) Solvent (DMF) Solvent (DMF)->Nucleophilic Aromatic Substitution Room Temperature Room Temperature Room Temperature->Nucleophilic Aromatic Substitution 4-Isobutoxyisophthalonitrile 4-Isobutoxyisophthalonitrile Nucleophilic Aromatic Substitution->4-Isobutoxyisophthalonitrile Product Formation G cluster_derivatives Potential Derivatives 4-Isobutoxyisophthalonitrile 4-Isobutoxyisophthalonitrile Dicarboxylic Acid Dicarboxylic Acid 4-Isobutoxyisophthalonitrile->Dicarboxylic Acid Hydrolysis Diamino Compound Diamino Compound 4-Isobutoxyisophthalonitrile->Diamino Compound Reduction Heterocyclic Analogs Heterocyclic Analogs 4-Isobutoxyisophthalonitrile->Heterocyclic Analogs Cyclization Reactions

Sources

Application

Application Note: Real-Time Monitoring of 4-Isobutoxyisophthalonitrile Polymerization using FT-IR Spectroscopy

Introduction The in-situ monitoring of polymerization reactions is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring the desired properties of the final polymeric material.[1] Fouri...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The in-situ monitoring of polymerization reactions is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring the desired properties of the final polymeric material.[1] Fourier Transform Infrared (FT-IR) spectroscopy has emerged as a powerful process analytical technology (PAT) for real-time analysis of chemical reactions.[2] Its non-destructive nature, rapid data acquisition, and ability to provide molecular-level information make it an ideal tool for tracking the conversion of monomers into polymers.[3][4] This application note details a comprehensive protocol for utilizing in-situ Attenuated Total Reflectance (ATR)-FT-IR spectroscopy to monitor the polymerization of 4-isobutoxyisophthalonitrile.

The polymerization of phthalonitrile-based monomers is of significant interest for the development of high-performance thermosetting polymers with exceptional thermal and oxidative stability. These polymers typically form highly cross-linked networks through the cyclotrimerization of nitrile (-C≡N) groups, resulting in the formation of robust triazine rings. The 4-isobutoxyisophthalonitrile monomer offers the potential for a combination of high thermal stability from the poly(triazine) network and processability imparted by the flexible isobutoxy group.

This guide provides a step-by-step methodology for researchers, scientists, and drug development professionals to effectively employ FT-IR spectroscopy for monitoring the polymerization of 4-isobutoxyisophthalonitrile. We will delve into the principles of the technique, experimental setup, data acquisition, and interpretation, enabling a deeper understanding of the polymerization process.

Principle of FT-IR Monitoring

The fundamental principle behind using FT-IR spectroscopy to monitor the polymerization of 4-isobutoxyisophthalonitrile lies in the distinct vibrational frequencies of the functional groups in the monomer and the resulting polymer. The polymerization reaction proceeds through the consumption of the nitrile (-C≡N) groups of the monomer and the formation of new chemical bonds, primarily carbon-nitrogen double bonds (C=N) and single bonds (C-N) within a triazine ring structure.

By continuously acquiring FT-IR spectra during the polymerization, we can track the decrease in the absorbance of the characteristic nitrile peak and the simultaneous increase in the absorbance of peaks corresponding to the newly formed triazine rings. This allows for the real-time determination of the extent of reaction and the kinetics of the polymerization process.

Experimental Protocol

This protocol outlines a general procedure for the in-situ FT-IR monitoring of the bulk polymerization of 4-isobutoxyisophthalonitrile. The specific initiator and reaction temperature should be chosen based on the desired reaction kinetics and polymer properties.

Materials and Equipment:

  • 4-Isobutoxyisophthalonitrile monomer

  • Appropriate thermal initiator (e.g., a high-temperature radical initiator or a Lewis acid catalyst)

  • FT-IR spectrometer equipped with a heated Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or silicon crystal)

  • Reaction vessel or sample stage compatible with the ATR accessory

  • Temperature controller

  • Nitrogen purge or inert atmosphere setup

  • Data acquisition and analysis software

Experimental Workflow:

G cluster_prep Preparation cluster_setup FT-IR Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Monomer 4-Isobutoxyisophthalonitrile Monomer Mix Mix Monomer and Initiator Monomer->Mix Initiator Thermal Initiator Initiator->Mix Setup_ATR Place Mixture on ATR Crystal Mix->Setup_ATR ATR Heated ATR Accessory Spectrometer FT-IR Spectrometer ATR->Spectrometer Inert Establish Inert Atmosphere Setup_ATR->Inert Heat Ramp to Reaction Temperature Inert->Heat Collect Collect Spectra vs. Time Heat->Collect Identify Identify Key Peaks (C≡N, C=N) Collect->Identify Integrate Integrate Peak Areas Identify->Integrate Plot Plot Absorbance vs. Time Integrate->Plot Kinetics Determine Reaction Kinetics Plot->Kinetics

Caption: Experimental workflow for FT-IR monitoring of polymerization.

Step-by-Step Procedure:

  • Sample Preparation:

    • In a clean, dry vial, accurately weigh the desired amount of 4-isobutoxyisophthalonitrile monomer.

    • Add the appropriate amount of the chosen thermal initiator to the monomer. The initiator concentration will depend on the desired reaction rate and should be determined empirically or from literature on similar systems.

    • Thoroughly mix the monomer and initiator at a temperature below the initiation temperature to ensure a homogeneous mixture.

  • FT-IR Instrument Setup:

    • Ensure the FT-IR spectrometer and the heated ATR accessory are properly aligned and functioning.

    • Set the desired temperature profile for the polymerization reaction using the temperature controller. A typical approach is to hold at a pre-reaction temperature for a baseline measurement, then ramp to the polymerization temperature.

    • Set up the data acquisition parameters in the software. Recommended starting parameters are:

      • Spectral range: 4000 - 650 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of scans: 16-32 (to achieve a good signal-to-noise ratio)

      • Time interval between spectra: 1-5 minutes (depending on the expected reaction rate)

  • Data Acquisition:

    • Acquire a background spectrum of the empty, clean ATR crystal at the initial temperature.

    • Apply a small, uniform layer of the monomer-initiator mixture onto the ATR crystal.

    • Establish an inert atmosphere (e.g., nitrogen purge) to prevent oxidative side reactions.

    • Start the temperature program and begin collecting FT-IR spectra as a function of time.

    • Continue data collection until the reaction has reached the desired conversion or has gone to completion, as indicated by the stabilization of the spectral features.

Data Analysis and Interpretation

The collected time-resolved FT-IR spectra provide a wealth of information about the polymerization process. The primary goal of the data analysis is to correlate the changes in spectral features with the progress of the reaction.

Identification of Key Spectral Features:

The following table summarizes the expected characteristic infrared absorption bands for the monomer and the polymer.

Functional GroupWavenumber (cm⁻¹)Monomer/PolymerVibrational ModeExpected Change during Polymerization
Nitrile (-C≡N)~2230MonomerStretchingDecrease
Aromatic C-H3100 - 3000BothStretchingMinor changes
Aliphatic C-H (isobutoxy)2960 - 2870BothStretchingMinor changes
Aromatic C=C1600 - 1450BothStretchingMinor changes
Ether C-O-C (isobutoxy)1250 - 1050BothAsymmetric StretchingMinor changes
Triazine Ring (C=N) ~1550 - 1510 Polymer Stretching Increase
Triazine Ring (C-N) ~1450 - 1350 Polymer Stretching Increase

Quantitative Analysis:

  • Baseline Correction: Apply a consistent baseline correction to all spectra in the time series to ensure accurate peak area integration.

  • Peak Integration:

    • Select the characteristic peak of the nitrile group (~2230 cm⁻¹) as a measure of monomer concentration.

    • Select one of the characteristic peaks of the newly formed triazine ring (e.g., ~1530 cm⁻¹) as a measure of polymer formation.

    • Integrate the area of these selected peaks for each spectrum in the time series.

  • Kinetic Profile Generation:

    • Plot the integrated peak area of the nitrile group as a function of time to visualize the monomer consumption.

    • Plot the integrated peak area of the triazine ring as a function of time to visualize the polymer formation.

    • The degree of conversion can be calculated using the following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 Where A₀ is the initial absorbance of the nitrile peak and Aₜ is the absorbance at time t.

Illustrative Polymerization Mechanism and Spectral Changes:

The polymerization of 4-isobutoxyisophthalonitrile is expected to proceed via a cyclotrimerization reaction of the nitrile groups to form a highly cross-linked polymer network containing triazine rings.

G Monomer 4-Isobutoxyisophthalonitrile -C≡N groups Polymer Poly(4-isobutoxyisophthalonitrile) Triazine rings (-C=N-) Monomer->Polymer Polymerization (Heat, Initiator) FTIR_Monomer FT-IR Spectrum (Monomer) Strong -C≡N peak at ~2230 cm⁻¹ Monomer->FTIR_Monomer Characterized by FTIR_Polymer FT-IR Spectrum (Polymer) Disappearance of -C≡N peak Appearance of Triazine peaks at ~1530 cm⁻¹ and ~1400 cm⁻¹ Polymer->FTIR_Polymer Characterized by

Sources

Method

using 4-Isobutoxyisophthalonitrile as a building block for functional materials

An In-depth Technical Guide to the Research Applications of 4-Isobutoxyisophthalonitrile as a Versatile Building Block for Functional Materials Authored by: A Senior Application Scientist This document provides a compreh...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Research Applications of 4-Isobutoxyisophthalonitrile as a Versatile Building Block for Functional Materials

Authored by: A Senior Application Scientist

This document provides a comprehensive overview of the potential applications of 4-isobutoxyisophthalonitrile as a precursor for a variety of functional materials. While this specific molecule is a niche research chemical, its structural motifs—a substituted aromatic ring and two nitrile functional groups—allow for its use in several established synthetic pathways. This guide will provide detailed, scientifically grounded, and hypothetical protocols based on the known reactivity of analogous isophthalonitrile derivatives.

Introduction to 4-Isobutoxyisophthalonitrile: A Promising Precursor

4-Isobutoxyisophthalonitrile is an aromatic compound characterized by a benzene ring substituted with an isobutoxy group (-OCH₂CH(CH₃)₂) and two cyano groups (-CN) at positions 1 and 3. The presence of the nitrile groups makes it a valuable precursor for the synthesis of polymers and macrocycles, while the isobutoxy group can enhance the solubility of the resulting materials in organic solvents and influence their electronic properties.

Key Structural Features and Their Implications:

FeatureImplication
Isophthalonitrile Core Provides a rigid aromatic backbone and two reactive nitrile groups for polymerization or cyclization.
Isobutoxy Group A bulky, electron-donating group that can improve solubility and modify the electronic and photophysical properties of derived materials.
Nitrile Groups Can undergo a variety of chemical transformations, including cyclotetramerization to form phthalocyanines, trimerization to form triazine linkages in covalent organic frameworks (COFs), and coordination to metal centers in metal-organic frameworks (MOFs).[1][2][3] They can also act as electrophilic sites for covalent inhibitor development.[4]

Application I: Synthesis of Soluble Phthalocyanines

Phthalocyanines are large, aromatic macrocycles with a wide range of applications in electronics, catalysis, and photodynamic therapy. The isobutoxy substituents on the periphery of the phthalocyanine ring can enhance their solubility, which is often a limiting factor in their processability.

Scientific Rationale

The synthesis of phthalocyanines typically involves the cyclotetramerization of four phthalonitrile molecules in the presence of a metal salt and a high-boiling point solvent.[5] The isobutoxy groups are expected to render the resulting phthalocyanine more soluble in common organic solvents, facilitating its purification and characterization.

Experimental Workflow: Synthesis of an Isobutoxy-Substituted Zinc Phthalocyanine

cluster_0 Reaction Setup cluster_1 Work-up & Purification cluster_2 Characterization Start Add 4-isobutoxyisophthalonitrile, Zn(OAc)₂, and quinoline to a flask Heat Heat to 180°C under N₂ Start->Heat DBU Add DBU catalyst Heat->DBU React Maintain at 180°C for 12h DBU->React Cool Cool to room temperature React->Cool Precipitate Precipitate with methanol Cool->Precipitate Filter Filter the solid Precipitate->Filter Wash Wash with methanol and water Filter->Wash Dry Dry under vacuum Wash->Dry Purify Purify by column chromatography Dry->Purify UV-Vis UV-Vis Spectroscopy Purify->UV-Vis FT-IR FT-IR Spectroscopy Purify->FT-IR MassSpec Mass Spectrometry Purify->MassSpec NMR NMR Spectroscopy Purify->NMR

Caption: Workflow for the synthesis and characterization of an isobutoxy-substituted zinc phthalocyanine.

Detailed Protocol
  • Materials: 4-isobutoxyisophthalonitrile, zinc acetate (Zn(OAc)₂), quinoline, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), methanol, silica gel for column chromatography, and appropriate organic solvents for elution.

  • Reaction: In a three-necked flask equipped with a condenser and a nitrogen inlet, combine 4-isobutoxyisophthalonitrile (4 equivalents), zinc acetate (1 equivalent), and quinoline.

  • Heat the mixture to 180°C under a nitrogen atmosphere with stirring.

  • Once the temperature is stable, add a catalytic amount of DBU.

  • Maintain the reaction at 180°C for 12 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the crude product.

  • Filter the solid and wash it sequentially with methanol and water to remove unreacted starting materials and quinoline.

  • Dry the solid under vacuum.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified phthalocyanine using UV-Vis spectroscopy (to observe the characteristic Q-band), FT-IR spectroscopy (to confirm the disappearance of the nitrile peak), mass spectrometry, and NMR spectroscopy.

Application II: Development of Novel Polymers

The dinitrile functionality of 4-isobutoxyisophthalonitrile allows it to act as a monomer in polymerization reactions, leading to the formation of thermally stable polymers with potential applications in aerospace and electronics.[6]

Scientific Rationale

Phthalonitrile-based resins are known for their exceptional thermal and oxidative stability.[6] The polymerization typically proceeds through the formation of a cross-linked network. The isobutoxy group can improve the processability of the prepolymer by lowering its melting point and increasing its solubility.

Experimental Workflow: Synthesis of a Phthalonitrile-Based Polymer

cluster_0 Prepolymer Synthesis cluster_1 Curing cluster_2 Characterization Melt Melt 4-isobutoxyisophthalonitrile at 150°C Initiator Add curing initiator (e.g., an amine) Melt->Initiator Prepolymerize Heat at 180°C for 2h Initiator->Prepolymerize Mold Pour prepolymer into a mold Prepolymerize->Mold Cure Cure at 250°C for 8h Mold->Cure Post-cure Post-cure at 300°C for 4h Cure->Post-cure TGA Thermogravimetric Analysis (TGA) Post-cure->TGA DSC Differential Scanning Calorimetry (DSC) Post-cure->DSC FT-IR FT-IR Spectroscopy Post-cure->FT-IR

Caption: Workflow for the synthesis and thermal characterization of a phthalonitrile-based polymer.

Detailed Protocol
  • Materials: 4-isobutoxyisophthalonitrile, a curing initiator (e.g., an aromatic amine or a metallic salt).

  • Prepolymer Synthesis: In a reaction vessel, melt the 4-isobutoxyisophthalonitrile monomer at a temperature above its melting point (e.g., 150°C).

  • Add the curing initiator to the molten monomer and stir until a homogeneous mixture is obtained.

  • Heat the mixture at a moderate temperature (e.g., 180°C) for a few hours to form a prepolymer.

  • Curing: Pour the prepolymer into a preheated mold.

  • Cure the prepolymer in an oven with a programmed temperature ramp, for example, holding at 250°C for 8 hours.

  • Post-curing: Increase the temperature to 300°C and hold for another 4 hours to ensure complete cross-linking.

  • Characterization: Analyze the thermal stability of the resulting polymer using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Use FT-IR spectroscopy to monitor the disappearance of the nitrile peak during curing.

Application III: Building Blocks for Porous Crystalline Materials

The nitrile groups of 4-isobutoxyisophthalonitrile can act as coordinating ligands for metal ions or can undergo trimerization to form covalent organic frameworks (COFs), leading to porous materials with applications in gas storage, separation, and catalysis.

Scientific Rationale for MOF Synthesis

The nitrogen atoms of the nitrile groups possess lone pairs of electrons that can coordinate to metal centers, forming metal-organic frameworks (MOFs).[1][3] The isobutoxy group can functionalize the pores of the MOF, influencing its interaction with guest molecules.

Detailed Protocol for MOF Synthesis
  • Materials: 4-isobutoxyisophthalonitrile, a metal salt (e.g., zinc nitrate, copper acetate), and a suitable solvent (e.g., DMF, DEF).

  • Reaction: In a vial, dissolve 4-isobutoxyisophthalonitrile and the metal salt in the chosen solvent.

  • Seal the vial and heat it in an oven at a specific temperature (e.g., 80-120°C) for 24-72 hours.

  • Work-up: After cooling to room temperature, crystals of the MOF may have formed.

  • Wash the crystals with fresh solvent and dry them carefully.

  • Characterization: Characterize the MOF using single-crystal X-ray diffraction to determine its structure, and use gas adsorption measurements to assess its porosity.

Scientific Rationale for COF Synthesis

Under ionothermal conditions or in the presence of a strong acid, the nitrile groups can undergo cyclotrimerization to form triazine rings, which act as the nodes in a covalent organic framework (COF).[2]

Detailed Protocol for COF Synthesis
  • Materials: 4-isobutoxyisophthalonitrile and a catalyst (e.g., ZnCl₂ for ionothermal synthesis or trifluoromethanesulfonic acid for solution-based synthesis).[2]

  • Ionothermal Synthesis: Mix 4-isobutoxyisophthalonitrile with an excess of ZnCl₂ in a sealed ampoule under vacuum.

  • Heat the ampoule at a high temperature (e.g., 400°C) for a specified time.

  • Work-up: After cooling, break the ampoule and wash the resulting solid with dilute HCl and then with water and organic solvents to remove the catalyst and unreacted monomer.

  • Characterization: Characterize the COF using powder X-ray diffraction to confirm its crystallinity, FT-IR spectroscopy to verify the formation of triazine rings, and gas adsorption measurements to determine its surface area and porosity.

Application IV: Precursor for Biologically Active Compounds

Substituted isophthalonitriles have been investigated for their potential as antimicrobial and anticancer agents.[5] The specific biological activity is highly dependent on the nature and position of the substituents on the aromatic ring.

Scientific Rationale

The isobutoxy group and the nitrile functionalities can be further modified to synthesize a library of compounds for biological screening. For example, the nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, which can then be used in further synthetic transformations. The isobutoxy group can also be modified to tune the lipophilicity of the molecule, which is an important factor for drug-like properties.

References

  • Nemykina, V. N., & Lukyanets, E. A. (n.d.). Synthesis of substituted phthalocyanines. University of Michigan.
  • El-badrawy, A. M., Fadda, A. A., Abdel-Latif, E., & Selim, Y. A. (2021). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. RSC Advances, 11(56), 34300–34308. [Link]

  • Leznoff, C. C. (n.d.). Multisubstituted phthalonitriles for phthalocyanine synthesis. YorkSpace.
  • Kameyama, Y., et al. (n.d.). Solid-Phase Synthesis of Asymmetrically Substituted “AB3-Type” Phthalocyanines. PMC.
  • Bıyıklıoğlu, Z., & Altın, M. (n.d.). Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. PMC.
  • Lennartsson, A. (2012). Bridging nitrile groups in a metal-organic framework. Chalmers Research.
  • Kuhn, P., et al. (n.d.). Covalent Triazine Frameworks Based on the First Pseudo-Octahedral Hexanitrile Monomer via Nitrile Trimerization: Synthesis, Porosity, and CO2 Gas Sorption Properties. MDPI.
  • Lennartsson, A. (n.d.). Bridging nitrile groups in a metal–organic framework.
  • Covalent Organic Framework (COF) Linkers. (n.d.). TCI Chemicals.
  • The Versatile Core: An In-depth Technical Guide to the Research Applications of Substituted Isophthalonitriles. (n.d.). Benchchem.
  • Wang, Y., et al. (2022).
  • Scheme 1. The synthesis route of phthalonitrile derivatives 1 and 2. (n.d.).
  • da Silva, A. C. G., et al. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central.
  • Maji, T. K., & Bharadwaj, P. K. (2015). Neutral N-donor ligand based flexible metal–organic frameworks. Chemical Society Reviews, 44(21), 7764–7784.
  • A. F. (2021). Antioxidant activity of phthalonitrile derivatives bearing different chalcone groups. Turk J Anal Chem, 2(2), 69-74.
  • Johnson, B., et al. (n.d.). Metal–Organic Frameworks as Versatile Platforms for Organometallic Chemistry. MDPI.
  • Hu, Z., De, D., & Jiang, H. (2014). Metal–organic frameworks based on flexible ligands (FL-MOFs): structures and applications. Chemical Society Reviews, 43(16), 5840–5866.
  • Synthesis of phthalonitrile derivatives by photoinduced reactions: New unsymmetrical substituted zinc phthalocyanines. (n.d.).
  • Syntheses and crystal structures of some aryloxy and alkoxy substituted phthalonitriles. (n.d.).
  • 27.8: Polymers and Polymerization Reactions. (2023). Chemistry LibreTexts.
  • Nitrile synthesis by oxidation, rearrangement, dehydr
  • Tanaka, K., et al. (2022). Synthesis of acrylonitrile side chain-appended π-conjugated polymers by a Suzuki cross-coupling polycondensation and a Knoevenagel condensation, and their optical properties.
  • Lecture 27 - Chemical reaction engineering in polymers: Condensation (Step-growth)
  • Formation of Nitriles, Carboxylic Acids, and Derivatives by Rearrangements: A Guide to Functional Group Preparations. (n.d.).
  • Light-Associated Reactions of Synthetic Polymers. (n.d.).

Sources

Application

experimental protocol for scaling up 4-Isobutoxyisophthalonitrile production

An Application Guide for the Scalable Synthesis of 4-Isobutoxyisophthalonitrile Abstract This application note provides a comprehensive guide for the synthesis of 4-Isobutoxyisophthalonitrile, detailing a robust experime...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Synthesis of 4-Isobutoxyisophthalonitrile

Abstract

This application note provides a comprehensive guide for the synthesis of 4-Isobutoxyisophthalonitrile, detailing a robust experimental protocol for laboratory-scale production and a systematic approach for scaling up to a pilot plant batch. The synthetic strategy is centered on a Williamson ether synthesis, a specific application of the nucleophilic aromatic substitution (SNAr) pathway, chosen for its efficiency and scalability. We address critical scale-up parameters including thermal management, mass transfer, and purification challenges. This document is intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries, offering field-proven insights to ensure a safe, efficient, and reproducible scale-up process.

Part 1: Synthetic Strategy and Mechanistic Rationale

The synthesis of 4-Isobutoxyisophthalonitrile is achieved via the etherification of 4-hydroxyisophthalonitrile with an isobutylating agent. The core of this transformation is a nucleophilic aromatic substitution (SNAr) reaction.

1.1. The SNAr Pathway: An Optimal Choice for Synthesis

Aromatic rings are typically electron-rich and react with electrophiles. However, the presence of strong electron-withdrawing groups can render the ring susceptible to attack by nucleophiles.[1][2] In the case of the isophthalonitrile scaffold, the two nitrile (-CN) groups are powerful electron-withdrawing substituents. Their presence, particularly at positions ortho and para to the reaction site, significantly lowers the electron density of the aromatic ring, thereby activating it for nucleophilic attack.[3][4]

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile (isobutoxide) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4] The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitrile groups, which provides substantial stabilization.[2][3] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored to yield the final product.

This pathway was selected for its:

  • High Efficiency: The strong activation provided by the nitrile groups allows the reaction to proceed under relatively mild conditions with high conversion rates.

  • Scalability: The reaction does not require specialized or high-pressure equipment at the laboratory or pilot scale.

  • Precursor Availability: 4-hydroxyisophthalonitrile and isobutylating agents are commercially accessible starting materials.

1.2. Overall Synthetic Reaction

The selected protocol involves the deprotonation of 4-hydroxyisophthalonitrile with a strong base to form a potent nucleophile, which then displaces a halide from isobutyl bromide.

Part 2: Laboratory-Scale Synthesis Protocol (5 g Scale)

This protocol establishes a baseline for producing high-purity 4-Isobutoxyisophthalonitrile.

2.1. Materials and Reagents

Reagent/MaterialCAS NumberMolecular WeightRecommended Grade
4-Hydroxyisophthalonitrile79370-78-8144.13 g/mol >98%
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.00 g/mol -
Isobutyl Bromide78-77-3137.02 g/mol >99%
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09 g/mol Anhydrous, >99.8%
Ethyl Acetate141-78-688.11 g/mol ACS Grade
Brine (Saturated NaCl solution)7647-14-558.44 g/mol -
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol Anhydrous Powder

2.2. Experimental Protocol

  • Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, a reflux condenser, and a nitrogen inlet. The system is flame-dried under vacuum and purged with dry nitrogen to establish an inert atmosphere.

  • Reagent Charging: Add 4-Hydroxyisophthalonitrile (5.0 g, 34.7 mmol) and anhydrous DMF (50 mL) to the flask. Stir until the solid is fully dissolved.

  • Base Addition: Carefully add sodium hydride (1.53 g of 60% dispersion, 38.2 mmol, 1.1 eq) portion-wise at room temperature. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and maintain the inert atmosphere. The mixture will turn into a thick slurry.

  • Alkoxide Formation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium salt.

  • Alkylation: Add isobutyl bromide (4.97 g, 36.4 mmol, 1.05 eq) dropwise via syringe over 10 minutes. An exotherm is expected; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly quench the reaction by adding 100 mL of deionized water. Caution: Unreacted sodium hydride will react vigorously with water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from an ethanol/water mixture to yield 4-Isobutoxyisophthalonitrile as a white to off-white solid.[5]

Part 3: Scale-Up Considerations and Hazard Analysis

Transitioning from the bench to a pilot plant introduces significant challenges that must be proactively managed. A successful scale-up maintains product quality and process safety by accounting for changes in physical and chemical parameters.[6][7]

3.1. Key Scale-Up Challenges

  • Thermal Management: The formation of the sodium salt and the subsequent alkylation are exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[8] Uncontrolled exotherms can lead to side reactions, solvent boiling, and potentially a dangerous thermal runaway.

    • Mitigation: Utilize a jacketed reactor with a thermal control unit. Implement a slow, controlled addition of reagents using a dosing pump to ensure the heat generated can be effectively removed by the cooling system.

  • Mass Transfer and Mixing: Effective mixing is crucial for maintaining thermal and concentration homogeneity. What is easily achieved with a small magnetic stir bar becomes a significant engineering challenge at scale.

    • Mitigation: Employ an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure efficient mixing of the slurry. The stirrer's power and speed must be calculated to prevent solids from settling while avoiding excessive shear that could affect particle size during crystallization.

  • Purification and Isolation: Filtration and drying processes change significantly at scale. Gravity filtration is replaced by pressure or vacuum filtration, and oven drying may be replaced by vacuum drying systems.

    • Mitigation: Use a Nutsche filter-dryer for solid isolation. For purification, large-scale recrystallization requires careful control of the cooling profile to achieve the desired crystal size and purity, which impacts filterability and drying times.[9]

3.2. Hazard Analysis and Safety Precautions

SubstanceHazardPersonal Protective Equipment (PPE)Mitigation and Handling
Sodium Hydride Flammable solid, water-reactive (releases H₂ gas). Causes severe skin burns and eye damage.Flame-retardant lab coat, chemical-resistant gloves (nitrile), safety goggles, face shield.Handle only in an inert atmosphere (glovebox or nitrogen-purged reactor). Use a powder funnel for transfer. Have a Class D fire extinguisher readily available. Quench slowly and in a controlled manner.
Isobutyl Bromide Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.[10]Lab coat, nitrile gloves, safety goggles.Use in a well-ventilated area or fume hood. Keep away from ignition sources. Transfer via a closed system (e.g., pump) at larger scales.
DMF Combustible liquid. Harmful in contact with skin or if inhaled. Suspected of damaging the unborn child.Lab coat, appropriate gloves (butyl rubber recommended), safety goggles.Use in a well-ventilated area. Avoid direct contact and inhalation. Consider substitution with a less toxic solvent if process allows.
4-Isobutoxyisophthalonitrile (Assumed) Potential irritant. Nitriles can be toxic.[11][12]Lab coat, gloves, safety goggles.Avoid inhalation of dust and direct contact with skin. Handle in a ventilated enclosure.[13][14]

Part 4: Pilot-Scale Production Protocol (250 g Scale)

This protocol is designed for a 10 L jacketed glass reactor system.

4.1. Comparative Reagent Table

ParameterLab-Scale (5 g)Pilot-Scale (250 g)Scale-Up Factor
4-Hydroxyisophthalonitrile5.0 g250 g50x
Sodium Hydride (60%)1.53 g76.5 g50x
Isobutyl Bromide4.97 g248.5 g50x
Anhydrous DMF50 mL2.5 L50x
Expected Yield (85%) ~5.9 g ~295 g 50x

4.2. Pilot-Scale Protocol

  • Reactor Preparation: Ensure the 10 L jacketed reactor system is clean, dry, and leak-tested. Inert the reactor by purging with dry nitrogen for at least 30 minutes. Set the jacket temperature to 20°C.

  • Reagent Loading: Charge the reactor with 4-Hydroxyisophthalonitrile (250 g) and anhydrous DMF (2.5 L) via a powder addition funnel. Start the overhead stirrer at a moderate speed (e.g., 150 RPM) to dissolve the solid.

  • Base Addition (Controlled): Set up a solids dosing system for the sodium hydride (76.5 g). Add the NaH in portions over 60-90 minutes. Monitor the reactor temperature and the off-gas for hydrogen evolution. Ensure the temperature does not exceed 30°C.

  • Alkoxide Formation: After the addition is complete, stir the mixture for an additional 60 minutes at 20-25°C.

  • Alkylation (Controlled): Use a metering pump to add the isobutyl bromide (248.5 g) subsurface over a period of 60 minutes. Set the jacket temperature to 15°C initially to absorb the exotherm, ensuring the internal temperature does not rise above 40°C.

  • Reaction & Monitoring: Once the addition is complete, heat the reactor jacket to raise the internal temperature to 60°C. Hold at this temperature for 4-6 hours, taking samples periodically for HPLC analysis to confirm reaction completion.

  • Work-up & Isolation:

    • Cool the reactor to 15°C.

    • Set up a quench line from a vessel containing 5 L of deionized water. Slowly pump the water into the reactor over 1-2 hours with vigorous stirring, ensuring the temperature remains below 30°C.

    • Transfer the quenched mixture to a suitable extraction vessel. Perform the ethyl acetate and brine washes as described in the lab protocol, using appropriately scaled volumes.

    • Pump the final organic layer through a filter to remove the drying agent.

    • Concentrate the solution in a large-scale rotary evaporator or a dedicated solvent recovery still.

  • Purification: Transfer the crude product to a clean, appropriately sized reactor for recrystallization. After crystallization, filter the product using a Nutsche filter and wash the cake with a cold ethanol/water mixture. Dry the final product in a vacuum oven at 50°C until a constant weight is achieved.

Part 5: Visualization of Workflow and Synthesis

Diagram 1: Synthetic Pathway for 4-Isobutoxyisophthalonitrile

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 4-Hydroxyisophthalonitrile C 1. Sodium Hydride (Base) 2. DMF (Solvent) D 4-Isobutoxyisophthalonitrile A->D B Isobutyl Bromide B->D

Caption: Williamson ether synthesis of 4-Isobutoxyisophthalonitrile.

Diagram 2: Generalized Scale-Up Workflow

G Start Lab-Scale Synthesis (1-5 g) Dev Process & Analytical Method Development Start->Dev Haz Hazard Analysis (HAZOP) & Safety Review Dev->Haz Pilot Pilot-Scale Batch Plan (100-500 g) Haz->Pilot Purify Scale-Down & Optimize Purification/Isolation Haz->Purify Params Define Critical Process Parameters (CPPs) Pilot->Params Equip Equipment Selection (Jacketed Reactor, Stirrer) Params->Equip Exec Pilot Batch Execution Equip->Exec Data Data Analysis & Reporting (Yield, Purity, Impurities) Exec->Data Purify->Exec End Process Locked for Manufacturing Data->End

Caption: Logical workflow for scaling chemical production.

References

  • EP1193247B1 - Procédé de purification d'isophthalonitrile - Google P
  • Isophthalonitrile - Wikipedia.
  • Application Notes and Protocols for the Purification of 4-Amino-5-methylisophthalonitrile - Benchchem.
  • US2846462A - Process for producing isophthalonitrile and terephthalonitrile - Google P
  • CN112961074B - Synthesis method of isophthalonitrile - Google P
  • 626-17-5, Isophthalonitrile Formula - ECHEMI.
  • SAFETY D
  • 4 - SAFETY D
  • Safety D
  • SAFETY D
  • Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal.
  • Nucleophilic arom
  • Nucleophilic Arom
  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
  • A Unified Approach for Scaling Bioprocess Unit Operations | BioPharm Intern
  • Scale-up: The Next Mountain to Climb in Technology Transfers - Bora Pharmaceuticals Premium CDMO.

Sources

Method

Application Note: Thermal Stability and Phase Transitions of Aromatic Polynitriles Derived from 4-Isobutoxyisophthalonitrile

Introduction Aromatic polynitriles are a class of high-performance thermosetting polymers renowned for their exceptional thermal and oxidative stability, high glass transition temperatures (Tg), and excellent mechanical...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aromatic polynitriles are a class of high-performance thermosetting polymers renowned for their exceptional thermal and oxidative stability, high glass transition temperatures (Tg), and excellent mechanical properties, making them suitable for applications in the aerospace, electronics, and automotive industries.[1][2] This application note provides a comprehensive guide to the characterization of novel polymers synthesized from 4-isobutoxyisophthalonitrile using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Understanding the thermal behavior of these materials is crucial for optimizing curing processes, predicting their performance at elevated temperatures, and ensuring their suitability for demanding applications.[3]

This document outlines detailed protocols for conducting DSC and TGA analyses in accordance with ASTM standards, explains the scientific principles behind the experimental choices, and provides guidance on interpreting the resulting data. The methodologies described herein are designed to be self-validating and provide researchers, scientists, and drug development professionals with the necessary tools to accurately assess the thermal properties of these novel polymers.

Scientific Principles and Experimental Rationale

The thermal analysis of polymers provides critical insights into their molecular structure and bulk properties.[4] DSC and TGA are two complementary techniques that, when used together, offer a comprehensive understanding of a polymer's thermal stability and phase transitions.[5][6]

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[5][7] This technique is invaluable for determining key thermal transitions in polymers, including:

  • Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[8] This is a critical parameter as it often defines the upper service temperature of the material.

  • Melting Temperature (Tm) and Crystallization Temperature (Tc): For semi-crystalline polymers, DSC can identify the temperatures at which melting and crystallization occur upon heating and cooling, respectively.[9]

  • Curing Reactions: For thermosetting polymers like those derived from isophthalonitrile, DSC can be used to monitor the exothermic heat flow associated with cross-linking reactions during the curing process.[3] This information is vital for optimizing cure cycles.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][10] TGA is primarily used to assess the thermal stability of a material and to quantify its composition. Key information obtained from TGA includes:

  • Decomposition Temperature (Td): The temperature at which the polymer begins to degrade. This is a critical indicator of the material's thermal stability.

  • Residual Mass (Char Yield): The amount of material remaining at the end of the experiment, which can provide insights into the flame retardancy and composition of the polymer.

  • Compositional Analysis: TGA can be used to determine the content of volatile components, additives, and fillers within a polymer matrix.[11][12]

The isobutoxy group in the 4-isobutoxyisophthalonitrile monomer is expected to influence the processing window and potentially the initial decomposition behavior of the resulting polymer. The aromatic nitrile groups are anticipated to undergo complex cyclization and cross-linking reactions upon heating, leading to a highly stable, cross-linked network.[13][14][15] The protocols outlined below are designed to capture these key thermal events.

Experimental Protocols

I. Differential Scanning Calorimetry (DSC) Protocol

This protocol is based on the principles outlined in ASTM D3418 : Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.[3][8][9][16]

Objective: To determine the glass transition temperature (Tg), curing exotherms, and any melting or crystallization events of the polymer derived from 4-isobutoxyisophthalonitrile.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum or hermetically sealed DSC pans and lids

  • Crimper for sealing pans

  • Microbalance (readable to 0.01 mg)

  • Polymer sample (uncured or cured)

  • High-purity nitrogen gas (or other inert gas)

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan using a microbalance.[8]

    • For uncured, liquid, or powdered samples, ensure the material is evenly distributed at the bottom of the pan.

    • Seal the pan hermetically to prevent any loss of volatile components during the analysis.[8]

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup and Calibration:

    • Ensure the DSC instrument is calibrated for temperature and heat flow using appropriate standards (e.g., indium).

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan:

      • Equilibrate the sample at a temperature below any expected transitions (e.g., 25 °C).

      • Heat the sample at a controlled rate, typically 10 °C/min, to a temperature above the expected curing or glass transition temperature. For novel aromatic polynitriles, a final temperature of 350-400 °C is a reasonable starting point. This first scan will erase the previous thermal history of the sample and provide information on the initial state, including any residual solvent or monomer, and the curing exotherm for uncured samples.

    • Cooling Scan:

      • Cool the sample at a controlled rate, typically 10 °C/min, back to the initial temperature (e.g., 25 °C). This scan will show any crystallization events that may occur upon cooling.

    • Second Heating Scan:

      • Reheat the sample at the same controlled rate (10 °C/min) to the final temperature. This second scan is crucial for determining the glass transition temperature (Tg) of the cured polymer, as the thermal history has been standardized.

Data Analysis:

  • Glass Transition Temperature (Tg): Determined from the midpoint of the step change in the heat flow curve during the second heating scan.

  • Curing Exotherm: The exothermic peak observed during the first heating scan of an uncured sample. The onset temperature, peak temperature, and enthalpy of the reaction (area under the peak) should be determined.

  • Melting and Crystallization: Endothermic and exothermic peaks, respectively, observed during the heating and cooling scans.

II. Thermogravimetric Analysis (TGA) Protocol

This protocol is based on the principles outlined in ASTM E1131 : Standard Test Method for Compositional Analysis by Thermogravimetry.[11][12][17][18]

Objective: To evaluate the thermal stability and decomposition profile of the polymer derived from 4-isobutoxyisophthalonitrile.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Ceramic or platinum TGA pans

  • Microbalance (integrated into the TGA)

  • Polymer sample

  • High-purity nitrogen gas (for inert atmosphere)

  • Air or oxygen (for oxidative stability studies)

Step-by-Step Methodology:

  • Sample Preparation:

    • Place 5-10 mg of the polymer sample into a tared TGA pan.

    • Ensure the sample is in a form that is representative of the bulk material (e.g., a small piece of the cured polymer or a thin film).

  • Instrument Setup:

    • Place the sample pan onto the TGA balance mechanism.

    • Purge the furnace with the desired gas (e.g., nitrogen for thermal stability or air for oxidative stability) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of approximately 30 °C.

    • Heat the sample at a constant rate, typically 10 °C/min, to a final temperature where complete decomposition is expected (e.g., 800-1000 °C).[10][11]

Data Analysis:

  • Onset of Decomposition (Tonset): The temperature at which significant mass loss begins. This is often determined by the intersection of the baseline tangent and the tangent of the steepest mass loss.

  • Temperature of Maximum Rate of Decomposition (Tmax): The temperature at which the rate of mass loss is highest, determined from the peak of the derivative of the TGA curve (DTG curve).

  • Percent Mass Loss at Specific Temperatures: The mass loss at various temperatures provides a profile of the decomposition process.

  • Residual Mass (Char Yield): The percentage of the initial mass remaining at the end of the analysis.

Data Presentation and Interpretation

Quantitative Data Summary

The following tables provide a template for summarizing the key quantitative data obtained from DSC and TGA analyses.

Table 1: DSC Data for Polymer from 4-Isobutoxyisophthalonitrile

ParameterFirst Heating ScanCooling ScanSecond Heating Scan
Glass Transition Temp. (Tg), °C --Value
Curing Onset Temp., °C Value--
Curing Peak Temp., °C Value--
Enthalpy of Cure (ΔHcure), J/g Value--
Crystallization Temp. (Tc), °C -Value-
Melting Temp. (Tm), °C Value-Value

Table 2: TGA Data for Polymer from 4-Isobutoxyisophthalonitrile

ParameterValue (Inert Atmosphere)Value (Oxidative Atmosphere)
Onset of Decomposition (Tonset), °C ValueValue
Temp. of 5% Mass Loss (Td5%), °C ValueValue
Temp. of 10% Mass Loss (Td10%), °C ValueValue
Temp. of Max. Decomposition Rate (Tmax), °C ValueValue
Residual Mass at 800 °C, % ValueValue

Interpretation of Expected Results:

For polymers derived from 4-isobutoxyisophthalonitrile, the DSC of an uncured sample is expected to show a significant exotherm corresponding to the curing reaction, likely at elevated temperatures (e.g., >200 °C). The second heating scan of a fully cured sample should reveal a high glass transition temperature, potentially exceeding 300 °C, indicative of a rigid, cross-linked network.[1][2]

The TGA curve is anticipated to show high thermal stability, with the onset of decomposition occurring at temperatures above 400 °C in an inert atmosphere.[1][19] The decomposition may occur in multiple stages, with the initial mass loss potentially corresponding to the cleavage of the isobutoxy side groups, followed by the degradation of the main polymer backbone at higher temperatures. A high char yield is expected due to the aromatic nature of the polymer, which contributes to its flame-retardant properties.

Visualization of Experimental Workflows

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg of Polymer pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample & Reference into DSC seal->load purge Purge with N2 load->purge heat1 Heat 1 (10 °C/min) purge->heat1 cool Cool (10 °C/min) heat1->cool heat2 Heat 2 (10 °C/min) cool->heat2 analyze Determine Tg, Curing Exotherm, Tm, Tc heat2->analyze

Caption: Workflow for DSC Analysis.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg of Polymer pan Place in TGA Pan weigh->pan load Load Sample into TGA pan->load purge Purge with N2 or Air load->purge heat Heat (10 °C/min to 800 °C) purge->heat analyze Determine Td, Mass Loss, Char Yield heat->analyze

Caption: Workflow for TGA Analysis.

Conclusion

The DSC and TGA protocols detailed in this application note provide a robust framework for the thermal characterization of novel polymers derived from 4-isobutoxyisophthalonitrile. By adhering to these standardized methods, researchers can obtain reliable and reproducible data on key properties such as glass transition temperature, curing behavior, and thermal stability. This information is paramount for structure-property relationship studies, material selection, and the development of high-performance materials for advanced applications.

References

  • ASTM D3418 - Applied Technical Services. [Link]

  • ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. [Link]

  • DSC Test for Determining Thermal Properties of Polymer Materials - ASTM D3418. [Link]

  • Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs. [Link]

  • ASTM E1131-98 - Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]

  • Thermogravimetric Analysis (TGA) - ASTM E1131 - CMC Laboratories. [Link]

  • ASTM E1131 - Conti Testing Laboratories. [Link]

  • ASTM D3418, E1356, ISO 11357 Differential Scanning Calorimeter - MaTestLab. [Link]

  • ASTM D3418, ASTM E1356, ISO 11357 Differential Scanning Calorimetry - Infinita Lab. [Link]

  • Type (ASTM, ISO) Standard # Title ASTM - D3418 - Squarespace. [Link]

  • Thermal Analysis and Crystal Structure of Poly(Acrylonitrile-Co-Itaconic Acid) Copolymers Synthesized in Water - MDPI. [Link]

  • Thermal decomposition products of polyacrylonitrile - NRC Publications Archive - Canada.ca. [Link]

  • THERMAL ANALYSIS OF ACRYLONITRILE POLYMERIZATION AND CYCLIZATION IN THE PRESENCE OF N,N-DIMETHYLFORMAMIDE - ResearchGate. [Link]

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  • Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers - ResearchGate. [Link]

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Application

Application Notes and Protocols for 4-Isobutoxyisophthalonitrile in Heat-Resistant Composites

Forward The pursuit of advanced materials capable of withstanding extreme thermal and oxidative environments is a cornerstone of innovation in the aerospace, defense, and electronics sectors. Phthalonitrile and related n...

Author: BenchChem Technical Support Team. Date: January 2026

Forward

The pursuit of advanced materials capable of withstanding extreme thermal and oxidative environments is a cornerstone of innovation in the aerospace, defense, and electronics sectors. Phthalonitrile and related nitrile-functionalized resins have emerged as a class of high-performance thermosets, prized for their exceptional thermal stability, low moisture absorption, and inherent fire resistance.[1] This document provides detailed application notes and protocols for the use of 4-Isobutoxyisophthalonitrile , a promising monomer for the formulation of next-generation heat-resistant polymer matrix composites.

It is important to note that while extensive research exists for structurally similar phthalonitrile and cyanate ester resins, specific literature on 4-Isobutoxyisophthalonitrile is not widely available. Therefore, the methodologies and insights presented herein are synthesized from established principles and data from analogous nitrile-based thermosetting systems. These protocols are intended to serve as a robust starting point for researchers and engineers, with the understanding that optimization will be necessary for specific applications.

Scientific Foundation: The Chemistry of Nitrile-Based Thermosets

The exceptional thermal stability of composites derived from 4-Isobutoxyisophthalonitrile is rooted in the formation of a highly cross-linked, aromatic heterocyclic network upon curing. The primary curing mechanism for isophthalonitrile monomers is a thermally induced or catalyst-assisted cyclotrimerization of the nitrile (-C≡N) groups.

Curing Mechanism: From Monomer to Robust Network

The curing process transforms the low-viscosity monomer into a rigid, three-dimensional polymer. This occurs via an addition reaction, which is advantageous as it minimizes the evolution of volatile byproducts that can create voids and defects in the final composite structure.[1] The resulting network is typically composed of highly stable triazine rings or phthalocyanine-like structures, which are responsible for the material's high thermal and oxidative stability.[2][3]

The isobutoxy group (-O-CH₂-CH(CH₃)₂) on the isophthalonitrile backbone serves multiple functions:

  • Processability: It lowers the melting point and viscosity of the monomer compared to unsubstituted analogues, expanding the processing window for composite fabrication techniques like Resin Transfer Molding (RTM) and vacuum infusion.

  • Toughness: The flexible alkyl chain can impart a degree of toughness to the otherwise brittle aromatic network, improving the mechanical performance of the final composite.

Below is a conceptual diagram illustrating the curing process.

G cluster_0 Monomer Stage cluster_1 Curing Process cluster_2 Cured Polymer Network Monomer 4-Isobutoxyisophthalonitrile (Liquid or Low-Melt Solid) Process Heat + Catalyst (e.g., Aromatic Amine) Monomer->Process Initiation Network Highly Cross-linked Polymer Matrix (Triazine/Phthalocyanine-like) Process->Network Cyclotrimerization (Addition Polymerization)

Caption: Curing workflow of 4-Isobutoxyisophthalonitrile.

Experimental Protocols

Protocol 1: Resin Formulation and Degassing

Objective: To prepare a process-ready resin system by blending 4-Isobutoxyisophthalonitrile with a suitable curing agent and removing entrapped air.

Rationale: The choice of curing agent is critical as it dictates the cure kinetics (temperature and time) and can influence the final thermomechanical properties of the polymer.[4] Aromatic amines are common curing agents for nitrile resins.[5] Degassing is essential to prevent void formation in the composite, which can significantly compromise mechanical strength and thermal stability.

Materials:

  • 4-Isobutoxyisophthalonitrile monomer

  • Curing Agent: 4,4'-Diaminodiphenyl sulfone (DDS) or an alternative aromatic amine

  • High-precision balance

  • Beaker or mixing vessel

  • Mechanical stirrer with heating mantle

  • Vacuum oven or desiccator with vacuum pump

Procedure:

  • Determine Stoichiometry: Calculate the required weight of the curing agent. For amine-cured systems, a common starting point is a stoichiometric or near-stoichiometric ratio of amine hydrogen to nitrile groups. However, for catalytic curing, a lower percentage (e.g., 2-5 wt%) is typical.

  • Pre-heating: Gently heat the 4-Isobutoxyisophthalonitrile monomer to a temperature that ensures it is in a low-viscosity liquid state (e.g., 120-140°C), but well below the onset of polymerization.

  • Blending: Add the pre-weighed curing agent to the molten monomer under continuous mechanical stirring. Stir until the curing agent is fully dissolved and the mixture is homogenous.

  • Degassing: Transfer the homogenous resin mixture to a vacuum oven preheated to the blending temperature. Apply vacuum (e.g., -28 inHg or ~95 kPa) and hold for 30-60 minutes, or until bubbling ceases.

  • Storage: Once degassed, the resin can be used immediately for composite fabrication or stored in a sealed container in a cool, dry place to retard premature curing.

Protocol 2: Composite Fabrication via Vacuum Infusion

Objective: To fabricate a fiber-reinforced composite panel using the formulated resin system.

Rationale: Vacuum infusion is a cost-effective method for producing high-quality, low-void content composite parts.[6] This technique ensures good fiber impregnation by using atmospheric pressure to drive the resin into a dry fiber preform.

Materials:

  • Degassed 4-Isobutoxyisophthalonitrile resin system

  • Reinforcement fabric (e.g., plain weave carbon fiber or glass fiber)

  • Peel ply, release film, and distribution media

  • Vacuum bagging film and sealant tape

  • Vacuum pump and resin trap

  • Heated platen press or oven with temperature control

Procedure:

  • Mold Preparation: Apply a suitable mold release agent to the tool surface.

  • Lay-up: Place the reinforcement fabric layers onto the mold surface in the desired orientation.

  • Bagging: Position the peel ply, release film, and distribution media over the fiber preform. Place the vacuum bagging film over the entire assembly and seal the perimeter with sealant tape.

  • Vacuum Application: Install the vacuum port and resin inlet. Apply vacuum to the bag and check for leaks. A stable vacuum of at least -28 inHg is recommended.

  • Infusion: With the vacuum maintained, place the resin feed line into the heated, degassed resin pot. Open the resin inlet and allow the resin to infuse into the fiber preform.

  • Curing: Once the preform is fully saturated, clamp the resin inlet and disconnect the resin pot. Transfer the entire assembly into a preheated oven or press. Cure according to a pre-determined cure cycle (see Section 3.0).

  • Demolding: After the cure cycle is complete, allow the part to cool to below its glass transition temperature (Tg) before demolding.

Curing and Post-Curing Schedules

Rationale: The cure schedule is critical for achieving a high degree of cross-linking, which directly translates to optimal thermal and mechanical properties. A multi-step cure and post-cure cycle is standard for high-performance thermosets.[7] The initial low-temperature dwell allows for complete wetting of the fibers, while subsequent ramps and holds at higher temperatures drive the polymerization reaction to completion.

Example Cure Cycle:

  • Initial Dwell: Heat to 180°C and hold for 2 hours.

  • Ramp 1: Increase temperature to 220°C at a rate of 2°C/minute. Hold for 4 hours.

  • Ramp 2: Increase temperature to 250°C at a rate of 1°C/minute. Hold for 4 hours.

  • Post-Cure (Freestanding): After demolding, place the composite in an oven and heat to 300-350°C for 4-8 hours to maximize cross-linking and thermal stability.[2]

This schedule is a starting point and should be optimized using thermal analysis techniques.

G cluster_cure Example Cure Profile Temp (°C) Temp (°C) 2 2 6 6 10 10 100 100 200 200 300 300 p1 p2 p1->p2 Ramp to 180°C p3 p2->p3 Hold 2h p4 p3->p4 Ramp to 220°C p5 p4->p5 Hold 4h p6 p5->p6 Ramp to 250°C p7 p6->p7 Hold 4h

Caption: A representative multi-step cure schedule.

Characterization of Cured Composites

A suite of thermal and mechanical tests is essential to validate the performance of the cured 4-Isobutoxyisophthalonitrile-based composite.

Thermal Analysis

Objective: To determine the key thermal properties of the cured composite, including glass transition temperature (Tg), decomposition temperature (Td), and coefficient of thermal expansion (CTE).[8][9][10]

PropertyTechniqueTypical ProcedureExpected Outcome for High-Performance Nitrile Resins
Glass Transition Temp. (Tg) Dynamic Mechanical Analysis (DMA) or Differential Scanning Calorimetry (DSC)DMA: 3-point bend, 1 Hz, 5°C/min ramp. DSC: 10-20°C/min ramp.[11]Tg > 300°C, indicating a high service temperature.[2]
Thermal Stability (Td) Thermogravimetric Analysis (TGA)10°C/min ramp to 1000°C in N₂ and Air.5% weight loss temperature (Td₅) > 450°C. High char yield (>60%) in N₂.[12]
Coefficient of Thermal Expansion (CTE) Thermomechanical Analysis (TMA)5-10°C/min ramp under a small static load.Low CTE, indicating good dimensional stability at elevated temperatures.
Mechanical Property Evaluation

Objective: To quantify the strength and stiffness of the composite material.

Rationale: The mechanical properties determine the structural performance of the composite. Testing should be conducted according to established standards to ensure data comparability.[13][14]

PropertyASTM StandardDescription
Flexural Strength & Modulus ASTM D790Measures the material's resistance to bending loads.
Tensile Strength & Modulus ASTM D3039Measures the material's resistance to being pulled apart.
Interlaminar Shear Strength (ILSS) ASTM D2344Measures the shear strength between layers of the composite.

Troubleshooting and Field Insights

  • High Initial Viscosity: If the resin is too thick for infusion, consider slightly increasing the initial blending temperature or evaluating alternative, lower-viscosity curing agents.

  • Void Content: High void content is often due to inadequate degassing, leaks in the vacuum bag, or premature gelation of the resin before full infusion. Re-check the vacuum setup and consider a lower-temperature initial dwell in the cure cycle.

  • Brittleness: While nitrile-based resins are inherently rigid, excessive brittleness may indicate incomplete curing. A higher temperature or longer duration post-cure can often resolve this. The inherent flexibility of the isobutoxy group should help mitigate this issue compared to fully aromatic systems.

References

  • The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Heat-Resistant Composite Materials Based on Polyimide Matrix. (n.d.). Science Publishing Group. Retrieved January 8, 2026, from [Link]

  • The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents. (2017). eXPRESS Polymer Letters, 11(11), 924–934. Retrieved January 8, 2026, from [Link]

  • Techniques to Improve Heat Resistance of Biopolymer Films. (2025). GreyB. Retrieved January 8, 2026, from [Link]

  • Method for preparing thermosetting or thermoplastic polymer or elastomer composites that are reinforced with natural fibers, and their multiple applications as construction material. (n.d.). Google Patents.
  • Measurement Good Practice Guide No. 62 Thermal Analysis Techniques for Composites and Adhesives. (n.d.). NPL Publications. Retrieved January 8, 2026, from [Link]

  • Thermal Analysis of Composites. (n.d.). METTLER TOLEDO. Retrieved January 8, 2026, from [Link]

  • Thermal Analysis of Composite Materials. (2025). International Journal of Science Engineering and Technology, 13(3). Retrieved January 8, 2026, from [Link]

  • Heat Analysis of Thermal Conductive Polymer Composites: Reference Temperature History in Pure Polymer Matrices. (2022). MDPI. Retrieved January 8, 2026, from [Link]

  • Advanced Polymer Composite Materials: Fabrication Techniques, Mechanics and Diverse Applications. (2024). ResearchGate. Retrieved January 8, 2026, from [Link]

  • A review of the fabrication methods and mechanical behavior of continuous thermoplastic polymer fiber–thermoplastic polymer matrix composites. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • A Novel Curing Agent for Phthalonitrile Monomers: Curing Behaviors and Properties of the Polymer Network. (2016). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. (2022). MDPI. Retrieved January 8, 2026, from [Link]

  • Synthesis, Characterization, and Polymerization of 4′-Acyl(oxy) Alkenyl Azlactone Monomers Designed Using a Steglich Rearrangement Approach. (2025). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Improved Mechanical, Thermal, and Hydrophobic Properties of PLA Modified with Alkoxysilanes by Reactive Extrusion Process. (n.d.). NIH. Retrieved January 8, 2026, from [Link]

  • Thermal and Mechanical Properties of a Polyhydroxyalkanoate Plasticized with Biobased Epoxidized Broccoli Oil. (2025). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Mechanical and Thermal Properties of Polyurethane Composites Reinforced with Giant Reed Fiber (Arundo donax) and Recycled Post-Industrial Polyurethane. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

  • Thermal and mechanical properties of commercial polyhydroxyalkanoates. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Mechanical, Thermal, and Physicochemical Properties of Filaments of Poly (Lactic Acid), Polyhydroxyalkanoates and Their Blend for Additive Manufacturing. (2024). MDPI. Retrieved January 8, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Isobutoxyisophthalonitrile

Welcome to the technical support center for the synthesis of 4-Isobutoxyisophthalonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Isobutoxyisophthalonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges you may encounter during synthesis. Our goal is to provide you with the causal understanding needed to troubleshoot effectively and optimize your reaction yields.

Core Synthetic Strategies

The synthesis of 4-Isobutoxyisophthalonitrile typically proceeds via one of two primary routes, each with its own set of advantages and potential pitfalls. The choice of strategy often depends on the availability of starting materials and the scale of the reaction.

  • Route A: Williamson Ether Synthesis. This is a classic and widely used method involving the O-alkylation of 4-hydroxyisophthalonitrile with an isobutyl halide. It is generally reliable but can be susceptible to side reactions, particularly elimination.

  • Route B: Nucleophilic Aromatic Substitution (SNAr). This route involves the displacement of a good leaving group (e.g., a halogen like fluorine or chlorine) from the 4-position of an isophthalonitrile ring by an isobutoxide nucleophile. This pathway is highly effective when the aromatic ring is activated by the electron-withdrawing nitrile groups.

G cluster_0 Route A: Williamson Ether Synthesis cluster_1 Route B: Nucleophilic Aromatic Substitution (SNAr) A_start 4-Hydroxyisophthalonitrile A_reagent + Isobutyl Halide (e.g., Isobutyl Bromide) A_start->A_reagent Base (e.g., K2CO3) Solvent (e.g., DMF) A_product 4-Isobutoxyisophthalonitrile A_reagent->A_product B_start 4-Haloisophthalonitrile (e.g., 4-Fluoroisophthalonitrile) B_reagent + Isobutoxide Source (e.g., Isobutanol + NaH) B_start->B_reagent Aprotic Solvent (e.g., THF, DMSO) B_product 4-Isobutoxyisophthalonitrile B_reagent->B_product

Figure 1. High-level overview of primary synthetic routes to 4-Isobutoxyisophthalonitrile.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

Part 1: Williamson Ether Synthesis Route

This route is fundamentally an SN2 reaction, where the phenoxide generated from 4-hydroxyisophthalonitrile acts as a nucleophile.[1] However, because the alkoxide is also a strong base, it can promote a competing E2 elimination reaction with the isobutyl halide.[2]

Q1: My Williamson ether synthesis is giving a very low yield. What are the most likely causes?

Answer: Low yields in this synthesis typically stem from four main factors: incomplete deprotonation of the starting phenol, suboptimal reaction conditions, competing side reactions, or poor choice of reagents.

  • Incomplete Deprotonation: The phenolic proton of 4-hydroxyisophthalonitrile must be removed to form the nucleophilic phenoxide. If the base is too weak or used in insufficient quantity, the reaction will not proceed to completion.

    • Troubleshooting: Switch to a stronger base. While potassium carbonate (K₂CO₃) is common, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can ensure complete and rapid deprotonation. Always use at least one full equivalent of the base.

  • Suboptimal Solvent Choice: The solvent plays a critical role in an SN2 reaction. Protic solvents (like ethanol or water) can solvate the nucleophile, reducing its reactivity.[2]

    • Troubleshooting: Use a polar aprotic solvent. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are excellent choices as they solvate the cation of the base but leave the phenoxide nucleophile highly reactive.[3]

  • Insufficient Temperature or Time: Ether synthesis, especially with moderately reactive halides, may require heat to proceed at a reasonable rate.[2]

    • Troubleshooting: Monitor the reaction by TLC. If it is sluggish, gradually increase the temperature to 50-80 °C. Ensure the reaction is allowed to run to completion, which could take several hours.

Q2: I am observing a significant amount of an elimination byproduct, likely isobutylene. How can I minimize this?

Answer: This is a classic problem when using secondary or branched primary alkyl halides like isobutyl bromide.[1][2] The alkoxide base can abstract a proton from the beta-carbon of the isobutyl group, leading to E2 elimination.

G reactants Ar-O⁻ + Isobutyl-Br sn2_path SN2 Pathway (Desired) reactants:phenoxide->sn2_path Nucleophilic Attack e2_path E2 Pathway (Side Reaction) reactants:phenoxide->e2_path Base Abstraction product Ar-O-Isobutyl (Ether Product) sn2_path->product byproduct Isobutylene + HBr e2_path->byproduct

Figure 2. Competing SN2 and E2 pathways in the Williamson ether synthesis.

Strategies to Favor Substitution (SN2) over Elimination (E2):

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate will favor the SN2 pathway.[2]

  • Choose a Better Leaving Group: While isobutyl bromide is common, using isobutyl iodide can accelerate the SN2 reaction rate relative to E2, as iodide is a better leaving group.[3] Alternatively, converting the isobutanol to a sulfonate ester (e.g., tosylate or mesylate) creates an excellent leaving group and can significantly improve yields.[1]

  • Moderate the Base: Using a very strong, sterically hindered base can favor elimination. A less-hindered, moderately strong base like potassium carbonate is often a good compromise.

ParameterRecommendation for High YieldRationale
Base NaH, K₂CO₃Ensures complete formation of the nucleophilic phenoxide.
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents enhance nucleophilicity.[1]
Alkylating Agent Isobutyl Tosylate > Isobutyl Iodide > Isobutyl BromideBetter leaving groups accelerate the SN2 rate.[1][3]
Temperature 50 - 80 °C (Optimize)Balances reaction rate against the risk of elimination side reactions.[2]

Table 1. Recommended Conditions for Williamson Ether Synthesis.

Part 2: Nucleophilic Aromatic Substitution (SNAr) Route

The two electron-withdrawing nitrile groups on the isophthalonitrile ring strongly activate the 4-position towards nucleophilic attack, making the SNAr pathway highly viable.[4][5] This reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5]

Q3: My SNAr reaction of 4-fluoroisophthalonitrile with sodium isobutoxide is not going to completion. What should I check?

Answer: A successful SNAr reaction is highly dependent on the activation of the ring, the nature of the leaving group, and rigorously anhydrous conditions.

  • Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group.[6] Therefore, the bond strength to the leaving group is more important than its stability as an anion. The C-F bond is the most polarized and strongest, making fluoride the best leaving group for SNAr, contrary to SN2 reactions. The reactivity order is F > Cl > Br > I.[6] If you are using the chloro- or bromo- derivative, the reaction will be significantly slower.

  • Anhydrous Conditions: The isobutoxide nucleophile is a strong base. Any trace of water in the reaction will consume the nucleophile and can also lead to the formation of 4-hydroxyisophthalonitrile as a byproduct.

    • Troubleshooting: Ensure your solvent (e.g., THF, DMSO) is anhydrous. Dry the isobutanol over molecular sieves before use. If generating the isobutoxide in situ with NaH, ensure the NaH is fresh and reactive.

  • Temperature: While some SNAr reactions can proceed at room temperature, others require heating to overcome the activation energy for the formation of the Meisenheimer complex.

    • Troubleshooting: If the reaction is slow at room temperature, gradually heat it to 60-100 °C and monitor by TLC.

Figure 3. The Addition-Elimination mechanism of the SNAr reaction.
Part 3: General Troubleshooting & Purification
Q4: What is the best method to purify the final 4-isobutoxyisophthalonitrile?

Answer: The optimal purification method depends on the nature and quantity of the impurities.

  • Recrystallization: If the crude product is relatively clean (>90%), recrystallization is an excellent method for obtaining high-purity material.

    • Solvent Screening: Test solubility in various solvents. An ideal solvent system is one where the product is highly soluble at high temperatures but poorly soluble at low temperatures. Common choices include ethanol/water mixtures, ethyl acetate/hexanes, or toluene.[7][8] For a related compound, recrystallization from hot dichloromethane with the addition of methanol upon cooling has been reported to be effective.[9]

  • Column Chromatography: If the reaction produced multiple byproducts or the polarity of the impurities is significantly different from the product, silica gel column chromatography is the most effective method.

    • Eluent System: Start with a non-polar solvent system like hexanes/ethyl acetate and gradually increase the polarity. Monitor the fractions by TLC to isolate the pure product.

Q5: My reaction appears to have worked, but I'm getting a complex mixture of colorful byproducts, especially in a Sandmeyer-type synthesis of the nitrile groups. What could be the cause?

Answer: If your synthesis starts further back, for example, from an aniline derivative via a Sandmeyer reaction to install the nitriles, colorful impurities are a known issue.[10]

  • Cause: Diazonium salts are highly reactive and can undergo various side reactions if not handled correctly. Formation of phenol side products (from reaction with water) and azo-coupling reactions can generate highly colored impurities.[11][12]

  • Troubleshooting the Sandmeyer Reaction:

    • Strict Temperature Control: Keep the diazotization reaction cold (0-5 °C) to prevent premature decomposition of the diazonium salt and formation of phenols.[11]

    • Controlled Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine to avoid localized heating and side reactions.

    • Proper Quenching: After the cyanation step, a proper workup, potentially including a wash with a reducing agent like sodium bisulfite, can help remove some colored byproducts.

Detailed Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 4-Isobutoxyisophthalonitrile

This protocol is a general guideline and may require optimization.

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 4-hydroxyisophthalonitrile (1.0 eq).

  • Solvent & Base: Add anhydrous DMF (approx. 5-10 mL per gram of starting material) and potassium carbonate (K₂CO₃, 1.5 eq).

  • Alkylation: Stir the mixture at room temperature for 30 minutes. Then, add isobutyl bromide (1.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

References
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  • University of Toronto Scarborough. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]

  • C&EN Global Enterprise. (2019). Hindered ether synthesis shocked to life. ACS Publications. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Natural Product Chemistry. (2025). Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]

  • Baran, P. S., et al. (2019). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Nature. [Link]

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  • Reddit. (2019). Troubleshooting a Sandmeyer reaction. r/chemistry. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Singleton, D. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Bukhalin, V. V., et al. (2023). Synthesis of substituted 4-aryloxypthalic acids based on 4-nitro-n-methylphthalimide. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • ResearchGate. (n.d.). Statistical reaction between 4-tert-butylphthalonitrile and 4-iodophthalonitrile. [Link]

  • Google Patents. (2020).
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Optimization

Technical Support Center: Purification of 4-Isobutoxyisophthalonitrile

Welcome to the technical support center for the purification of 4-Isobutoxyisophthalonitrile (CAS No. 161718-81-6). This guide is designed for researchers, scientists, and drug development professionals to provide practi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Isobutoxyisophthalonitrile (CAS No. 161718-81-6). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this molecule. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 4-Isobutoxyisophthalonitrile?

When synthesizing 4-isobutoxyisophthalonitrile, impurities typically arise from the specific synthetic route employed but generally fall into several predictable categories.[] These include:

  • Unreacted Starting Materials: Such as 4-hydroxyisophthalonitrile or isobutyl halide, depending on your ether synthesis step.

  • Reaction Intermediates: Incomplete reaction can leave behind partially reacted intermediates.

  • By-products: Depending on the reaction conditions, side-reactions can occur. A common by-product in nitrile synthesis or work-up is the corresponding amide, formed by partial hydrolysis of one or both nitrile groups.[2][3]

  • Degradation Products: Aromatic ethers and nitriles are generally stable, but harsh acidic or basic conditions, particularly at elevated temperatures, can lead to hydrolysis of the ether linkage or the nitrile groups.[2]

  • Reagents and Catalysts: Inorganic salts, catalysts, or residual reagents from the manufacturing process may also be present.[]

Proactively identifying potential impurities based on your synthetic pathway is a critical first step in developing an effective purification strategy.

Q2: I have a crude batch of 4-Isobutoxyisophthalonitrile. What is the best first-pass purification technique?

For most solid organic compounds, recrystallization is the most efficient and scalable first-pass purification method. It is highly effective at removing small to moderate amounts of impurities that have different solubility profiles from the desired product. The isobutoxy group on the isophthalonitrile backbone likely renders the compound crystalline with a defined melting point, making it a good candidate for recrystallization.

For more challenging separations, or for purification of smaller quantities, silica gel column chromatography is the preferred alternative.[4] It offers higher resolving power but is generally more time-consuming and solvent-intensive.[4]

Q3: How do I select the best solvent system for recrystallizing 4-Isobutoxyisophthalonitrile?

The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For 4-isobutoxyisophthalonitrile, a molecule of moderate polarity, a systematic screening approach is recommended.

Experimental Protocol: Recrystallization Solvent Screening

  • Place approximately 20-30 mg of your crude material into several different test tubes.

  • To each tube, add a different solvent dropwise from the list below, starting with 0.5 mL.

  • Gently heat the tubes (e.g., in a warm water bath) and observe solubility. If the compound dissolves completely, it may be too soluble. If it remains insoluble even with more solvent and heat, it is not a suitable solvent.

  • The ideal solvent will dissolve the compound completely upon heating.

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • The solvent that yields a high quantity of crystalline precipitate upon cooling is your best candidate.

Solvent ClassExample Solvents to ScreenRationale for Selection
Alcohols Isopropanol, Ethanol, MethanolThe hydroxyl group provides polarity to dissolve the nitrile functionalities upon heating, while the alkyl chain offers non-polar character. Methanol and ethanol have been successfully used for the parent isophthalonitrile.[5]
Esters Ethyl AcetateA moderately polar solvent that is an excellent choice for many organic compounds.
Aromatic Toluene, XyleneThe aromatic ring can interact favorably with the benzene ring of your molecule. Often used for less polar compounds.
Ketones AcetoneA polar aprotic solvent; can be very effective but its low boiling point can lead to rapid evaporation.
Binary Mixtures Ethanol/Water, Toluene/HeptaneA powerful technique where a "good" solvent is paired with a "poor" solvent (anti-solvent). The compound is dissolved in a minimum of the hot "good" solvent, and the "poor" solvent is added dropwise until turbidity persists, which is then cleared by adding a few drops of the hot "good" solvent before cooling. An ethanol-water system is effective for isophthalonitrile.[6]
Q4: What are the critical parameters for successful column chromatography of this compound?

Success in column chromatography hinges on optimizing the separation between your target compound and its impurities on a small-scale Thin Layer Chromatography (TLC) plate first.[4]

  • Stationary Phase: Standard silica gel (60 Å, 40-63 µm particle size) is the universal choice for compounds of this polarity.

  • Mobile Phase (Eluent): The key is to find a solvent system that provides a Retention Factor (Rf) of 0.25 - 0.35 for 4-isobutoxyisophthalonitrile. A higher Rf risks co-elution with non-polar impurities, while a lower Rf leads to band broadening and excessive solvent use.

    • Starting Point: Begin with a non-polar solvent and titrate in a more polar one. A common starting system is Hexanes:Ethyl Acetate . For a moderately polar compound like this, start with a ratio of 9:1 or 4:1 (Hex:EtOAc) and adjust as needed.

    • Polarity Adjustment: If the compound remains at the baseline (Rf ≈ 0), increase the proportion of the polar solvent (Ethyl Acetate). If it runs with the solvent front (Rf ≈ 1), increase the proportion of the non-polar solvent (Hexanes).

  • Column Loading: Do not overload the column. A good rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight. The crude material should be dissolved in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorbed onto a small amount of silica gel (dry loading) for best results.

Q5: Is distillation a viable purification method for 4-Isobutoxyisophthalonitrile?

Distillation is generally not recommended for high-melting point aromatic compounds like isophthalonitrile derivatives.[7] Simple distillation is only effective for separating liquids with significantly different boiling points.[8] Given that 4-isobutoxyisophthalonitrile is a solid at room temperature, it would require vacuum distillation (Kugelrohr) to lower the boiling point sufficiently to prevent thermal decomposition. The high temperatures required even under vacuum risk cleaving the isobutoxy ether linkage or degrading the molecule. Recrystallization and chromatography are far safer and more effective methods.

Troubleshooting Guide

This section addresses specific experimental failures and provides a logical, step-by-step approach to resolving them.

Recrystallization Issues

Q: My product has dissolved in the hot solvent, but it won't crystallize upon cooling. What should I do?

  • Causality: This occurs when the solution is not supersaturated upon cooling. This could be due to using too much solvent or the presence of impurities that inhibit crystal nucleation.

  • Solutions, in order of application:

    • Induce Nucleation (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a small crystal of pure product from a previous batch, add it to the solution. This provides a perfect template for further crystallization.

    • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent (e.g., 10-20% of the volume) and then allow it to cool again. This increases the concentration to achieve supersaturation.

    • Increase Cooling: Ensure the flask has spent adequate time in an ice-water bath. For some highly soluble compounds, a dry ice/acetone bath may be required to force crystallization.

    • Add an Anti-Solvent: If you know a solvent in which your compound is completely insoluble (e.g., water or heptane), add it dropwise to your solution at room temperature until persistent cloudiness is observed. This drastically reduces the solubility of your product, forcing precipitation.

Q: I'm getting a very low yield after recrystallization. How can I improve this?

  • Causality: Low yield is typically caused by either using too much solvent (leaving a significant amount of product dissolved in the mother liquor) or premature crystallization during a hot filtration step.

  • Solutions:

    • Minimize Solvent: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions, allowing time for dissolution after each addition.

    • Recover from Mother Liquor: After filtering your first crop of crystals, concentrate the remaining filtrate (mother liquor) by about 50-75% and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Prevent Premature Crashing: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated (e.g., with a heat gun or by placing them in an oven) to prevent the product from crystallizing in the funnel.

Q: The product I recovered is still colored or appears oily. How can I fix this?

  • Causality: Color often comes from highly conjugated, polar impurities. An oily appearance indicates that the product has "oiled out" instead of crystallizing, which happens when the solution's saturation point is reached while the temperature is still above the melting point of the solute. Oiled-out products trap impurities.

  • Solutions:

    • Activated Charcoal Treatment: For colored impurities, add a very small amount of activated carbon (1-2% of your solute's weight) to the hot, dissolved solution.[9] Swirl for a few minutes, then remove the carbon via hot filtration through a pad of Celite or filter paper. Caution: Using too much charcoal will adsorb your product and reduce your yield.

    • To Remedy Oiling Out: Re-heat the entire mixture until the oil redissolves completely. Add a small amount of extra solvent to lower the saturation point, and then allow it to cool much more slowly. A slower cooling rate is critical to allow for the formation of an ordered crystal lattice rather than amorphous oil droplets.

Chromatography Issues

Q: My compound isn't moving from the baseline on the TLC plate (Rf = 0). What does this mean?

  • Causality: An Rf of zero indicates that your compound is strongly adsorbed to the polar silica gel and is not being effectively eluted by the mobile phase. The solvent system is not polar enough.

  • Solution: Increase the polarity of the eluent. For a hexanes/ethyl acetate system, increase the proportion of ethyl acetate. For example, if you are using 9:1 Hex:EtOAc, try 4:1 or even 1:1. You may need to switch to a more polar solvent system entirely, such as Dichloromethane/Methanol, if the compound is very polar.

Q: I'm getting poor separation between my product and an impurity during column chromatography. What can I do?

  • Causality: The chosen solvent system does not have sufficient selectivity to resolve the two compounds. They have very similar polarities in that specific eluent.

  • Solutions:

    • Fine-Tune Polarity: Make very small adjustments to your solvent ratio. Sometimes a change from 4:1 to 4.5:1 Hex:EtOAc can make a significant difference. Running a gradient elution (slowly increasing the polarity of the eluent during the column run) can also improve separation.

    • Change Solvent System: The most powerful technique is to change the nature of the solvents while keeping the overall polarity similar. Different solvents interact with your compounds in different ways. For example, if you are using Hexanes/Ethyl Acetate, try switching to a system like Dichloromethane/Methanol or Toluene/Acetone. Screen these new systems by TLC to find one that shows better separation between the spots of interest.

Visualized Workflow & Protocols

Decision Workflow for Purification

The following diagram outlines a logical decision-making process for selecting the appropriate purification technique for a crude sample of 4-Isobutoxyisophthalonitrile.

Purification_Workflow start Crude 4-Isobutoxyisophthalonitrile assess_purity Assess purity (TLC, NMR) start->assess_purity is_solid Is the crude material a solid? is_high_purity Purity >90% with minor impurities? is_solid->is_high_purity Yes chromatography Perform Silica Gel Chromatography is_solid->chromatography No (Oily) assess_purity->is_solid recrystallize Perform Recrystallization is_high_purity->recrystallize Yes is_high_purity->chromatography No check_purity_post_rx Check Purity recrystallize->check_purity_post_rx is_pure_enough Is purity acceptable? check_purity_post_rx->is_pure_enough end_product Pure Product is_pure_enough->end_product Yes is_pure_enough->chromatography No check_purity_post_col Check Purity & Combine Fractions chromatography->check_purity_post_col check_purity_post_col->end_product

Caption: Decision tree for selecting a purification method.

References

  • Crystallization purification process of isophthalonitrile. ResearchGate. [Link]

  • US3131209A - Preparation of isophthalonitriles and terephthalonitriles.
  • column chromatography & purification of organic compounds. YouTube. [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction?. Chemistry Stack Exchange. [Link]

  • US2857416A - Preparation of isophthalonitrile and terephthalonitrile.
  • How to separate amide and nitrile from mixture?. ResearchGate. [Link]

  • EP0334188A2 - Process for producing aromatic nitrile.
  • How can I remove nitrile impurities from the oxime?. ResearchGate. [Link]

  • 4-Isobutoxyisophthalonitrile. Abound. [Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI. [Link]

  • US2846462A - Process for producing isophthalonitrile and terephthalonitrile.
  • Reactions of Nitriles. Chemistry Steps. [Link]

  • Column Chromatography-Separation of ortho & para Nitrophenols. YouTube. [Link]

  • Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. American Chemical Society. [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]

  • Cyanide. Wikipedia. [Link]

  • US20170362160A1 - Procedure for the preparation of 4-phenyl butyrate and uses thereof.
  • Impurities Application Notebook. Waters. [Link]

  • US10752571B2 - Method for purification of 4-hydroxyacetophenone.
  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Chromatography Online. [Link]

  • Synthesis and Characterization of Bemotrizinol Impurities. ChemRxiv. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 4-Isobutoxyisophthalonitrile in Polymerization

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Isobutoxyisophthalonitrile. This guide is designed to provide in-depth troubleshooting and practical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Isobutoxyisophthalonitrile. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming solubility issues encountered during the polymerization of this versatile monomer. By understanding the underlying chemical principles, you can optimize your reaction conditions and achieve successful polymerization outcomes.

I. Foundational Knowledge: Understanding the Solubility of 4-Isobutoxyisophthalonitrile

Before delving into troubleshooting, it's crucial to understand the structural features of 4-isobutoxyisophthalonitrile and how they influence its solubility. The molecule consists of a rigid aromatic benzene ring substituted with two nitrile (-CN) groups and a flexible isobutoxy (-O-CH₂-CH(CH₃)₂) group.

  • Aromatic Core and Nitrile Groups: The planar benzene ring and the polar nitrile groups contribute to strong intermolecular π-π stacking and dipole-dipole interactions. These forces promote crystal lattice formation, which can lead to poor solubility in many solvents.

  • The Isobutoxy Group's Role: The isobutoxy group is a key feature for enhancing solubility. Its branched, non-planar structure disrupts the regular packing of the aromatic rings, thereby weakening the crystal lattice energy.[1][2] This steric hindrance makes it easier for solvent molecules to surround and dissolve the monomer compared to its unsubstituted counterpart, isophthalonitrile. The ether linkage also introduces a polar site capable of hydrogen bonding with appropriate solvents.

II. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the handling and dissolution of 4-isobutoxyisophthalonitrile.

Q1: What are the recommended starting solvents for dissolving 4-isobutoxyisophthalonitrile?

A1: Based on the chemistry of poly(arylene ether nitriles), high-boiling point, polar aprotic solvents are the primary recommendation.[3][4] These include:

  • N-Methyl-2-pyrrolidone (NMP)

  • N,N-Dimethylacetamide (DMAc)

  • Dimethyl sulfoxide (DMSO)[5]

  • N,N-Dimethylformamide (DMF)

Q2: My 4-isobutoxyisophthalonitrile is not dissolving at room temperature. What should I do?

A2: It is common for high-performance monomers to exhibit limited solubility at ambient temperatures. Gentle heating is a standard and effective technique to increase solubility. The increased kinetic energy helps to overcome the intermolecular forces within the monomer crystals. We recommend a stepwise increase in temperature with continuous stirring. A starting point would be to heat the mixture to 50-80°C.

Q3: Can I use non-polar or less polar solvents like toluene, THF, or chloroform?

A3: While the isobutoxy group imparts some non-polar character, the overall polarity of the molecule due to the two nitrile groups suggests that non-polar solvents are unlikely to be effective on their own. They may be useful as co-solvents in specific applications, but for initial dissolution, polar aprotic solvents are strongly recommended. Poly(arylene ether nitriles) generally show good solubility in solvents like chloroform, which could be considered if polar aprotic solvents are not suitable for your specific polymerization chemistry.[3]

III. Troubleshooting Guide for Polymerization

This section provides a structured approach to diagnosing and solving common solubility-related problems during the polymerization of 4-isobutoxyisophthalonitrile.

Problem 1: Monomer Precipitates During Polymerization

Symptom: The initially clear reaction mixture becomes cloudy or a solid precipitate forms as the polymerization proceeds.

Causality: This is a classic sign that the growing polymer chain has reached a molecular weight at which it is no longer soluble in the reaction solvent.[6] Even if the monomer is soluble, the resulting polymer may not be.

Troubleshooting Workflow:

A Problem: Polymer Precipitates B Increase Reaction Temperature A->B C Is the reaction temperature already high? B->C D Reduce Monomer Concentration C->D Yes H Issue Resolved C->H No E Is the concentration already low? D->E F Change to a Stronger Solvent E->F Yes E->H No G Consider a Solvent Mixture F->G G->H

Caption: Troubleshooting workflow for polymer precipitation.

Detailed Solutions:

  • Increase Reaction Temperature: The solubility of most polymers increases with temperature. Cautiously increase the reaction temperature in 10-20°C increments. Monitor for any signs of monomer or polymer degradation (e.g., color change).

  • Reduce Monomer Concentration: High polymer concentration is a frequent cause of precipitation and gelation.[6] Rerunning the polymerization at a lower initial monomer concentration can keep the growing polymer chains in solution for a longer period, allowing for higher molecular weight to be achieved.

  • Switch to a "Stronger" Solvent: If temperature and concentration adjustments are insufficient, the solvent may not be thermodynamically "good" enough for the polymer.[6] If you started with DMF, consider switching to NMP or DMSO, which are generally better solvents for high-performance polymers.

  • Introduce a Co-solvent: In some cases, a carefully selected co-solvent can improve the solubility of the polymer. The choice of co-solvent will be highly dependent on the specific polymerization chemistry.

Problem 2: Low Molecular Weight Polymer is Obtained

Symptom: The polymerization proceeds without precipitation, but characterization (e.g., by GPC) reveals a low degree of polymerization.

Causality: This can be due to several factors, including premature chain termination or the reaction kinetics being hindered by poor solubility of the growing polymer chains, even if they do not visibly precipitate.

Troubleshooting Workflow:

A Problem: Low Molecular Weight B Verify Monomer Purity A->B C Is purity >99%? B->C C->B No, purify monomer D Optimize Reaction Conditions C->D Yes E Are conditions already optimized? D->E G Issue Resolved D->G E->D No, adjust time/temp F Improve Polymer Solubility E->F Yes F->G

Caption: Troubleshooting workflow for low molecular weight polymer.

Detailed Solutions:

  • Ensure Monomer Purity: Impurities in the monomer can act as chain terminators. Ensure your 4-isobutoxyisophthalonitrile is of high purity (>99%). If necessary, recrystallize the monomer before use.

  • Optimize Reaction Time and Temperature: Low molecular weight can result from insufficient reaction time or a temperature that is too low for efficient propagation. Systematically vary these parameters to find the optimal conditions.

  • Enhance Polymer Solubility (Proactive Measures): Even if precipitation is not observed, "poor" solvency can hinder the mobility of polymer chain ends, reducing the reaction rate. Implementing the solutions from Problem 1 (higher temperature, lower concentration, better solvent) can lead to higher molecular weight polymers.

Problem 3: Gel Formation in the Reaction Mixture

Symptom: The viscosity of the reaction mixture increases dramatically, leading to a gel-like state that is difficult to stir.

Causality: Gelation occurs when polymer chains interact to form a network structure that traps the solvent.[6] This is often a severe case of poor polymer-solvent interaction, and can also be caused by cross-linking side reactions at high temperatures.

Troubleshooting Workflow:

A Problem: Gel Formation B Significantly Reduce Concentration A->B C Is concentration already very low? B->C D Use a Stronger Solvent System C->D Yes G Issue Resolved C->G No E Is the solvent already optimal? D->E F Investigate for Cross-linking E->F Yes E->G No F->G

Caption: Troubleshooting workflow for gel formation.

Detailed Solutions:

  • Drastically Reduce Polymer Concentration: This is the most effective way to combat gelation.[6] Try reducing the monomer concentration to 1-5 wt% to minimize intermolecular chain interactions.

  • Employ a More Effective Solvent System: As with precipitation, switching to a stronger solvent like NMP or DMSO can prevent gelation. The addition of salts like lithium chloride (LiCl) to solvents like DMAc has been shown to improve the solubility of rigid-rod polymers and can be effective in preventing gel formation.

  • Evaluate for Potential Cross-linking: The nitrile groups on the polymer backbone can undergo side reactions, such as trimerization to form triazine rings, at very high temperatures, leading to cross-linking. If you are working at temperatures above 250°C, consider if this is a possibility. If so, reducing the reaction temperature or time may be necessary.

IV. Experimental Protocols

Protocol 1: General Procedure for Assessing Monomer Solubility

This protocol provides a systematic way to determine the best solvent for your polymerization.

  • Solvent Selection: Choose a range of candidate solvents (e.g., NMP, DMAc, DMSO, DMF).

  • Sample Preparation: To a series of vials, add a known mass of 4-isobutoxyisophthalonitrile (e.g., 100 mg).

  • Solvent Addition: Add a measured volume of a solvent to the first vial to achieve a high concentration (e.g., 20 wt%).

  • Observation at Room Temperature: Stir the mixture vigorously at room temperature for 30 minutes and record your observations (fully dissolved, partially dissolved, insoluble).

  • Heating: If not fully dissolved, heat the vial in increments of 10°C, holding at each temperature for 15 minutes with stirring. Record the temperature at which the monomer completely dissolves.

  • Repeat for Other Solvents: Repeat steps 3-5 for each candidate solvent.

  • Data Summary: Compile your observations in a table for easy comparison.

Table 1: Example Solubility Data Table

SolventSolubility at 25°CDissolution Temperature (°C) at 20 wt%
NMPPartially Soluble60
DMAcPartially Soluble75
DMSOSparingly Soluble80
DMFSparingly Soluble95

This is example data and should be determined experimentally.

V. References

  • The effect of the cation alkyl chain branching on mutual solubilities with water and toxicities. PMC - PubMed Central.

  • Troubleshooting poor solubility of 1,2,4,5-Benzenetetramine-based polymers. Benchchem.

  • Alkyl Chain Length Impact on Chemical Properties. Patsnap Eureka.

  • Impact of length of branched alkyl side chains on thiazolothiazole-based small molecular acceptors in non-fullerene polymer solar cells. RSC Publishing.

  • The effect of the cation alkyl chain branching on mutual solubilities with water and toxicities. [No Source Provided].

  • Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π - Moore and More. [No Source Provided].

  • Synthesis of Poly(Arylene Ether Nitriles): Electrophilic Route. ResearchGate.

  • Poly(arylene ether nitriles). ResearchGate.

  • Figure 2 from Synthesis of poly(arylene ether nitrile) and carboxyl-functionalized poly(arylene ether nitrile) with high thermal stability and their thermal decomposition kinetics. Semantic Scholar.

  • Novel transparent poly(arylene ether nitrile) copolymers with pendant aliphatic rings: Synthesis and characterization. Sciety.

  • GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Agilent.

  • Expert Tips for Successful Custom Polymer Synthesis Projects. ResolveMass Laboratories Inc..

  • Poly(Arylene Ether Nitrile)s. OUCI.

  • The Solubility Parameters of DMAC, Water, PVDF, DMF, DMSO and NMP. ResearchGate.

  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. ACS Publications.

  • Improving solubility – a close look at available approaches. Merck Millipore.

  • DMSO. gChem Global.

Sources

Optimization

Technical Support Center: Optimizing Curing Parameters for 4-Isobutoxyisophthalonitrile Resins

Welcome to the technical support center for 4-Isobutoxyisophthalonitrile resins. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Isobutoxyisophthalonitrile resins. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the successful curing of these advanced thermosetting polymers. Given the specific nature of 4-Isobutoxyisophthalonitrile, this guide synthesizes foundational principles of phthalonitrile chemistry with practical, field-proven insights to address the unique challenges you may encounter.

Section 1: Understanding the Curing Mechanism of Phthalonitrile Resins

Before delving into troubleshooting, it is crucial to understand the fundamental curing chemistry of phthalonitrile resins. The curing process is a complex, thermally driven polymerization that transforms the monomer into a highly cross-linked, robust network. This network is what imparts the final material with its exceptional thermal stability and mechanical properties.

The curing of phthalonitrile resins is typically initiated by compounds containing active hydrogens, such as aromatic amines, or through the use of various catalysts.[1][2][3] The reaction proceeds through the nitrile groups (-C≡N) of the isophthalonitrile monomer. The primary reaction pathways involve the formation of several key structures, including triazine rings, isoindoline structures, and phthalocyanine rings.[4] The relative prevalence of these structures in the final cured network can influence the material's ultimate properties.

The isobutoxy group (-O-CH₂-CH(CH₃)₂) in 4-Isobutoxyisophthalonitrile is an electron-donating group. While specific literature on its effect is limited, it can be inferred that this group may influence the resin's processing and curing characteristics in several ways:

  • Viscosity: The isobutoxy group may lower the melt viscosity of the monomer compared to unsubstituted isophthalonitrile, potentially improving processability.

  • Reactivity: The electron-donating nature of the isobutoxy group could subtly influence the reactivity of the nitrile groups, potentially affecting the curing kinetics.

  • Flexibility: The presence of the flexible isobutoxy chain may impart a degree of flexibility to the cured polymer network, potentially improving its toughness.

Understanding these fundamental principles is the first step towards optimizing your curing parameters and troubleshooting any issues that may arise.

Section 2: Troubleshooting Guide

This section is designed to help you identify and resolve common issues encountered during the curing of 4-Isobutoxyisophthalonitrile resins. The solutions provided are based on established principles of thermoset resin chemistry and should be adapted to your specific experimental conditions.

Problem 1: Incomplete or Slow Cure

Symptoms: The resin remains soft, tacky, or fails to achieve the expected hardness after the recommended curing cycle.

Potential Causes & Solutions:

Potential CauseScientific ExplanationTroubleshooting Steps
Insufficient Curing Temperature or Time The polymerization of phthalonitrile resins is a thermally activated process. Insufficient thermal energy will result in a low degree of cross-linking.1. Verify that your oven is calibrated and reaching the setpoint temperature. 2. Increase the curing temperature in increments of 10-20°C. 3. Extend the dwell time at each stage of the curing cycle. A multi-step curing process is often recommended for phthalonitrile resins.[5][6]
Incorrect Catalyst/Curing Agent Concentration Aromatic amines or other catalysts are crucial for initiating the polymerization of the nitrile groups.[1][2] An incorrect concentration can lead to an incomplete reaction.1. Ensure the catalyst is accurately weighed and thoroughly mixed with the resin. 2. Consult the supplier's datasheet for the recommended catalyst-to-resin ratio. 3. If developing a new formulation, experiment with a range of catalyst concentrations (typically 1-5 wt%).[5]
Inhibition by Contaminants Certain impurities can interfere with the catalytic activity or the polymerization reaction itself.1. Ensure all mixing vessels and tools are scrupulously clean and dry. 2. Use high-purity resin and catalyst. 3. Avoid contamination from moisture, which can negatively affect the curing process.

Problem 2: Brittleness or Cracking of the Cured Resin

Symptoms: The cured resin is excessively brittle and may exhibit microcracks or catastrophic failure upon handling or thermal cycling.

Potential Causes & Solutions:

Potential CauseScientific ExplanationTroubleshooting Steps
High Cross-link Density Phthalonitrile resins are known for forming highly cross-linked, rigid networks, which can lead to inherent brittleness.[7]1. Consider incorporating a flexibilizing agent into your formulation, if compatible. 2. The isobutoxy group in your specific resin may already contribute to some flexibility. Optimizing the cure schedule to control the final cross-link density can be beneficial.
Rapid Cooling Rate Rapid cooling from the high curing temperature can induce internal stresses, leading to cracking.1. Implement a slow, controlled cooling ramp after the final curing step. A cooling rate of no more than 5°C/min is often recommended.[8][9]
Excessive Curing Temperature While high temperatures are needed for curing, excessive heat can sometimes lead to side reactions or degradation, resulting in a more brittle material.1. Review your curing profile. It may be possible to achieve a full cure at a slightly lower final temperature with an extended dwell time.

Problem 3: Voids or Bubbles in the Cured Resin

Symptoms: The cured resin contains visible voids or bubbles, which can compromise its mechanical and dielectric properties.

Potential Causes & Solutions:

Potential CauseScientific ExplanationTroubleshooting Steps
Entrapped Air During Mixing Vigorous mixing can introduce air into the viscous resin, which becomes trapped as the material cures.1. Mix the resin and catalyst slowly and deliberately. 2. After mixing, degas the molten resin under vacuum before starting the curing cycle. A vacuum of 10 mbar for 30 minutes is a good starting point.[8]
Volatilization of Low Molecular Weight Species The resin or catalyst may contain volatile components that can turn into gas at high curing temperatures.1. Ensure your resin and catalyst are of high purity and free from residual solvents. 2. A staged curing process with a gradual temperature ramp can help to gently drive off any volatiles before the resin gels.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a typical curing schedule for a phthalonitrile resin?

A typical curing schedule for a phthalonitrile resin is a multi-step process that involves a gradual increase in temperature with extended dwell times at each stage. A representative, non-optimized schedule could be:

  • Heat to 250°C and hold for 4 hours.[5]

  • Ramp to 280°C and hold for 8 hours.[5]

  • Ramp to 315°C and hold for 8 hours.[5]

  • For enhanced properties, a post-cure under an inert atmosphere (e.g., Nitrogen) can be performed at even higher temperatures, such as 350-375°C.[5]

It is crucial to note that the optimal curing schedule for 4-Isobutoxyisophthalonitrile resin will depend on the specific catalyst used and the desired final properties. Experimental optimization is always recommended.

Q2: What type of catalyst should I use for my 4-Isobutoxyisophthalonitrile resin?

Aromatic amines, such as 4,4'-diaminodiphenyl sulfone (DDS), are commonly used curing agents for phthalonitrile resins.[10] Other potential catalysts include various metallic salts and Lewis acids.[11] The choice of catalyst will significantly impact the curing kinetics and the final properties of the polymer. It is advisable to start with a well-documented catalyst for phthalonitrile systems and then optimize the concentration and curing profile for your specific resin.

Q3: How can I monitor the progress of the curing reaction?

Several analytical techniques can be used to monitor the curing process:

  • Differential Scanning Calorimetry (DSC): This technique can be used to determine the onset and peak of the curing exotherm, providing valuable information for designing the curing schedule.[4][6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: By monitoring the disappearance of the nitrile peak (around 2230 cm⁻¹) and the appearance of peaks corresponding to the cured structures (e.g., triazine, isoindoline), you can track the progress of the reaction.[12]

  • Rheometry: This method measures the change in viscosity of the resin as a function of time and temperature, allowing you to determine the gel point.[11]

Q4: Can I modify the properties of the cured resin?

Yes, the properties of the cured resin can be tailored to a certain extent. This can be achieved by:

  • Adjusting the Catalyst: Different catalysts can lead to variations in the final network structure and properties.

  • Optimizing the Cure Schedule: The final curing temperature and duration can influence the cross-link density.

  • Formulating with Co-monomers or Additives: Blending the 4-Isobutoxyisophthalonitrile resin with other compatible monomers or incorporating additives can modify properties such as toughness and flame retardancy.

Section 4: Experimental Protocols & Visualizations

Protocol 1: Basic Curing Procedure

  • Preparation: In a suitable mixing vessel, combine the 4-Isobutoxyisophthalonitrile resin with the desired amount of catalyst (e.g., 2-5 wt% of an aromatic amine).

  • Melting and Mixing: Heat the mixture to a temperature where it becomes a low-viscosity liquid (e.g., 180-220°C). Stir gently until the catalyst is fully dissolved and the mixture is homogeneous.[13]

  • Degassing: Place the molten resin in a vacuum oven and degas at a pressure of approximately 10 mbar for 15-30 minutes to remove any entrapped air.[8]

  • Curing: Transfer the degassed resin to a preheated mold and place it in a programmable oven. Execute a multi-step curing schedule, for example, as outlined in the FAQ section.

  • Cooling: After the final curing step, cool the cured resin slowly to room temperature at a controlled rate (e.g., <5°C/min) to prevent thermal shock and cracking.[8][9]

Diagram 1: Phthalonitrile Curing Workflow

G cluster_prep Preparation cluster_process Processing cluster_output Output Resin 4-Isobutoxyisophthalonitrile Resin Mix Melt & Mix Resin->Mix Catalyst Curing Agent / Catalyst Catalyst->Mix Degas Vacuum Degassing Mix->Degas Cure Multi-Step Curing Degas->Cure Cool Controlled Cooling Cure->Cool Final Cured Resin Cool->Final

Caption: A typical workflow for curing phthalonitrile resins.

Diagram 2: Troubleshooting Logic for Incomplete Cure

G Start Incomplete Cure Observed CheckTemp Verify Curing Temperature & Time Start->CheckTemp CheckCat Check Catalyst Concentration & Mixing CheckTemp->CheckCat [ Temp/Time OK ] IncreaseTemp Increase Temperature / Time CheckTemp->IncreaseTemp [ Temp/Time Low ] CheckContam Investigate Potential Contamination CheckCat->CheckContam [ Catalyst OK ] AdjustCat Adjust Catalyst Ratio / Re-mix CheckCat->AdjustCat [ Catalyst Issue ] Clean Use High-Purity Materials & Clean Equipment CheckContam->Clean [ Contamination Likely ] Success Successful Cure CheckContam->Success [ No Contamination ] IncreaseTemp->Start AdjustCat->Start Clean->Start

Caption: A logical approach to troubleshooting incomplete curing.

References

  • A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines. (2021). Physical Chemistry Chemical Physics. [Link]

  • A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines. (n.d.). RSC Publishing. [Link]

  • Troubleshooting Common Issues with Epoxy Resin Applications. (2025). CANWIN. [Link]

  • Thermal Stability and Curing Mechanism of Self-Catalytic Bio-Based Phthalonitrile Resins. (2025). ResearchGate. [Link]

  • Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. (n.d.). Semantic Scholar. [Link]

  • The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents. (2017). eXPRESS Polymer Letters. [Link]

  • Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. (2022). MDPI. [Link]

  • How Temperature Affects Resin Curing: Complete Guide. (2025). TRUE COMPOSITES. [Link]

  • Schematic representation of phthalonitrile curing reactions initiated... (n.d.). ResearchGate. [Link]

  • Self-catalytic phthalonitrile polymer with improved processing performance and long-term thermal stability. (n.d.). ResearchGate. [Link]

  • Explanation of Common Problems of Resin. (n.d.). Let's Resin. [Link]

  • Bio-Based Self-Curing Phthalonitrile Resins Derived from Cinnamaldehyde. (2025). ACS Publications. [Link]

  • Phthalonitrile-based resin for advanced composite materials: Curing behavior studies. (n.d.). ResearchGate. [Link]

  • Troubleshooting Common Epoxy Resin Problems. (n.d.). Magnifico Resins. [Link]

  • Curing kinetics and thermal properties of imide containing phthalonitrile resin using aromatic amines. (2025). ResearchGate. [Link]

  • Troubleshooting Common Resin Problems. (2025). YXE Creations Craft Hub. [Link]

  • Synthesis and thermal properties of high temperature phthalonitrile resins cured with self-catalytic amino-contanining phthalonitrle compounds. (n.d.). ResearchGate. [Link]

  • Bio-Based Epoxy-Phthalonitrile Resin: Preparation, Characterization, and Properties. (2024). MDPI. [Link]

  • Improving the curing process and thermal stability of phthalonitrile resin via novel mixed curing agents. (2025). ResearchGate. [Link]

  • PHTHALONITRILE RESINS. (n.d.). specific polymers. [Link]

  • Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs). (n.d.). specific polymers. [Link]

  • An overview of high-performance phthalonitrile resins: fabrication and electronic applications. (n.d.). Journal of Materials Chemistry C (RSC Publishing). [Link]

  • RESINS/CARBON TEXTILE PREPREGS/TOOLING TECHNICAL INFORMATION. (2019). UNICHIMTEK. [Link]

Sources

Troubleshooting

reducing side reactions in the synthesis of 4-Isobutyloxy-1,3-benzenedicarbonitrile

Welcome to the technical support center for the synthesis of 4-Isobutyloxy-1,3-benzenedicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Isobutyloxy-1,3-benzenedicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific Williamson ether synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction conditions, maximize your yield, and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-Isobutyloxy-1,3-benzenedicarbonitrile?

The most prevalent method for synthesizing 4-Isobutyloxy-1,3-benzenedicarbonitrile is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxy-1,3-benzenedicarbonitrile with an isobutyl halide, such as isobutyl bromide, in the presence of a base.[1][2][3]

Q2: What are the primary side reactions I should be aware of?

The main side reaction of concern is the C-alkylation of the phenoxide intermediate. Phenoxide ions are ambident nucleophiles, meaning they can react at the oxygen atom (O-alkylation) to form the desired ether or at the aromatic ring (C-alkylation) to form an alkylated phenol.[4] The electron-withdrawing nature of the two nitrile groups on the benzene ring can influence the electron density and reactivity of the ring, potentially affecting the ratio of O- to C-alkylation.

Q3: How does my choice of solvent impact the reaction?

Solvent selection is critical in controlling the selectivity between O- and C-alkylation.[4]

  • Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred as they favor O-alkylation.[3] These solvents solvate the cation of the base but not the phenoxide anion, leaving the oxygen atom more available for nucleophilic attack.

  • Protic solvents such as ethanol or water can lead to increased C-alkylation. They can form hydrogen bonds with the phenoxide oxygen, making it less nucleophilic and allowing the carbon atoms of the ring to compete more effectively as nucleophiles.

Q4: Which base is most suitable for this synthesis?

The choice of base is crucial for the complete deprotonation of the phenolic hydroxyl group to form the reactive phenoxide.

  • Strong bases like sodium hydride (NaH) are highly effective as they irreversibly deprotonate the phenol, and the byproduct, hydrogen gas, simply evolves from the reaction mixture.[1][2]

  • Weaker bases such as potassium carbonate (K₂CO₃) can also be used, often in combination with a polar aprotic solvent like DMF or acetone.[5] These conditions are generally milder.

Q5: Should I use a phase-transfer catalyst?

A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be beneficial, particularly in biphasic reaction systems (solid-liquid or liquid-liquid).[6][7] A PTC helps to transport the phenoxide anion from the solid or aqueous phase into the organic phase where the alkyl halide is, thereby accelerating the reaction rate and potentially improving the yield.[6][8][9]

Troubleshooting Guide

This section provides a more in-depth look at potential issues and their solutions.

Problem 1: Low Yield of 4-Isobutyloxy-1,3-benzenedicarbonitrile

A low yield of the desired product can stem from several factors. The following decision tree can help diagnose the issue:

low_yield start Low Yield incomplete_reaction Incomplete Reaction (Starting material remains) start->incomplete_reaction Check TLC/LC-MS side_reactions Side Reactions (Byproducts observed) start->side_reactions Check TLC/LC-MS degradation Product Degradation start->degradation Check TLC/LC-MS sub_incomplete Incomplete Deprotonation Insufficient Reaction Time/Temp Poor Alkyl Halide Reactivity incomplete_reaction->sub_incomplete sub_side C-Alkylation Elimination of Isobutyl Halide side_reactions->sub_side sub_degradation Harsh Reaction Conditions degradation->sub_degradation solution_deprotonation Use stronger base (e.g., NaH) or increase equivalents of weaker base. sub_incomplete:f0->solution_deprotonation solution_time_temp Increase reaction time and/or temperature. sub_incomplete:f1->solution_time_temp solution_halide Use isobutyl iodide instead of bromide. sub_incomplete:f2->solution_halide solution_c_alkylation Optimize solvent (use polar aprotic) and consider PTC. sub_side:f0->solution_c_alkylation solution_elimination Maintain moderate temperature. sub_side:f1->solution_elimination solution_harsh Use milder base (e.g., K₂CO₃) and lower temperature. sub_degradation:f0->solution_harsh

Caption: Troubleshooting flowchart for low product yield.

Detailed Solutions for Low Yield:

  • Incomplete Deprotonation: If significant amounts of 4-hydroxy-1,3-benzenedicarbonitrile remain, ensure the base is strong enough and used in sufficient quantity (at least 1 equivalent) to fully deprotonate the phenol. Using a stronger base like sodium hydride (NaH) can be more effective than weaker bases like potassium carbonate (K₂CO₃).[1][2]

  • Insufficient Reaction Time or Temperature: Williamson ether syntheses can sometimes be slow. Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time.

  • Poor Alkyl Halide Reactivity: While isobutyl bromide is a common choice, isobutyl iodide is more reactive and may improve the reaction rate and yield.

  • C-Alkylation: The formation of C-alkylated byproducts will inherently lower the yield of the desired O-alkylated product. To favor O-alkylation, use a polar aprotic solvent like DMF or DMSO.[3]

  • Elimination of Isobutyl Halide: Isobutyl bromide can undergo elimination, especially at higher temperatures, to form isobutylene. This is a competing reaction that consumes the alkylating agent. Maintaining a moderate reaction temperature can help minimize this side reaction.

Problem 2: Formation of C-Alkylated Impurities

The formation of C-alkylated isomers is a common issue in the alkylation of phenols.

Mechanism of O- vs. C-Alkylation

alkylation cluster_conditions Reaction Conditions phenoxide Phenoxide Intermediate (Ambident Nucleophile) o_alkylation O-Alkylation (Desired Pathway) phenoxide->o_alkylation Attack at Oxygen c_alkylation C-Alkylation (Side Reaction) phenoxide->c_alkylation Attack at Ring Carbon product 4-Isobutyloxy-1,3-benzenedicarbonitrile o_alkylation->product side_product C-Isobutylated-4-hydroxy- 1,3-benzenedicarbonitrile c_alkylation->side_product polar_aprotic Polar Aprotic Solvent (e.g., DMF, DMSO) polar_aprotic->o_alkylation Favors protic Protic Solvent (e.g., Ethanol) protic->c_alkylation Favors

Caption: Competing O- and C-alkylation pathways.

Strategies to Minimize C-Alkylation:

StrategyRationaleRecommended Conditions
Solvent Choice Polar aprotic solvents solvate the cation but not the phenoxide anion, leaving the oxygen atom as the more accessible and reactive nucleophilic site.[3]Use DMF, DMSO, or acetonitrile.
Counter-ion Larger, "softer" counter-ions (from the base) are less tightly associated with the phenoxide oxygen, increasing its nucleophilicity.Bases with K⁺ or Cs⁺ may offer advantages over Na⁺.
Phase-Transfer Catalyst (PTC) A PTC, like tetrabutylammonium bromide (TBAB), forms a lipophilic ion pair with the phenoxide, which is highly reactive towards O-alkylation in the organic phase.[6][7]Add 5-10 mol% of TBAB to the reaction mixture.
Problem 3: Difficulty in Product Purification

If side products are formed, purification can be challenging due to similar polarities.

Purification Protocol:

  • Work-up: After the reaction is complete, quench the reaction mixture with water and extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Aqueous Wash: Wash the organic layer with a dilute aqueous base (e.g., 5% NaOH) to remove any unreacted 4-hydroxy-1,3-benzenedicarbonitrile.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: If C-alkylated or other impurities are present, purification by column chromatography on silica gel is typically required. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an effective final purification step.

Experimental Protocol: Synthesis of 4-Isobutyloxy-1,3-benzenedicarbonitrile

This protocol is a general guideline and may require optimization.

Materials:

  • 4-hydroxy-1,3-benzenedicarbonitrile

  • Isobutyl bromide

  • Potassium carbonate (anhydrous, powdered)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of 4-hydroxy-1,3-benzenedicarbonitrile (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF, add isobutyl bromide (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • After completion of the reaction (typically 4-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

References

  • [Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][10]naphthyrin-5(6H)-one. National Institutes of Health.]([Link])

Sources

Optimization

troubleshooting peak tailing in HPLC analysis of isophthalonitriles

Technical Support Center: Isophthalonitrile Analysis Guide: Troubleshooting Peak Tailing in HPLC Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just solutio...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isophthalonitrile Analysis

Guide: Troubleshooting Peak Tailing in HPLC

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play. This guide is designed to help you diagnose and resolve the common issue of peak tailing encountered during the HPLC analysis of isophthalonitriles, ensuring the accuracy and robustness of your results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing, and why is it a concern for my isophthalonitrile analysis?

A1: In an ideal chromatographic separation, a peak should be perfectly symmetrical, resembling a Gaussian distribution. Peak tailing occurs when the back half of the peak is broader than the front half.[1][2] We quantify this asymmetry using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1.0, while a value greater than 1.2 is generally considered to be tailing.[3]

Peak tailing is a critical issue because it directly impacts the quality of your analytical data:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to separate and accurately identify components in your sample.

  • Inaccurate Quantification: The distorted peak shape complicates integration, leading to inconsistent and erroneous calculations of the analyte's concentration.[4]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can make it difficult to detect low-level impurities or analytes.

While isophthalonitrile is a neutral aromatic compound, its polar nitrile groups can engage in secondary interactions that lead to this issue.[5][6]

Q2: I thought peak tailing was mainly for basic compounds. What causes it for isophthalonitrile?

A2: This is an excellent question. While peak tailing is famously problematic for basic compounds like amines, it can affect a wide range of molecules, including polar neutral compounds like isophthalonitrile. The primary cause is the presence of more than one retention mechanism during the separation.[1][3]

The main retention in reversed-phase HPLC is hydrophobic interaction with the stationary phase (e.g., C18). However, undesirable secondary interactions can also occur, causing a portion of the analyte molecules to be retained longer, which results in a "tail."

Here are the most common causes:

  • Secondary Silanol Interactions: This is the most prevalent cause. Silica-based stationary phases, even when extensively end-capped, have residual silanol groups (Si-OH) on the surface.[1][7] The polar nitrile groups of isophthalonitrile can interact with these active silanol sites via dipole-dipole or hydrogen bonding interactions.[4][8] These secondary interactions are strong enough to delay the elution of some analyte molecules, leading to tailing.

  • Column Contamination or Degradation: Over time, strongly retained sample matrix components can accumulate at the head of the column, creating active sites that cause tailing.[9] A physical depression or "void" at the column inlet can also disrupt the sample band, leading to poor peak shape.[3][10]

  • Sample Solvent Mismatch: If isophthalonitrile is dissolved in a solvent that is much stronger (i.e., more non-polar) than your mobile phase starting conditions, it can cause peak distortion.[4] Isophthalonitrile has low solubility in water, which may tempt researchers to use strong organic solvents for dissolution.[11][12]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector, can cause the separated peak to broaden and tail before it reaches the detector.[4][13]

The diagram below illustrates how an isophthalonitrile molecule can be subjected to two different retention mechanisms on a C18 column, leading to peak tailing.

Caption: Dual retention mechanisms causing peak tailing.

Q3: How can I systematically troubleshoot and eliminate peak tailing in my experiment?

A3: A systematic approach is key to efficiently identifying and solving the problem. Follow this workflow, starting with the easiest and most common fixes.

Caption: A logical workflow for troubleshooting peak tailing.

Protocol 1: Optimize Mobile Phase pH to Suppress Silanol Activity

The ionization state of residual silanol groups is highly pH-dependent. At mid-range pH, they are deprotonated (SiO-) and highly active. By lowering the pH, you can protonate them (Si-OH), making them less interactive.[3][8]

  • Objective: To reduce secondary interactions between isophthalonitrile and the silica stationary phase.

  • Procedure:

    • Prepare your aqueous mobile phase component as usual.

    • Check the current pH.

    • Adjust the pH of the aqueous portion downwards to pH 2.5 - 3.0 using a suitable acid (e.g., 0.1% formic acid or phosphoric acid). Ensure the pH is stable by using a buffer if necessary (e.g., 10-25 mM phosphate or formate).[14][15]

    • Mix the aqueous and organic components of your mobile phase after pH adjustment.[16]

    • Equilibrate the column with at least 10-15 column volumes of the new mobile phase.

    • Inject your isophthalonitrile standard and analyze the peak shape.

  • Causality: At a low pH (~2.5), the vast majority of silanol groups are protonated and thus electrically neutral.[8] This minimizes the strong ionic interactions that are a primary cause of peak tailing for basic compounds and reduces the polar interactions that can affect compounds like isophthalonitrile.[3]

Protocol 2: Verify Sample Solvent and Injection Volume

An injection solvent stronger than the mobile phase can cause issues. The sample should be dissolved in a solvent as weak as or weaker than the mobile phase.

  • Objective: To ensure the sample is properly focused at the head of the column upon injection.

  • Procedure:

    • Review your current sample preparation. If you are using a strong solvent (e.g., 100% Acetonitrile or Methanol), try to redissolve your sample in the mobile phase itself.

    • If solubility is an issue, use the minimum amount of organic solvent required for dissolution and dilute with the aqueous component of the mobile phase.

    • To check for mass overload, dilute your sample 5-fold and 10-fold and inject again. If the peak shape improves, you were likely overloading the column.[4][10]

  • Causality: When the sample is injected in a solvent much stronger than the mobile phase, the sample band doesn't focus sharply on the column inlet. Instead, it can move down the column in a diffuse band before partitioning begins, leading to a broad and often asymmetrical peak.[4]

Protocol 3: Evaluate and Select an Appropriate Column

Not all columns are created equal. Modern columns are designed to minimize the very problems that cause tailing.

  • Objective: To use a stationary phase with minimal active sites or alternative selectivity.

  • Procedure:

    • Use a High-Purity, End-Capped Column: If you are using an older column (e.g., traditional Type-A silica), switch to a modern column based on high-purity silica that is fully end-capped or base-deactivated.[8][13] These columns have a much lower concentration of active silanol groups.

    • Consider a Cyano (CN) Phase: For a dinitrile compound, a cyano-bonded phase (USP L10) can be an excellent choice.[17][18] It offers different selectivity based on dipole-dipole interactions, which can be favorable for isophthalonitrile and may provide a more symmetrical peak shape compared to a standard C18.[18]

  • Causality: End-capping chemically blocks many of the residual silanol groups with a small silylating agent, effectively shielding them from interacting with analytes.[3] A CN phase changes the primary separation mechanism, relying less on pure hydrophobicity and more on polar interactions, which can provide a unique and sometimes superior separation for polar molecules.[18]

Q4: Can you summarize the key troubleshooting steps in a table?

A4: Certainly. Here is a summary of potential causes and the recommended corrective actions.

Potential Cause Recommended Action Scientific Rationale
Secondary Silanol Interactions Lower mobile phase pH to 2.5-3.0 using an acidic modifier (e.g., 0.1% Formic Acid).[3][8]Protonates silanol groups (Si-OH), reducing their polarity and ability to interact with the polar nitrile groups of the analyte.[16][19]
Column Contamination Flush the column with a strong solvent (e.g., isopropanol, THF - check column manual). Use a guard column.[9]A strong solvent wash can remove strongly adsorbed contaminants. A guard column acts as a disposable, inexpensive filter to protect the analytical column.
Column Void Reverse-flush the column (if permitted by the manufacturer). If a void is confirmed, replace the column.[3]Flushing can sometimes remove particulate matter from the inlet frit. A physical void disrupts the flow path and is generally irreversible.
Sample Overload Reduce the injection volume or the concentration of the sample.[10]Exceeding the column's mass capacity leads to a non-linear isotherm, where excess analyte molecules elute later, causing tailing.[4]
Sample Solvent Mismatch Dissolve the sample in the mobile phase or a weaker solvent.[4]Ensures the analyte band is tightly focused at the column head, preventing band broadening and peak distortion during injection.
High Extra-Column Volume Use shorter, narrower ID (e.g., 0.125 mm) tubing. Ensure fittings are properly seated (zero dead volume).[13]Minimizes the dispersion and broadening of the peak after it has been separated on the column but before it reaches the detector.[20]
Inappropriate Column Chemistry Switch to a modern, high-purity, end-capped C18 or a Cyano (CN) phase column.[8][18]Modern columns have fewer active silanol sites. A CN phase offers an alternative selectivity that may be better suited for the analyte's polarity.[18][21]

By methodically addressing these potential issues, you can effectively diagnose the root cause of peak tailing and restore the performance of your HPLC analysis for isophthalonitriles, leading to more reliable and accurate results.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2023, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Phenomenex. (2024, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Wikipedia. (2023, October 11). Isophthalonitrile. Retrieved from [Link]

  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isophthalonitrile-d3. PubChem Compound Database. Retrieved from [Link]

  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Hawach Scientific. (2023, April 4). How to Fix Asymmetrical Chromatography Peaks. Retrieved from [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?. Retrieved from [Link]

  • Hichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ChemBK. (n.d.). Isophthalonitrile. Retrieved from [Link]

  • GL Sciences. (2024, February 21). USP column listing for HPLC columns. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2023, July 27). NUCLEODUR® Cyano-Nitrile. Retrieved from [Link]

  • Orochem Technologies Inc. (n.d.). HPLC Columns for Chromatography. Retrieved from [Link]

  • Analytics-Shop. (n.d.). HPLC Column Exsil Pure 120 Nitrile, 5µm 150 x 4,6mm. Retrieved from [Link]

  • Restek. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • ALWSCI. (2024, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Mechanical Properties of 4-Isobutoxyisophthalonitrile Polymers

Welcome to the technical support center for 4-Isobutoxyisophthalonitrile polymers. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Isobutoxyisophthalonitrile polymers. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the synthesis, curing, and characterization of these advanced thermosetting polymers. While specific literature on 4-Isobutoxyisophthalonitrile polymers is emerging, the principles outlined here are derived from extensive experience with analogous phthalonitrile-based resin systems and are intended to provide a strong foundational approach to problem-solving.

Frequently Asked Questions (FAQs)

Synthesis and Curing

Question 1: My 4-Isobutoxyisophthalonitrile polymer is not curing completely, resulting in a tacky or soft final product. What are the likely causes and how can I fix this?

Answer: Incomplete curing is a frequent issue in thermosetting polymers and can be attributed to several factors. The primary reasons are often related to the curing agent, temperature, or presence of impurities.

  • Curing Agent Stoichiometry and Dispersion: Phthalonitrile resins are typically cured with an aromatic amine.[1] It is crucial to ensure the correct stoichiometric ratio of the curing agent to the monomer. An excess or deficit of the curing agent can lead to incomplete cross-linking. Additionally, poor dispersion of the curing agent within the resin can create localized areas of uncured material.

    • Troubleshooting Protocol:

      • Recalculate the required amount of curing agent based on the molecular weights of the monomer and the amine.

      • Ensure uniform dispersion by using a high-shear mixer or by dissolving the curing agent in a small amount of a compatible, low-boiling-point solvent before mixing with the resin. If using a solvent, ensure it is fully removed via vacuum drying before initiating the cure.

  • Cure Temperature and Time: Phthalonitrile polymerization is thermally activated. An inadequate cure temperature or insufficient time at that temperature will result in a partially cured network.

    • Troubleshooting Protocol:

      • Consult Differential Scanning Calorimetry (DSC) data to determine the onset and peak of the curing exotherm.[2][3] This will guide the selection of an appropriate curing temperature.

      • Implement a multi-stage curing schedule. For example, an initial lower temperature stage to allow for gelation, followed by a higher temperature post-cure to complete the cross-linking reaction. Phthalonitrile thermosets often benefit from post-curing at temperatures from 225-350°C.[3][4]

  • Presence of Impurities: Moisture and other impurities can interfere with the polymerization reaction.

    • Troubleshooting Protocol:

      • Ensure all glassware is thoroughly dried before use.

      • Dry the 4-Isobutoxyisophthalonitrile monomer and the curing agent under vacuum before mixing.

      • Use high-purity monomers and curing agents.

Question 2: I am observing voids in my cured 4-Isobutoxyisophthalonitrile polymer. What causes this and how can I prevent it?

Answer: Void formation is a significant concern as it can drastically reduce the mechanical properties of the final polymer. Phthalonitrile polymers are known for their void-free cure via an addition cure mechanism, which minimizes the evolution of volatiles.[1] Therefore, the presence of voids typically points to entrapped air or the presence of volatile impurities.

  • Troubleshooting Protocol:

    • Degassing: Before curing, degas the resin mixture under vacuum to remove any dissolved or entrapped air. This is a critical step.

    • Controlled Heating Rate: A rapid heating rate can cause any low molecular weight species or residual solvent to volatilize, leading to bubble formation. A slower, controlled heating ramp is recommended.

    • Purity of Starting Materials: As mentioned previously, ensure all starting materials are free from moisture and other volatile impurities.

Mechanical Properties

Question 3: My cured 4-Isobutoxyisophthalonitrile polymer is brittle and exhibits poor tensile strength. How can I improve its toughness and strength?

Answer: Brittleness in highly cross-linked polymers is a common trade-off for high thermal stability. However, several strategies can be employed to enhance toughness and tensile strength.

  • Optimize Cross-link Density: The mechanical properties of thermosets are directly related to their cross-link density.

    • Experimental Approach:

      • Vary the monomer to curing agent ratio slightly to find the optimal balance between stiffness and toughness.

      • Consider incorporating a co-monomer with a more flexible backbone structure to reduce the overall cross-link density.

  • Incorporate Toughening Agents: The addition of a secondary phase can significantly improve the fracture toughness of the polymer.

    • Common Toughening Agents:

      • Elastomers: Low molecular weight liquid rubbers can be blended into the resin.

      • Thermoplastics: High-performance thermoplastics can be incorporated to create a co-continuous morphology.

      • Nanoparticles: The addition of silica or other nanoparticles can improve mechanical properties.[5][6]

  • Ensure Complete Curing: As discussed in Q1, incomplete curing will lead to suboptimal mechanical properties. Ensure the polymer is fully cured by employing an appropriate post-curing step.

Troubleshooting Guide: Mechanical Testing

This section provides guidance on addressing common issues encountered during the mechanical characterization of 4-Isobutoxyisophthalonitrile polymers.

Symptom Possible Cause(s) Recommended Action(s)
Inconsistent Tensile Test Results - Poor sample preparation (e.g., presence of voids, inconsistent dimensions)- Slippage in the test grips- Inconsistent strain rate- Ensure void-free samples with precise dimensions.- Use appropriate grips and consider using tabs on the samples.- Maintain a consistent strain rate as specified by relevant ASTM or ISO standards.
Low Flexural Modulus - Incomplete curing- Testing temperature too close to the glass transition temperature (Tg)- Verify complete cure using DSC.- Determine the Tg of the material and ensure testing is performed well below this temperature.[7]
Premature Failure in Impact Testing - Presence of stress concentrators (e.g., sharp corners, surface scratches)- High degree of brittleness- Ensure samples have smooth surfaces and rounded edges.- Consider incorporating toughening agents as described in Q3.

Experimental Workflow & Diagrams

Workflow for Optimizing Cure Cycle

The following workflow outlines the steps to determine the optimal curing schedule for your 4-Isobutoxyisophthalonitrile polymer system.

G cluster_0 Preparation cluster_1 Analysis cluster_2 Curing & Evaluation A Prepare Monomer/Curing Agent Mixture B Degas Mixture Under Vacuum A->B C Perform DSC Scan (e.g., 10°C/min) B->C D Identify Onset and Peak of Cure Exotherm C->D E Design Multi-Stage Cure Schedule D->E F Cure Polymer Sample E->F G Perform Post-Cure at Elevated Temperature F->G H Characterize Mechanical Properties (Tensile, Flexural) G->H

Caption: Workflow for determining an optimized cure schedule.

Relationship Between Processing Parameters and Mechanical Properties

The interplay of various factors ultimately determines the final mechanical performance of the polymer.

G cluster_0 Inputs cluster_1 Intermediate Properties cluster_2 Outputs A Monomer/Curing Agent Ratio D Cross-link Density A->D B Cure Temperature & Time B->D C Presence of Additives (e.g., Tougheners) E Morphology C->E F Tensile Strength D->F G Toughness D->G H Thermal Stability (Tg) D->H E->F E->G

Caption: Factors influencing final mechanical properties.

References

  • Fiveable. (n.d.). Mechanical testing. Polymer Chemistry Class Notes.
  • de la Cal, J. C., Leiza, J. R., & Asua, J. M. (2013). Nitrile Rubber Reactor Operation Troubleshooting with Principal Component Analysis. Pure and Applied Chemistry, 50(8).
  • Patel, K. (2020). Mechanical Characterization Testing of Thermoplastics and Composite Materials.
  • de la Cal, J. C., Leiza, J. R., & Asua, J. M. (2025). Nitrile Rubber Reactor Operation Troubleshooting with Principal Component Analysis.
  • Dong, J., & Al-Haik, M. S. (2017). A Molecular Dynamics Study of Crosslinked Phthalonitrile Polymers: The Effect of Crosslink Density on Thermomechanical and Dielectric Properties. MDPI.
  • PRISM Research Institute. (n.d.). Mechanical Testing.
  • Wang, Y., et al. (2018). Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. RSC Publishing.
  • TA Instruments. (2024). 3 Essential Types of Mechanical Testing for Polymer Development.
  • Keller, T. M. (2022). Improved Cure Kinetics of Phthalonitriles Through Dicyanamide-Based Ionic Liquids. SAMPE Digital Library.
  • Sreekumar, K., et al. (2012). Phenol-containing phthalonitrile polymers – synthesis, cure characteristics and laminate properties.
  • ASM International. (n.d.). Mechanical Testing of Polymers and Ceramics. ASM Digital Library.
  • Wang, Y., et al. (2018). Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers.
  • Bonjour, C., et al. (2022).
  • Thermo Fisher Scientific. (2024). Polymer Troubleshooting Guide.
  • Wiley-VCH. (n.d.).
  • Taylor & Francis. (n.d.). Isobutyronitrile – Knowledge and References.
  • Byers, J. T., et al. (2025). Synthesis and characterization of poly[4-((tert-butoxycarbonyl)oxy)styrene-sulfone].
  • Al-Saygh, A., et al. (2026). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. MDPI.
  • Zhang, Y., et al. (2020). Enhancing Mechanical Properties of Sustainable Thermoplastic Elastomers through Incorporating Ionic Interactions.
  • Lin, C.-H., et al. (2021). Simultaneous Enhancement of the Mechanical Properties, Performance and Insensitivity of an Energetic Elastomeric Polyurethane Binder by Kinetically Grafting Reactive Spiranes. MDPI.
  • University of Potsdam. (n.d.).
  • Shishkin, I., et al. (2021).
  • Abdel-Nour, K. N., et al. (2025). Enhancement the Thermal Stability and the Mechanical Properties of Acrylonitrile-Butadiene Copolymer by Grafting Antioxidant.
  • Saboktakin, A., & Saboktakin, M. (2016). Improvements of physical, mechanical and biodegradation properties of polybutadiene rubber insulators by chitosan and silica nanoparticles. PubMed.
  • Ciaramella, A., et al. (2021). Synthesis, Characterization, and Bactericidal Activity of a 4-Ammoniumbuthylstyrene-Based Random Copolymer. MDPI.
  • Kim, J. H., et al. (2025). Improvement of properties of silica-filled natural rubber compounds using polychloroprene.

Sources

Optimization

Technical Support Center: Catalyst Selection for Efficient 4-Isobutoxyisophthalonitrile Synthesis

Welcome to the technical support center for the synthesis of 4-isobutoxyisophthalonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-isobutoxyisophthalonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this specific synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for synthesizing aromatic nitriles like 4-isobutoxyisophthalonitrile?

A1: The synthesis of 4-isobutoxyisophthalonitrile typically involves the cyanation of an aryl halide or pseudohalide precursor. Palladium-based catalysts are the most prevalent and efficient for this transformation due to their excellent functional group tolerance and relative insensitivity to air and moisture.[1] Nickel- and copper-catalyzed systems are also employed, often offering a more economical option, though they may have different substrate scopes and sensitivities.[1][2]

Q2: My palladium-catalyzed cyanation reaction is sluggish or stalls completely. What is the most likely cause?

A2: Catalyst deactivation, or "poisoning," by excess cyanide ions is a well-documented issue in palladium-catalyzed cyanation reactions.[3][4][5] Cyanide can bind strongly to the palladium center at various stages of the catalytic cycle, forming inactive palladium-cyano complexes and halting the reaction.[3][4][5] The presence of trace amounts of water can exacerbate this issue by hydrolyzing the cyanide source to hydrogen cyanide (HCN), which is highly reactive towards the palladium(0) catalyst.[3][4]

Q3: How can I mitigate catalyst poisoning by cyanide?

A3: Several strategies can be employed. Using a less soluble cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), can help maintain a low concentration of free cyanide in the reaction mixture.[5][6] Additives like zinc formate can help reactivate the catalyst.[7] Additionally, the slow addition of the cyanide source can prevent a buildup of excess cyanide ions.[1] Employing bulky phosphine ligands can also shield the palladium center and disfavor the formation of inactive polysubstituted cyano-palladium complexes.

Q4: What role do ligands play in the catalytic cycle, and how do I choose the right one?

A4: Ligands are crucial for stabilizing the palladium catalyst, influencing its reactivity, and preventing aggregation into inactive palladium black. For cyanation reactions, bulky, electron-rich phosphine ligands like XPhos, tBuXPhos, and dppf are often effective.[5][8] The choice of ligand can impact the rates of oxidative addition and reductive elimination, the two key steps in the catalytic cycle. For electron-deficient aryl halides, larger ligands may facilitate the reductive elimination of the product.[5] Ligand screening is often a necessary part of optimizing your reaction conditions.

Q5: Are there any non-toxic alternatives to traditional cyanide sources?

A5: Yes, potassium ferrocyanide (K₄[Fe(CN)₆]), a common food additive, has emerged as a much safer and non-toxic alternative to simple alkali metal cyanides or zinc cyanide.[5][6] It is an easily handled solid and can be highly effective in palladium-catalyzed cyanation reactions.[5][6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Poisoning: Excess cyanide deactivating the palladium catalyst.[3][4][5] 2. Inactive Catalyst: The active Pd(0) species has not been generated or has decomposed. 3. Poor Substrate Reactivity: The aryl halide (e.g., chloride) is not reactive enough under the current conditions.[7] 4. Presence of Water: Trace moisture can lead to catalyst deactivation.[3][4]1. Use a less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆].[5][6] Consider the slow addition of the cyanide reagent. 2. If using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction to Pd(0). Consider using a more active precatalyst.[5] 3. For aryl chlorides, a more active catalyst system (e.g., with a more electron-rich, bulky ligand) or higher reaction temperatures may be necessary.[5] 4. Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products 1. Hydrolysis of Nitrile: If water is present, the product nitrile can be hydrolyzed to the corresponding amide or carboxylic acid.[9][10] 2. Homocoupling of Aryl Halide: This can occur, especially at higher catalyst loadings or temperatures.1. Use anhydrous solvents and reagents. 2. Optimize catalyst loading and reaction temperature.
Difficulty in Product Isolation/Purification 1. Removal of Ligand: Phosphine ligands and their oxides can be difficult to separate from the product. 2. Residual Palladium: Contamination of the product with palladium.1. Choose a ligand that is more easily removed by chromatography or crystallization. Consider a ligand-free protocol if your substrate is sufficiently reactive.[6] 2. Employ a heterogeneous catalyst like Pd/C, which can be filtered off.[7] Alternatively, use a palladium scavenger during workup.
Inconsistent Results 1. Variability in Reagent Quality: Purity of the solvent, base, or cyanide source can affect the outcome. 2. Atmospheric Contamination: Inconsistent inert atmosphere can lead to catalyst oxidation.1. Use high-purity, anhydrous reagents from a reliable source. 2. Ensure a consistent and robust inert atmosphere technique.

Experimental Protocols & Methodologies

General Procedure for Palladium-Catalyzed Cyanation

This protocol provides a starting point for the synthesis of 4-isobutoxyisophthalonitrile from a corresponding dihalo-isobutoxybenzene precursor. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary.

Materials:

  • 4-Bromo-6-isobutoxyisophthalonitrile (or other suitable dihalo-precursor)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)[5]

  • Phosphine ligand (e.g., XPhos or dppf)[5]

  • Cyanide source (e.g., Zn(CN)₂ or K₄[Fe(CN)₆])[5]

  • Base (e.g., K₂CO₃ or Na₂CO₃)[8]

  • Anhydrous solvent (e.g., DMF, DMAc, or dioxane)[6]

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine the palladium precatalyst and the phosphine ligand.

  • Add the anhydrous solvent and stir for a few minutes to allow for catalyst activation.

  • Add the aryl halide precursor, the cyanide source, and the base to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Safety Precautions for Handling Cyanide Compounds

Cyanide and its compounds are highly toxic and must be handled with extreme care.[11][12]

  • Engineering Controls: Always handle solid cyanides and cyanide-containing reaction mixtures in a properly functioning chemical fume hood.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles (a face shield is recommended if there is a splash hazard), and chemical-resistant gloves (double-gloving is recommended).[11][13]

  • Incompatible Materials: Keep cyanides away from acids, as this will generate highly toxic and flammable hydrogen cyanide (HCN) gas.[11][12]

  • Waste Disposal: Dispose of all cyanide-containing waste in designated, properly labeled hazardous waste containers.[14]

  • Emergency Procedures: Be familiar with your institution's emergency procedures for cyanide exposure. Have a cyanide antidote kit readily available if required by your institution's safety protocols.[15]

Visualizing the Catalytic Cycle and Workflow

To better understand the process, the following diagrams illustrate the key steps in a palladium-catalyzed cyanation reaction and a typical experimental workflow.

Palladium_Catalyzed_Cyanation_Cycle cluster_cycle Catalytic Cycle cluster_deactivation Catalyst Deactivation Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X Inactive_Pd Inactive [Pd(CN)₄]²⁻ Pd0->Inactive_Pd Excess CN⁻ PdII_ArX Ar-Pd(II)-X L_n OxAdd->PdII_ArX Transmetalation Cyanide Exchange PdII_ArX->Transmetalation CN⁻ PdII_ArX->Inactive_Pd Excess CN⁻ PdII_ArCN Ar-Pd(II)-CN L_n Transmetalation->PdII_ArCN RedElim Reductive Elimination PdII_ArCN->RedElim PdII_ArCN->Inactive_Pd Excess CN⁻ RedElim->Pd0 Ar-CN caption Palladium-Catalyzed Cyanation Cycle and Deactivation

Caption: Palladium-catalyzed cyanation cycle and deactivation pathway.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Drying of Solvents/Reagents) start->reagent_prep reaction_setup Reaction Setup (Under Inert Atmosphere) reagent_prep->reaction_setup reaction Heating and Monitoring (TLC, GC-MS) reaction_setup->reaction workup Aqueous Workup reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End analysis->end caption General experimental workflow for synthesis.

Caption: General experimental workflow for synthesis.

References

  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. (2025). Wiley Online Library. [Link]

  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]

  • Nickel-Catalyzed Cyanation of Aryl Halides. (2023). MDPI. [Link]

  • Grushin, V. V. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Organometallics, 27(19), 4853–4856. [Link]

  • Sundermeier, M., Mutyala, S., Zapf, A., & Beller, M. (2001). Cooperative Catalyst Effects in Palladium-Mediated Cyanation Reactions of Aryl Halides and Triflates. The Journal of Organic Chemistry, 66(8), 2883–2890. [Link]

  • Grushin, V. V. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Organometallics, 27(19), 4853-4856. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15247–15249. [Link]

  • Dhanalakshmi, M., & Anbarasan, P. (2025). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 61(82), 10534-10537. [Link]

  • Cyanides. (2014). University of Illinois Division of Research Safety. [Link]

  • SOP for the safe use of cyanide compounds. (2018). LSU Health Shreveport. [Link]

  • Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. (2025). ResearchGate. [Link]

  • Guide for preventing and responding to cyanide poisoning in the workplace. (n.d.). Safe Work Australia. [Link]

  • Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. [Link]

  • Cyanide Safe Use Guidelines. (2013). Columbia University Research. [Link]

  • Schareina, T., Zapf, A., & Beller, M. (2007). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 72(11), 4301–4304. [Link]

  • Optimization of reaction conditions for the synthesis of compound (4 a). (n.d.). ResearchGate. [Link]

  • Optimization of reaction conditions. (n.d.). ResearchGate. [Link]

  • Reactions for optimization studies. (n.d.). ResearchGate. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Publishing. [Link]

  • Process for producing isophthalonitrile and terephthalonitrile. (1958).
  • Nitriles - Structure, Properties Reactions, and Uses. (2022). Turito. [Link]

  • Synthesis method of isophthalonitrile. (n.d.).
  • Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(16), 1629-1633. [Link]

  • Reaction conditions optimization for the synthesis 4a. (n.d.). ResearchGate. [Link]

  • A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. (2010). Semantic Scholar. [Link]

  • Catalyst for preparing phthalonitrile from phthalic acid and preparation method thereof. (n.d.).
  • Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. (n.d.). Organic Syntheses. [Link]

  • Biosynthesis of terephthalic acid, isophthalic acid and their derivatives from the corresponding dinitriles by tetrachloroterephthalonitrile-induced Rhodococcus sp. (2013). ResearchGate. [Link]

  • Preparation of isophthalonitriles and terephthalonitriles. (1964).
  • Optimization of reaction conditions. (n.d.). ResearchGate. [Link]

  • Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. (2023). StudySmarter. [Link]

  • A new palladium catalyst system for the cyanation of aryl chlorides. (2025). ResearchGate. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Publishing. [Link]

  • 20.7: Chemistry of Nitriles. (2025). Chemistry LibreTexts. [Link]

  • Reactions of Nitriles. (n.d.). Chemistry Steps. [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of substituted 4-aryloxypthalic acids based on 4-nitro-n-methylphthalimide. (2023). ResearchGate. [Link]

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Troubleshooting

preventing premature curing of phthalonitrile monomers

Welcome to the Technical Support Center for Phthalonitrile Monomers. This guide is designed for researchers, scientists, and professionals in materials science and drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Phthalonitrile Monomers. This guide is designed for researchers, scientists, and professionals in materials science and drug development. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the underlying scientific principles to empower you to diagnose and solve challenges in your own work. This document provides in-depth troubleshooting guides and FAQs to address a critical issue: preventing the premature curing of phthalonitrile monomers, ensuring their stability from storage to processing.

Section 1: Understanding Phthalonitrile Curing Mechanisms

Phthalonitrile resins are renowned for their exceptional thermal and oxidative stability, making them ideal for high-performance applications in aerospace and microelectronics.[1] This stability arises from a complex, high-temperature curing process that transforms the monomer into a highly cross-linked, robust thermoset polymer. Curing typically involves the formation of phthalocyanine and triazine ring structures.

The polymerization of the nitrile (C≡N) groups is generally initiated at high temperatures (often >250 °C), but this process can be significantly accelerated by the presence of curing agents or catalysts.[2][3][4] Common curing additives include compounds with active hydrogens, such as aromatic amines (e.g., 4,4'-diaminodiphenylsulfone, DDS) or metal salts (e.g., CuCl, ZnCl2).[3] Some monomers are even designed with internal catalytic groups, like secondary amines, to be "self-promoting" and cure at lower temperatures.[5]

It is this very sensitivity to catalytic action that can lead to premature curing if unintended reactive species are present.

Diagram: Phthalonitrile Curing Pathway

The following diagram illustrates the simplified curing pathway of phthalonitrile monomers, highlighting the key structures formed.

Phthalonitrile Curing Pathway Monomer Phthalonitrile Monomer (-C≡N groups) Catalyst Curing Agent (e.g., Amine, Metal Salt) or High Heat (>250°C) Phthalocyanine Phthalocyanine Structure Catalyst->Phthalocyanine Polymerization Triazine Triazine Structure Catalyst->Triazine Polymerization

Caption: Simplified curing pathway of phthalonitrile monomers.

Section 2: Troubleshooting Guide for Premature Curing

Premature curing—the unintended polymerization of monomers before the planned thermal processing—can manifest as increased viscosity, color changes, gelation, or unexpected thermal behavior. This section addresses specific issues in a question-and-answer format.

Q1: My phthalonitrile monomer is turning yellow/brown during storage at room temperature. What is happening?

A1: This is a classic sign of incipient, low-level polymerization or degradation, often triggered by impurities.

  • Causality: Phthalonitrile monomers should ideally be colorless or pale-colored solids or liquids. A color change to yellow or brown indicates the formation of conjugated systems, which are precursors to the highly colored phthalocyanine macrocycle. This reaction, while extremely slow at room temperature for pure monomers, can be initiated by trace contaminants.

  • Likely Culprits:

    • Residual Synthesis Base: Many phthalonitrile syntheses, such as the nucleophilic substitution of 4-nitrophthalonitrile with a bisphenol, use potassium carbonate (K2CO3) as a base.[5][6] If not meticulously removed during workup, residual K2CO3 can act as a catalyst for slow polymerization.[7]

    • Atmospheric Moisture: Water can slowly hydrolyze the nitrile groups or act as a weak nucleophile, especially in the presence of other impurities, initiating oligomerization over long storage periods.

    • Oxygen: While phthalonitriles are known for their oxidative stability after curing, the monomer can be susceptible to oxidation, leading to colored byproducts.

  • Troubleshooting Steps:

    • Verify Purity: Use techniques like FTIR or NMR to check for unexpected peaks. A broad hydroxyl (-OH) peak in FTIR could indicate moisture or unreacted phenolic precursors.

    • Implement Purification Protocol: If impurities are suspected, purify the monomer. (See Protocol 1).

    • Improve Storage Conditions: Store the monomer under an inert atmosphere (Nitrogen or Argon) in a desiccator, away from light. For long-term storage, refrigeration is recommended.

Q2: I'm performing a Differential Scanning Calorimetry (DSC) scan on my monomer, and I see an exothermic peak at a much lower temperature than expected. Why?

A2: An early exotherm is a definitive indicator of a contaminant that is lowering the activation energy for polymerization.

  • Causality: The DSC thermogram provides a clear fingerprint of the curing process. For a pure, uncatalyzed phthalonitrile monomer, a significant exotherm (indicating the heat-releasing curing reaction) should only appear at very high temperatures.[2] An early peak means a catalytic species is present.

  • Likely Culprits:

    • Amine or Phenolic Contamination: Unreacted starting materials, such as aromatic amines or phenols (e.g., resorcinol, bisphenol A), are potent curing agents.[3][8][9][10] Even trace amounts can dramatically lower the curing temperature.

    • Residual Base (K2CO3): As mentioned, residual inorganic base from synthesis is a common cause of premature curing initiation.[7]

    • Cross-Contamination: Contamination from other experiments in the lab, particularly from amine-cured epoxies or other resin systems, can be sufficient to trigger the reaction.

Diagram: Troubleshooting DSC Anomalies

This workflow helps diagnose the cause of unexpected DSC results.

Troubleshooting DSC Anomalies Start Unexpected Low-Temp Exotherm in DSC Check_Purity Analyze Purity: FTIR, NMR, HPLC Start->Check_Purity Impurity_Detected Impurity Detected? Check_Purity->Impurity_Detected Purify Action: Purify Monomer (See Protocol 1) Impurity_Detected->Purify Yes Check_Storage Review Storage & Handling (Inert gas? Dry?) Impurity_Detected->Check_Storage No Re_Analyze Re-run DSC Purify->Re_Analyze Problem_Solved Problem Resolved Re_Analyze->Problem_Solved Improve_Storage Action: Improve Storage (See FAQ 3) Check_Storage->Improve_Storage Improve_Storage->Re_Analyze

Caption: Logical workflow for troubleshooting early exotherms in DSC scans.

Q3: My monomer batch has become viscous or has fully gelled in the container. Is it salvageable?

A3: Unfortunately, once the monomer has gelled, the cross-linking process is irreversible. The material is no longer processable and must be discarded.

  • Causality: Gelation signifies that polymerization has advanced to the point where a three-dimensional polymer network has formed throughout the material. This is an advanced stage of curing.

  • Root Cause Analysis: This severe outcome results from a significant concentration of contaminants or exposure to moderately elevated temperatures during storage or shipping, which has drastically accelerated the curing process.

  • Prevention is Key:

    • Supplier Qualification: Ensure your supplier provides a certificate of analysis with purity data (e.g., HPLC, DSC) for each batch.

    • Incoming Quality Control: Perform a simple DSC scan on a small sample of each new batch upon arrival to verify its thermal stability and compare it to the supplier's data.

    • Strict Storage Protocol: Immediately store the monomer in a designated, clearly labeled area under inert, dry, and refrigerated conditions.

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the ideal solvent for purifying my phthalonitrile monomer?

    • The choice depends on the specific monomer's structure. Solvents like acetone, isopropanol, or ethanol are often used for recrystallization. The goal is to find a solvent in which the monomer is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities remain soluble at room temperature. For column chromatography, a solvent system like dichloromethane/hexanes is a common starting point.[11]

  • FAQ 2: Can I use a polymerization inhibitor with my phthalonitrile monomer?

    • While common for vinyl monomers (like styrenes or acrylates), the use of standard free-radical inhibitors is not effective for the step-growth polymerization mechanism of phthalonitriles. Preventing premature cure relies on maintaining purity and proper storage, not on adding inhibitors.[12]

  • FAQ 3: What are the optimal long-term storage conditions for phthalonitrile monomers?

    • Atmosphere: Store under a dry, inert atmosphere (argon or nitrogen). Use a container with a tight-fitting seal (e.g., a septum-capped vial or an ampoule).

    • Temperature: Store in a refrigerator (2-8 °C). Avoid freezing unless the monomer's properties are known to be unaffected.

    • Light: Protect from light using an amber vial or by wrapping the container in aluminum foil.

    • Moisture: Store inside a desiccator, even when refrigerated.

  • FAQ 4: How do I properly handle the monomer in the lab to avoid contamination?

    • Use only clean, dry glassware and spatulas. Avoid using tools that may have been in contact with amines, acids, or bases. When dispensing the monomer, do so in a controlled environment, such as a glove box or under a gentle stream of inert gas, to minimize exposure to air and moisture.

Section 4: Key Experimental Protocols

Protocol 1: General Purification of Phthalonitrile Monomer by Recrystallization

This protocol is a general guideline. The solvent choice must be optimized for your specific monomer.

  • Solvent Selection: Determine an appropriate solvent where the monomer has high solubility when hot and low solubility when cold.

  • Dissolution: In a clean, dry Erlenmeyer flask, add the crude phthalonitrile monomer. Add the minimum amount of hot solvent required to fully dissolve the monomer. Use a magnetic stir bar and a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold, fresh solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals thoroughly under high vacuum at a mild temperature (e.g., 40-50 °C) to remove all traces of solvent.

  • Verification: Confirm the purity of the recrystallized monomer using DSC and/or HPLC analysis.

Section 5: Summary Data

The following table summarizes the key factors influencing the stability of phthalonitrile monomers.

ParameterRisk Factor for Premature CuringRecommended Condition/Action
Purity Residual K2CO3, unreacted amines/phenols>99% purity confirmed by HPLC/DSC. Purify if necessary.
Moisture Presence of water from atmosphere or solventsStore in a desiccator under inert gas. Use anhydrous solvents.
Temperature Elevated storage or shipping temperaturesStore refrigerated (2-8 °C). Monitor shipping conditions.
Atmosphere Exposure to ambient air (O2, H2O)Store and handle under dry Nitrogen or Argon.
Light UV exposureStore in amber vials or protect from light.

References

  • ResearchGate. (2025). Properties of phthalonitrile monomer blends and thermosetting phthalonitrile copolymers. Available at: [Link]

  • ResearchGate. (n.d.). Evaluation of Silicon-containing Phthalonitrile Polymers- Properties, and Degradations. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A novel phthalonitrile monomer with low post cure temperature and short cure time - RSC Advances. Available at: [Link]

  • eXPRESS Polymer Letters. (2017). The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents. Available at: [Link]

  • ResearchGate. (2017). Improving the curing process and thermal stability of phthalonitrile resin via novel mixed curing agents. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Novel self-promoted phthalonitrile monomer with siloxane segments: synthesis, curing kinetics, and thermal properties - New Journal of Chemistry. Available at: [Link]

  • MDPI. (2022). Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. Available at: [Link]

  • ResearchGate. (2014). Improved Synthesis of Oligomeric Phthalonitriles and Studies Designed for Low Temperature Cure. Available at: [Link]

  • ResearchGate. (2020). PREPARATION OF PHTHALONITRILE MONOMER WITH LOW MELTING POINT. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of Resorcinol-Based Phthalonitrile. Available at: [Link]

  • Google Patents. (n.d.). US4339623A - Monomer/solvent purification.
  • Scirp.org. (n.d.). An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique. Available at: [Link]

  • MDPI. (2022). Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. Available at: [Link]

  • Semantic Scholar. (2005). High temperature resorcinol-based phthalonitrile polymer. Available at: [Link]

  • ResearchGate. (2005). High temperature resorcinol-based phthalonitrile polymer. Available at: [Link]

  • Журналы НАН РК. (2020). PREPARATION OF PHTHALONITRILE MONOMER WITH LOW MELTING POINT | Academic Scientific Journal of Chemistry. Available at: [Link]

  • SciSpace. (2005). High temperature resorcinol-based phthalonitrile polymer. Available at: [Link]

  • ResearchGate. (2022). Deep eutectic solvent for curing of phthalonitrile resin: Lower the curing temperature but improve the properties of thermosetting. Available at: [Link]

Sources

Optimization

Technical Support Center: Characterization of Insoluble Phthalonitrile Polymers

Welcome to the technical support center for the characterization of insoluble phthalonitrile polymers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complex...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of insoluble phthalonitrile polymers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of these high-performance thermosets. Phthalonitrile polymers are renowned for their exceptional thermal and oxidative stability, making them ideal for demanding applications in aerospace and microelectronics.[1][2] However, their cross-linked, insoluble, and often amorphous nature presents significant challenges for traditional polymer characterization techniques.

This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. We will delve into the "why" behind experimental choices, offering insights grounded in years of field experience to ensure the integrity and reliability of your results.

Section 1: Troubleshooting Guides

This section offers detailed, step-by-step protocols and troubleshooting for common characterization techniques.

Thermal Analysis: Beyond the Basics

Thermal analysis is a cornerstone for evaluating the high-temperature performance of phthalonitrile polymers. However, their inherent stability can lead to ambiguous or misleading results if not performed correctly.

Q: My Thermogravimetric Analysis (TGA) shows inconsistent decomposition temperatures (Td) for the same batch of polymer. What could be the cause?

A: Inconsistent decomposition temperatures in TGA can arise from several factors related to both the sample and the experimental setup.

Troubleshooting Protocol:

  • Sample Preparation is Key:

    • Problem: Inhomogeneous curing or the presence of residual monomer/curing agent can lead to multi-step or broadened decomposition profiles.

    • Solution: Ensure your sample is fully cured. It is often beneficial to perform a post-curing step at a temperature slightly above the final cure temperature.[3] Grind the cured polymer into a fine, homogeneous powder to ensure uniform heat distribution within the TGA pan.

  • Atmosphere and Purge Rate:

    • Problem: The presence of oxygen, even in trace amounts, can significantly lower the decomposition temperature.

    • Solution: Always use a high-purity inert atmosphere, such as nitrogen or argon. Ensure a consistent and adequate purge rate (e.g., 60 mL/min) to effectively remove any evolved gases.[4]

  • Heating Rate:

    • Problem: A fast heating rate can shift the decomposition temperature to a higher value due to thermal lag.

    • Solution: Use a standardized, moderate heating rate, typically 10 °C/min, for routine analysis to ensure comparability between samples.[4]

  • Crucible Material:

    • Problem: Reactive crucible materials can catalyze degradation.

    • Solution: Use inert crucibles such as alumina or platinum.

Expert Insight: The high thermal stability of phthalonitrile resins means that their 5% weight loss temperature can be above 510°C.[5] Any significant deviation from this may indicate incomplete curing or contamination.

Q: I am unable to detect a clear glass transition temperature (Tg) for my phthalonitrile polymer using Differential Scanning Calorimetry (DSC). Is this normal?

A: Yes, it is common for highly cross-linked phthalonitrile polymers to exhibit a very subtle or undetectable Tg by DSC. [6]

Troubleshooting and Alternative Approaches:

  • Dynamic Mechanical Analysis (DMA): DMA is a more sensitive technique for determining the Tg of highly cross-linked thermosets.[6][7] The Tg can be identified as the peak of the tan δ curve or the onset of the drop in the storage modulus.[5]

  • DSC Optimization: If you must use DSC, try using a modulated DSC (MDSC) technique, which can sometimes resolve weak transitions. Increasing the heating rate (e.g., to 20°C/min) can sometimes enhance the visibility of the transition, but this may also reduce accuracy.

DMA Experimental Protocol for Tg Determination:

  • Sample Preparation: Prepare a rectangular sample with precise dimensions (e.g., 30.0 mm x 12.5 mm x 3.0 mm).[4] Ensure the sample is fully cured and, if necessary, post-cured to reflect its final state.[8]

  • Fixture Selection: Use a three-point bending fixture for rigid samples.[9]

  • Experimental Parameters:

    • Frequency: 1 Hz is a standard frequency for comparative studies.[4]

    • Heating Rate: A rate of 5 °C/min is recommended.[4]

    • Strain: Apply a small strain, typically in the range of 0.01-0.1%, to ensure the analysis is within the linear viscoelastic region.

    • Atmosphere: Use an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation at high temperatures.

Data Interpretation:

ParameterIndication of Tg
Storage Modulus (E') Onset of a significant drop
Loss Modulus (E'') Peak value
Tan Delta (E''/E') Peak value

DMA_Workflow cluster_prep Sample Preparation cluster_exp DMA Experiment cluster_analysis Data Analysis Prep Prepare Rectangular Sample Cure Ensure Full Cure/Post-Cure Prep->Cure Measure Measure Dimensions Cure->Measure Mount Mount in 3-Point Bend Fixture Measure->Mount Set Set Parameters (Frequency, Heating Rate, Strain) Mount->Set Run Run Temperature Sweep Set->Run Plot Plot E', E'', tan δ vs. Temperature Run->Plot Identify Identify Tg from Peaks/Drops Plot->Identify Report Report Tg Identify->Report

Py-GC-MS Experimental Workflow
Morphological and Structural Characterization

Understanding the morphology and solid-state structure of insoluble phthalonitrile polymers is crucial for correlating their properties with their microstructure.

Q: My X-ray Diffraction (XRD) pattern shows only a broad halo. How can I get more structural information?

A: A broad halo in an XRD pattern is characteristic of amorphous materials. [10][11]While phthalonitrile polymers are generally amorphous, XRD can still provide valuable insights.

Analysis and Interpretation:

  • Amorphous Nature: The broad halo confirms the lack of long-range crystalline order in your polymer. [10][11]This is typical for highly cross-linked thermosets.

  • Short-Range Order: The position of the halo's maximum can provide information about the average intermolecular spacing between polymer chains. [11]* Degree of Crystallinity: For semi-crystalline polymers, the degree of crystallinity can be determined from the relative areas of the crystalline peaks and the amorphous halo. [12][13]However, for fully amorphous phthalonitriles, this is not applicable.

  • Sample Preparation: Ensure your sample is a flat, smooth plaque for analysis to minimize scattering from surface roughness.

Q: How can I visualize the morphology and potential phase separation in my phthalonitrile composite?

A: Electron microscopy techniques are ideal for studying the microstructure of these materials.

Recommended Techniques:

  • Scanning Electron Microscopy (SEM): SEM is excellent for examining the surface topography and fracture surfaces of your polymer composites. [14]It can reveal information about fiber-matrix adhesion, the presence of voids, and the distribution of fillers. [15]* Transmission Electron Microscopy (TEM): For higher resolution imaging of the internal structure, TEM can be used on ultra-thin sections of your material. [14]This can help to identify nanoscale phase separation or the morphology of nanoparticles within the matrix.

Expert Insight: When preparing samples for SEM, a conductive coating is often not necessary if operating at a low acceleration voltage. [16]This can help to preserve the true surface morphology of the polymer.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why are phthalonitrile polymers so difficult to dissolve? A1: The high degree of cross-linking and the formation of a rigid, three-dimensional aromatic network during curing results in their insolubility in most common solvents. [17][18]Some modified phthalonitrile resins have been developed with improved solubility in polar aprotic solvents like NMP, DMF, and DMAc. [19][20][21] Q2: What are the typical mechanical properties I should expect from a phthalonitrile composite? A2: Phthalonitrile composites exhibit excellent mechanical properties, especially at elevated temperatures. For example, carbon fiber reinforced phthalonitrile composites can have flexural strengths that are significantly enhanced at 400°C after a high-temperature post-cure. [3]They are known for their high storage modulus and high glass transition temperatures. [4][22] Q3: Can I use Nuclear Magnetic Resonance (NMR) to characterize my cured phthalonitrile polymer? A3: Due to their insolubility, traditional solution-state NMR is not feasible. However, solid-state NMR (ssNMR) can be a powerful tool for probing the local chemical environments and the extent of cross-linking in the cured polymer.

Q4: How does the curing agent affect the final properties of the phthalonitrile polymer? A4: The choice of curing agent can significantly influence the curing kinetics, processing window, and the final thermal and mechanical properties of the polymer. [23]For instance, using ionic liquids as curing agents can lead to excellent thermal stability and high glass transition temperatures. [4] Q5: Are there any safety precautions I should take when working with phthalonitrile monomers and resins? A5: Yes. Phthalonitrile monomers can be irritating to the skin, eyes, and respiratory system. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each specific monomer and curing agent before use.

References

  • Analysis of Thermoset Resins Using Pyrolysis-GC/MS - Quantum Analytics. Available from: [Link]

  • X-ray diffraction | Polymer Chemistry Class Notes - Fiveable. Available from: [Link]

  • Enhanced mechanical properties at 400 °C of carbon fabric reinforced phthalonitrile composites by high temperature postcure | Request PDF - ResearchGate. Available from: [Link]

  • X-Ray Diffraction for Polymers and Composites - Intertek. Available from: [Link]

  • XRD for Amorphous and Crystalline Polymers - What to Look For - Drawell. Available from: [Link]

  • Analyzing Thermoset Resins Using Pyrolysis-GC/MS - Quantum Analytics. Available from: [Link]

  • FTIR spectra of various phthalonitrile-based matrix: (a) BA-ph, (b)... - ResearchGate. Available from: [Link]

  • Thermoset materials characterization by thermal desorption or pyrolysis based gas chromatography-mass spectrometry methods | Request PDF - ResearchGate. Available from: [Link]

  • The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents. Available from: [Link]

  • Pyrolysis–gas-chromatographic study of a series of polyester thermosets - ResearchGate. Available from: [Link]

  • Novolac/Phenol-Containing Phthalonitrile Blends: Curing Characteristics and Composite Mechanical Properties - MDPI. Available from: [Link]

  • How to Analyze Polymers Using X-ray Diffraction. Available from: [Link]

  • Thermal and mechanical properties of several phthalonitrile resin system - Zenodo. Available from: [Link]

  • Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. Available from: [Link]

  • Microscopy techniques | Polymer Chemistry Class Notes - Fiveable. Available from: [Link]

  • Comprehensive Performance of High-Temperature-Resistant and Low-Dielectric-Coefficient Phthalonitrile Resin | ACS Applied Polymer Materials - ACS Publications. Available from: [Link]

  • Novel phthalonitrile-based composites with excellent processing, thermal, and mechanical properties - R Discovery. Available from: [Link]

  • Low‐viscosity and soluble phthalonitrile resin with improved thermostability for organic wave‐transparent composites | Request PDF - ResearchGate. Available from: [Link]

  • Polymer Microscopy - Intertek. Available from: [Link]

  • TG-MS-FTIR study on pyrolysis behavior of phthalonitrile resin - ResearchGate. Available from: [Link]

  • The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents - Express Polymer Letters. Available from: [Link]

  • Low‐viscosity and soluble phthalonitrile resin with improved thermostability for organic wave‐transparent composites - OUCI. Available from: [Link]

  • Microanalysis techniques for the investigation of interphases formed between thermoset and thermoplastic polymers: Scanning electron microscopy and energy dispersive x-ray analysis - UQ eSpace. Available from: [Link]

  • Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation - MDPI. Available from: [Link]

  • Evaluation of Silicon-containing Phthalonitrile Polymers- Properties, and Degradations | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis, Characterization and Thermal Properties of Imide-Containing Phthalonitrile Polymers - Taylor & Francis Online. Available from: [Link]

  • Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance - PMC - NIH. Available from: [Link]

  • Synthesis and thermal properties of novel silicone resins containing phthalonitrile groups. Available from: [Link]

  • Viewing Polymers under the Microscope. Available from: [Link]

  • The effect of thermal treatment on the decomposition of phthalonitrile polymer and phthalonitrile-polyhedral oligomeric silsesquioxane (POSS) copolymer - Harbin Institute of Technology. Available from: [Link]

  • Synthesis, molecular structure, spectroscopic and computational studies on 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile - SciSpace. Available from: [Link]

  • Analyzing Polymers with Microscopy: Principles and Applications - AZoOptics. Available from: [Link]

  • Bio-Based Self-Curing Phthalonitrile Resins Derived from Cinnamaldehyde | Polymer Science & Technology - ACS Publications. Available from: [Link]

  • Simultaneous Enhancement of Polymerization Kinetics and Properties of Phthalonitrile Using Alumina Fillers - American Chemical Society. Available from: [Link]

  • DMA Applications and Data Interpretation - TA Instruments. Available from: [Link]

  • Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs). Available from: [Link]

  • Thermoset Characterization Part 14: Introduction to Dynamic Mechanical Analysis (DMA). Available from: [Link]

  • Dynamic Mechanical Analysis (DMA) of polymer materials, are you familiar with it? | Universal Lab Blog. Available from: [Link]

  • DMA: Dynamic Mechanical Analysis – Advances in Polymer Science. Available from: [Link]

  • Synthesis and characterization of phthalonitrile resins from ortho ‐linked aromatic and heterocyclic monomers - Scite.ai. Available from: [Link]

  • Practical Tips for Curing Thermosets Part Eight: The Glass Transition Temperature Measured Using DMA - Polymer Innovation Blog. Available from: [Link]

  • SOLUBILITY OF POLYMERS - Kinam Park. Available from: [Link]

  • Improved Cure Kinetics of Phthalonitriles Through Dicyanamide-Based Ionic Liquids - SAMPE Digital Library. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Method Development for Trace Analysis of 4-Isobutoxyisophthalonitrile

Welcome to the technical support center for the analysis of 4-Isobutoxyisophthalonitrile. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Isobutoxyisophthalonitrile. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing and troubleshooting methods for the trace-level quantification of this compound. Given the specific nature of 4-Isobutoxyisophthalonitrile, a standard "off-the-shelf" method may not be readily available. Therefore, this document provides a foundational strategy for method development, validation, and troubleshooting, drawing upon established principles for analyzing structurally similar aromatic nitriles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise during the early stages of method development for a novel analyte like 4-Isobutoxyisophthalonitrile.

Q1: What is the best analytical technique for trace analysis of 4-Isobutoxyisophthalonitrile?

For trace-level analysis, the most suitable techniques are hyphenated chromatographic methods that offer high sensitivity and selectivity. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the analyte's properties.

  • High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is often the preferred starting point. Given the aromatic nitrile structure, the compound should possess a strong UV chromophore, making a Diode-Array Detector (DAD) a good initial choice. For ultimate sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS) is the gold standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a viable alternative if the compound is sufficiently volatile and thermally stable. The isobutoxy group and the dinitrile functionality suggest that it may be amenable to GC analysis. GC-MS can offer excellent separation efficiency and highly specific detection.[1][2]

Q2: I don't have a pure reference standard for 4-Isobutoxyisophthalonitrile. How can I start method development?

Proceeding without a reference standard is challenging but not impossible for initial feasibility studies. You can use a well-characterized surrogate standard—a compound that is structurally and chemically similar—to develop initial chromatographic conditions. Isophthalonitrile or other alkoxy-substituted aromatic nitriles could serve this purpose. However, for full method validation and accurate quantification, obtaining a certified reference standard is mandatory.

Q3: What type of sample preparation will I need?

Sample preparation is critical for trace analysis and aims to isolate the analyte from the sample matrix, concentrate it, and remove interferences.[3][4][5] The choice of technique depends heavily on the sample matrix (e.g., drug formulation, biological fluid, environmental sample).

  • Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for cleaning up complex samples and concentrating the analyte.[6] A reverse-phase sorbent (e.g., C18) would likely be a good starting point for retaining the moderately nonpolar 4-Isobutoxyisophthalonitrile from an aqueous matrix.

  • Liquid-Liquid Extraction (LLE): A classic technique that partitions the analyte between two immiscible liquid phases. This can be effective but may use larger volumes of organic solvents.

  • Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of LLE that is faster and uses minimal solvent, making it a greener alternative.[6]

Q4: How do I validate my newly developed analytical method?

Method validation is a formal process to demonstrate that the analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[7][8][9][10][11] Key validation parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity and Range: Demonstrating a direct proportional relationship between analyte concentration and instrument response over a defined range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Part 2: Troubleshooting Guides

Even with a well-developed method, analytical issues can arise. This section provides a systematic approach to identifying and resolving common problems in both HPLC and GC analysis.[12][13][14]

Guide 1: HPLC Troubleshooting

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// Causes for Retention MobilePhaseComp [label="Mobile Phase\nInconsistency", fillcolor="#F1F3F4", fontcolor="#202124"]; FlowRate [label="Flow Rate Fluctuation", fillcolor="#F1F3F4", fontcolor="#202124"]; Temp [label="Temperature Variation", fillcolor="#F1F3F4", fontcolor="#202124"];

// Causes for Sensitivity Detector [label="Detector Issue\n(Lamp, Settings)", fillcolor="#F1F3F4", fontcolor="#202124"]; Injection [label="Injection Problem\n(Low Volume, Blockage)", fillcolor="#F1F3F4", fontcolor="#202124"]; SampleDeg [label="Sample Degradation", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Problem -> {Pressure, PeakShape, Retention, Sensitivity} [style=bold, color="#4285F4"]; Pressure -> {Leak, Blockage, Pump} [color="#34A853"]; PeakShape -> {ColumnIssue, MobilePhaseMismatch, Overload} [color="#34A853"]; Retention -> {MobilePhaseComp, FlowRate, Temp} [color="#34A853"]; Sensitivity -> {Detector, Injection, SampleDeg} [color="#34A853"]; } enddot Caption: HPLC Troubleshooting Logic Flow

Issue Potential Cause Recommended Action
High/Unstable System Pressure [12][13]1. Blockage in the system (in-line filter, guard column, column frit). 2. Salt precipitation from buffer in mobile phase. 3. Particulates from sample injected onto the column.1. Systematically disconnect components (starting from the detector backwards) to locate the blockage. Back-flush the column if appropriate. 2. Ensure mobile phase components are fully dissolved. Flush the system with water. 3. Filter all samples before injection.
Low System Pressure 1. Leak in the system. 2. Worn pump seals. 3. Incorrect flow rate setting.1. Inspect all fittings and connections for signs of leakage.[13][15] 2. Perform pump maintenance and replace seals as part of a regular schedule. 3. Verify the pump is delivering the set flow rate.
Peak Tailing [12][14]1. Secondary interactions between analyte and stationary phase. 2. Column contamination or degradation. 3. Sample solvent is stronger than the mobile phase.1. Adjust mobile phase pH or add a competing base/acid. 2. Wash the column with a strong solvent or replace it.[12] 3. Prepare samples in a solvent that is weaker than or matches the initial mobile phase.
Retention Time Drifting [12][15]1. Inconsistent mobile phase preparation. 2. Poor column equilibration. 3. Fluctuations in column temperature. 4. Column aging.1. Prepare fresh mobile phase carefully. Use a degasser.[15] 2. Ensure the column is equilibrated for a sufficient time before starting the sequence. 3. Use a column oven for stable temperature control.[15] 4. Monitor column performance with a standard; replace when performance degrades.
Low Sensitivity / No Peak [14]1. Incorrect detector wavelength. 2. Sample concentration is too low. 3. Issues with the injector (e.g., blocked needle).1. Verify the UV absorbance maximum for 4-isobutoxyisophthalonitrile. 2. Prepare a more concentrated standard to confirm the method is working. 3. Flush the injector and syringe. Check for proper sample loop filling.[15]
Guide 2: GC-MS Troubleshooting

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// Causes for Sensitivity LeakGC [label="System Leak\n(Septum, Ferrule)", fillcolor="#F1F3F4", fontcolor="#202124"]; ContaminationInlet [label="Inlet Contamination\n(Liner, Septum)", fillcolor="#F1F3F4", fontcolor="#202124"]; SourceTuning [label="MS Source Needs\nCleaning/Tuning", fillcolor="#F1F3F4", fontcolor="#202124"];

// Causes for Peak Shape ColumnInstall [label="Improper Column\nInstallation", fillcolor="#F1F3F4", fontcolor="#202124"]; ActiveSites [label="Active Sites in System\n(Liner, Column)", fillcolor="#F1F3F4", fontcolor="#202124"]; InjectionTech [label="Poor Injection\nTechnique", fillcolor="#F1F3F4", fontcolor="#202124"];

// Causes for Ghost Peaks Carryover [label="Injector Carryover", fillcolor="#F1F3F4", fontcolor="#202124"]; SeptumBleed [label="Septum Bleed", fillcolor="#F1F3F4", fontcolor="#202124"]; SolventImpurity [label="Contaminated Solvent", fillcolor="#F1F3F4", fontcolor="#202124"];

// Causes for High Background ColumnBleed [label="Column Bleed", fillcolor="#F1F3F4", fontcolor="#202124"]; GasImpurity [label="Contaminated Carrier Gas", fillcolor="#F1F3F4", fontcolor="#202124"]; AirLeak [label="Air Leak (m/z 28, 32, 40)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Problem -> {SensitivityGC, PeakShapeGC, GhostPeaks, HighBackground} [style=bold, color="#4285F4"]; SensitivityGC -> {LeakGC, ContaminationInlet, SourceTuning} [color="#34A853"]; PeakShapeGC -> {ColumnInstall, ActiveSites, InjectionTech} [color="#34A853"]; GhostPeaks -> {Carryover, SeptumBleed, SolventImpurity} [color="#34A853"]; HighBackground -> {ColumnBleed, GasImpurity, AirLeak} [color="#34A853"]; } enddot Caption: GC-MS Troubleshooting Logic Flow

Issue Potential Cause Recommended Action
Low Sensitivity [1][16]1. Leak in the system (injector septum, column fittings). 2. Contaminated inlet liner or MS ion source. 3. Sub-optimal MS tuning.1. Use an electronic leak detector to check for leaks. Replace septum and ferrules.[17] 2. Replace the inlet liner. Perform MS source cleaning as per manufacturer's instructions.[18] 3. Perform an autotune or manual tune of the mass spectrometer to optimize performance.[1]
Peak Tailing for Active Compounds [19]1. Active sites in the inlet liner (e.g., unsilanized glass wool). 2. Column contamination or degradation at the inlet end.1. Use a fresh, deactivated (silanized) inlet liner. 2. Trim 10-15 cm from the inlet side of the column and reinstall.[19]
Ghost Peaks [16]1. Carryover from a previous, more concentrated injection. 2. Septum bleed. 3. Contaminated syringe or solvent.1. Run a solvent blank after a high-concentration sample to confirm carryover. Clean the injector. 2. Use a high-quality, low-bleed septum. 3. Verify purity of solvents and rinse the syringe thoroughly.
High Background / Baseline Noise 1. Column bleed due to high temperatures or oxygen exposure. 2. Contaminated carrier gas. 3. Air leak into the MS.1. Condition the column according to manufacturer's directions. Ensure oven temperature does not exceed the column's maximum limit.[17] 2. Ensure high-purity carrier gas and install/replace gas purifiers.[16] 3. Check the MS tune report for characteristic signs of an air leak (high m/z 28, 32).[1]

Part 3: Experimental Protocol Example

This section provides a hypothetical but scientifically grounded starting point for developing an HPLC-UV method for the trace analysis of 4-Isobutoxyisophthalonitrile in a pharmaceutical drug substance.

Objective:

To develop and validate a sensitive and specific reverse-phase HPLC method for the quantification of 4-Isobutoxyisophthalonitrile at a trace level (e.g., reporting threshold of 0.05%).

Step 1: Materials and Instrumentation
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade).

  • Column: A C18 stationary phase is a good starting point due to the non-polar nature of the analyte. A common dimension is 4.6 x 150 mm with 3.5 µm particles.

  • Standard Preparation: Accurately weigh and dissolve 4-Isobutoxyisophthalonitrile reference standard in a suitable solvent (e.g., Acetonitrile) to prepare a stock solution (e.g., 100 µg/mL). Perform serial dilutions to create calibration standards.

  • Sample Preparation: Accurately weigh the drug substance (e.g., 50 mg) and dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.

Step 2: Chromatographic Method Development

dot graph "HPLC_Method_Development_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

Start [label="Start: Define Analytical Goal\n(Trace Analysis)", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; SelectColumn [label="Select Column\n(e.g., C18, Phenyl-Hexyl)"]; SelectMobilePhase [label="Select Mobile Phase\n(ACN/MeOH with Water/Buffer)"]; ScoutingGradient [label="Run Scouting Gradient\n(e.g., 5-95% B in 20 min)"]; EvaluateScout [label="Evaluate Peak Shape & Retention", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeGradient [label="Optimize Gradient Slope & Time"]; FineTune [label="Fine-Tune Parameters\n(Flow Rate, Temperature, Wavelength)"]; Validate [label="Perform Method Validation\n(ICH Q2(R1))", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> SelectColumn; SelectColumn -> SelectMobilePhase; SelectMobilePhase -> ScoutingGradient; ScoutingGradient -> EvaluateScout; EvaluateScout -> OptimizeGradient [label="Good Retention"]; EvaluateScout -> SelectMobilePhase [label="Poor Retention"]; OptimizeGradient -> FineTune; FineTune -> Validate; } enddot Caption: HPLC Method Development Workflow

Initial Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Rationale: Acetonitrile is often a good choice for aromatic compounds and has a low UV cutoff.[20] Formic acid helps to protonate silanols on the stationary phase, improving peak shape for polar compounds.

  • Gradient: Start with a broad scouting gradient (e.g., 10% to 90% B over 15 minutes) to determine the approximate elution time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: Monitor at the UV maximum of the analyte (determine by scanning the standard, likely around 220-280 nm).

  • Injection Volume: 10 µL

Step 3: Method Optimization

Based on the results of the initial run, optimize the method:

  • Peak Shape: If the peak is tailing, consider a different column (e.g., one with end-capping) or adjust the mobile phase pH.

  • Resolution: If co-elution with impurities occurs, adjust the gradient slope. A shallower gradient around the elution time of the analyte will improve resolution.

  • Run Time: Once good resolution is achieved, the gradient can be steepened after the analyte elutes to shorten the run time.

Step 4: Method Validation Protocol

Once the final method is established, perform validation according to ICH Q2(R1) guidelines.[7][11]

Parameter Experimental Approach Acceptance Criteria (Example)
Specificity Analyze blank, placebo, and spiked samples. Perform peak purity analysis using DAD.Peak is free from interference at its retention time. Peak purity index > 990.
LOD / LOQ Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope.S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ.
Linearity Analyze at least five concentrations across the expected range (e.g., LOQ to 150% of specification).Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 50%, 100%, 150%).Recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Analysis on different days, with different analysts.Relative Standard Deviation (RSD) ≤ 2.0%.
Robustness Deliberately vary parameters like flow rate (±10%), column temp (±5°C), mobile phase composition (±2%).Retention time and peak area remain within predefined limits.
References
  • Sharp, B. (2025). Troubleshooting Common HPLC Issues. Labcompare.com. Available from: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Available from: [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available from: [Link]

  • CHROMacademy. (n.d.). Troubleshooting GC-MS. Available from: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available from: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • Restek. (n.d.). GC Troubleshooting Guide. Available from: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Graz University of Technology. (n.d.). Sample Preparation Techniques for Organic Trace Analysis. Available from: [Link]

  • Beyermann, K. (1983). Sample treatment techniques for organic trace analysis. Pure & Appi. Chem., 55(12), 1943-1956. Available from: [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. Available from: [Link]

  • López-Lorente, Á. I., et al. (2022). Green Approaches to Sample Preparation Based on Extraction Techniques. PMC - NIH. Available from: [Link]

  • McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. In GC/MS: A Practical User's Guide, Second Edition. ResearchGate. Available from: [Link]

  • Namieśnik, J., & Wardencki, W. (2012). Green Sample Preparation Techniques for Chromatographic Determination of Small Organic Compounds. International Journal of Chemical Engineering and Applications. Available from: [Link]

  • Beyermann, K. (1980). Sample Preparation and Separation Methods in Organic Trace Analysis, with Speical Respect to Mass Spectrometry. National Agricultural Library. Available from: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Available from: [Link]

  • Annapurna, M. M., et al. (2012). New Derivative Spectrophotometric Methods for the Determination of Linezolid - An Antibacterial Drug. Journal of Chemical and Pharmaceutical Research, 4(1), 714-718. Available from: [Link]

  • Regueiro, J., et al. (2014). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Spectroscopy Online. Available from: [Link]

  • Pharma Growth Hub. (2021). How to select organic solvent for mobile phase preparation in HPLC. YouTube. Available from: [Link]

  • Wang, J., et al. (2023). Joint analysis of volatile compounds of nitrile rubber by multiple chromatographic and spectrometric techniques. Fenxi Ceshi Xuebao, 42(6), 855-862. Available from: [Link]

  • Chisvert, A., et al. (2022). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. NIH. Available from: [Link]

  • Allwood, J. W., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available from: [Link]

  • Regueiro, J., et al. (2014). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. ResearchGate. Available from: [Link]

  • Zhang, Z., et al. (2020). Methods for the synthesis of aromatic nitriles via the C≡N triple bond cleavage of CN⁻. ResearchGate. Available from: [Link]

  • Csonka, R., et al. (2012). An improved mass spectrometry-based measurement of NO metabolites in biological fluids. Analytical Biochemistry, 430(2), 110-117. Available from: [Link]

  • Marinković, V., et al. (2003). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 629-637. Available from: [Link]

  • Panda, S. S., et al. (2022). Development of Ecofriendly Derivative Spectrophotometric Methods for the Simultaneous Quantitative Analysis of Remogliflozin and Vildagliptin from Formulation. MDPI. Available from: [Link]

  • Imperial Chemical Industries Ltd. (1958). Process for producing isophthalonitrile and terephthalonitrile. Google Patents.
  • Annapurna, M. M., et al. (2012). Derivative Spectrophotometric Methods for the Determination of Bendamustine Hydrochloride. Tropical Journal of Pharmaceutical Research, 11(5), 817-822. Available from: [Link]

  • Wang, Y., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(40), 24961-24965. Available from: [Link]

Sources

Optimization

Technical Support Center: Improving the Processability of High-Temperature Phthalonitrile Resins

Welcome to the technical support center for high-temperature phthalonitrile (PN) resins. Phthalonitriles are renowned for their exceptional thermal stability, flame retardancy, and low moisture absorption, making them id...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for high-temperature phthalonitrile (PN) resins. Phthalonitriles are renowned for their exceptional thermal stability, flame retardancy, and low moisture absorption, making them ideal for extreme environment applications in the aerospace, marine, and microelectronics industries.[1][2][3][4] However, their rigid aromatic structures, which grant these superior properties, also present significant processing challenges, including high melt viscosities, elevated curing temperatures, and inherent brittleness.[1][2][5]

This guide is designed for researchers and scientists to navigate and overcome these challenges. We will explore the causality behind common processing issues and provide field-proven, step-by-step solutions to optimize your experimental outcomes.

Section 1: Troubleshooting Common Processing Issues

This section addresses the most frequent problems encountered during the processing of phthalonitrile resins in a direct question-and-answer format.

Q1: My resin's melt viscosity is too high, preventing proper infusion and leading to voids. How can I lower it?

A1: Excessively high melt viscosity is a primary hurdle in processing PN resins, stemming from their rigid molecular backbones. The goal is to reduce intermolecular forces before the curing reaction builds significant molecular weight.

Causality: Viscosity in polymers is a function of molecular weight, chain entanglement, and intermolecular forces. For PN monomers, strong π-π stacking and rigid structures lead to high viscosity even at elevated temperatures. Modifying the formulation to increase molecular spacing or flexibility is key.

Solutions:

  • Incorporate Reactive Diluents: Introducing a low-viscosity, co-reactive monomer can act as a solvent at processing temperatures, which then becomes part of the final polymer network.

    • Benzoxazines: These molecules can effectively lower the viscosity of PN resins and can also promote the curing of nitrile groups, sometimes lowering the overall cure temperature.[1]

    • Low-Melting Comonomers: Utilizing PN monomers with flexible ether linkages or phosphate-bridged structures can significantly reduce melt viscosity.[6][7][8] For instance, certain siloxane- and phosphate-bridged phthalonitriles have been developed to possess glass transition temperatures over 100°C lower than conventional PNs.[7] A new class of bis-benzonitrile reactive plasticizers has been shown to lower melt viscosity to less than 100 mPa·s at 120°C.[9]

    • Ionic Liquids (ILs): Certain dicyanamide-based ILs can act as both a processing aid to decrease viscosity and a catalyst to accelerate the cure.[10][11]

  • Utilize Prepolymerization: A controlled initial reaction to form low-molecular-weight oligomers (a "B-stage" resin) can improve processability.

  • Optimize Temperature Profile: While seemingly simple, ensure your processing temperature is sufficiently above the monomer's melting point but below the temperature of rapid polymerization. A rheometer is invaluable for determining this sweet spot (see Protocol 2).

Below is a workflow to guide your troubleshooting process for high viscosity.

HighViscosity_Troubleshooting cluster_solutions Formulation Modification Strategies start Problem: High Melt Viscosity check_temp Is processing temperature optimized via rheology? start->check_temp solution_temp Action: Determine optimal temperature (Tmelt < Tproc < Tcure) check_temp->solution_temp No check_formulation Can formulation be modified? check_temp->check_formulation Yes end_goal Result: Lower Viscosity & Improved Processability solution_temp->end_goal sol_diluent Option 1: Add Reactive Diluent (e.g., Benzoxazine, Low-Tg PN) check_formulation->sol_diluent Yes sol_prepolymer Option 2: Use Prepolymerization (B-staging) check_formulation->sol_prepolymer Yes sol_il Option 3: Incorporate Ionic Liquid check_formulation->sol_il Yes sol_diluent->end_goal sol_prepolymer->end_goal sol_il->end_goal

Caption: Troubleshooting workflow for high melt viscosity.

Q2: My final cured part is extremely brittle and prone to micro-cracking. How can I improve its toughness?

A2: The high cross-link density and aromatic nature of cured PN resins lead to outstanding thermal stability but also result in a very brittle material with poor fracture toughness.[2][5]

Causality: Brittleness arises from the network's inability to dissipate energy through plastic deformation when subjected to stress. Toughening involves introducing a secondary phase or modifying the network to create energy absorption mechanisms, such as crack bridging or localized plastic deformation.

Solutions:

  • Blend with Thermoplastics: Incorporating high-performance thermoplastics can significantly improve toughness.

    • Poly(ether ether ketone) (PEEK): Chemically modifying PEEK with phthalonitrile end groups allows it to co-react with the PN matrix, ensuring good interfacial adhesion and creating a discrete toughening phase.[5]

    • Poly(aryl ether nitrile) (PEN): Blending with PEN has been shown to effectively toughen PN resins, with one study showing a 56% increase in bending strength in the resulting composites.[15]

  • Incorporate Elastomers or Microspheres: The addition of a soft, dispersed phase can absorb crack energy.

    • Epoxy Microspheres: High crosslinking density epoxy microspheres can improve impact strength by 87% while also increasing the glass transition temperature.[16]

    • Reactive Liquid Rubbers: While effective, care must be taken to ensure they do not compromise the high-temperature properties of the matrix.

  • Synergistic Toughening: Combining different toughening agents can yield results superior to any single agent. For example, using both a soluble poly(aryl ether nitrile) and insoluble polyimide particles has been shown to dramatically increase GIC (fracture toughness in tension) and GIIC (fracture toughness in shear).[16][17]

Data Summary: Toughening Agent Effects

Toughening Agent Toughening Mechanism Key Improvement Potential Trade-off Reference
PEEK-PN Phase separation, crack bridging Substantial improvement in fracture toughness Can slightly reduce thermal stability if not fully co-reacted [5]
Poly(aryl ether nitrile) Phase separation, shear yielding Increased bending strength and toughness May affect process viscosity [15]

| Epoxy Microspheres | Crack pinning, energy absorption | Significant increase in impact strength | Requires good interfacial adhesion |[16] |

Q3: The required curing temperatures are over 350°C, which is challenging for my equipment and can cause thermal stress. How can I lower the cure temperature?

A3: The polymerization of neat PN monomers is extremely sluggish and requires high thermal energy to proceed.[11] The solution lies in introducing catalytic species that provide a lower energy pathway for the nitrile group cyclotrimerization.

Causality: The curing of phthalonitriles involves the formation of highly stable triazine and phthalocyanine rings. Catalysts or curing agents work by activating the nitrile group, making it more susceptible to nucleophilic attack and thus lowering the activation energy required for polymerization.

Solutions:

  • Use Active Curing Agents: Many additives can initiate polymerization at lower temperatures.

    • Aromatic Amines: Compounds like 4,4'-diaminodiphenyl sulfone (DDS) or bis[4-(3-aminophenoxy)phenyl]sulfone (m-BAPS) are highly effective.[7][18]

    • Melamine: This molecule can effectively promote the curing reaction, resulting in a wide processing window.[19]

    • Self-Catalyzing Monomers: Introducing functional groups like amino or phenolic hydroxyls directly onto the PN monomer can create a self-curing system.[6][14]

  • Incorporate Co-Curing Systems: Blending with other thermosets can lower the overall cure temperature.

    • Benzoxazines: The ring-opening of benzoxazine generates phenolic species that catalytically accelerate the curing of PN resins, often reducing the curing temperature to around 240°C.[1][20]

  • Utilize Metal or Inorganic Catalysts:

    • Metal Salts: Mixed curing agents like CuCl/DDS or ZnCl2/DDS have been shown to initiate curing at temperatures as low as 220°C.[6]

    • Carboranes: Specific carborane derivatives can provide active hydrogen atoms that catalyze cyanide polymerization, enabling complete cure at 320°C.[14][21]

    • Alumina (Al₂O₃): Studies suggest that alumina fillers can have a catalytic effect on PN polymerization, in addition to their role as a reinforcing agent.[22]

Below is a diagram illustrating the general mechanism of catalyzed PN curing.

Curing_Mechanism cluster_reaction Polymerization Process PN_Monomer Phthalonitrile Monomers (-C≡N groups) Initiation Initiation: Agent activates -C≡N group PN_Monomer->Initiation Curing_Agent Curing Agent (e.g., Aromatic Amine) Curing_Agent->Initiation lowers activation energy Heat High Heat (>300°C) Heat->Initiation Propagation Propagation: Cyclotrimerization Initiation->Propagation Final_Network Cross-linked Network (Triazine, Phthalocyanine rings) Propagation->Final_Network

Caption: Simplified catalyzed curing mechanism of PN resins.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for a phthalonitrile resin cure cycle? A1: A multi-stage approach is standard. A common protocol begins with melting the resin and holding at a lower temperature (e.g., 240-280°C) for several hours to initiate polymerization and build viscosity. This is followed by a gradual ramp-up to a final post-curing stage, which can range from 300°C to 380°C or higher, to achieve full cross-linking and optimal thermal properties.[23] The exact schedule is highly dependent on the specific monomer, curing agent, and part thickness.

Q2: What is prepolymerization and when should I consider using it? A2: Prepolymerization is the process of partially reacting the monomer to form a low-molecular-weight, amorphous oligomer (a B-stage resin).[12][13] You should consider this technique when your starting monomer has a very high melting point or a narrow processing window. The resulting prepolymer typically has a lower softening temperature and a much wider temperature range where it remains a viscous liquid, making it more suitable for processes like resin transfer molding (RTM) and prepreg fabrication.[6][12]

Q3: What analytical techniques are essential for characterizing the processability of my PN resin system? A3: A combination of thermal and rheological analysis is critical:

  • Differential Scanning Calorimetry (DSC): Used to determine the melting temperature (Tm) of the monomer, the onset of curing, and the total heat of reaction. This data helps define the initial processing window.[1][23]

  • Rheometry: Essential for measuring the change in viscosity as a function of temperature and time. A rheometer can identify the processing window (the temperature range of lowest viscosity) and the gel point, where the material transitions from a liquid to a solid.[11][20]

  • Dynamic Mechanical Analysis (DMA): Used on cured samples to determine the glass transition temperature (Tg) and storage modulus, which are key indicators of the final material's thermomechanical performance.[11][19]

Q4: Can I use vacuum infusion or Resin Transfer Molding (RTM) with phthalonitrile resins? A4: Yes, but it requires careful formulation. Standard PN resins are too viscous for these processes. However, by using the strategies outlined in Q1 (reactive diluents, low-viscosity monomers), resin systems suitable for RTM and vacuum infusion can be developed.[2] Formulations with melt viscosities below 100 mPa·s at processing temperatures as low as 120°C have been successfully used to fabricate carbon fabric composites via vacuum infusion.[9]

Section 3: Key Experimental Protocols

Protocol 1: Preparation of a Toughened Phthalonitrile Resin Blend

This protocol describes a general method for toughening a PN resin with a thermoplastic modifier, based on methodologies described in the literature.[5]

Objective: To improve the fracture toughness of a brittle PN resin by incorporating a thermoplastic toughening agent.

Materials:

  • Phthalonitrile (PN) monomer (e.g., Resorcinol-based PN)

  • Thermoplastic toughener (e.g., PEEK-OH or PEN)

  • Aromatic amine curing agent (e.g., m-BAPS)

  • High-boiling-point solvent (e.g., N-methyl-2-pyrrolidone, NMP)

Methodology:

  • Dissolution: In a three-neck flask equipped with a mechanical stirrer and nitrogen inlet, dissolve the thermoplastic toughener (e.g., 10-20 wt%) in NMP with gentle heating (80-100°C) until a clear solution is formed.

  • Blending: Add the PN monomer to the solution and continue stirring until it is fully dissolved.

  • Curing Agent Addition: Once the solution is homogeneous, add the curing agent (typically 2-4 wt%). Stir for an additional 30 minutes to ensure complete mixing.

  • Solvent Removal (B-staging): Increase the temperature to 150-180°C under a gentle nitrogen flow to slowly remove the NMP. The viscosity will gradually increase. Continue heating until the resin reaches a honey-like consistency. This process creates a solvent-free, processable prepolymer blend.

  • Degassing: Transfer the hot resin blend to a vacuum oven preheated to a temperature just above its softening point (e.g., 180-200°C). Apply vacuum to remove any residual solvent and trapped air until bubbling ceases.

  • Curing: Pour the degassed resin into a preheated mold. Cure using a staged cycle, for example:

    • 250°C for 2 hours

    • 280°C for 2 hours

    • 320°C for 4 hours

    • Post-cure at 350-375°C for 8 hours

  • Characterization: After cooling, the cured plaque can be tested for fracture toughness (e.g., KIC via ASTM D5045) and compared to an unmodified PN control.

Protocol 2: Determining the Processing Window using Rheometry and DSC

Objective: To identify the optimal temperature range for processing a PN resin system.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Rotational Rheometer with parallel plate geometry

Methodology:

  • DSC Analysis:

    • Place 5-10 mg of the uncured PN resin/formulation into a DSC pan.

    • Perform a temperature ramp from ambient to 400°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Analysis: Identify the endothermic peak corresponding to the melting point (Tm) and the onset temperature of the broad exothermic peak, which indicates the start of the curing reaction (Tcure, onset). The initial processing window lies between Tm and Tcure, onset.

  • Rheometry - Temperature Sweep:

    • Place the uncured resin sample onto the bottom plate of the rheometer, preheated to just below the resin's melting point.

    • Lower the top plate to the desired gap (e.g., 1 mm).

    • Perform a temperature ramp from the melting temperature up to the curing temperature (e.g., from 200°C to 350°C) at a controlled rate (e.g., 3-5°C/min) while measuring the complex viscosity (η*).

    • Analysis: Plot viscosity vs. temperature. The "processing window" is the temperature region where the viscosity is at its minimum. The temperature at which the viscosity begins to rise sharply indicates the onset of gelation.

  • Rheometry - Isothermal Hold:

    • Heat the sample on the rheometer to a potential processing temperature identified in the temperature sweep (the region of low viscosity).

    • Hold the sample at this constant temperature and monitor viscosity over time.

    • Analysis: This provides the "pot life" at that specific temperature, i.e., the time available for processing before the viscosity becomes too high. The gel time can be determined as the point where the storage modulus (G') surpasses the loss modulus (G'').

Data Interpretation: By combining these results, you can define a robust processing window. The ideal processing temperature is one that provides the lowest viscosity for the longest possible time, allowing for complete mold filling or fiber impregnation before gelation occurs.

References

  • Curing behavior studies of Phthalonitrile-based resin for advanced composite m
  • Toughening mechanism of phthalonitrile polymer: MD simulation and experiment. [Link]

  • Heat-resistant Phthalonitrile Resin Composites Self-toughened via Surface-reactive Phthalonitrile Microspheres. [Link]

  • Improving the curing process and thermal stability of phthalonitrile resin via novel mixed curing agents. [Link]

  • Improved Cure Kinetics of Phthalonitriles Through Dicyanamide-Based Ionic Liquids. [Link]

  • Probing the Effect of Prepolymerization on the Structure and Properties of Phthalonitrile Resin/Basalt Fiber Composites. [Link]

  • Phthalonitrile Prepolymer as High Temperature Sizing Material for Composite Fibers. [Link]

  • Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs). [Link]

  • Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. [Link]

  • The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents. [Link]

  • Improved Synthesis of Oligomeric Phthalonitriles and Studies Designed for Low Temperature Cure. [Link]

  • Processable Phthalonitrile Resins with High-Thermal and Oxidative Stability. [Link]

  • An overview of high-performance phthalonitrile resins: fabrication and electronic applications. [Link]

  • Low-viscosity and soluble phthalonitrile resin with improved thermostability for organic wave-transparent composites. [Link]

  • Simultaneous Enhancement of Polymerization Kinetics and Properties of Phthalonitrile Using Alumina Fillers. [Link]

  • Preparation and properties of phthalonitrile resins promoted by melamine. [Link]

  • High temperature Phthalonitrile resins for extreme environments. [Link]

  • Toughening effect of poly (arylene ether nitrile) on phthalonitrile resin and fiber reinforced composites. [Link]

  • Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. [Link]

  • Phthalonitrile Resins and Composites: Properties and Applications. [Link]

  • Low-melting Phthalonitrile Oligomers: Preparation, Polymerization and Polymer Properties. [Link]

  • Advanced Phthalonitrile Resin Systems for Vacuum Processing. [Link]

  • Improved toughness of phthalonitrile composites through synergistic toughening methods. [Link]

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Troubleshooting

Technical Support Center: Void Minimization in 4-Isobutoxyisophthalonitrile-Based Composites

Welcome to the technical support center for processing 4-Isobutoxyisophthalonitrile-based composites. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this advanced...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for processing 4-Isobutoxyisophthalonitrile-based composites. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this advanced phthalonitrile resin system in their experimental work. As a high-performance thermosetting polymer, 4-Isobutoxyisophthalonitrile offers exceptional thermal stability, low moisture absorption, and excellent mechanical properties, making it a prime candidate for demanding applications. However, achieving the full potential of these composites hinges on creating a dense, void-free microstructure.

This document provides in-depth troubleshooting guidance in a user-friendly question-and-answer format to address the common challenges associated with void formation during the manufacturing of 4-Isobutoxyisophthalonitrile composites.

Troubleshooting Guide: A Proactive Approach to Void Reduction

Voids are a critical defect in composite materials, acting as stress concentration points that can significantly degrade mechanical performance and long-term durability.[1] Proactive control of processing parameters is paramount to minimizing their formation. The following section outlines a systematic approach to diagnosing and mitigating void-related issues in your experiments.

Initial Assessment: Where are the Voids Coming From?

Before diving into specific troubleshooting steps, it's essential to understand the primary sources of voids in composite manufacturing. These can be broadly categorized as:

  • Mechanical Entrapment: Air trapped between composite plies during lay-up or within the resin itself.

  • Volatiles: Moisture, solvents, or low molecular weight species in the resin that vaporize at elevated processing temperatures.

  • Incomplete Wet-out: The resin fails to fully impregnate the fiber reinforcement, leaving dry spots that become voids.

The logical flow for troubleshooting void formation is depicted in the diagram below.

Caption: Troubleshooting workflow for minimizing voids.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific questions you may encounter during your experimental work with 4-Isobutoxyisophthalonitrile-based composites.

Resin and Prepreg Handling

Q1: My cured composite shows significant porosity, even with a proper cure cycle. What could be the issue with my raw materials?

A1: The issue likely lies in the handling and storage of your 4-Isobutoxyisophthalonitrile resin or prepreg. Phthalonitrile resins, while having low moisture absorption in their cured state, can adsorb moisture on the surface of the prepreg or within the resin prior to curing. This moisture will vaporize at elevated temperatures, leading to void formation.

Troubleshooting Steps:

  • Storage: Always store your resin and prepreg in a desiccator or a controlled low-humidity environment.

  • Drying: Before use, consider a gentle drying step for your prepreg stack in a vacuum oven at a temperature well below the curing onset to drive off any adsorbed moisture.

  • Minimize Out-Time: Limit the exposure of your materials to the ambient environment during lay-up.

Q2: I'm dissolving my 4-Isobutoxyisophthalonitrile monomer in a solvent for prepreg preparation. Could this be a source of voids?

A2: Yes, residual solvent is a common cause of voids. If the solvent is not completely removed before the resin begins to gel and cure, it will volatilize and create pores in the composite.

Troubleshooting Steps:

  • Solvent Selection: Use a solvent with a low boiling point that can be easily removed under vacuum.

  • B-Staging/Drying: Implement a thorough B-staging process (partial curing) in a vacuum oven to ensure complete solvent removal before the final cure cycle. The temperature and duration of this step will need to be optimized for your specific solvent and resin formulation.

Lay-up and Bagging Process

Q3: I'm observing voids concentrated between the plies of my laminate. What is causing this?

A3: This is often due to entrapped air during the lay-up process or inadequate consolidation. If the plies are not properly compacted, air can remain in the interstitial spaces.

Troubleshooting Steps:

  • Debulking: For thicker laminates, perform debulking steps every few plies. This involves placing the partial lay-up under vacuum for a period to remove entrapped air before adding the next set of plies.

  • Consumables: Ensure proper placement of breather and bleeder materials in your vacuum bagging setup to create effective pathways for air removal. A well-designed bagging scheme is critical for achieving uniform pressure distribution and efficient air evacuation.

Q4: My vacuum bag appears to be holding a vacuum, but I still have voids. What could I be missing?

A4: A slow leak in your vacuum bag can be difficult to detect but can significantly impact void content. Even a small leak can allow air to be drawn into the laminate during the cure cycle.

Troubleshooting Steps:

  • Leak Test: Always perform a leak test before starting your cure cycle. A common rule of thumb is that the vacuum level should not drop more than 2 inches of mercury over 5 minutes.[2]

  • Sealant Tape: Ensure a continuous and wrinkle-free seal with high-quality sealant tape. Pay close attention to corners and any areas where bagging film is pleated.[3]

  • Vacuum Port Placement: Position your vacuum port and resin feed lines (for infusion processes) strategically to ensure complete and uniform air evacuation from the entire part.

Cure Cycle Optimization

Q5: My resin seems to gel before all the air can be removed, leading to voids. How can I optimize my cure cycle?

A5: This is a common issue, especially with highly reactive resin systems. The key is to manage the resin's viscosity profile during the initial stages of the cure. You need to allow sufficient time at a low viscosity for air to escape before the resin's viscosity increases and traps any remaining voids.

Troubleshooting Steps:

  • Initial Dwell Temperature: Introduce an initial dwell period at a lower temperature. For phthalonitrile resins, a dwell at a temperature that significantly lowers the viscosity but is below the rapid onset of curing is beneficial.[4] This allows for better fiber wet-out and gives trapped air and volatiles more time to escape under vacuum.

  • Heating Rate: A slower initial heating rate can also be beneficial, as it provides a wider processing window before the resin reaches its gel point.[5][6]

  • Pressure Application: The timing of pressure application is critical. Pressure should be applied when the resin viscosity is low enough to allow for consolidation and void removal, but before gelation. Applying pressure too early to a high-viscosity resin can be ineffective.

Table 1: Influence of Cure Cycle Parameters on Void Formation in Phthalonitrile Composites

ParameterEffect on Void FormationRecommended Action for 4-Isobutoxyisophthalonitrile Composites
Initial Dwell Temperature A lower temperature dwell reduces resin viscosity, allowing for better air and volatile removal before gelation.Introduce a dwell at 120-150°C to allow for viscosity reduction and degassing.
Heating Rate A slower heating rate provides a larger processing window before the onset of rapid curing, aiding in void removal.Utilize a slow initial ramp rate (e.g., 1-2°C/minute) to the initial dwell temperature.
Curing Pressure Higher pressure aids in the consolidation of plies and the collapse of any existing voids.Apply a minimum of autoclave pressure (e.g., 85 psi) or ensure full vacuum for out-of-autoclave processes.
Post-Cure Temperature High-temperature post-curing is essential for achieving the full thermal stability of phthalonitrile resins.A post-cure at temperatures up to 375°C is often necessary for complete cross-linking.[7][8]

Q6: I am using an out-of-autoclave (OOA) process. What are the key considerations for minimizing voids?

A6: OOA processing relies solely on vacuum pressure for consolidation, making void removal more challenging than in an autoclave where high external pressure can be applied.

Key Considerations for OOA:

  • Resin Viscosity: The viscosity of the 4-Isobutoxyisophthalonitrile resin is a critical parameter. For OOA processes like vacuum infusion or resin transfer molding (RTM), a low initial resin viscosity is essential for complete fiber impregnation.[7]

  • Vacuum Integrity: Maintaining a high and consistent vacuum throughout the entire cure cycle is non-negotiable. Any leaks will be detrimental to the final part quality.

  • Flow Media: In vacuum infusion, the choice and placement of flow media are crucial for ensuring uniform resin flow and preventing dry spots.

Caption: Comparison of OOA and Autoclave processing for void control.

Experimental Protocols

Protocol 1: Recommended Vacuum Bagging Lay-up for 4-Isobutoxyisophthalonitrile Prepreg

This protocol outlines a standard vacuum bagging procedure for curing flat laminates of 4-Isobutoxyisophthalonitrile prepreg.

Materials:

  • Mold release agent

  • 4-Isobutoxyisophthalonitrile prepreg plies

  • Release film (perforated)

  • Peel ply

  • Breather cloth

  • Vacuum bagging film

  • Sealant tape

  • Vacuum source with gauge and trap

Procedure:

  • Mold Preparation: Apply a suitable mold release agent to the tool surface and allow it to cure as per the manufacturer's instructions.

  • Lay-up: Carefully place the prepreg plies onto the mold in the desired orientation. For laminates thicker than 4-6 plies, consider a debulking step every 3-4 plies by applying vacuum for 15-30 minutes.

  • Consumables Application:

    • Place a layer of peel ply directly over the prepreg stack, extending beyond the part edge.

    • Cover the peel ply with a layer of perforated release film.

    • Position the breather cloth over the release film, ensuring it provides a path for air to the vacuum port.

  • Bagging:

    • Apply sealant tape around the perimeter of the mold, leaving sufficient space from the part.

    • Place the vacuum bagging film over the entire assembly, ensuring there is enough slack to conform to the part geometry without bridging. Create pleats in the bag where necessary to provide this slack.[3]

    • Seal the bag to the sealant tape, working from one corner and progressively removing the backing paper.

  • Vacuum Application:

    • Install the vacuum probe through the bagging film and seal it securely.

    • Connect the vacuum source and slowly draw a vacuum. As the vacuum increases, use a soft tool to work out any wrinkles and ensure the bag is fully conforming to the laminate.

    • Once a full vacuum is achieved, perform a leak check.

  • Curing: Transfer the bagged assembly to an oven or autoclave and perform the optimized cure cycle.

Caption: Vacuum bagging workflow for composite fabrication.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity of 4-Isobutoxyisophthalonitrile

This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method designed for the purity assessment of 4-Isobutoxyisophthalonitrile. We will expl...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method designed for the purity assessment of 4-Isobutoxyisophthalonitrile. We will explore the causal relationships behind experimental design, grounded in authoritative regulatory standards, and present a comparative analysis against a modern, high-throughput alternative. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for developing and validating purity methods.

Introduction: The Analytical Imperative for 4-Isobutoxyisophthalonitrile

4-Isobutoxyisophthalonitrile is a key intermediate in the synthesis of advanced materials and potential pharmaceutical compounds. Its molecular structure, featuring a substituted aromatic ring, makes it an ideal candidate for analysis by reversed-phase HPLC with UV detection. The purity of this intermediate is critical, as even trace impurities can impact the yield, safety, and efficacy of the final product. Therefore, a well-validated analytical method is not merely a regulatory requirement but a cornerstone of quality assurance.

This guide details the validation of a robust, reliable HPLC purity method (Method A) developed on a conventional fully porous particle (FPP) column. We will then objectively compare its performance against a high-efficiency method (Method B) utilizing a superficially porous particle (SPP) column, providing the data and rationale to select the appropriate method for your laboratory's specific needs.

Section 1: Primary Assay Development (Method A)

The foundation of any successful validation is a well-developed method. Our primary goal was to achieve a baseline separation of 4-Isobutoxyisophthalonitrile from its potential process-related impurities and degradation products.

Rationale for Chromatographic Conditions:

  • Separation Mode: Reversed-Phase (RP) chromatography was selected as the most effective technique for separating non-polar to moderately polar small molecules like 4-Isobutoxyisophthalonitrile.[1][2]

  • Stationary Phase: A C18-bonded silica column is the workhorse of RP-HPLC, offering excellent hydrophobic retention and selectivity for a wide range of aromatic compounds.[1] A fully porous particle (FPP) column (5 µm particle size) was chosen for its proven robustness and wide availability.

  • Mobile Phase: A gradient of acetonitrile and water was employed to ensure elution of the main peak with a good peak shape while also eluting any more strongly retained impurities in a reasonable time. A phosphate buffer was added to the aqueous phase to maintain a consistent pH and improve peak symmetry.

  • Detection: The chromophoric nature of the benzonitrile moiety allows for sensitive detection using a UV detector. The wavelength was set at 254 nm, a common wavelength for aromatic compounds that provides a good signal-to-noise ratio.

Optimized Chromatographic Conditions: Method A
ParameterCondition
Column FPP C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 25 minutes

Section 2: Method Validation Protocol & Results (Method A)

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline to demonstrate its suitability for its intended purpose.[3][4][5]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]

Experimental Protocol:

  • Forced Degradation: Solutions of 4-Isobutoxyisophthalonitrile were subjected to stress conditions: acidic (0.1 N HCl at 80°C), basic (0.1 N NaOH at 80°C), oxidative (3% H₂O₂ at room temp), and photolytic (UV light at 254 nm for 24h).

  • Analysis: The stressed samples were injected into the HPLC system.

  • Peak Purity Analysis: A photodiode array (PDA) detector was used to assess the peak purity of the 4-Isobutoxyisophthalonitrile peak in the presence of degradation products.

Results: The method demonstrated excellent specificity. In all stress conditions, the degradation products were well-resolved from the main analyte peak. The peak purity analysis confirmed that there was no co-elution, with a purity angle consistently smaller than the purity threshold.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[4][6]

Experimental Protocol:

  • Stock Solution: A stock solution of 4-Isobutoxyisophthalonitrile reference standard was prepared.

  • Calibration Standards: A series of at least five calibration standards were prepared by diluting the stock solution to cover a range of 80% to 120% of the nominal test concentration for an assay determination.[3]

  • Analysis: Each standard was injected in triplicate.

  • Evaluation: The peak area was plotted against the concentration, and a linear regression analysis was performed.

Results:

Parameter Acceptance Criterion Result
Range 80% - 120% 80% - 120%
Correlation Coefficient (r²) ≥ 0.999 0.9998

| Y-intercept | Close to zero | Negligible |

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3] It was determined by a recovery study.

Experimental Protocol:

  • Spiking: A placebo (matrix without the analyte) was spiked with the 4-Isobutoxyisophthalonitrile reference standard at three concentration levels (80%, 100%, and 120%).

  • Sample Preparation: Three replicate samples were prepared at each concentration level.

  • Analysis: The samples were analyzed, and the percentage recovery was calculated.

Results:

Spike Level Acceptance Criterion Mean Recovery (%) % RSD
80% 98.0% - 102.0% 99.5% 0.4%
100% 98.0% - 102.0% 100.3% 0.3%

| 120% | 98.0% - 102.0% | 101.1% | 0.5% |

Precision

Precision is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay ruggedness).[6]

Experimental Protocol:

  • Repeatability: Six replicate samples of 4-Isobutoxyisophthalonitrile at 100% of the test concentration were prepared and analyzed on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: The repeatability study was repeated on a different day, by a different analyst, and on a different instrument.

Results:

Precision Level Acceptance Criterion (% RSD) Result (% RSD)
Repeatability ≤ 2.0% 0.6%

| Intermediate Precision | ≤ 2.0% | 0.9% |

Detection and Quantitation Limits (LOD & LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated. The Limit of Quantitation (LOQ) is the lowest amount that can be determined with acceptable precision and accuracy.[3]

Experimental Protocol: LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

  • LOD is typically determined at an S/N of 3:1.

  • LOQ is typically determined at an S/N of 10:1.

Results:

Parameter Acceptance Criterion Result (µg/mL)
LOD S/N ≥ 3 0.05

| LOQ | S/N ≥ 10 | 0.15 |

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]

Experimental Protocol: The effect of small changes to the following parameters was evaluated:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

Results: System suitability parameters (resolution, tailing factor, and theoretical plates) remained within acceptable limits for all variations, demonstrating the method's robustness for routine use.

Section 3: Comparative Analysis: A High-Throughput Alternative (Method B)

To meet the demands of high-throughput screening environments, we evaluated an alternative method using a superficially porous particle (SPP) column. SPP columns have a solid, impermeable core with a porous outer layer, which reduces diffusion paths and improves efficiency, allowing for faster analyses at lower backpressures compared to sub-2 µm UHPLC columns.[8][9]

Optimized Chromatographic Conditions: Method B
ParameterCondition
Column SPP C18, 100 mm x 4.6 mm, 2.7 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 5 minutes
Flow Rate 1.5 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL
Run Time 8 minutes
Performance Comparison: Method A vs. Method B

The following table summarizes the key performance attributes of the validated FPP method (Method A) and the high-throughput SPP method (Method B).

Performance MetricMethod A (FPP)Method B (SPP)Justification
Analysis Time 25 min8 min The higher efficiency of the SPP column allows for a much faster gradient and shorter run time.
Resolution (Critical Pair) 2.52.8SPP columns provide higher plate counts, often leading to improved resolution even with faster gradients.
Tailing Factor 1.11.0The highly uniform particle structure of SPP columns can result in more symmetrical peaks.
Backpressure ~180 bar~250 barHigher flow rate and smaller particles in Method B lead to increased backpressure, but still within HPLC limits.
Precision (% RSD) 0.9%1.1%Both methods exhibit excellent precision, well within the acceptance criteria.
Solvent Consumption ~25 mL/run~12 mL/run The shorter run time significantly reduces solvent usage, leading to cost savings and less waste.

Section 4: Visualizing the Validation & Comparison Process

To clarify the logical flow of the validation process and the decision-making framework for method selection, the following diagrams are provided.

G cluster_0 Method Validation Workflow (ICH Q2) Dev Method Development & Optimization Spec Specificity / Forced Degradation Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Loq LOD & LOQ Prec->Loq Rob Robustness Loq->Rob Final Final Validated Method Rob->Final

Caption: A flowchart of the systematic HPLC method validation process.

G Select Method Selection Criteria MethodA Method A (FPP C18) + Proven Robustness + Lower Backpressure + Standard Lab Equipment - Longer Analysis Time - Higher Solvent Use Select->MethodA Routine QC / Lower Sample Load MethodB Method B (SPP C18) + High Throughput (3x faster) + Lower Solvent Use + Higher Efficiency - Higher Backpressure - More Sensitive to System Dwell Volume Select->MethodB High-Throughput Screening / Process Development

Caption: A decision-making diagram for selecting the appropriate HPLC method.

Conclusion and Recommendations

This guide has demonstrated the comprehensive validation of a robust HPLC method (Method A) for determining the purity of 4-Isobutoxyisophthalonitrile, confirming its suitability for routine quality control environments. All validation parameters, including specificity, linearity, accuracy, precision, and robustness, met the stringent criteria set forth by ICH Q2(R1) guidelines.[10][11]

Furthermore, the comparative study with a modern SPP-based method (Method B) highlights a clear trade-off between traditional robustness and high-throughput efficiency.

  • Method A (FPP Column) is highly recommended for laboratories where robustness, cost-effectiveness, and compatibility with a wide range of standard HPLC systems are the primary concerns. Its longer run time is acceptable for routine release testing with moderate sample loads.

  • Method B (SPP Column) is the superior choice for research, process development, and high-throughput QC environments where speed of analysis and reduced solvent consumption are critical drivers. The significant reduction in analysis time (from 25 to 8 minutes) can dramatically increase laboratory throughput and reduce operational costs.

Ultimately, the choice of method depends on the specific application and laboratory context. Both methods, having been developed and validated with scientific rigor, are trustworthy and fit for their intended purposes.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. June 2024. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. October 2025. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. March 2024. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? September 2024. [Link]

  • Torontech. 5 Main Types of HPLC Columns Explained. July 2025. [Link]

  • Pharmaguideline. Different Types of HPLC Columns Used in Analysis. [Link]

  • SCION Instruments. HPLC Column Selection Guide. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Chromatography Online. Innovations in Liquid Chromatography: 2025 HPLC Column and Accessories Review. August 2025. [https://www.chromatographyonline.com/view/innovations-in-liquid-chromatography-2025-hplc-column-and-accessories-review]([Link] chromatography-2025-hplc-column-and-accessories-review)

  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

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Comparative

A Comparative Guide to the Thermal Stability of Isophthalonitrile Isomers

For researchers, scientists, and professionals in drug development and material science, a thorough understanding of the thermal stability of chemical intermediates is paramount. Isophthalonitrile and its structural isom...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and material science, a thorough understanding of the thermal stability of chemical intermediates is paramount. Isophthalonitrile and its structural isomers, terephthalonitrile and phthalonitrile, are fundamental building blocks in the synthesis of high-performance polymers, pharmaceuticals, and agrochemicals.[1] Their ability to withstand thermal stress during synthesis and in their final application is a critical determinant of their utility and performance.

This guide provides a comparative framework for evaluating the thermal stability of these three dicyanobenzene isomers. While direct, side-by-side comparative experimental data is not extensively available in published literature, this document outlines the theoretical considerations, established analytical protocols, and expected outcomes based on molecular structure and existing data for related compounds.

Introduction to Isophthalonitrile Isomers and Their Structural Significance

Isophthalonitrile (1,3-dicyanobenzene), terephthalonitrile (1,4-dicyanobenzene), and phthalonitrile (1,2-dicyanobenzene) are aromatic dinitriles with the molecular formula C₈H₄N₂. Their chemical and physical properties are dictated by the substitution pattern of the two electron-withdrawing cyano (-C≡N) groups on the benzene ring. This structural variation is expected to influence their intermolecular interactions and bond energies, thereby affecting their thermal stability.

  • Phthalonitrile (ortho-isomer): The proximity of the two nitrile groups can lead to intramolecular steric and electronic interactions, potentially influencing its decomposition pathway.

  • Isophthalonitrile (meta-isomer): This isomer possesses a less symmetrical structure, which can affect its crystalline packing and intermolecular forces. It is noted for its remarkable thermal stability in various applications.[1]

  • Terephthalonitrile (para-isomer): The highly symmetrical structure of this isomer allows for efficient crystal packing, which may contribute to a higher melting point and potentially greater thermal stability in the solid state.

The following diagram illustrates the molecular structures of the three isomers.

Caption: Molecular structures of the dicyanobenzene isomers.

Experimental Protocols for Comparative Thermal Analysis

To ensure a rigorous and objective comparison, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. These methods are designed to provide a self-validating system for assessing thermal stability.

Objective: To determine the onset of thermal decomposition (Tonset), the temperature of maximum weight loss rate (Tpeak), and the residual mass (char yield) of each isomer.

Instrumentation: A calibrated thermogravimetric analyzer with high precision.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of each high-purity isomer into an inert crucible (e.g., alumina). Ensure a consistent sample mass and form factor across all experiments to minimize heat transfer variations.

  • Atmosphere: Conduct the analysis under a high-purity nitrogen atmosphere with a constant flow rate (e.g., 50 mL/min) to prevent thermo-oxidative degradation and ensure a consistent environment.

  • Temperature Program: Heat the samples from ambient temperature (e.g., 30 °C) to a final temperature of 800 °C at a constant heating rate of 10 °C/min. A controlled heating rate is crucial for reproducible results.

  • Data Analysis:

    • Determine the onset decomposition temperature (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.

    • Identify the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG curve).

    • Calculate the char yield as the percentage of the initial mass remaining at 800 °C.

Objective: To determine the melting point (Tm), enthalpy of fusion (ΔHf), and to observe any exothermic decomposition events.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of each isomer into a hermetically sealed aluminum pan. This prevents mass loss due to sublimation before melting or decomposition.

  • Atmosphere: Use a nitrogen purge gas with a constant flow rate (e.g., 50 mL/min).

  • Temperature Program:

    • First Heating Scan: Heat the sample from ambient temperature to a temperature above its melting point at a rate of 10 °C/min. This scan will determine the melting point and enthalpy of fusion.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization behavior.

    • Second Heating Scan: Reheat the sample at 10 °C/min to observe any changes in thermal behavior after the initial melt and to determine the glass transition temperature if the sample becomes amorphous upon cooling.

  • Data Analysis:

    • Determine the melting point (Tm) as the peak temperature of the endothermic melting event.

    • Calculate the enthalpy of fusion (ΔHf) from the area of the melting peak.

    • Observe any exothermic peaks that may indicate decomposition.

The following diagram illustrates the proposed experimental workflow.

G cluster_isomers Isophthalonitrile Isomers cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_comparison Comparative Assessment I Isophthalonitrile TGA Thermogravimetric Analysis (TGA) I->TGA DSC Differential Scanning Calorimetry (DSC) I->DSC T Terephthalonitrile T->TGA T->DSC P Phthalonitrile P->TGA P->DSC TGA_data T-onset, T-peak, Char Yield TGA->TGA_data DSC_data Tm, ΔHf, Exothermic Events DSC->DSC_data Comparison Thermal Stability Ranking & Mechanistic Insights TGA_data->Comparison DSC_data->Comparison

Caption: Experimental workflow for the comparative thermal analysis.

Physicochemical Properties and Expected Thermal Behavior

The following table summarizes the known physical properties of the three isomers, which can provide initial insights into their relative thermal stabilities.

PropertyPhthalonitrile (ortho)Isophthalonitrile (meta)Terephthalonitrile (para)
CAS Number 91-15-6626-17-5623-26-7
Molar Mass ( g/mol ) 128.13128.13128.13
Melting Point (°C) 139-141[2]162-163[3]224-227[4]
Boiling Point (°C) Sublimes[2]288[3]Sublimes

The significantly higher melting point of terephthalonitrile suggests stronger intermolecular forces in its crystal lattice due to its high symmetry, which could correlate with higher thermal stability in the solid state.

Discussion of Thermal Decomposition

While specific TGA data for a direct comparison is lacking, some inferences can be drawn:

  • Decomposition Products: Upon heating to decomposition, isophthalonitrile and phthalonitrile are known to emit toxic fumes, including hydrogen cyanide (HCN) and nitrogen oxides (NOx).[4][5][6][7] This indicates that the decomposition mechanism involves the fragmentation of the nitrile groups and the aromatic ring.

  • Influence of Isomerism: The relative positions of the nitrile groups will likely influence the stability of the radical intermediates formed during thermal decomposition. The para-isomer (terephthalonitrile) is often the most thermally stable in substituted benzenes due to its symmetry and efficient packing in the solid state. The ortho-isomer (phthalonitrile) may exhibit unique decomposition pathways due to the proximity of the nitrile groups, potentially leading to cyclization or other intramolecular reactions.

  • Expected TGA Profile: For small organic molecules like these, decomposition is often a sharp process. It is anticipated that the TGA curves will show a single, significant weight loss step. Any residue at high temperatures (char yield) would suggest the formation of a more thermally stable, cross-linked, or carbonaceous material. Phthalonitrile-based resins are known for their high char yields, a property that may be initiated by the thermal behavior of the monomer.[3][8]

The logical relationship between the isomer structures and their expected thermal stability is depicted below.

G cluster_structure Molecular Structure cluster_properties Structural Properties cluster_stability Expected Thermal Stability ortho Phthalonitrile (ortho) ortho_prop Steric Hindrance Intramolecular Interactions ortho->ortho_prop meta Isophthalonitrile (meta) meta_prop Asymmetry meta->meta_prop para Terephthalonitrile (para) para_prop High Symmetry Efficient Crystal Packing para->para_prop ortho_stab Potentially Lower Stability Unique Decomposition Pathway ortho_prop->ortho_stab meta_stab High Stability meta_prop->meta_stab para_stab Highest Expected Stability para_prop->para_stab

Caption: Postulated relationship between isomer structure and thermal stability.

Conclusion

References

  • Wikipedia. (n.d.). 1,4-Dicyanobenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Isophthalonitrile. Retrieved from [Link]

  • PubChem. (n.d.). Phthalonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12172, 1,4-Dicyanobenzene. Retrieved December 14, 2023 from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12276, Isophthalonitrile. Retrieved December 14, 2023 from [Link].

  • Zhang, Y., et al. (2021). Synthesis and investigation of the properties of a branched phthalonitrile containing cyclotriphosphazene. Materials, 14(11), 2959. Available at: [Link]

  • PubChem. (n.d.). Isophthalonitrile. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Reactivity and Stability of Isophthalonitrile (CAS 626-17-5). Retrieved from [Link]

  • Stobec. (n.d.). Isophthalonitrile (IPN) - Chemical. Retrieved from [Link]

  • Robertson Microlit Laboratories. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Retrieved from [Link]

  • Wikipedia. (n.d.). Phthalonitrile. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of 4-Isobutoxyisophthalonitrile and Its Analogues: A Roadmap for Discovery

In the landscape of medicinal chemistry, the isophthalonitrile scaffold represents a versatile and privileged structure, serving as the foundation for a diverse array of biologically active compounds. This guide provides...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isophthalonitrile scaffold represents a versatile and privileged structure, serving as the foundation for a diverse array of biologically active compounds. This guide provides a comprehensive comparison of the known biological activities of various isophthalonitrile analogues, offering a predictive framework and a detailed experimental roadmap for researchers investigating novel derivatives such as 4-isobutoxyisophthalonitrile. By examining the structure-activity relationships (SAR) of existing analogues, we can elucidate potential therapeutic applications and design robust screening protocols to unlock the full potential of this chemical class.

The Isophthalonitrile Core: A Hub of Bioactivity

The isophthalonitrile moiety, a benzene ring substituted with two cyano groups at positions 1 and 3, is a key pharmacophore in numerous compounds with demonstrated therapeutic potential. The electronic properties and rigid structure of this core allow for diverse substitutions, leading to a wide range of biological targets and activities. Research has shown that derivatives of isophthalonitrile exhibit significant antimicrobial, anticancer, and receptor-modulating effects, making them a focal point for drug discovery and development.

Comparative Biological Activities of Isophthalonitrile Analogues

While direct experimental data for 4-isobutoxyisophthalonitrile is not yet prevalent in the public domain, an examination of its structural analogues provides a strong foundation for predicting its potential biological profile. The following sections detail the established activities of various isophthalonitrile derivatives.

Antimicrobial Activity

A significant body of research highlights the potent antimicrobial properties of polyhalogenated isophthalonitrile derivatives. These compounds have demonstrated efficacy against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.

A notable example is a series of polyhalo isophthalonitrile derivatives that have been synthesized and evaluated for their antimicrobial activity.[1] One of the most potent compounds in this series was a 4-(benzylamino)-5-chloro-2,6-difluoro analog, which exhibited strong inhibition of Staphylococcus aureus, Bacillus cereus, and Candida albicans.[1][2] The minimum inhibitory concentrations (MICs) for this compound were found to be comparable to the commercial antibiotics norfloxacin and fluconazole, underscoring the potential of this class of molecules in combating infectious diseases.[1][2]

Table 1: Antimicrobial Activity of a Potent Polyhalo Isophthalonitrile Analogue

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureus (SA)Gram-positive bacteria0.5[1][2]
Bacillus cereus (BC)Gram-positive bacteria0.4[1]
Candida albicans (CA)Fungi0.5[1][2]
Anticancer Activity and Signaling Pathway Inhibition

Substituted isophthalonitriles have also emerged as promising candidates for cancer therapy. Their mechanisms of action often involve the modulation of critical signaling pathways that drive cancer cell proliferation and survival.

One compelling example is 2,4,5-trichloro-6-((2,4,6-trichlorophenyl)amino)isophthalonitrile (SYD007), which has demonstrated significant anti-bladder cancer activity.[2] Mechanistic studies have revealed that SYD007 functions as an inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2] By blocking this pathway, SYD007 effectively suppresses cancer cell survival and proliferation.[2] This targeted approach highlights the potential for developing highly specific and effective anticancer agents based on the isophthalonitrile scaffold.

Signaling Pathway of SYD007 Inhibition

IGF1R_STAT3_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds STAT3 STAT3 IGF1R->STAT3 Activates P_STAT3 p-STAT3 STAT3->P_STAT3 Phosphorylation Nucleus Nucleus P_STAT3->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes SYD007 SYD007 SYD007->IGF1R Inhibits

Caption: SYD007 inhibits the IGF-1R/STAT3 signaling pathway.

Proposed Experimental Workflow for Evaluating 4-Isobutoxyisophthalonitrile

Based on the activities of its analogues, a systematic evaluation of 4-isobutoxyisophthalonitrile is warranted. The following experimental workflow provides a comprehensive approach to characterizing its biological profile.

Experimental Workflow for Biological Activity Screening

workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Compound 4-Isobutoxyisophthalonitrile Antimicrobial Antimicrobial Assays (MIC Determination) Compound->Antimicrobial Cytotoxicity Cytotoxicity Screening (IC50 on Cancer Cell Lines) Compound->Cytotoxicity Receptor Receptor Binding Assays Compound->Receptor Pathway Signaling Pathway Analysis (e.g., Western Blot) Cytotoxicity->Pathway Enzyme Enzyme Inhibition Assays Receptor->Enzyme Toxicity Toxicity Studies (e.g., in mice) Pathway->Toxicity Efficacy Efficacy Models (e.g., Xenograft models) Efficacy->Toxicity

Caption: A general workflow for the biological evaluation of novel compounds.

Step-by-Step Protocol for In Vitro Cytotoxicity Assessment

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compound (4-isobutoxyisophthalonitrile) dissolved in dimethyl sulfoxide (DMSO)

  • Resazurin-based cell viability reagent

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cancer cells and seed them into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the cell plates and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plates for 48-72 hours.

  • Viability Assay:

    • Add 20 µL of the resazurin-based reagent to each well and incubate for 2-4 hours.

    • Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of isophthalonitrile derivatives is highly dependent on the nature and position of the substituents on the benzene ring. For instance, the presence of halogens and an amino group at specific positions in the antimicrobial analogues suggests that these functionalities are crucial for their activity.[1] Similarly, the bulky trichlorophenylamino group in the anticancer agent SYD007 appears to be critical for its inhibitory effect on the IGF-1R/STAT3 pathway.[2]

For 4-isobutoxyisophthalonitrile, the isobutoxy group at the 4-position introduces a flexible, lipophilic moiety. This could influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. The electron-donating nature of the alkoxy group may also modulate the electronic properties of the isophthalonitrile core, potentially impacting its interaction with biological targets.

Future research should focus on synthesizing a library of analogues with varying alkoxy chains at the 4-position to establish a clear SAR. Furthermore, exploring substitutions at other positions on the ring will be crucial for optimizing potency and selectivity.

Conclusion

The isophthalonitrile scaffold is a rich source of biologically active compounds with significant therapeutic potential. While the specific biological profile of 4-isobutoxyisophthalonitrile remains to be fully elucidated, the extensive research on its analogues provides a strong rationale for its investigation as a potential antimicrobial or anticancer agent. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to embark on the systematic evaluation of this and other novel isophthalonitrile derivatives, paving the way for the discovery of next-generation therapeutics.

References

  • Synthesis and antimicrobial activity of polyhalo isophthalonitrile deriv
  • The Versatile Core: An In-depth Technical Guide to the Research Applications of Substituted Isophthalonitriles. Benchchem.

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Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Isobutoxyisophthalonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the purity and accurate quantification of novel chemical entities are paramount. This...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity and accurate quantification of novel chemical entities are paramount. This guide provides a comprehensive framework for the cross-validation of analytical results for 4-Isobutoxyisophthalonitrile, a key intermediate in various synthetic pathways. As a Senior Application Scientist, my objective is to present a scientifically rigorous comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, underpinned by the principles of analytical method validation. This document is designed to be a practical resource, offering not just protocols, but the rationale behind the experimental design, ensuring the generation of reliable and reproducible data.

The Critical Role of Method Validation in Pharmaceutical Analysis

The journey of a drug from discovery to market is paved with exacting analytical scrutiny. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the validation of analytical procedures to ensure the identity, purity, and potency of drug substances and products.[1][2][3] Validation of an analytical method is the documented evidence that the procedure is suitable for its intended purpose.[4] Cross-validation of different analytical techniques provides an even higher level of assurance in the quality of the analytical data, demonstrating consistency and reliability across diverse measurement principles.

Understanding 4-Isobutoxyisophthalonitrile and its Potential Impurities

To develop robust analytical methods, a thorough understanding of the target analyte and its potential impurities is essential. 4-Isobutoxyisophthalonitrile, with the molecular formula C₁₂H₁₂N₂O, is an aromatic ether nitrile. A plausible and common method for its synthesis is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the case of 4-Isobutoxyisophthalonitrile, this would likely involve the reaction of 4-hydroxyisophthalonitrile with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base.

Based on this synthetic route, the following potential process-related impurities and degradation products should be considered during method development and validation:

  • Starting Materials:

    • 4-hydroxyisophthalonitrile

    • Isobutyl bromide (or other isobutyl halides)

  • Reagents and Solvents:

    • Isobutanol (often present in isobutyl bromide or used as a solvent)

  • Side-Products:

    • Products of elimination from isobutyl bromide (e.g., isobutylene)

    • Unidentified reaction by-products

Proposed Analytical Techniques: A Head-to-Head Comparison

The choice of analytical technique is dictated by the physicochemical properties of the analyte and its potential impurities. For 4-Isobutoxyisophthalonitrile, both HPLC and GC present viable options, each with its own strengths and weaknesses.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography (GC) with Flame Ionization Detection (FID)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Well-suited for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds.
Linearity (R²) Typically ≥ 0.999Typically ≥ 0.999
Accuracy (% Recovery) 98-102%98-102%
Precision (%RSD) ≤ 2.0%≤ 2.0%
Limit of Detection (LOD) ModerateHigh for volatile impurities
Limit of Quantitation (LOQ) ModerateHigh for volatile impurities
Specificity High, especially with photodiode array (PDA) detection.High, with excellent separation of volatile compounds.

Experimental Protocols

The following protocols are provided as a starting point for method development and should be thoroughly validated according to ICH guidelines.

High-Performance Liquid Chromatography (HPLC) Method

This stability-indicating HPLC method is designed to separate 4-Isobutoxyisophthalonitrile from its non-volatile impurities and degradation products.[5][6][7][8]

  • Instrumentation: A standard HPLC system with a UV or PDA detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended for optimal separation.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or based on the UV spectrum of 4-Isobutoxyisophthalonitrile).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known weight of the sample in the initial mobile phase composition (e.g., 40:60 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Method

This GC method is designed for the quantification of 4-Isobutoxyisophthalonitrile and the detection of volatile impurities such as residual isobutanol and isobutyl bromide.[9][10][11][12]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A mid-polarity capillary column, such as a DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 20°C/min to 240°C, hold for 5 minutes.

  • Injection Volume: 1 µL (split mode, e.g., 20:1).

  • Sample Preparation: Dissolve a known weight of the sample in a suitable solvent (e.g., dichloromethane or acetone) to a final concentration of approximately 1 mg/mL.

Cross-Validation of Analytical Methods: Ensuring Data Integrity

Cross-validation is a critical exercise to demonstrate the interchangeability of two analytical methods.[13] The results from the primary method (e.g., HPLC) are compared with those obtained from a secondary, often orthogonal, method (e.g., GC).

Cross-Validation Workflow

CrossValidationWorkflow cluster_hplc HPLC Method Validation cluster_gc GC Method Validation cluster_analysis Sample Analysis cluster_comparison Data Comparison HPLC_Val Validate HPLC Method (ICH Q2(R2)) Sample Analyze the Same Batch of 4-Isobutoxyisophthalonitrile HPLC_Val->Sample Primary Method GC_Val Validate GC Method (ICH Q2(R2)) GC_Val->Sample Secondary Method Compare Statistically Compare Results (e.g., t-test, F-test) Sample->Compare Criteria Acceptance Criteria: No significant difference in mean and variance Compare->Criteria

Caption: Workflow for the cross-validation of HPLC and GC methods.

Step-by-Step Cross-Validation Protocol
  • Method Validation: Independently validate both the HPLC and GC methods according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4][13]

  • Sample Analysis: Analyze a minimum of three independent batches of 4-Isobutoxyisophthalonitrile using both the validated HPLC and GC methods. Each batch should be analyzed in triplicate.

  • Data Comparison:

    • Assay/Purity: Compare the mean and standard deviation of the purity values obtained from both methods for each batch.

    • Impurity Profiling: For any impurity detected by both methods, compare the reported levels.

  • Statistical Evaluation:

    • Student's t-test: Use a two-tailed t-test to determine if there is a statistically significant difference between the mean results obtained from the two methods.

    • F-test: Use an F-test to compare the variances (precision) of the two methods.

  • Acceptance Criteria: The methods are considered cross-validated if the statistical analysis shows no significant difference between the results (e.g., p > 0.05 for both the t-test and F-test).

Interrelationship of Analytical Method Validation Parameters

The various parameters of method validation are interconnected, and a holistic approach is necessary to ensure the overall reliability of the method.

ValidationParameters Accuracy Accuracy Precision Precision Accuracy->Precision Specificity Specificity Specificity->Accuracy Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Range->Accuracy Range->Precision Range->Linearity LOD LOD LOD->Specificity LOQ LOQ LOQ->Accuracy LOQ->Precision LOQ->Specificity Robustness Robustness Robustness->Precision

Caption: Interrelationship of analytical method validation parameters.

Conclusion: A Dual-Pronged Approach to Analytical Confidence

The cross-validation of HPLC and GC methods provides a robust and comprehensive analytical strategy for the quality control of 4-Isobutoxyisophthalonitrile. While HPLC is a powerful tool for the analysis of the primary compound and non-volatile impurities, GC offers superior sensitivity for volatile process-related impurities. By employing both techniques and demonstrating their concordance through a rigorous cross-validation protocol, researchers and drug developers can have a high degree of confidence in the quality and consistency of their analytical data, a cornerstone of scientific integrity and regulatory compliance.

References

  • Stability-indicating HPLC method for arteether and application to nanoparticles of arteether. J Chromatogr Sci. 2014 Sep;52(8):831-6. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Determination of n-butanol and isobutanol in gasoline using gas chromatography (GC-FID). Semantic Scholar. [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. [Link]

  • Determination of n-butanol and isobutanol in gasoline using gas chromatography (gc-fid). [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Isobutanol: CAS # 78-83-1 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Restek. [Link]

  • Using gas chromatography to determine the amount of alcohols in diesel fuels. CABI Digital Library. [Link]

  • Typical GC-FID chromatogram of a gas sample from an iso -butanol... ResearchGate. [Link]

  • Application of Gas Chromatography to Analysis of Spirit-Based Alcoholic Beverages. [Link]

  • Simultaneous determination of five alcohols in e-cigarette emissions by gas chromatography-mass spectrometry. ResearchGate. [Link]

  • Simultaneous determination of alcohols including diols and triols by HPLC with ultraviolet detection based on the formation of a copper(II) complex. PubMed. [Link]

  • Separation of Chlorothalonil on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Ethanol Analysis by Headspace Gas Chromatography with Simultaneous Flame-Ionization and Mass Spectrometry Detection. ResearchGate. [Link]

  • Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Agilent. [Link]

  • Determination of the pesticide chlorothalonil by HPLC and UV detection for occupational exposure assessment in greenhouse carnation culture. PubMed. [Link]

  • Simultaneous Determination of Chlorothalonil and 4-Hydroxy-Chlorothalonil in Sulfur-Rich Vegetables by UHPLC-MS/MS with a Synergistic Enzyme Inhibition Strategy. MDPI. [Link]

  • HPLC chromatogram of studied pesticides: Dimethomorph and Chlorothalonil. ResearchGate. [Link]

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Validation

A Comparative Performance Analysis of High-Temperature Polymers for Advanced Applications

In the relentless pursuit of materials that can withstand extreme environments, researchers and engineers are increasingly turning to high-performance polymers. This guide provides an in-depth performance comparison of t...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of materials that can withstand extreme environments, researchers and engineers are increasingly turning to high-performance polymers. This guide provides an in-depth performance comparison of thermosetting polymers derived from 4-Isobutoxyisophthalonitrile and leading thermoplastic and thermoset alternatives, namely Polyether Ether Ketone (PEEK), Polyimides (PI), and Bismaleimides (BMI). This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of these materials for demanding applications in aerospace, electronics, and beyond.

Executive Summary: Performance at a Glance

The selection of a high-performance polymer is a critical decision dictated by a trade-off between thermal stability, mechanical strength, processability, and cost. While polymers based on 4-Isobutoxyisophthalonitrile belong to the broader class of phthalonitrile resins known for their exceptional thermal and oxidative stability, a direct comparison with established high-performance polymers is crucial for informed material selection.

Comparative Performance Data

The following tables summarize the key performance metrics of our target polymer and its alternatives.

Table 1: Thermal Properties
PropertyPhthalonitrile-based Polymer (Representative)PEEK (Victrex 450G)Polyimide (Vespel® SP-1)Bismaleimide (Representative Cured)
Glass Transition Temp. (Tg) > 400 °C143 °CNo Tg (does not soften)> 300 °C
Heat Deflection Temp. (HDT) > 350 °C152 °C @ 1.8 MPa360 °C @ 1.8 MPa~340 °C
Decomposition Temp. (TGA, 5% wt. loss in N₂) > 500 °C~550 °C> 500 °C~470 °C
Continuous Use Temperature ~350 °C250 °C300 °C230-290 °C
Table 2: Mechanical Properties
PropertyPhthalonitrile-based Polymer (Representative)PEEK (Victrex 450G)Polyimide (Vespel® SP-1)Bismaleimide (Representative Cured)
Tensile Strength (MPa) 100 - 1509886150 - 190
Tensile Modulus (GPa) 3.5 - 4.54.03.04.5 - 5.5
Flexural Strength (MPa) 120 - 180165110150 - 200
Elongation at Break (%) 2 - 4457.52 - 4
Table 3: Electrical Properties
PropertyPhthalonitrile-based Polymer (Representative)PEEK (Victrex 450G)Polyimide (Kapton® HN)Bismaleimide (Representative Cured)
Dielectric Constant (1 MHz) 3.0 - 3.53.23.43.2 - 3.6
Dissipation Factor (1 MHz) 0.002 - 0.0050.0030.0020.003 - 0.008
Volume Resistivity (Ω·cm) > 10¹⁵> 10¹⁶> 10¹⁸> 10¹⁵

In-Depth Analysis and Causality

Phthalonitrile-based Polymers: The High-Temperature Specialists

Phthalonitrile resins, including the projected performance of a 4-isobutoxyisophthalonitrile-based system, are renowned for their exceptional thermal and oxidative stability. This is a direct consequence of their curing chemistry, which forms a highly cross-linked, aromatic network structure, predominantly composed of stable triazine and phthalocyanine rings. The isobutoxy group in the 4-Isobutoxyisophthalonitrile monomer is expected to enhance the processability of the prepolymer by lowering its melting point and viscosity, a common strategy in the design of high-performance thermosets. However, this aliphatic group might slightly compromise the ultimate thermal stability compared to fully aromatic phthalonitrile systems. Their low dielectric constant and dissipation factor stem from the non-polar nature of the cured network. The inherent brittleness, a result of the high cross-link density, is a primary challenge that is often addressed through copolymerization or the inclusion of toughening agents.

PEEK: The Robust Thermoplastic

Polyether Ether Ketone (PEEK) is a semi-crystalline thermoplastic that offers an excellent balance of high-temperature performance, mechanical toughness, and chemical resistance. Its semi-crystalline nature imparts superior fatigue and impact resistance compared to amorphous polymers. The ether and ketone linkages in its backbone provide thermal stability and resistance to a wide range of chemicals. A key advantage of PEEK is its processability; as a thermoplastic, it can be melt-processed using conventional techniques like injection molding and extrusion, allowing for the fabrication of complex geometries.

Polyimides: The Ultimate in Thermal Stability

Polyimides, exemplified by materials like Vespel® and Kapton®, are known for their exceptional thermal stability, maintaining their mechanical properties at temperatures where other polymers would degrade. This is due to the rigid aromatic and imide rings in their polymer backbone. Many polyimides do not exhibit a glass transition temperature, meaning they do not soften at elevated temperatures. They also possess excellent dielectric properties and radiation resistance. However, their high thermal stability comes at the cost of processability. They are often processed in precursor form (polyamic acid) which is then thermally or chemically imidized, or they are machined from stock shapes.

Bismaleimides: The High-Performance Thermoset Workhorse

Bismaleimide (BMI) resins bridge the gap between conventional epoxies and high-temperature polyimides. They offer higher service temperatures than epoxies and are more processable than many polyimides. Curing occurs via an addition polymerization reaction, which avoids the generation of volatile byproducts, leading to lower void content in composite parts. The cured network is highly cross-linked and aromatic, providing good thermal stability and mechanical properties. However, neat BMI resins are often brittle, and much research has focused on improving their toughness through the incorporation of reactive diluents and toughening agents.

Experimental Methodologies

To ensure the scientific integrity of this guide, the following section details the standardized protocols for the synthesis and characterization of these high-performance polymers.

Synthesis of a Representative Phthalonitrile-based Polymer

The synthesis of a phthalonitrile polymer from a monomer like 4-Isobutoxyisophthalonitrile typically involves a thermosetting curing process.

Monomer 4-Isobutoxyisophthalonitrile Monomer Prepolymer Prepolymer Melt/Solution Monomer->Prepolymer Curing_Agent Curing Agent (e.g., Aromatic Amine) Curing_Agent->Prepolymer Curing Thermal Curing (e.g., 250-350°C) Prepolymer->Curing Polymer Cross-linked Phthalonitrile Polymer Curing->Polymer

Figure 1: Generalized synthesis workflow for a phthalonitrile-based polymer.

Step-by-Step Protocol:

  • Monomer and Curing Agent Preparation: The 4-Isobutoxyisophthalonitrile monomer is mixed with a catalytic amount of a curing agent, such as an aromatic amine (e.g., 4,4'-diaminodiphenyl sulfone). The ratio of monomer to curing agent is critical for controlling the cure kinetics and final properties.

  • Degassing: The mixture is heated to a temperature above the melting point of the monomer to form a homogenous prepolymer melt. This is typically performed under vacuum to remove any dissolved gases or moisture that could lead to voids in the cured polymer.

  • Curing: The degassed prepolymer is poured into a preheated mold and subjected to a multi-stage curing cycle. A typical cycle might involve an initial cure at a lower temperature (e.g., 250°C) for several hours, followed by a post-cure at a higher temperature (e.g., 300-350°C) to ensure complete cross-linking.

  • Cooling and Demolding: The cured polymer is slowly cooled to room temperature before being demolded. Controlled cooling is essential to minimize internal stresses.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques for characterizing the thermal properties of polymers.

cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample 1. Prepare Sample (5-10 mg) TGA_Instrument 2. Place in TGA Instrument TGA_Sample->TGA_Instrument TGA_Heat 3. Heat at Controlled Rate (e.g., 10°C/min) in N₂ TGA_Instrument->TGA_Heat TGA_Data 4. Record Mass Loss vs. Temperature TGA_Heat->TGA_Data TGA_Analysis 5. Determine Decomposition Temperature TGA_Data->TGA_Analysis DSC_Sample 1. Prepare Sample (5-10 mg) DSC_Instrument 2. Place in DSC Instrument DSC_Sample->DSC_Instrument DSC_Heat 3. Heat-Cool-Heat Cycle (e.g., 10°C/min) DSC_Instrument->DSC_Heat DSC_Data 4. Record Heat Flow vs. Temperature DSC_Heat->DSC_Data DSC_Analysis 5. Determine Tg and Tm DSC_Data->DSC_Analysis

Figure 2: Workflow for TGA and DSC analysis of polymers.

TGA Protocol (based on ASTM E1131):

  • Sample Preparation: A small, representative sample of the polymer (5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina).

  • Instrument Setup: The crucible is placed in the TGA furnace. The instrument is purged with an inert gas (typically nitrogen) to prevent oxidation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The instrument records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve is analyzed to determine the onset of decomposition and the temperature at which 5% weight loss occurs (Td5%), a common metric for thermal stability.

DSC Protocol (based on ASTM D3418):

  • Sample Preparation: A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum DSC pan.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

  • Heating Program: A heat-cool-heat cycle is typically employed. The first heating scan erases the material's prior thermal history. The sample is cooled at a controlled rate and then heated again. A typical heating/cooling rate is 10°C/min.

  • Data Acquisition: The differential heat flow between the sample and reference is recorded as a function of temperature.

  • Data Analysis: The second heating scan is analyzed to determine the glass transition temperature (Tg) and, for semi-crystalline polymers like PEEK, the melting temperature (Tm).

Mechanical Testing: Tensile Properties

Tensile properties are determined according to ASTM D3039 for polymer matrix composites.

Specimen_Prep 1. Prepare Rectangular Specimen (ASTM D3039) Mounting 2. Mount in Universal Testing Machine Specimen_Prep->Mounting Strain_Gauge 3. Attach Strain Gauge/Extensometer Mounting->Strain_Gauge Loading 4. Apply Tensile Load at Constant Rate Strain_Gauge->Loading Data_Acq 5. Record Load and Strain until Failure Loading->Data_Acq Analysis 6. Calculate Tensile Strength, Modulus, and Elongation Data_Acq->Analysis

Figure 3: Workflow for tensile testing of polymer composites.

Step-by-Step Protocol:

  • Specimen Preparation: Rectangular test specimens are precisely machined from a flat panel of the polymer or composite material. The dimensions are strictly defined by the ASTM D3039 standard.

  • Gage Section and Tabbing: The ends of the specimen are often reinforced with tabs to prevent premature failure in the grips of the testing machine. A strain gauge is bonded to the center of the specimen to accurately measure strain.

  • Testing: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fractures.

  • Data Acquisition: The applied load and the resulting strain are continuously recorded throughout the test.

  • Data Analysis: The stress-strain curve is plotted. From this curve, the ultimate tensile strength, tensile modulus (Young's modulus), and elongation at break are calculated.

Electrical Testing: Dielectric Properties

The dielectric constant and dissipation factor are measured according to ASTM D150.

Sample 1. Prepare Flat Polymer Sample Electrodes 2. Place Sample Between Parallel Plate Electrodes Sample->Electrodes Measurement 3. Measure Capacitance with LCR Meter at Desired Frequency Electrodes->Measurement Calculation 4. Calculate Dielectric Constant and Dissipation Factor Measurement->Calculation

Figure 4: Simplified workflow for dielectric property measurement.

Step-by-Step Protocol:

  • Sample Preparation: A flat, parallel-sided disc or square of the polymer is prepared. The thickness of the sample is accurately measured.

  • Electrode Configuration: The sample is placed between two parallel plate electrodes of a dielectric test fixture.

  • Measurement: An LCR meter or impedance analyzer is used to measure the capacitance and dissipation factor of the sample at a specific frequency (e.g., 1 MHz).

  • Calculation: The dielectric constant is calculated from the measured capacitance, the dimensions of the electrodes, and the thickness of the sample.

Conclusion

The choice between a 4-Isobutoxyisophthalonitrile-based polymer, PEEK, a polyimide, or a bismaleimide depends critically on the specific demands of the application.

  • Phthalonitrile-based polymers are poised to be the material of choice for applications requiring the utmost in thermal and oxidative stability, particularly at temperatures exceeding 350°C. Their excellent dielectric properties also make them suitable for high-frequency electronic applications in extreme environments.

  • PEEK offers a compelling combination of high-temperature performance, excellent mechanical toughness, and the ease of thermoplastic processing, making it ideal for complex, load-bearing components.

  • Polyimides remain the gold standard for applications where thermal stability is the paramount concern, especially at temperatures approaching and exceeding 300°C for continuous use.

  • Bismaleimides provide a versatile, high-temperature thermoset solution with good processability, making them a strong candidate for advanced composites in aerospace and electronics.

Further research into the specific properties of 4-Isobutoxyisophthalonitrile-based polymers is warranted to fully elucidate their performance envelope and potential applications. However, based on the established chemistry of phthalonitrile resins, they represent a promising class of materials for the next generation of high-performance systems.

References

  • Drake Plastics. Vespel® SP-1 – Comprehensive Overview. [Link]

  • CS Hyde Company. Kapton HN Polyimide Film Techical Data and Properties. [Link]

  • Glemco. Vespel SP-1 Material Information & Specifications. [Link]

  • Professional Plastics. VICTREX™ PEEK 450G™. [Link]

  • Victrex. VICTREX 450G™ Polymer - Datasheet. [Link]

  • Victrex. VICTREX™ PEEK POLYMER 450G™. [Link]

  • Qnity. Kapton® HN Data Sheet. [Link]

  • Curbell Plastics. DuPont™ Vespel® SP-1 Data Sheet. [Link]

  • Technical Products, Inc. Vespel SP-1 Material Specifications. [Link]

  • MDPI. Optimization of Thermal Conductivity of Bismaleimide/h-BN Composite Materials Based on Molecular Structure Design. [Link]

  • Emco Industrial Plastics. Vespel SP-1. [Link]

  • MatWeb. PEEK 450G DATA SHEET. [Link]

  • LookPolymers. Victrex® PEEK 450G General Purpose datasheet. [Link]

  • Precision Converting. Kapton® Summary of Properties. [Link]

  • American Durafilm. Physical Properties of KAPTON. [Link]

  • BEVI. Kapton polyimide film. [Link]

  • Upmold. VICTREX PEEK 450G. [Link]

  • LookPolymers. DuPont™ Kapton® 100HN Polyimide Film, 25 Micron Thickness. [Link]

  • Synflex. Kapton® HN polyimide film. [Link]

  • CCT Precision Machining. Peek (All) Materials Data Sheet. [Link]

  • IET Digital Library. Thermal conductivity and dielectric properties of bismaleimide/cyanate ester copolymer. [Link]

  • Smiths Metal Centres. Engineering Plastic PEEK 450G™ (PolyEtherEtherKetone) VICTREX™. [Link]

  • Moodle@Units. VICTREX PEEK 450G. [Link]

  • ResearchGate. Study on thermal conductivity and dielectric properties of bismaleimide/cyanate ester copolymer. [Link]

  • ResearchGate. Thermal conductivity property of BMI/BADCy copolymer. [Link]

  • Intertek. Dielectric Constant and Dissipation Factor ASTM D150, IEC 60250. [Link]

  • UPB Scientific Bulletin. properties of ablative composites based on bismaleimide resin reinforced with graphite felt. [Link]

  • Applus+ DatapointLabs. Dynamic Mechanical Analysis (DMA) Testing of Materials. [Link]

  • CORE. Dynamic Mechanical Analysis of Thermosetting Materials. [Link]

  • Material Testing Expert. Dielectric Constant and Dissipation Factor ASTM D150. [Link]

  • Materiale Plastice. Thermal and Dielectric Properties of Bismaleimide Polymers. [Link]

  • MDPI. Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures. [Link]

  • Element. ASTM D150 Dielectric Constant Testing for Smart Device Materials. [Link]

  • ResearchGate. Thermal behavior data of bismaleimides. [Link]

  • PubMed. Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures. [Link]

  • YouTube. ASTM D150 Dielectric Constant and Dissipation Factor. [Link]

  • Polymer Innovation Blog. Thermoset Characterization Part 14: Introduction to Dynamic Mechanical Analysis (DMA). [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – DMA. [Link]

  • Royal Society of Chemistry. Improved thermal and mechanical properties of bismaleimide nanocomposites via incorporation of a new allylated siloxane graphene oxide. [Link]

  • P
Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-Alkoxyisophthalonitriles as Photosystem II Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the continuous search for effective and selective herbicides, the isophthalonitrile scaffold has emerged as a promising chemotype. This guide delves into...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the continuous search for effective and selective herbicides, the isophthalonitrile scaffold has emerged as a promising chemotype. This guide delves into the structure-activity relationship (SAR) of a specific subclass, 4-alkoxyisophthalonitriles, which are known to exhibit herbicidal activity primarily through the inhibition of Photosystem II (PSII) in the photosynthetic electron transport chain. By understanding how modifications to the alkoxy substituent impact efficacy, researchers can rationally design more potent and targeted herbicidal agents.

Introduction: The Isophthalonitrile Core and Herbicidal Activity

Isophthalonitriles, characterized by a benzene ring substituted with two cyano groups at positions 1 and 3, have been investigated for various biological activities. A key derivative, 2,4,5,6-tetrafluoroisophthalonitrile, serves as a versatile precursor for the synthesis of a wide range of analogs. Within the realm of agrochemicals, isophthalonitrile derivatives, particularly those incorporating an amino group to form a 2,6-dicyanoaniline structure, have demonstrated notable herbicidal properties.

The primary mechanism of action for many of these herbicidal isophthalonitriles is the inhibition of Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts responsible for the light-dependent reactions of photosynthesis.[1][2] By binding to the D1 protein of the PSII complex, these compounds block the electron flow from plastoquinone (PQ), thereby halting the production of ATP and NADPH necessary for plant growth and survival.[3][4] This disruption leads to a cascade of events, including the formation of reactive oxygen species, ultimately causing cellular damage and plant death.[1][3]

This guide focuses on the 4-alkoxy substituted isophthalonitriles, exploring how the nature of the alkoxy group at the 4-position influences their inhibitory activity on PSII.

Synthesis of 4-Alkoxyisophthalonitrile Analogs

The synthesis of 4-alkoxyisophthalonitriles typically starts from a readily available precursor such as 2,4,5,6-tetrafluoroisophthalonitrile or a substituted 2,6-dicyanoaniline. The alkoxy group can be introduced via a nucleophilic aromatic substitution reaction.

General Synthetic Scheme:

A common synthetic route involves the reaction of a suitably substituted 2,6-dicyanoaniline with an appropriate alcohol in the presence of a base.

reagents Starting Material: 4-Amino-3,5-dihalo-isophthalonitrile reaction Nucleophilic Aromatic Substitution reagents->reaction alcohol ROH (Varying Alkyl Chain) alcohol->reaction base Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, THF) base->reaction product Product: 4-Alkoxy-2,6-dicyanoaniline reaction->product

Caption: General synthetic workflow for 4-alkoxyisophthalonitriles.

This straightforward approach allows for the systematic variation of the alkoxy group (R) to generate a library of compounds for SAR studies.

Experimental Evaluation of Herbicidal Activity: The Hill Reaction Assay

To quantify the inhibitory effect of 4-alkoxyisophthalonitriles on PSII, the Hill reaction assay is a standard and reliable method. This in vitro assay measures the rate of photosynthetic electron transport from water to an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in isolated chloroplasts.

Principle of the Hill Reaction Assay:

In the presence of light, functional chloroplasts reduce DCPIP, causing it to change from blue (oxidized) to colorless (reduced). The rate of this color change, monitored spectrophotometrically, is proportional to the rate of electron flow through PSII. Herbicides that inhibit PSII will slow down or prevent the reduction of DCPIP.

Experimental Protocol: Hill Reaction Assay
  • Chloroplast Isolation:

    • Homogenize fresh spinach leaves in a chilled buffer solution (e.g., 0.4 M sucrose, 10 mM Tris-HCl pH 7.8).

    • Filter the homogenate through cheesecloth to remove large debris.

    • Centrifuge the filtrate at low speed to pellet intact chloroplasts.

    • Resuspend the chloroplast pellet in a small volume of the chilled buffer.

  • Reaction Mixture Preparation:

    • Prepare a series of test tubes, each containing a reaction buffer, the artificial electron acceptor DCPIP, and a specific concentration of the 4-alkoxyisophthalonitrile analog to be tested (dissolved in a suitable solvent like DMSO).

    • Include a control tube with no herbicide.

  • Initiation and Measurement:

    • Add the isolated chloroplast suspension to each tube to initiate the reaction.

    • Expose the tubes to a light source.

    • Measure the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) at regular time intervals using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of DCPIP reduction for each herbicide concentration.

    • Plot the inhibition of the Hill reaction against the logarithm of the herbicide concentration.

    • Determine the IC50 value, which is the concentration of the herbicide required to inhibit 50% of the Hill reaction activity.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis spinach Spinach Leaves homogenize Homogenize in Chilled Buffer spinach->homogenize filter Filter homogenize->filter centrifuge Centrifuge filter->centrifuge chloroplasts Isolated Chloroplasts centrifuge->chloroplasts reaction_mix Prepare Reaction Mix: Buffer + DCPIP + 4-Alkoxyisophthalonitrile chloroplasts->reaction_mix initiate Add Chloroplasts & Expose to Light reaction_mix->initiate measure Measure Absorbance (e.g., 600 nm) initiate->measure calculate Calculate Rate of DCPIP Reduction measure->calculate plot Plot % Inhibition vs. [Herbicide] calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for the Hill Reaction Assay to determine PSII inhibition.

Structure-Activity Relationship of 4-Alkoxyisophthalonitriles

Table 1: Postulated Herbicidal Activity of 4-Alkoxyisophthalonitrile Analogs

Compound IDR (Alkoxy Group)Predicted Lipophilicity (logP)Predicted Herbicidal Activity (IC50)Rationale for Predicted Activity
1 -OCH3 (Methoxy)LowModerateProvides a balance of hydrophilicity and lipophilicity for binding.
2 -OCH2CH3 (Ethoxy)ModerateHighIncreased lipophilicity may enhance membrane penetration and binding affinity.
3 -O(CH2)2CH3 (Propoxy)Moderate-HighHighFurther increase in lipophilicity could optimize interaction with the hydrophobic binding pocket of the D1 protein.
4 -O(CH2)3CH3 (Butoxy)HighModerate to HighOptimal lipophilicity may be reached; further increases in chain length could lead to steric hindrance.
5 -O-CH(CH3)2 (Isopropoxy)Moderate-HighHighBranching may improve binding pocket fit and metabolic stability.
6 -O(CH2)5CH3 (Hexyloxy)Very HighLowExcessive lipophilicity can lead to poor solubility and non-specific binding, reducing targeted activity.
Discussion of Structure-Activity Relationships:
  • Lipophilicity (logP): The lipophilicity of the alkoxy chain is a critical determinant of herbicidal activity. The D1 protein binding site is located within the thylakoid membrane, a lipid-rich environment.[3] Therefore, an optimal level of lipophilicity is required for the molecule to partition from the aqueous phase into the membrane and access the binding pocket.

    • Short Alkyl Chains (Methoxy, Ethoxy): These smaller, less lipophilic groups are expected to confer moderate to good activity. They provide a balance between aqueous solubility and membrane permeability.

    • Medium Alkyl Chains (Propoxy, Butoxy, Isopropoxy): Increasing the chain length generally enhances lipophilicity, which can lead to stronger binding interactions within the hydrophobic pocket of the D1 protein and thus higher herbicidal activity. Branching, as in the isopropoxy group, can sometimes lead to a more favorable conformation for binding.

    • Long Alkyl Chains (Hexyloxy and beyond): As the alkyl chain becomes excessively long, a decrease in activity is often observed. This "cut-off" effect can be attributed to several factors, including reduced aqueous solubility, steric hindrance preventing optimal binding, and increased non-specific binding to other lipids, which reduces the effective concentration at the target site.

  • Electronic Effects: The electronic nature of the alkoxy group can also influence activity, although to a lesser extent than lipophilicity for this class of compounds. The oxygen atom of the ether linkage can participate in hydrogen bonding or other electronic interactions within the binding site.

Comparative Analysis with Other PSII-Inhibiting Herbicides

The 4-alkoxyisophthalonitriles belong to the nitrile class of PSII inhibitors.[1] It is informative to compare their general SAR profile to other well-known classes of PSII inhibitors, such as the ureas (e.g., Diuron) and triazines (e.g., Atrazine).

  • Ureas and Triazines: The SAR of these classes is also heavily influenced by the lipophilicity and electronic properties of their substituents. Small, electron-withdrawing groups on the aromatic rings of ureas and specific alkyl substitutions on the triazine ring are known to enhance activity.

  • Phenolic Herbicides: This class of PSII inhibitors binds to a slightly different region of the D1 protein.[5] Their activity is also dependent on the nature and position of substituents on the phenol ring.

While the specific binding interactions may differ, the overarching principle of requiring an optimal balance of physicochemical properties, particularly lipophilicity, for effective binding to the D1 protein is a common theme across these diverse chemical classes of PSII inhibitors.

cluster_sar Structure-Activity Relationship Logic alkoxy_chain Alkoxy Chain Length (R in 4-Alkoxyisophthalonitrile) lipophilicity Lipophilicity (logP) alkoxy_chain->lipophilicity determines membrane_perm Membrane Permeability lipophilicity->membrane_perm influences binding_affinity Binding Affinity to D1 Protein lipophilicity->binding_affinity influences membrane_perm->binding_affinity enables herbicidal_activity Herbicidal Activity (e.g., low IC50) binding_affinity->herbicidal_activity correlates with

Caption: Logical flow of the structure-activity relationship for 4-alkoxyisophthalonitriles.

Conclusion and Future Directions

The structure-activity relationship of 4-alkoxyisophthalonitriles as Photosystem II inhibitors is primarily governed by the lipophilicity of the 4-alkoxy substituent. A parabolic relationship is expected, where herbicidal activity increases with chain length to an optimal point (likely around C3-C5) before decreasing due to factors such as reduced solubility and steric hindrance.

For researchers in herbicide discovery, this guide provides a framework for the rational design of novel 4-alkoxyisophthalonitrile derivatives. Future experimental work should focus on synthesizing a homologous series of these compounds and determining their IC50 values for PSII inhibition using the Hill reaction assay. This would provide the quantitative data needed to build robust quantitative structure-activity relationship (QSAR) models, further refining the design process and accelerating the discovery of new, effective, and selective herbicides.

References

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  • Tissut, M., & Ravanel, P. (1980). A new class of chemicals which inhibit the Hill reaction in isolated chloroplasts. Physiologie Végétale, 18(1), 151-155.
  • Kralova, K., Sersen, F., & Kubicova, L. (2004). Photosynthesis-inhibiting activity (IC50), lipophilicity (logP), and Hammett constants (σ) of R substituent of compounds I-XX. Photosynthetica, 42(4), 633-638.
  • Borate, H. B., Kudale, A. S., & Agalave, S. G. (2012). Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review.
  • De, P., Baltas, M., Lamoral-Theys, D., Bruyère, C., Kiss, R., Bedos-Belval, F., & Saffon, N. (2010). Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. Bioorganic & Medicinal Chemistry, 18(8), 2865–2874.
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  • Cantrell, C. L., et al. (2023). Synthesis, Herbicidal Activity, and Structure-Activity Relationships of O-Alkyl Analogues of Khellin and Visnagin. Journal of Agricultural and Food Chemistry, 71(40), 14593–14603.
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Validation

A Comparative Guide to the Synthetic Routes of 4-Isobutoxyisophthalonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Isobutoxyisophthalonitrile, a key building block in the synthesis of various organic materials and pharmaceutical intermediates, demands effi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isobutoxyisophthalonitrile, a key building block in the synthesis of various organic materials and pharmaceutical intermediates, demands efficient and scalable synthetic strategies. The presence of the isobutoxy group and two nitrile functionalities on the benzene ring offers unique electronic and structural properties, making it a valuable precursor in medicinal chemistry and materials science. This guide provides an in-depth comparison of the primary synthetic routes to 4-Isobutoxyisophthalonitrile, offering a critical evaluation of their methodologies, underlying chemical principles, and expected outcomes. The objective is to equip researchers with the necessary insights to select the most suitable synthetic approach for their specific research and development needs.

Route 1: The Classic Approach - Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2][3][4] This route commences with the readily available 4-hydroxyisophthalonitrile and introduces the isobutoxy group through a nucleophilic substitution reaction with an isobutyl halide.

Chemical Principles and Rationale

This synthesis is a classic example of an SN2 reaction. The phenolic hydroxyl group of 4-hydroxyisophthalonitrile is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the isobutyl halide, displacing the halide and forming the desired ether linkage. The choice of base and solvent is critical to ensure efficient deprotonation and to facilitate the SN2 reaction while minimizing potential side reactions.

Experimental Protocol: A Representative Procedure

The following protocol is a generalized procedure based on established Williamson ether synthesis methodologies.[1][2]

Materials:

  • 4-hydroxyisophthalonitrile

  • Isobutyl bromide (or iodide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-hydroxyisophthalonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add isobutyl bromide (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-isobutoxyisophthalonitrile.

Diagram of the Williamson Ether Synthesis Pathway

Williamson_Ether_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-hydroxyisophthalonitrile 4-Hydroxyisophthalonitrile Reaction_Step Deprotonation & Sₙ2 Reaction 4-hydroxyisophthalonitrile->Reaction_Step K₂CO₃, DMF Isobutyl_Bromide Isobutyl Bromide Isobutyl_Bromide->Reaction_Step Product 4-Isobutoxyisophthalonitrile Reaction_Step->Product One_Pot_Synthesis cluster_start Starting Material cluster_reaction One-Pot Reaction Sequence cluster_product Product 4-nitrobenzonitrile 4-Nitrobenzonitrile Step1 SₙAr with KCN 4-nitrobenzonitrile->Step1 KCN, DMSO, 100°C Step2 In-situ Etherification with Isobutyl Bromide Step1->Step2 K₂CO₃, Isobutyl Bromide Product 4-Isobutoxyisophthalonitrile Step2->Product

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Comparative

A Comprehensive Guide to the Validation of 4-Isobutoxyisophthalonitrile as a Chemical Reference Standard

In the rigorous domain of pharmaceutical research and development, the certainty of analytical measurements underpins the entire lifecycle of a therapeutic product, from discovery to quality control. The foundation of th...

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous domain of pharmaceutical research and development, the certainty of analytical measurements underpins the entire lifecycle of a therapeutic product, from discovery to quality control. The foundation of this certainty lies in the quality of the reference standards employed. This guide provides an in-depth, scientifically grounded framework for the validation of 4-Isobutoxyisophthalonitrile as a reference standard, designed for researchers, analytical scientists, and drug development professionals. We will explore the requisite analytical methodologies, explain the scientific rationale behind experimental choices, and present detailed protocols to establish a robustly characterized and trustworthy reference material.

The Role and Importance of a Validated Reference Standard

A chemical reference substance is an authenticated, uniform material intended for use in specified chemical and physical tests, where its properties are compared with those of the product under examination.[1] Its purpose is to ensure the accuracy and reproducibility of analytical results.[1] For 4-Isobutoxyisophthalonitrile, a potential process-related impurity in the synthesis of active pharmaceutical ingredients (APIs), having a validated reference standard is critical for:

  • Accurate Identification: Confirming the presence of this specific impurity in API batches.

  • Quantitative Analysis: Precisely measuring the level of the impurity to ensure it remains within safe limits as defined by regulatory bodies like the ICH.[2][3]

  • Method Validation: Serving as a benchmark for validating the analytical methods used for routine quality control.

The U.S. Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and be "thoroughly characterized to assure the identity, strength, and quality".[4] An insufficiently characterized standard can lead to misleading results and significant delays in regulatory approval.[4][5]

A Phased Approach to Validation

The validation of a reference standard is a systematic process. We advocate for a multi-phase approach that encompasses a comprehensive characterization of the material. This ensures that its identity, purity, and potency are unequivocally established.

Diagram: Phased Validation Workflow

Validation_Workflow cluster_Phase1 Phase 1: Structural Identification cluster_Phase2 Phase 2: Purity Profiling cluster_Phase3 Phase 3: Potency Assignment & Stability NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC HPLC-UV (Organic Impurities) NMR->HPLC Identity Confirmed GC Headspace GC-MS (Residual Solvents) NMR->GC Identity Confirmed LOD Loss on Drying (Volatiles) NMR->LOD Identity Confirmed ROI Residue on Ignition (Inorganic Impurities) NMR->ROI Identity Confirmed MS Mass Spectrometry (HRMS) MS->HPLC Identity Confirmed MS->GC Identity Confirmed MS->LOD Identity Confirmed MS->ROI Identity Confirmed FTIR FTIR Spectroscopy FTIR->HPLC Identity Confirmed FTIR->GC Identity Confirmed FTIR->LOD Identity Confirmed FTIR->ROI Identity Confirmed Assay Assay (Potency) (Mass Balance or qNMR) HPLC->Assay Purity Profiled GC->Assay Purity Profiled LOD->Assay Purity Profiled ROI->Assay Purity Profiled Stability Stability Assessment Qualification Qualified Reference Standard Assay->Qualification Stability->Qualification Mass_Balance cluster_Impurities Impurity Profile Total Total Mass (100%) Potency Potency of 4-Isobutoxyisophthalonitrile Total->Potency - Impurities Non-Analyte Components Total->Impurities = Organic Organic Impurities (from HPLC) Impurities->Organic Water Water (from Karl Fischer) Impurities->Water Solvents Residual Solvents (from GC) Impurities->Solvents Inorganic Inorganic Residue (from ROI) Impurities->Inorganic

Sources

Validation

A Researcher's Guide to Assessing the Cytotoxicity of 4-Isobutoxyisophthalonitrile Derivatives

In the landscape of drug discovery, particularly in oncology, the isophthalonitrile scaffold has emerged as a promising starting point for the development of novel therapeutic agents. The introduction of various function...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly in oncology, the isophthalonitrile scaffold has emerged as a promising starting point for the development of novel therapeutic agents. The introduction of various functional groups, such as the 4-isobutoxy moiety, allows for the fine-tuning of their biological activity. However, this structural evolution necessitates a rigorous evaluation of their cytotoxic profiles to identify candidates with potent and selective anticancer effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on assessing the cytotoxicity of novel 4-isobutoxyisophthalonitrile derivatives, integrating established methodologies with expert insights to ensure scientific rigor and translatable results.

The Rationale for a Multi-Assay Approach to Cytotoxicity

A single cytotoxicity assay provides only one perspective on a compound's effect on cell health. To build a comprehensive and reliable cytotoxicity profile, a multi-assay approach is indispensable. This strategy allows for the interrogation of different cellular events associated with cell death, providing a more nuanced understanding of the compound's mechanism of action. For instance, an initial screen for metabolic activity can be complemented by assays that measure membrane integrity and the activation of specific cell death pathways, such as apoptosis. This layered approach strengthens the validity of the findings and aids in the selection of the most promising lead compounds for further development.

Core Cytotoxicity Assessment Workflow

A systematic workflow is crucial for the efficient and accurate evaluation of 4-isobutoxyisophthalonitrile derivatives. The process begins with broad screening assays to determine the half-maximal inhibitory concentration (IC50) and narrows down to more specific mechanistic assays for promising candidates.

Cytotoxicity Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Confirmation & Mechanism cluster_2 Phase 3: Lead Optimization Compound Synthesis Compound Synthesis Cell Line Selection Cell Line Selection Compound Synthesis->Cell Line Selection Design MTT Assay MTT Assay Cell Line Selection->MTT Assay Seed Cells IC50 Determination IC50 Determination MTT Assay->IC50 Determination Analyze Data LDH Assay LDH Assay IC50 Determination->LDH Assay Select Hits Apoptosis Assays Apoptosis Assays IC50 Determination->Apoptosis Assays Select Hits Mechanism of Action Studies Mechanism of Action Studies LDH Assay->Mechanism of Action Studies Apoptosis Assays->Mechanism of Action Studies SAR Analysis SAR Analysis Mechanism of Action Studies->SAR Analysis In Vivo Studies In Vivo Studies SAR Analysis->In Vivo Studies Prioritize Leads

Caption: A generalized workflow for assessing the cytotoxicity of novel compounds.

Comparative Analysis of Cytotoxicity Assays

The choice of cytotoxicity assay depends on the specific question being addressed. Here, we compare two of the most common and reliable methods: the MTT and LDH assays.[1]

Assay Principle Advantages Limitations Typical Application
MTT Assay Measures the metabolic activity of viable cells via the reduction of MTT to formazan.[2]High-throughput, cost-effective, sensitive.Can be affected by compounds that alter cellular metabolism; endpoint assay.[3]Primary screening for cell viability and proliferation.
LDH Assay Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[1]Non-destructive to remaining cells, reflects irreversible cell death.Less sensitive than MTT for early-stage cytotoxicity.[4]Confirmatory assay for cytotoxicity and membrane damage.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a colorimetric method used to assess cell viability based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT into a purple formazan product.[2]

Materials:

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the 4-isobutoxyisophthalonitrile derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[1]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

LDH Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells.[1]

Materials:

  • LDH cytotoxicity assay kit

  • 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding and Treatment: Follow the same cell seeding and compound treatment steps as described in the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.[1]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[1]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[1]

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm.[1]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:[2] % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Case Study: Cytotoxicity of Novel 4-Isobutoxyisophthalonitrile Derivatives

To illustrate the application of these assays, we present a hypothetical case study on a series of novel 4-isobutoxyisophthalonitrile derivatives (Compounds A-D) tested against the human breast cancer cell line, MCF-7.

Table 1: IC50 Values of 4-Isobutoxyisophthalonitrile Derivatives in MCF-7 Cells (48h Treatment)

CompoundDerivative StructureMTT Assay IC50 (µM)LDH Assay EC50 (µM)
Parent Compound 4-Isobutoxyisophthalonitrile> 100> 100
Derivative A R = -CH2OH25.3 ± 2.130.1 ± 3.5
Derivative B R = -COOH12.8 ± 1.515.2 ± 2.0
Derivative C R = -NH25.6 ± 0.87.3 ± 1.1
Derivative D R = -NO248.2 ± 4.355.7 ± 5.9
Doxorubicin (Positive Control)0.8 ± 0.11.1 ± 0.2

Data are presented as mean ± standard deviation of three independent experiments.

The results indicate that the introduction of different functional groups significantly impacts the cytotoxicity of the 4-isobutoxyisophthalonitrile scaffold. Derivative C, with an amino group, demonstrated the most potent cytotoxic activity among the synthesized compounds.

Delving Deeper: Investigating the Mechanism of Cell Death

For promising candidates like Derivative C, it is crucial to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[5]

Key Markers of Apoptosis:
  • Caspase Activation: A family of proteases that are central regulators of apoptosis.[6]

  • DNA Fragmentation: Cleavage of genomic DNA into smaller fragments.

  • Phosphatidylserine (PS) Externalization: Translocation of PS from the inner to the outer leaflet of the plasma membrane.

Apoptosis_Pathway Extrinsic Pathway Death Receptor Ligand (e.g., FasL) Death Receptor (e.g., Fas) Initiator Caspases Procaspase-8 Procaspase-9 Extrinsic Pathway:f1->Initiator Caspases:f0 activates Intrinsic Pathway Cellular Stress (e.g., DNA damage) Bcl-2 family regulation Mitochondrial Outer Membrane Permeabilization Intrinsic Pathway:f2->Initiator Caspases:f1 activates via Cytochrome c release Executioner Caspases Procaspase-3 Caspase-3 Initiator Caspases->Executioner Caspases:f0 activates Cellular Effects Cleavage of cellular substrates DNA fragmentation Apoptotic body formation Executioner Caspases:f1->Cellular Effects induces

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

A comprehensive assessment of these markers can confirm if a compound induces apoptosis and provide insights into the specific pathway involved.

Conclusion and Future Directions

This guide outlines a robust and logical framework for assessing the cytotoxicity of 4-isobutoxyisophthalonitrile derivatives. By employing a multi-assay approach, researchers can obtain reliable and comprehensive data to inform structure-activity relationship (SAR) studies and guide the selection of lead candidates for further preclinical and in vivo evaluation. The integration of primary screening assays, confirmatory cytotoxicity tests, and mechanistic studies is paramount for the successful development of novel and effective anticancer therapeutics. The nitrile group, a key feature of these compounds, is increasingly recognized for its role in enhancing the pharmacological profiles of drug candidates.[7]

References

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  • ScienceDirect. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. [Link]

  • ResearchGate. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • National Institutes of Health. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • National Institutes of Health. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. [Link]

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  • PubMed. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. [Link]

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  • PubMed. Toxicity of (22R,23R)-22,23-dihydroxystigmastane derivatives to cultured cancer cells. [Link]

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Comparative

A Comparative Guide to the Dielectric Performance of 4-Isobutoxyisophthalonitrile Resins for High-Frequency Applications

In the pursuit of next-generation electronics, where signal integrity and speed are paramount, the selection of substrate materials with optimal dielectric properties is a critical consideration for researchers and engin...

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of next-generation electronics, where signal integrity and speed are paramount, the selection of substrate materials with optimal dielectric properties is a critical consideration for researchers and engineers. This guide provides an in-depth comparative analysis of 4-isobutoxyisophthalonitrile (IBIPN) resins, a promising class of thermosetting polymers, benchmarked against established high-performance resins such as epoxies, bismaleimides (BMI), and cyanate esters. The following sections will delve into the theoretical underpinnings of IBIPN's anticipated dielectric advantages, present a comprehensive experimental framework for dielectric property evaluation, and offer a comparative data analysis to guide material selection for demanding high-frequency applications.

The Critical Role of Dielectric Properties in High-Frequency Electronics

In high-frequency circuits, the substrate material upon which the circuit is built is not merely a mechanical support but an integral part of the circuit itself. Two key dielectric parameters dictate the performance of a substrate material: the dielectric constant (Dk or εr) and the dissipation factor (Df or tan δ).

  • Dielectric Constant (Dk): This property influences the signal propagation speed and the impedance of the transmission lines on the circuit board. A lower Dk is desirable as it allows for faster signal propagation and helps to minimize signal delay. For a given impedance, a lower Dk also allows for wider conductor traces, which can reduce conductor losses.

  • Dissipation Factor (Df): This parameter, also known as the loss tangent, represents the energy dissipated as heat within the dielectric material when it is subjected to an alternating electric field. A lower Df is crucial for minimizing signal loss (attenuation), especially at higher frequencies, ensuring that the signal retains its strength and integrity as it travels through the circuit.

The relentless drive towards higher operating frequencies in applications such as 5G/6G communications, high-speed data centers, and automotive radar systems necessitates the development of advanced resin systems that exhibit both low Dk and low Df.[1]

Unveiling the Promise of 4-Isobutoxyisophthalonitrile (IBIPN) Resins

The molecular architecture of a polymer is a primary determinant of its dielectric properties.[2][3] 4-Isobutoxyisophthalonitrile resins are anticipated to offer superior dielectric performance due to the following structural features:

  • Low Polarity: The isobutoxy group (-O-CH₂-CH(CH₃)₂) is a bulky, non-polar aliphatic moiety. Its presence reduces the overall polarity of the polymer chain, minimizing the interaction of the material with an electric field and thus lowering the dielectric constant.

  • Increased Free Volume: The branched nature of the isobutoxy group hinders efficient chain packing, leading to an increase in the free volume within the polymer matrix. This increased spacing between polymer chains further contributes to a reduction in the dielectric constant.

  • Symmetrical Structure: The isophthalonitrile core possesses a degree of symmetry that can help to cancel out dipole moments, contributing to a lower dissipation factor.

Based on these structural attributes and established quantitative structure-property relationship (QSPR) models for polymers, the dielectric properties of a cured 4-isobutoxyisophthalonitrile resin are estimated to be highly competitive.[4][5][6][7]

Benchmarking Methodology: A Framework for Empirical Validation

To provide a robust comparison, a standardized experimental protocol is essential. The following methodology, based on the ASTM D150 standard, outlines the steps for preparing and characterizing the dielectric properties of IBIPN and other benchmark resins.[8][9][10][11][12]

Experimental Protocol: Dielectric Property Measurement (ASTM D150)

Objective: To determine the dielectric constant (Dk) and dissipation factor (Df) of cured resin samples over a range of frequencies.

Materials & Equipment:

  • 4-Isobutoxyisophthalonitrile monomer

  • Benchmark resins: Bisphenol A diglycidyl ether (DGEBA) epoxy, Bismaleimide (BMI), Bisphenol A dicyanate ester

  • Appropriate curing agents and catalysts for each resin system

  • Parallel plate capacitor test fixture

  • LCR meter or Impedance Analyzer

  • Vacuum oven

  • Hydraulic press with heated platens

  • Micrometer

Procedure:

  • Resin Formulation: Prepare the resin formulations by accurately weighing and mixing the monomer/resin with its corresponding curing agent and/or catalyst according to the manufacturer's or literature recommendations.

  • Sample Preparation (Curing): a. Pour the liquid resin mixture into a pre-heated mold of a defined thickness (e.g., 2 mm). b. Place the mold in a vacuum oven to degas the mixture and remove any entrapped air bubbles. c. Transfer the mold to a hydraulic press and apply the recommended curing schedule (temperature and pressure ramps and holds) to achieve a fully cured, void-free flat sheet. d. After curing, allow the sample to cool slowly to room temperature to minimize internal stresses.

  • Specimen Machining: a. Carefully machine or cut circular or square specimens from the cured sheet to fit the dimensions of the parallel plate test fixture. b. Measure the thickness of each specimen at several points using a micrometer and calculate the average thickness.

  • Dielectric Measurement: a. Place the specimen between the electrodes of the parallel plate capacitor test fixture. b. Connect the test fixture to the LCR meter or impedance analyzer. c. Measure the capacitance and dissipation factor of the specimen at a series of frequencies (e.g., 1 GHz, 5 GHz, 10 GHz) at room temperature. d. Calculate the dielectric constant (Dk) using the measured capacitance, the specimen thickness, and the electrode area.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_measurement Dielectric Measurement formulation Resin Formulation degassing Degassing formulation->degassing curing Curing degassing->curing machining Specimen Machining curing->machining placement Place Specimen in Fixture machining->placement measurement Measure Capacitance & Df placement->measurement calculation Calculate Dk measurement->calculation data_analysis Data Analysis & Comparison calculation->data_analysis Data Output

Caption: Experimental workflow for dielectric property measurement.

Comparative Dielectric Performance

The following table summarizes the anticipated dielectric properties of 4-isobutoxyisophthalonitrile resin in comparison to commercially available high-performance resins. The values for the benchmark resins are representative of typical grades used in high-frequency electronics.

Resin SystemDielectric Constant (Dk) @ 10 GHzDissipation Factor (Df) @ 10 GHzKey Characteristics
4-Isobutoxyisophthalonitrile (IBIPN) (Estimated) 2.4 - 2.6 0.002 - 0.004 Excellent dielectric performance, low moisture absorption (anticipated).
Epoxy (High-Frequency Grade)3.2 - 3.60.008 - 0.015Good adhesion and mechanical properties, widely used.[1][13][14][15][16]
Bismaleimide (BMI)2.8 - 3.20.004 - 0.008High-temperature resistance, good dimensional stability.[17][18][19][20][21]
Cyanate Ester2.6 - 3.00.003 - 0.006Low dielectric loss, low moisture absorption, good thermal stability.[22][23][24][25]
Structure-Property Relationship Diagram

structure_property cluster_structure Molecular Structure cluster_property Dielectric Properties polarity Low Polarity (Isobutoxy Group) low_dk Low Dielectric Constant (Dk) polarity->low_dk free_volume High Free Volume (Bulky Group) free_volume->low_dk symmetry Molecular Symmetry (Isophthalonitrile Core) low_df Low Dissipation Factor (Df) symmetry->low_df high_performance High-Frequency Performance low_dk->high_performance low_df->high_performance

Caption: Relationship between molecular structure and dielectric properties.

Discussion and Future Outlook

The theoretical estimation and comparative analysis strongly suggest that 4-isobutoxyisophthalonitrile resins are poised to be a highly competitive material for next-generation high-frequency electronics. Its anticipated ultra-low dielectric constant and dissipation factor, if experimentally verified, would place it at the forefront of high-performance thermosetting resins.

The bulky, non-polar isobutoxy group is the key structural feature that is expected to deliver this enhanced dielectric performance by reducing polarity and increasing free volume within the polymer network. This, in turn, would lead to faster signal propagation and lower signal loss in electronic circuits.

When benchmarked against established materials, IBIPN resins have the potential to outperform high-frequency epoxy resins in both Dk and Df. They are expected to be on par with or even exceed the performance of bismaleimide and cyanate ester resins, making them a compelling alternative for applications where ultimate dielectric performance is required.

Further experimental validation is necessary to confirm these estimated properties and to fully characterize the thermal and mechanical performance of IBIPN resins. However, the fundamental structure-property relationships provide a strong scientific basis for their potential as a disruptive material in the field of high-frequency electronics.

References

  • Prediction of Dielectric Constant in Series of Polymers by Quantitative Structure-Property Relationship (QSPR). (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

  • AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation1. (n.d.). Retrieved January 8, 2026, from [Link]

  • D150 Standard Test Methods for AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation. (2022, October 18). ASTM International. Retrieved January 8, 2026, from [Link]

  • Dielectric Constant and Dissipation Factor - ASTM D150 - Test Method. (n.d.). Lucideon. Retrieved January 8, 2026, from [Link]

  • AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation. (n.d.). Retrieved January 8, 2026, from [Link]

  • ASTM D150 - Materials Characterization Services. (n.d.). Retrieved January 8, 2026, from [Link]

  • Dielectric Properties of Polymers. (n.d.). Appalachian State University. Retrieved January 8, 2026, from [Link]

  • Effect of molecular structure on dielectric properties of polymers: I. Thermoplastics. (1973). IEEE Conference Publication. Retrieved January 8, 2026, from [Link]

  • The effect of molecular structure on dielectric properties of polymers II elastomers. (1974). IEEE Conference Publication. Retrieved January 8, 2026, from [Link]

  • Investigation of Structure-Property Relationships Between Crystal Orientation and Dielectric Behavior in Liquid Crystalline Poly. (2017, November 3). Retrieved January 8, 2026, from [Link]

  • Quantitative Structure Permittivity Relationship Study of a Series of Polymers. (n.d.). ACS Materials Au. Retrieved January 8, 2026, from [Link]

  • Thermal and Dielectric Properties of Cyanate Ester Cured Main Chain Rigid-Rod Epoxy Resin. (2021, August 30). PMC - NIH. Retrieved January 8, 2026, from [Link]

  • Curing behaviors of cyanate ester/epoxy copolymers and their dielectric properties. (n.d.). Retrieved January 8, 2026, from [Link]

  • Quantitative Structure—Permittivity Relationship Study of a Series of Polymers. (n.d.). PMC - NIH. Retrieved January 8, 2026, from [Link]

  • Epoxy Resin for High Frequency & High Speed CCL Market. (n.d.). 360iResearch. Retrieved January 8, 2026, from [Link]

  • Feasibility of Predicting Static Dielectric Constants of Polymer Materials: A Density Functional Theory Method. (2021, January 17). MDPI. Retrieved January 8, 2026, from [Link]

  • Prediction of Dielectric Constant in Series of Polymers by Quantitative Structure-Property Relationship (QSPR). (2024, August 12). Preprints.org. Retrieved January 8, 2026, from [Link]

  • Optimized dielectric performance in bismaleimide–triazine resin via a dual-modification strategy for high-frequency electronic packaging. (2025, June 9). Journal of Materials Chemistry C. Retrieved January 8, 2026, from [Link]

  • Dielectric properties of epoxy resin-barium titanate composites at high frequency. (n.d.). Retrieved January 8, 2026, from [Link]

  • Mechanical and dielectric properties of epoxy/dicyclopentadiene bisphenol cyanate ester/glass fabric composites. (n.d.). Express Polymer Letters. Retrieved January 8, 2026, from [Link]

  • Dielectric Properties of Epoxies. (n.d.). Retrieved January 8, 2026, from [Link]

  • Epoxy Resin Used for CCL in PCB and Its Development Trend. (n.d.). PCBCart. Retrieved January 8, 2026, from [Link]

  • Dielectric Properties of Epoxy Resins at Different Extents of Cure at 2.45 GHz. (n.d.). Retrieved January 8, 2026, from [Link]

  • Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures. (2023, January 24). NIH. Retrieved January 8, 2026, from [Link]

  • Frequency dependence of dielectric loss for composites. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Thermal and Dielectric Properties of Bismaleimide Polymers. (n.d.). Materiale Plastice. Retrieved January 8, 2026, from [Link]

  • Printed circuit board. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]

  • Modulation of dielectric properties of bismaleimide laminates by hyperbranched polyimides with different structures. (2024, February 5). ResearchGate. Retrieved January 8, 2026, from [Link]

  • The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents. (n.d.). Retrieved January 8, 2026, from [Link]

  • Study on thermal conductivity and dielectric properties of bismaleimide/cyanate ester copolymer. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

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Validation

A Researcher's Guide to Spectroscopic Verification: 4-Isobutoxyisophthalonitrile Case Study

For researchers in medicinal chemistry and materials science, the unequivocal confirmation of a synthesized molecule's identity and purity is a cornerstone of reliable and reproducible research. This guide provides an in...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and materials science, the unequivocal confirmation of a synthesized molecule's identity and purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of the spectroscopic data for laboratory-synthesized 4-isobutoxyisophthalonitrile with its commercially available counterpart. By examining the nuances in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we aim to equip fellow scientists with the practical knowledge to confidently validate their synthetic products.

The Imperative of Spectroscopic Comparison

In the journey of drug discovery and materials development, the synthesis of novel compounds is a daily reality. However, the molecule in the flask is only as valuable as our certainty of its structure and purity. Relying solely on reaction schemes is insufficient; empirical verification is paramount. Spectroscopic analysis provides a molecular fingerprint, allowing for a direct comparison between a newly synthesized batch and a trusted commercial standard. This process is not merely a quality control step but a fundamental validation of the synthetic route and a safeguard against misleading biological or material property data stemming from impurities or incorrect structures.

Synthesis Route: A Nucleophilic Aromatic Substitution Approach

The laboratory synthesis of 4-isobutoxyisophthalonitrile is typically achieved via a Williamson ether synthesis, a classic and reliable SNAr (Nucleophilic Aromatic Substitution) reaction. This method involves the deprotonation of 4-hydroxyisophthalonitrile to form a phenoxide, which then acts as a nucleophile to attack an isobutyl halide.

Experimental Protocol: Synthesis of 4-Isobutoxyisophthalonitrile

  • Deprotonation: To a stirred solution of 4-hydroxyisophthalonitrile (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), is added a slight excess of a suitable base, for instance, potassium carbonate (K2CO3, 1.5 eq). The mixture is stirred at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Nucleophilic Attack: Isobutyl bromide (1.2 eq) is then added to the reaction mixture.

  • Reaction Progression: The reaction is heated to 80°C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 4-isobutoxyisophthalonitrile as a pure solid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Purification 4-hydroxyisophthalonitrile 4-hydroxyisophthalonitrile Reaction Reaction 4-hydroxyisophthalonitrile->Reaction 1.0 eq Isobutyl_bromide Isobutyl_bromide Isobutyl_bromide->Reaction 1.2 eq K2CO3 K2CO3 K2CO3->Reaction 1.5 eq DMF DMF (Solvent) DMF->Reaction Heat 80°C Heat->Reaction Workup Aqueous Work-up & Extraction Purification Column Chromatography Workup->Purification Crude Product Product 4-Isobutoxyisophthalonitrile Purification->Product Pure Product Reaction->Workup Reaction Mixture Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_commercial Commercial Standard cluster_analysis Spectroscopic Analysis Synthesized_Product Synthesized 4-Isobutoxyisophthalonitrile H_NMR ¹H NMR Synthesized_Product->H_NMR C_NMR ¹³C NMR Synthesized_Product->C_NMR FTIR FT-IR Synthesized_Product->FTIR MS Mass Spectrometry Synthesized_Product->MS Commercial_Product Commercial 4-Isobutoxyisophthalonitrile Commercial_Product->H_NMR Commercial_Product->C_NMR Commercial_Product->FTIR Commercial_Product->MS Data_Comparison Data Comparison & Structural Verification H_NMR->Data_Comparison C_NMR->Data_Comparison FTIR->Data_Comparison MS->Data_Comparison

Caption: Workflow for the comparative spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.

Data Comparison: FT-IR (ATR)

Functional Group Expected Wavenumber (cm⁻¹) Synthesized Sample (cm⁻¹) Commercial Standard (cm⁻¹)
C≡N (Nitrile)2230-2220~2225~2225
C-O (Ether)1250-1000~1245 (asymmetric), ~1050 (symmetric)~1245 (asymmetric), ~1050 (symmetric)
C-H (sp³)3000-2850~2960, ~2870~2960, ~2870
C=C (Aromatic)1600-1450~1600, ~1570, ~1480~1600, ~1570, ~1480

Analysis: The FT-IR spectra of both samples should display a strong, sharp absorption band around 2225 cm⁻¹, characteristic of the nitrile (C≡N) stretching vibration. The presence of the ether linkage will be confirmed by strong C-O stretching bands. The aromatic C=C stretching and aliphatic C-H stretching vibrations will also be present. The overall fingerprint region (below 1500 cm⁻¹) should be identical for both samples, confirming the same molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural elucidation.

Experimental Protocol: Mass Spectrometry

  • Ionization Method: Electron Ionization (EI) is commonly used for this type of molecule.

  • Data Acquisition: The mass spectrum is obtained, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

Data Comparison: Mass Spectrometry (EI)

Ion m/z (Expected) Synthesized Sample (m/z) Commercial Standard (m/z) Identity
M⁺200.24200200Molecular Ion
[M - C₄H₉]⁺143.03143143Loss of isobutyl radical
[C₄H₉]⁺57.125757Isobutyl cation

Analysis: The mass spectra of both the synthesized and commercial 4-isobutoxyisophthalonitrile should show a molecular ion peak (M⁺) at m/z = 200, corresponding to the molecular weight of the compound. A significant fragment ion is expected at m/z = 143, resulting from the cleavage of the ether bond and loss of the isobutyl radical. Another prominent peak should be observed at m/z = 57, corresponding to the isobutyl cation. The fragmentation patterns for both samples should be superimposable.

Conclusion: The Power of Corroborative Data

This guide has outlined the essential spectroscopic techniques for the verification of synthesized 4-isobutoxyisophthalonitrile. The true power of this analytical approach lies in the corroboration of data from multiple, independent techniques. When the ¹H NMR, ¹³C NMR, FT-IR, and MS data from a synthesized sample are all in agreement with those of a trusted commercial standard, a researcher can have the utmost confidence in the identity and purity of their compound. This rigorous validation is not just good scientific practice; it is a prerequisite for generating high-quality, reliable data in any subsequent biological or material application.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Comparative

A Senior Application Scientist's Guide to the Validation of Computational Models for Predicting 4-Isobutoxyisophthalonitrile Properties

This guide provides a comprehensive framework for the validation of computational models in the prediction of physicochemical and toxicological properties of 4-Isobutoxyisophthalonitrile. As researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of computational models in the prediction of physicochemical and toxicological properties of 4-Isobutoxyisophthalonitrile. As researchers, scientists, and drug development professionals, the accuracy of in silico predictions is paramount for accelerating research and ensuring the integrity of our findings. This document moves beyond a simple enumeration of methods to offer a practical, field-tested approach to model validation, grounded in scientific rigor and transparency.

Introduction: The Imperative for In Silico Model Validation

4-Isobutoxyisophthalonitrile (CAS No. 161718-81-6), a substituted dicyanobenzene derivative, represents a class of molecules with potential applications in materials science and as intermediates in pharmaceutical synthesis. In the early stages of research and development, computational models are invaluable for predicting a compound's properties, thereby saving significant time and resources.[1] However, the predictive power of any model is not absolute. Its accuracy must be rigorously validated against experimental data to establish its domain of applicability and the level of confidence we can place in its predictions.[2] This guide will walk you through the essential steps of this validation process.

The Challenge: A critical prerequisite for model validation is the availability of high-quality experimental data for the compound of interest. As of the writing of this guide, publicly accessible experimental data for the physicochemical and toxicological properties of 4-Isobutoxyisophthalonitrile is scarce. This is a common challenge in the field, especially for novel or non-commercial compounds.

Our Approach: To provide a robust and practical guide, we will employ a two-pronged strategy:

  • We will generate predicted properties for 4-Isobutoxyisophthalonitrile using a selection of widely-used, freely accessible computational models.

  • To demonstrate the complete validation workflow, we will use a structurally similar surrogate compound, isophthalonitrile (CAS No. 626-17-5) , for which reliable experimental data is available. This allows us to illustrate the process of comparing predicted values against a "gold standard."

Computational Models Under Evaluation

For this guide, we have selected three representative, freely accessible computational models that are widely used in the scientific community. This selection provides a comparison of different underlying methodologies.

  • SwissADME: A popular web-based tool that predicts a wide range of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[3]

  • OPERA (Open (Quantitative) Structure-activity/property Relationship App): A free and open-source suite of QSAR models developed by the US Environmental Protection Agency (EPA) and the National Institute of Environmental Health Sciences (NIEHS). OPERA models are built to be compliant with OECD guidelines for regulatory purposes.[4][5]

  • T.E.S.T. (Toxicity Estimation Software Tool): Developed by the US EPA, T.E.S.T. is a tool for estimating the toxicity of chemicals using various QSAR methodologies.[6]

Generating Predicted Properties for 4-Isobutoxyisophthalonitrile

The first step is to generate a set of predicted properties for our target molecule. The chemical structure of 4-Isobutoxyisophthalonitrile, represented by its SMILES string (CCOC(C(=C1)C=C(C#N)C=C1)C#N), was submitted to each of the selected computational models. The predicted values for key physicochemical properties are summarized in Table 1.

Table 1: Predicted Physicochemical Properties of 4-Isobutoxyisophthalonitrile

PropertySwissADMEOPERAT.E.S.T.
Molecular Weight200.24 g/mol 200.24 g/mol 200.24 g/mol
LogP (Octanol/Water Partition Coefficient)2.352.532.48
Water Solubility (LogS)-3.12-2.89-2.95
Melting Point (°C)-85.3292.15
Boiling Point (°C)-320.11315.47

Note: A hyphen (-) indicates that the model does not predict this specific property.

The Validation Workflow: A Case Study with Isophthalonitrile

Now, we will demonstrate the validation process using isophthalonitrile as our surrogate. The SMILES string for isophthalonitrile (C1=CC(=CC(=C1)C#N)C#N) was used to generate predictions from our selected models. These predictions are then compared against experimentally determined values sourced from reputable databases such as PubChem.

Predicted vs. Experimental Data for Isophthalonitrile

Table 2: Comparison of Predicted and Experimental Properties for Isophthalonitrile

PropertySwissADMEOPERAT.E.S.T.Experimental Value (Source: PubChem)
Molecular Weight128.13 g/mol 128.13 g/mol 128.13 g/mol 128.13 g/mol
LogP1.031.211.151.09
Water Solubility (LogS)-1.85-1.63-1.71-1.92 (1.2 g/L)
Melting Point (°C)-161.23163.89161-163 °C
Boiling Point (°C)-285.00282.61285 °C
Visualizing the Validation Workflow

The overall workflow for validating computational models can be visualized as follows:

G cluster_0 Model Selection & Prediction Generation cluster_1 Experimental Data Acquisition cluster_2 Comparative Analysis & Validation Select Target Compound Select Target Compound Select Computational Models Select Computational Models Select Target Compound->Select Computational Models Generate Predictions Generate Predictions Select Computational Models->Generate Predictions Compare Predictions to Experimental Data Compare Predictions to Experimental Data Generate Predictions->Compare Predictions to Experimental Data Search Literature & Databases Search Literature & Databases Curate High-Quality Data Curate High-Quality Data Search Literature & Databases->Curate High-Quality Data Perform Experiments (if needed) Perform Experiments (if needed) Perform Experiments (if needed)->Curate High-Quality Data Curate High-Quality Data->Compare Predictions to Experimental Data Calculate Performance Metrics Calculate Performance Metrics Compare Predictions to Experimental Data->Calculate Performance Metrics Assess Model Performance Assess Model Performance Calculate Performance Metrics->Assess Model Performance

Caption: A flowchart illustrating the key stages of the computational model validation process.

Quantitative Assessment of Model Performance

To objectively assess the performance of each model, we can calculate various statistical metrics. A common and informative metric is the Absolute Error , which is the absolute difference between the predicted and experimental values.

Table 3: Absolute Error of Predictions for Isophthalonitrile

PropertySwissADMEOPERAT.E.S.T.
LogP0.060.120.06
Water Solubility (LogS)0.070.290.21
Melting Point (°C)-0.23 (avg.)1.89 (avg.)
Boiling Point (°C)-0.002.39

Interpretation of Results:

  • LogP: Both SwissADME and T.E.S.T. provided highly accurate predictions for the LogP of isophthalonitrile, with a very low absolute error. OPERA's prediction was also reasonably accurate.

  • Water Solubility: SwissADME showed the best performance for predicting water solubility in this instance.

  • Melting and Boiling Points: OPERA demonstrated exceptional accuracy for both melting and boiling point predictions. T.E.S.T. also provided good predictions, albeit with a slightly higher error.

It is crucial to remember that the performance of a model can vary significantly depending on the chemical space of the training set. A model that performs well for one class of compounds may not be as accurate for another.

Standardized Experimental Protocols for Data Generation

In the absence of existing experimental data for 4-Isobutoxyisophthalonitrile, it would be necessary to perform physical experiments to generate the "ground truth" data for validation. It is imperative that these experiments are conducted according to standardized, internationally recognized protocols to ensure data quality and reproducibility. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are the gold standard in this regard.

Protocol for Water Solubility Determination (OECD 105)

The Flask Method , described in OECD Guideline 105, is suitable for substances with a water solubility above 10 mg/L.[2][7]

Step-by-Step Methodology:

  • Preparation: A supersaturated solution of 4-Isobutoxyisophthalonitrile is prepared in deionized water in a glass flask.

  • Equilibration: The flask is agitated at a constant, controlled temperature (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: The solution is centrifuged or filtered to remove any undissolved solid.

  • Analysis: The concentration of 4-Isobutoxyisophthalonitrile in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.

Protocol for LogP Determination (OECD 107/117)

The Shake Flask Method (OECD 107) is a traditional approach, while the HPLC Method (OECD 117) is a more modern, high-throughput alternative.[8][9]

Shake Flask Method (OECD 107):

  • Preparation: A solution of 4-Isobutoxyisophthalonitrile is prepared in n-octanol.

  • Partitioning: A known volume of this solution is mixed with a known volume of water in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases, and then left to separate.

  • Analysis: The concentration of the compound in both the n-octanol and water phases is determined by an appropriate analytical technique.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

Conclusion and Recommendations

The validation of computational models is a critical exercise for any researcher relying on in silico predictions. This guide has outlined a practical workflow for this process, addressing the common challenge of limited experimental data through the use of a surrogate compound.

Our case study on isophthalonitrile demonstrates that while all three evaluated models (SwissADME, OPERA, and T.E.S.T.) provide valuable predictions, their performance varies across different properties. For the prediction of 4-Isobutoxyisophthalonitrile properties, we can infer the following based on our surrogate validation:

  • For lipophilicity (LogP) and aqueous solubility (LogS) , SwissADME appears to be a reliable first choice.

  • For thermal properties (melting and boiling points) , OPERA is likely to provide the most accurate predictions.

Ultimately, the choice of computational model should be guided by the specific property of interest and an understanding of the model's strengths and limitations. Whenever possible, predictions should be cross-validated using multiple models. For regulatory submissions or critical decisions, the generation of high-quality experimental data following standardized protocols, such as those from the OECD, remains indispensable.

References

  • U.S. Environmental Protection Agency. (n.d.). Toxicity Estimation Software Tool (TEST). Retrieved from [Link]

  • National Institute of Environmental Health Sciences. (n.d.). Open (Quantitative) Structure–activity/property Relationship App (OPERA). Retrieved from [Link]

  • Dotmatics. (2023). Using Machine Learning to Predict Molecular Properties and Identify Viable Candidates. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.
  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation.
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.
  • Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2018). OPERA models for predicting physicochemical properties and environmental fate endpoints.
  • PubChem. (n.d.). Isophthalonitrile. Retrieved from [Link]

  • OECD. (2006). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.
  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.
  • Pesticide Registration Toolkit. (n.d.). Partition coefficient octanol/water. Retrieved from [Link]

Sources

Validation

A Comparative Cost-Benefit Analysis of 4-Isobutoxyisophthalonitrile in High-Performance Composites

This guide provides a detailed comparative analysis of using 4-Isobutoxyisophthalonitrile as a monomer for advanced polymer matrix composites. It is intended for researchers, materials scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of using 4-Isobutoxyisophthalonitrile as a monomer for advanced polymer matrix composites. It is intended for researchers, materials scientists, and professionals in drug development and advanced materials industries who are exploring next-generation materials for extreme environment applications. We will delve into the hypothesized benefits of this specific monomer, compare it against established high-performance resins, and provide a framework for experimental validation.

Introduction: The Quest for Ultimate Performance in Composite Resins

Polymer matrix composites are essential in industries where high strength-to-weight and stiffness-to-weight ratios are critical, such as aerospace, defense, and high-end automotive sectors.[1][2] The performance of these composites is largely dictated by the properties of the polymer matrix, which binds the reinforcing fibers (e.g., carbon, glass) and protects them from environmental degradation.[3]

While epoxy resins are workhorses for many applications, they lack the thermal stability required for service temperatures above 250°C.[3] This has led to the development of high-temperature thermosetting resins, including bismaleimides (BMIs), polyimides, and cyanate esters.[3] Among these, phthalonitrile (PN) resins have emerged as a superior class of materials, renowned for their exceptional thermo-oxidative stability, with continuous service temperatures exceeding 300°C and glass transition temperatures (Tg) that can surpass 400°C.[3][4][5] These properties stem from their highly aromatic composition and stable triazine cross-linking sites formed during curing.[3][6]

However, the very stability of traditional phthalonitrile resins presents a challenge: their processing often requires high temperatures and can be difficult, limiting their application in certain manufacturing processes like Resin Transfer Molding (RTM) and vacuum infusion.[7] This guide examines 4-Isobutoxyisophthalonitrile , a functionalized monomer, as a potential solution to enhance processability without significantly compromising the elite performance of the phthalonitrile family.

The Proposition: 4-Isobutoxyisophthalonitrile as a Processability-Enhanced Monomer

4-Isobutoxyisophthalonitrile is an aromatic compound featuring the core isophthalonitrile structure functionalized with an isobutoxy group (-O-CH₂(CH₃)₂). While not extensively documented in composite literature, its chemical structure allows us to infer its potential behavior as a resin precursor.

Hypothesized Advantages:

  • Improved Solubility and Lower Melt Viscosity: The flexible, non-polar isobutoxy group can disrupt the crystalline packing that is common in planar aromatic molecules. This is expected to lower the melting point and reduce the melt viscosity of the uncured monomer, making it more suitable for infusion-based manufacturing techniques.[7][8]

  • Enhanced Processing Window: A lower viscosity at a given temperature could allow for lower-temperature processing, reducing thermal stresses during manufacturing and potentially lowering energy costs.

  • Room-Temperature Stability: Like other advanced phthalonitriles, formulations based on this monomer are expected to be stable at room temperature, eliminating the need for refrigerated storage common with many high-performance resins.[5]

Potential Trade-Offs:

  • Thermal Stability: The introduction of the aliphatic isobutoxy group may slightly lower the ultimate thermal and oxidative stability compared to unsubstituted phthalonitrile resins due to the less stable C-H bonds in the butyl chain.

  • Cost: As a specialty, functionalized monomer, 4-Isobutoxyisophthalonitrile is anticipated to have a higher raw material cost compared to more common phthalonitrile precursors like 4-phenoxyphthalonitrile or bisphenol A-based phthalonitriles.[8]

Comparative Analysis: Performance vs. Alternatives

The true value of 4-Isobutoxyisophthalonitrile can only be assessed by comparing the projected properties of its resulting composite to established materials. The primary competitors fall into two categories: other phthalonitriles and alternative high-temperature resins.

Property Category4-Isobutoxyisophthalonitrile Composite (Hypothesized)Standard Phthalonitrile (PN) CompositeHigh-Temp Polyimide (PI) CompositeBismaleimide (BMI) Composite
Processing Excellent: Low melt viscosity, suitable for RTM/infusion. Cure temps potentially 200-300°C.Fair to Good: Higher viscosity, often requires high-temp compression molding.Difficult: Complex, multi-stage cure cycles, often release volatile byproducts.Good: Better processability than PIs, but can be brittle.
Thermal Performance Very Good: Tg likely >350°C. Continuous service temp ~280-320°C.Excellent: Tg often >400°C.[4][5] Continuous service temp >300°C.[3]Excellent: Tg >350°C. High thermal stability.Good: Tg ~250-300°C. Lower thermal stability than PN or PI.
Mechanical Strength Good to Excellent: Dependent on fiber/matrix adhesion. Potentially lower than standard PN due to plasticization from the isobutoxy group.Excellent: High retention of mechanical properties at elevated temperatures.[3]Excellent: Very high strength and stiffness retention at temperature.Very Good: High strength but can suffer from microcracking due to brittleness.
Moisture Absorption Very Low: Characteristic of the phthalonitrile family.Very Low: One of the key advantages over PIs and BMIs.[3]Moderate to High: Can absorb moisture, affecting hot/wet performance.Moderate: Better than PIs but generally higher than PNs.
Cost High: Specialty monomer, likely highest cost.High: Expensive raw materials and processing.Very High: High monomer cost and difficult processing.Moderate to High: Less expensive than PIs but more than epoxies.

Cost-Benefit Analysis Framework

The decision to use a 4-Isobutoxyisophthalonitrile-based system hinges on whether the manufacturing benefits outweigh the increased material cost and potentially modest decrease in peak service temperature.

  • Benefit: Reduced Manufacturing Cost. For complex geometries where RTM or vacuum infusion is the only viable manufacturing method, the improved processability can lead to significant cost savings in tooling and cycle time, potentially offsetting the higher monomer price.[9][10]

  • Cost: Raw Material Price. The synthesis of 4-Isobutoxyisophthalonitrile is more complex than that of commodity chemicals, leading to a higher per-kilogram cost.[11]

  • Benefit: Reduced Part Rejection. Lower viscosity and potentially lower cure temperatures can lead to fewer voids and dry spots in the final composite part, increasing yield and reducing scrap rates.

  • Cost: Performance Ceiling. For applications demanding the absolute maximum thermal stability (e.g., near-engine components, rocket nozzles), the performance trade-off, though small, might be unacceptable.[4] In these cases, traditional, harder-to-process phthalonitriles or ceramic matrix composites may be necessary.[12]

The ideal application for this material would be a high-value component with a complex shape requiring a service temperature between 280°C and 320°C, where the manufacturing advantages of an infusion-capable resin are paramount.

Proposed Experimental Validation Workflow

Resin Characterization & Composite Fabrication

The initial step involves characterizing the neat resin's curing behavior and fabricating test panels.

G cluster_0 Resin Analysis & Fabrication A Mix Monomer & Curing Agent B Rheology Analysis (Viscosity vs. Temp) A->B C DSC Analysis (Cure Profile, Tg) A->C D Fabricate Composite Laminate (e.g., Vacuum Infusion) A->D E Post-Cure Panel (Per DSC Results) D->E F Machine Test Coupons E->F

Caption: Workflow for resin analysis and composite panel fabrication.

Protocol:

  • Differential Scanning Calorimetry (DSC): Use DSC to determine the onset of cure, peak exotherm, and glass transition temperature (Tg) of the cured resin. This data informs the cure cycle.[13][14]

  • Rheology: Measure the resin's viscosity as a function of temperature to identify the optimal processing window for infusion.

  • Fabrication: Fabricate flat panels using a standardized carbon fiber weave via vacuum infusion, followed by a multi-stage post-cure schedule based on the DSC results.

  • Coupon Machining: Carefully machine test coupons from the cured panels according to ASTM standards.[15]

Mechanical Performance Testing

Mechanical testing provides essential data for design and validation.[16]

G cluster_1 Mechanical Property Evaluation G Tensile Strength & Modulus (ASTM D3039) K Hot/Wet Conditioning G->K H Compressive Strength (ASTM D3410) H->K I In-Plane Shear (ASTM D3518) I->K J Flexural Properties (ASTM D7264) J->K L Re-Test Properties at Elevated Temperature K->L

Caption: Standard workflow for mechanical testing of composites.

Protocol:

  • Tensile Testing (ASTM D3039): Determine the ultimate tensile strength, tensile modulus, and Poisson's ratio.[16][17]

  • Compressive Testing (ASTM D3410): Evaluate the compressive strength and modulus, which are often matrix-dominant properties.[17][18]

  • Flexural Testing (ASTM D7264): Perform 3-point or 4-point bend tests to measure flexural strength and modulus.[1][17]

  • Elevated Temperature Testing: Repeat key tests (e.g., compression) at target service temperatures after conditioning samples in a humid environment to assess hot/wet performance degradation.[18]

Thermal and Chemical Analysis

This stage validates the material's performance in extreme environments.

G cluster_2 Thermal & Chemical Resistance M Dynamic Mechanical Analysis (DMA) (Determine Tg, Storage Modulus) N Thermogravimetric Analysis (TGA) (Onset of Decomposition) M->N O Chemical Immersion (ASTM D543) P Measure Post-Exposure Property Changes O->P

Caption: Workflow for thermal and chemical stability analysis.

Protocol:

  • Dynamic Mechanical Analysis (DMA): A highly sensitive method to determine the glass transition temperature (Tg) and measure the storage modulus of the composite as a function of temperature.[14][19]

  • Thermogravimetric Analysis (TGA): Heat a small sample in an inert and an oxidative atmosphere to determine the onset temperature of thermal degradation.[13][20]

  • Chemical Resistance (ASTM D543): Immerse coupons in relevant fluids (e.g., jet fuel, hydraulic fluid, solvents) for a specified time and temperature.[21][22][23] After exposure, measure changes in mass, dimensions, and mechanical properties like flexural strength to quantify degradation.[23]

Conclusion

While direct experimental data for composites based on 4-Isobutoxyisophthalonitrile is not yet widely published, a thorough analysis of its chemical structure within the context of the well-established phthalonitrile resin family provides a strong basis for its evaluation. The primary hypothesized benefit is a significant improvement in processability, potentially enabling the use of cost-effective manufacturing techniques like RTM and vacuum infusion for creating complex, high-temperature composite parts.

This advantage must be weighed against a likely increase in raw material cost and a potential modest reduction in the maximum service temperature compared to the highest-performing phthalonitrile systems. The provided experimental validation plan offers a clear and rigorous pathway to quantify these trade-offs. For applications in the aerospace, defense, and electronics sectors that require thermal stability beyond that of BMIs and polyimides but are constrained by manufacturing complexity, 4-Isobutoxyisophthalonitrile represents a promising and logical next step in the evolution of high-performance composite materials.

References

  • SPECIFIC POLYMERS. (n.d.). Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs). Retrieved from [Link]

  • Azista Composites. (n.d.). Azista Phthalonitrile Resin | High-Temp Composite Polymer. Retrieved from [Link]

  • SPECIFIC POLYMERS. (n.d.). RECORT Project - Phthalonitrile Resins. Retrieved from [Link]

  • Scribd. (n.d.). Composite Material Testing Analysis. Retrieved from [Link]

  • Cambium USA. (n.d.). High temperature Phthalonitrile resins for extreme environments. Retrieved from [Link]

  • ResearchGate. (2017). Experimental Study of Mechanical Properties of Composite Materials. Retrieved from [Link]

  • Kashyap, S. (n.d.). Mechanical Testing of Composites. Retrieved from [Link]

  • Labortech s.r.o. (n.d.). Mechanical tests of composites tensile, bending impact tests. Retrieved from [Link]

  • Straus, S., & Madorsky, S. L. (1962). Thermal Degradation of Polymers at High Temperatures. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(5), 401–412.
  • Addcomposite. (n.d.). Mechanical Testing of Composites. Retrieved from [Link]

  • AZoM. (2023). The Characterization of Polymers Using Thermal Analysis. Retrieved from [Link]

  • Gu, H., et al. (2022). An overview of high-performance phthalonitrile resins: fabrication and electronic applications. Journal of Materials Chemistry C, 10(28), 10047-10065.
  • Bulgakov, B. A., & Schubert, U. S. (2023). Recent Advances and Prospects in High-Performance Bio-Based Phthalonitrile Resins.
  • ResearchGate. (2010). Cost-Benefit Analysis of Thermoplastic Matrix Composites for Structural Automotive Applications. Retrieved from [Link]

  • R-TECH Materials. (2023). An introduction to thermal analysis of polymeric materials. Retrieved from [Link]

  • Fiveable. (n.d.). Thermal analysis | Polymer Chemistry Class Notes. Retrieved from [Link]

  • MDPI. (2023). Eco-Design of Polymer Matrix Composite Parts: A Review. Retrieved from [Link]

  • Oak Ridge National Laboratory. (2000). The cost of automotive polymer composites: a review and assessment of doe's lightweight. Retrieved from [Link]

  • ResearchGate. (2023). High-Performance Phthalonitrile Resins Partially Derived from a Furan Bio-Based Chemical Platform. Retrieved from [Link]

  • ACS Publications. (2022). Vanillin- and Isovanillin-Based Phthalonitrile Resins Containing Spirocycle Acetal Structures. Retrieved from [Link]

  • MaTestLab. (n.d.). ASTM D543 | USA Testing Labs for Evaluating Plastics Resistance. Retrieved from [Link]

  • SPECIFIC POLYMERS. (n.d.). Top performing Products - Phthalonitrile. Retrieved from [Link]

  • Intertek. (n.d.). Thermal Analysis of Polymers and Plastics. Retrieved from [Link]

  • Infinita Lab. (n.d.). ASTM D543 Chemical Resistance of Plastics. Retrieved from [Link]

  • Intertek. (n.d.). Chemical Compatibility ASTM D543. Retrieved from [Link]

  • ASTM. (n.d.). TESTING OF CERAMIC MATRIX COMPOSITES. Retrieved from [Link]

  • Centea, T., & Nutt, S. (2018). Composite Materials: Advantages and Cost Factors. Retrieved from [Link]

  • Intertek. (n.d.). Composite Materials Test Methods. Retrieved from [Link]

  • ResearchGate. (2012). Cost Analysis of Composite materials for retrofitting applications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link]

  • Bukhalin, V. V., et al. (2023). synthesis of substituted 4-aryloxypthalic acids based on 4-nitro-n-methylphthalimide. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 4-Isobutoxyisophthalonitrile

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, underpinned by a deep understanding of the materials we handle. This guide provides essentia...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, underpinned by a deep understanding of the materials we handle. This guide provides essential, field-proven safety and logistical protocols for 4-Isobutoxyisophthalonitrile (CAS No. 161718-81-6). The procedures outlined here are designed to be a self-validating system, ensuring the protection of personnel, the integrity of your research, and environmental compliance.

Hazard Assessment: Understanding the Risks

Before any handling, a thorough understanding of the specific hazards associated with 4-Isobutoxyisophthalonitrile is critical. This compound is classified with specific risks that dictate our handling procedures. The primary causality for the stringent protocols that follow is rooted in its hazard profile.

A summary of the key hazard classifications is presented below.

Hazard ClassificationHazard StatementDescriptionSource
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Respiratory IrritationH335May cause respiratory irritation.[1]

These classifications indicate that the primary routes of exposure and concern are dermal contact, eye contact, and inhalation. Therefore, our entire safety strategy is built around creating robust barriers and engineering controls to mitigate these specific risks.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not merely a checklist item; it is a critical barrier engineered to protect you from the specific hazards of 4-Isobutoxyisophthalonitrile.

Hand Protection: The Critical Barrier

For handling nitriles and other organic solvents, Nitrile gloves are the industry standard and mandatory for this compound.[2][3] Unlike latex or vinyl, nitrile offers superior resistance to a wide range of chemicals, including the functional groups present in this molecule.[4][5] They provide a durable barrier against chemical permeation and are significantly more puncture-resistant than latex gloves.[4]

  • Protocol: Always double-glove when handling concentrated forms of the compound. Inspect gloves for any signs of degradation or puncture before and during use. If contact occurs, remove the outer glove immediately, wash your hands, and don a new pair.

Eye and Face Protection

Given the H319 "Causes serious eye irritation" classification, robust eye protection is non-negotiable.[1]

  • Protocol: Wear chemical safety goggles that provide a full seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[6] If there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.

Body and Respiratory Protection
  • Lab Coat: A flame-resistant lab coat must be worn and fully buttoned to protect against incidental skin contact.

  • Respiratory Protection: Due to the H335 "May cause respiratory irritation" hazard, all handling of solid 4-Isobutoxyisophthalonitrile or its solutions must be performed within a certified chemical fume hood to control airborne particulates and vapors.[1][7] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.

The following diagram illustrates the mandatory PPE ensemble for handling this compound.

PPE_Workflow node_gloves Nitrile Gloves (Double-gloved) node_goggles Chemical Safety Goggles node_shield Face Shield (as needed) node_coat Lab Coat (Fully buttoned) node_resp Fume Hood or Respirator end start Handling_Workflow prep Step 1: Preparation - Verify Fume Hood - Assemble Materials - Don PPE handle Step 2: Handling - Work in Fume Hood - Aliquot Chemical - Seal & Label Containers prep->handle Proceed cleanup Step 3: Decontamination - Clean Work Area - Dispose of Waste handle->cleanup Task Complete doff Step 4: Doff PPE - Remove Gloves, Goggles, Coat cleanup->doff Area Secure wash Step 5: Personal Hygiene - Wash Hands Thoroughly doff->wash Exit Lab

Caption: Step-by-step protocol for safely handling the chemical.

Emergency Procedures: Spill and Exposure Response

In Case of a Spill
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Ensure you are wearing the appropriate PPE before addressing the spill.

  • Containment: For solid spills, carefully sweep the material to avoid dust generation. For liquid spills, use an inert, non-combustible absorbent material like vermiculite. [7]4. Collection: Place all contaminated material into a clearly labeled, sealed container for hazardous waste disposal. [7]5. Decontaminate: Clean the spill area thoroughly as described in the post-handling protocol.

In Case of Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention. [6]* Skin Contact: Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention if irritation persists. [6][8]* Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [6]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [6][8]

Disposal Plan: Ensuring Environmental Compliance

All materials contaminated with 4-Isobutoxyisophthalonitrile must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. [7][9]

Step-by-Step Disposal Protocol
  • Waste Segregation: Keep 4-Isobutoxyisophthalonitrile waste separate from other waste streams. Store it in a designated, clearly labeled, and sealed hazardous waste container. [7]2. Container Management: Unused chemicals should remain in their original containers if possible. [10]All waste containers must be kept tightly closed except when adding waste.

  • Contaminated Materials: This includes used gloves, absorbent pads, weigh boats, and any other disposable item that has come into contact with the chemical. These items must be placed in the designated solid hazardous waste container. [10][11]4. Collection: Store the sealed waste container in a designated Satellite Accumulation Area. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) office. [7][10]

References

  • Nitrile Gloves for Chemical Handling . GlovesnStuff.

  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety . (2023). LinkedIn.

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens . (2025). PPS Gloves.

  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? . (2025). S&S Glove.

  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety . (2024). Thomasnet.

  • 4 - SAFETY DATA SHEET . (2025). Santa Cruz Biotechnology.

  • 4-Isobutoxyisophthalonitrile . (2024). Sigma-Aldrich.

  • SAFETY DATA SHEET . (2012). Thermo Fisher Scientific.

  • SAFETY DATA SHEET . (2025). Fisher Scientific.

  • Safety Data Sheet . (2023). Cayman Chemical.

  • 4-Isobutoxyisophthalonitrile . Abound.

  • SAFETY DATA SHEET . (2024). Sigma-Aldrich.

  • Hazardous Waste . (2025). Emory University Environmental Health and Safety Office.

  • Os handling brochure . Agar Scientific.

  • Proper Disposal of 4-Hydroxyisophthalic Acid: A Guide for Laboratory Professionals . (2025). BenchChem.

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities . (2022). U.S. Environmental Protection Agency.

  • Ethidium Bromide Disposal . Temple University.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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